3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole
Description
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Properties
IUPAC Name |
3,5-bis(3-bromophenyl)-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br2N3/c21-16-8-4-6-14(12-16)19-23-24-20(15-7-5-9-17(22)13-15)25(19)18-10-2-1-3-11-18/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNSYUFRRQSYJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857037 | |
| Record name | 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198843-27-4 | |
| Record name | 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole
Foreword: The Strategic Importance of Substituted Triazoles
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have rendered it a privileged structure in a vast array of pharmacologically active agents, including antifungal, anti-inflammatory, and anticancer drugs.[1] The target molecule of this guide, 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole, is a highly functionalized derivative poised for significant application. The presence of two reactive bromophenyl moieties offers synthetic handles for subsequent cross-coupling reactions, making it an invaluable building block for combinatorial library synthesis and the development of complex molecular architectures for drug discovery and advanced materials.[2]
This document provides a comprehensive, field-tested guide to the synthesis of this key intermediate. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic decisions that ensure a robust and reproducible outcome.
Chapter 1: Retrosynthetic Analysis and Strategic Approach
The synthesis of a 3,4,5-trisubstituted-4H-1,2,4-triazole requires a robust strategy that allows for precise control over the placement of each substituent. Among the various methods for triazole synthesis, the condensation of an N-aryl-benzimidoyl chloride with a benzohydrazide stands out for its efficiency and modularity.[3][4] This pathway reliably yields the desired 4H-tautomer and allows for the introduction of distinct aryl groups at the C3, C5, and N4 positions.
Our retrosynthetic analysis deconstructs the target molecule into two primary precursors: 3-Bromobenzohydrazide (Precursor A) and N-Phenyl-3-bromobenzimidoyl Chloride (Precursor B) . This approach is strategically sound as it isolates the synthesis of each key fragment before the final ring-forming cyclization.
Overall Synthetic Workflow
The synthesis is designed as a three-part process, culminating in the final cyclization reaction.
Figure 1: High-level workflow for the synthesis of the target triazole.
Chapter 2: Synthesis of Precursor A: 3-Bromobenzohydrazide
The synthesis of 3-bromobenzohydrazide is the foundational first stage. It is efficiently prepared from its corresponding carboxylic acid or ester via reaction with hydrazine hydrate. Using the ester is often preferred as it typically leads to a cleaner reaction with fewer acidic byproducts.
Protocol 2.1: Synthesis of 3-Bromobenzohydrazide
Principle: This is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the alkoxy group (e.g., ethoxy) from ethyl 3-bromobenzoate. The reaction is driven to completion by using an excess of hydrazine hydrate and heating to reflux.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity |
|---|---|---|---|
| Ethyl 3-bromobenzoate | 229.07 | 0.10 | 22.9 g |
| Hydrazine Hydrate (~64%) | 50.06 | 0.50 | 25 mL |
| Ethanol (95%) | - | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3-bromobenzoate (0.10 mol) and ethanol (100 mL).
-
Stir the mixture until the ester has completely dissolved.
-
Carefully add hydrazine hydrate (0.50 mol) to the flask. Caution: Hydrazine hydrate is highly toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting white solid by vacuum filtration and wash the filter cake with a small amount of cold distilled water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 3-bromobenzohydrazide as white needles.[5]
-
Dry the product under vacuum.
Expected Results:
-
Yield: 85-95%
-
Melting Point: 157-159 °C[5]
-
Appearance: White crystalline solid
Chapter 3: Synthesis of Precursor B: N-Phenyl-3-bromobenzimidoyl Chloride
This precursor is typically generated in situ and used immediately in the final step due to its reactivity and moisture sensitivity. Its synthesis is a two-step process starting from 3-bromobenzoyl chloride.
Protocol 3.1: Synthesis of N-Phenyl-3-bromobenzamide
Principle: A classic Schotten-Baumann reaction, which is an acylation of aniline with 3-bromobenzoyl chloride under basic conditions. The base neutralizes the HCl generated during the reaction, driving it to completion.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity |
|---|---|---|---|
| Aniline | 93.13 | 0.10 | 9.1 mL |
| 3-Bromobenzoyl chloride | 219.46 | 0.105 | 23.0 g |
| Dichloromethane (DCM) | - | - | 150 mL |
| Triethylamine (TEA) | 101.19 | 0.12 | 16.7 mL |
Procedure:
-
In a 500 mL flask, dissolve aniline (0.10 mol) and triethylamine (0.12 mol) in 100 mL of dichloromethane (DCM). Cool the flask in an ice bath.
-
Dissolve 3-bromobenzoyl chloride (0.105 mol) in 50 mL of DCM in a separate dropping funnel.
-
Add the acid chloride solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
The resulting crude solid can be recrystallized from ethanol to yield pure N-Phenyl-3-bromobenzamide.
Expected Results:
-
Yield: >90%
-
Appearance: Off-white solid
Chapter 4: Final Assembly and Cyclization
This final stage brings together the two precursors to construct the 1,2,4-triazole ring. The N-phenyl-3-bromobenzamide is first converted to the reactive imidoyl chloride intermediate, which is immediately trapped by the 3-bromobenzohydrazide. A subsequent thermal cyclodehydration forges the stable aromatic ring.
Protocol 4.1: Synthesis of this compound
Principle: The amide (N-Phenyl-3-bromobenzamide) is activated with a chlorinating agent (phosphorus pentachloride) to form the imidoyl chloride. The hydrazide (Precursor A) acts as a binucleophile, attacking the electrophilic imidoyl chloride carbon. The resulting intermediate readily undergoes intramolecular cyclization with the elimination of water upon heating to form the thermodynamically stable 1,2,4-triazole ring.
Figure 2: Simplified reaction mechanism for the final triazole formation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity |
|---|---|---|---|
| N-Phenyl-3-bromobenzamide | 276.13 | 0.05 | 13.8 g |
| Phosphorus pentachloride (PCl₅) | 208.24 | 0.055 | 11.5 g |
| 3-Bromobenzohydrazide | 215.05 | 0.05 | 10.75 g |
| Toluene or Xylene | - | - | 200 mL |
Procedure:
-
Set up a 500 mL flask with a reflux condenser and a drying tube. Caution: This reaction must be conducted under anhydrous conditions as PCl₅ and the imidoyl chloride intermediate are highly moisture-sensitive.
-
To the flask, add N-Phenyl-3-bromobenzamide (0.05 mol) and phosphorus pentachloride (0.055 mol).
-
Add 100 mL of dry toluene. Heat the mixture gently to 50-60 °C for 1 hour to facilitate the formation of the imidoyl chloride. The mixture should become a clear solution.
-
To this solution, add 3-bromobenzohydrazide (0.05 mol) in one portion.
-
Increase the temperature and heat the mixture to a vigorous reflux (approx. 110 °C for toluene) for 8-12 hours. The reaction will generate HCl gas, which should be vented through a scrubber.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. A solid product may precipitate.
-
Slowly and carefully pour the reaction mixture into a beaker containing a cold, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid and decompose any remaining PCl₅. Stir until gas evolution ceases.
-
Filter the precipitated solid and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the pure this compound.
Expected Results:
-
Yield: 70-85%
-
Appearance: White to off-white crystalline powder.
Chapter 5: Safety and Troubleshooting
-
Reagent Handling: Hydrazine hydrate is extremely toxic and a suspected carcinogen. Phosphorus pentachloride is highly corrosive and reacts violently with water. All operations should be performed in a certified chemical fume hood with appropriate PPE, including gloves, lab coat, and safety goggles.
-
Anhydrous Conditions: The success of the final cyclization step is critically dependent on maintaining anhydrous conditions until the quenching step. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Troubleshooting Low Yields: If the final yield is low, consider the following:
-
Incomplete Imidoyl Chloride Formation: Extend the initial heating time with PCl₅ or use a slight excess.
-
Incomplete Cyclization: Ensure the reflux temperature is adequate and the reaction time is sufficient. Using a higher boiling solvent like xylene can sometimes improve results.
-
Purification Losses: The product may have some solubility in the recrystallization solvent. Minimize the amount of solvent used and cool thoroughly to maximize recovery.
-
Conclusion and Outlook
The synthetic route detailed herein provides a reliable and scalable method for producing high-purity this compound. This versatile intermediate, featuring two addressable bromine atoms, is a valuable platform for further chemical exploration. Its utility in constructing libraries of complex molecules via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) positions it as a strategic asset for researchers in drug development and materials science.
References
-
Bechara, W. S., et al. (2015). Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. Available at: [Link]
-
Chen, Z., et al. (2016). A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines. Organic Letters, 18(6), 1334-1337. Available at: [Link]
-
Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, 44B, 2107-2113. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Available at: [Link]
-
Wang, Y., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 11. Available at: [Link]
-
Patel, M. R., & Shaikh, F. M. (2013). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Advances in Pharmacy, Biology and Chemistry, 2(2), 283-294. Available at: [Link]
-
Scafell. (n.d.). This compound: A Key Intermediate. Available at: [Link]
-
Bekircan, O., et al. (2006). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 11(6), 467-477. Available at: [Link]
-
Gümüş, M. H., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available at: [Link]
-
Castanedo, G. M., et al. (2011). A Highly Regioselective One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. The Journal of Organic Chemistry, 76(4), 1177–1179. Available at: [Link]
-
PubChem. (n.d.). m-Bromobenzohydrazide. Available at: [Link]
-
Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B, 44B, 2107-2113. Available at: [Link]
-
Genc, H., et al. (2018). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 23(7), 1629. Available at: [Link]
Sources
Spectroscopic data of 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole
An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole
Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of This compound (Molecular Formula: C₂₀H₁₃Br₂N₃, Molecular Weight: 455.15 g/mol ). As a specialized heterocyclic compound, it serves as a crucial intermediate in pharmaceutical and materials science research.[1] While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a predictive spectral profile. Furthermore, it outlines detailed, field-proven protocols for acquiring and validating this data, ensuring a robust and reliable characterization workflow for researchers and drug development professionals.
Molecular Structure and Analytical Considerations
The structural integrity of a synthetic compound is the bedrock of its utility in any application. For this compound, its asymmetrical substitution pattern presents a unique spectroscopic fingerprint. The molecule consists of a central 4H-1,2,4-triazole ring, substituted at the N4 position with a phenyl group, and at the C3 and C5 positions with two distinct 3-bromophenyl groups. This arrangement dictates the electronic environment of each atom, which is directly probed by techniques like NMR, Mass Spectrometry, and IR Spectroscopy.
Caption: Molecular structure with atom numbering for spectral assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, we can map the molecular framework.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show signals exclusively in the aromatic region (typically 7.0-8.5 ppm). The key to interpretation is understanding how the electronic nature of the triazole ring and the bromine substituents affects the chemical shifts of the phenyl protons.
-
Causality of Predictions: The protons on the 3-bromophenyl rings will be influenced by the electron-withdrawing inductive effect of the bromine atom and the triazole ring. Protons ortho to the bromine (C2' and C4') will be deshielded relative to those on the unsubstituted phenyl ring. The protons on the N-phenyl ring are expected to be in a different electronic environment due to their direct attachment to the nitrogen atom of the heterocyclic system. Data from related bromophenyl-triazoles support these predicted shifts.[2]
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.2 - 8.4 | m | 2H | H-2', H-2''' (ortho to triazole) | Deshielded by proximity to the triazole ring and meta to bromine. |
| ~ 7.7 - 7.9 | m | 4H | H-4', H-6', H-4''', H-6''' | Complex multiplet from ortho/para positions on bromophenyl rings. |
| ~ 7.5 - 7.7 | m | 5H | H-5', H-5''' and N-Phenyl protons | Overlapping region for the remaining bromophenyl protons and the N-phenyl group. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum will provide a count of all unique carbon atoms and insight into their functional roles. The presence of two bromophenyl groups attached to electronically distinct positions (C3 and C5) of the triazole should result in a complex but interpretable spectrum.
-
Causality of Predictions: The triazole carbons (C3 and C5) are expected in the 145-160 ppm range, a characteristic feature of such heterocyclic systems.[3] The carbons directly bonded to bromine (C3' and C3''') will appear significantly upfield (~122 ppm) due to the heavy atom effect. The remaining aromatic carbons will populate the 125-135 ppm region.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 - 158 | C3, C5 (Triazole) | Characteristic deshielded carbons of the 1,2,4-triazole ring. |
| ~ 135 - 138 | C1'' (N-Phenyl ipso-carbon) | Quaternary carbon attached to nitrogen. |
| ~ 130 - 134 | Aromatic CHs | Signals for the multiple CH carbons on all three phenyl rings. |
| ~ 128 - 130 | C1', C1''' (ipso-carbons) | Quaternary carbons of the bromophenyl rings attached to the triazole. |
| ~ 122 - 124 | C3', C3''' (C-Br) | Shielded carbons directly attached to the electronegative bromine atoms. |
Experimental Protocol: NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the dried compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample and lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity (line shape).
-
Tune and match the ¹H and ¹³C probes.
-
-
Data Acquisition:
-
¹H NMR: Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Co-add 16 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire data using a proton-decoupled sequence, a 45° pulse angle, a relaxation delay of 5 seconds, and an acquisition time of 1.5 seconds. Co-add at least 1024 scans.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
-
Integrate the ¹H signals and pick all peaks in both spectra.
-
Caption: Standard workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Confirming Identity and Fragmentation
Mass spectrometry is essential for confirming the molecular weight and providing evidence of the compound's elemental composition through isotopic patterns and fragmentation analysis.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): The most critical feature will be the isotopic cluster for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. For a molecule with two bromines, this results in three distinct peaks:
-
M⁺: (C₂₀H₁₃⁷⁹Br₂N₃) at m/z ~453
-
[M+2]⁺: (C₂₀H₁₃⁷⁹Br⁸¹BrN₃) at m/z ~455
-
[M+4]⁺: (C₂₀H₁₃⁸¹Br₂N₃) at m/z ~457 The expected intensity ratio of these peaks will be approximately 1:2:1 , which is a definitive signature for a dibrominated compound.
-
-
Key Fragmentation Pathways: Under EI conditions, the molecular ion will fragment in predictable ways. Common fragmentation would involve the loss of a bromine atom or cleavage of the phenyl rings.
Table 3: Predicted MS Fragmentation Data
| m/z (approx.) | Ion | Rationale |
| 453, 455, 457 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster (dibromo signature). |
| 374, 376 | [M - Br]⁺ | Loss of one bromine radical. |
| 298 | [M - 2Br]⁺ | Loss of both bromine radicals. |
| 154, 156 | [C₆H₄Br]⁺ | Bromophenyl cation fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation fragment. |
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Instrumentation (GC-MS or Direct Infusion ESI-MS):
-
For EI, a GC-MS system is standard. The sample is injected, vaporized, and passed through the ion source.
-
For softer ionization, Electrospray Ionization (ESI) can be used via direct infusion.
-
-
Data Acquisition (EI Mode):
-
Set the ionization energy to 70 eV.
-
Scan a mass range from m/z 50 to 600.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
For ultimate confirmation, perform HRMS (e.g., using a TOF or Orbitrap analyzer). This will provide a highly accurate mass measurement (to <5 ppm error), allowing for unambiguous confirmation of the elemental formula C₂₀H₁₃Br₂N₃.[3]
-
Caption: General workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy probes the vibrational modes of molecules, providing a rapid and effective way to confirm the presence of key functional groups.
Predicted IR Absorption Bands (KBr Pellet)
The IR spectrum will be dominated by absorptions from the aromatic rings and the triazole core.
-
Causality of Predictions: The C-H bonds in the aromatic rings will produce sharp stretching bands above 3000 cm⁻¹. The double bonds within the aromatic and triazole rings (C=C and C=N) will give rise to a series of characteristic bands in the 1400-1600 cm⁻¹ region. The C-Br bond has a characteristic stretching frequency in the lower wavenumber "fingerprint" region of the spectrum.[4]
Table 4: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| 3050 - 3150 | Aromatic C-H Stretch | Medium, Sharp |
| 1580 - 1610 | C=N Stretch (Triazole) | Medium |
| 1450 - 1550 | C=C Stretch (Aromatic Rings) | Strong, Multiple |
| 1200 - 1350 | C-N Stretch | Medium |
| 750 - 850 | Aromatic C-H Out-of-Plane Bend | Strong |
| 550 - 650 | C-Br Stretch | Medium |
Experimental Protocol: IR Data Acquisition (KBr Pellet)
This solid-state method is standard for non-volatile crystalline compounds.
-
Sample Preparation:
-
Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press.
-
-
Pellet Formation:
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum from 4000 to 400 cm⁻¹. Co-add 32 scans for a high-quality spectrum.
-
Caption: Workflow for acquiring IR data via the KBr pellet method.
Conclusion
This technical guide establishes a robust predictive framework for the spectroscopic analysis of This compound . The predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra are grounded in fundamental chemical principles and data from analogous structures. By following the detailed experimental protocols provided, researchers and drug development professionals can confidently acquire and interpret the necessary data to verify the identity, purity, and structure of this important synthetic intermediate, ensuring the integrity of their downstream applications.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Bromophenyl)-1H-[2][3][5]triazole. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top).... Retrieved from [Link]
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Wikipedia. (n.d.). 4-Phenyl-1,2,4-triazole-3,5-dione. Retrieved from [Link]
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Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, 44B, 2107-2113. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
SciSpace. (n.d.). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-(4-Methylphenyl)-3-phenyl-4 H -1,2,4-triazole. Retrieved from [Link]
-
Ginekologia i Poloznictwo. (n.d.). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Retrieved from [Link]
-
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole. As a member of the 1,2,4-triazole class of heterocyclic compounds, this molecule and its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their broad spectrum of biological and photophysical properties.[1][2] Structural elucidation is paramount in drug development and materials research, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular architecture in solution. This document serves as a reference for researchers, offering a detailed prediction and interpretation of the NMR spectra, a robust experimental protocol for data acquisition, and an explanation of the underlying principles governing the spectral features of this complex molecule.
Molecular Structure and Symmetry Considerations
To accurately interpret the NMR spectra, a foundational understanding of the molecule's structure and symmetry is essential. The target compound, this compound, is composed of a central 4-phenyl-substituted 1,2,4-triazole core, which is further substituted at the 3 and 5 positions with identical 3-bromophenyl rings.
The key structural features influencing the NMR spectra are:
-
Symmetry: The two 3-bromophenyl groups attached to C3 and C5 of the triazole ring are chemically equivalent due to free rotation around the C-C single bonds. This equivalence significantly simplifies both the ¹H and ¹³C NMR spectra, as corresponding nuclei on these two rings will be magnetically equivalent and produce a single set of resonant signals.
-
Aromatic Systems: The molecule contains three distinct aromatic systems: the two equivalent 3-bromophenyl rings and one unique 4-phenyl ring. The electronic environment of each proton and carbon is dictated by its position on the ring and the nature of the adjacent substituents.
-
Heterocyclic Core: The 1,2,4-triazole ring has a profound electronic influence on the attached phenyl rings, generally causing a deshielding effect on the proximate protons and carbons.
Figure 1: Numbering scheme for this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to be complex, with all signals appearing in the aromatic region. The interpretation relies on understanding the influence of substituents on chemical shifts and predicting the spin-spin coupling patterns.[3][4]
-
4-Phenyl Protons (H2', H3', H4', H5', H6'):
-
Chemical Shift: These five protons will appear as a complex multiplet. The ortho protons (H2', H6') are expected to be the most deshielded of this group due to their proximity to the electron-withdrawing triazole ring. The meta (H3', H5') and para (H4') protons will resonate at slightly higher fields. The entire group is expected in the δ 7.30-7.60 ppm range.
-
Multiplicity: Due to complex coupling, these signals will likely overlap and appear as a multiplet (m).
-
Integration: The integral for this multiplet will correspond to 5H .
-
-
3-Bromophenyl Protons (H2'', H4'', H5'', H6''):
-
Chemical Shift: The two 3-bromophenyl rings are equivalent, giving rise to one set of four proton signals. The bromine atom exerts a significant inductive withdrawing effect, deshielding adjacent protons.
-
H2'': This proton is ortho to the triazole-substituted carbon and meta to the bromine. It is expected to be a singlet or a narrow triplet, appearing at the most downfield position of this spin system, likely around δ 7.80-7.90 ppm .
-
H6'': This proton is ortho to the triazole-substituted carbon and ortho to the bromine. It will be deshielded and is expected to appear as a doublet of doublets (dd) around δ 7.60-7.70 ppm .
-
H4'': This proton is para to the triazole-substituted carbon and meta to the bromine. It is expected to appear as a doublet of doublets (dd) or a triplet (t) around δ 7.40-7.50 ppm .
-
H5'': This proton is meta to the triazole-substituted carbon and ortho to the bromine. It will resonate as a triplet (t) around δ 7.30-7.40 ppm .
-
-
Multiplicity: The splitting patterns will follow the n+1 rule, where 'n' is the number of neighboring protons.[3] We predict a singlet/triplet (H2''), a triplet (H5''), and two signals appearing as doublet of doublets or triplets (H4'', H6'').
-
Integration: The total integration for the signals from these two equivalent rings will be 8H (2H for each unique proton H2'', H4'', H5'', and H6'').
-
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule.
-
Triazole Ring Carbons (C3, C5):
-
Due to the C2 symmetry axis passing through N4 and the midpoint of the N1-N2 bond, the C3 and C5 carbons are chemically equivalent. They are attached to identical 3-bromophenyl groups.
-
A single signal is expected for these two carbons, typically in the range of δ 153.0-156.0 ppm , which is characteristic for substituted 1,2,4-triazoles.[5][6]
-
-
4-Phenyl Ring Carbons (C1' to C6'):
-
C1' (ipso): The carbon directly attached to the triazole nitrogen (N4) will be deshielded and is expected around δ 135.0-137.0 ppm .
-
C2'/C6' (ortho), C3'/C5' (meta), C4' (para): These will appear in the typical aromatic region of δ 125.0-130.0 ppm . Four distinct signals are expected for this ring (ipso, ortho, meta, para).
-
-
3-Bromophenyl Ring Carbons (C1'' to C6''):
-
The two equivalent rings will give rise to a single set of six carbon signals.
-
C3'' (C-Br): The carbon directly bonded to bromine will be shielded relative to other aromatic carbons but identifiable by its characteristic shift, expected around δ 122.0-124.0 ppm .
-
C1'' (ipso): The carbon attached to the triazole ring will be found around δ 130.0-132.0 ppm .
-
Other Carbons (C2'', C4'', C5'', C6''): The remaining four carbons will resonate in the aromatic region between δ 125.0-135.0 ppm .
-
Summary of Predicted NMR Data
The following table summarizes the anticipated ¹H and ¹³C NMR spectral data for the title compound.
| ¹H NMR Data |
| Chemical Shift (δ ppm) |
| 7.80 - 7.90 |
| 7.60 - 7.70 |
| 7.30 - 7.60 |
| 7.40 - 7.50 |
| 7.30 - 7.40 |
| ¹³C NMR Data |
| Chemical Shift (δ ppm) |
| 153.0 - 156.0 |
| 122.0 - 137.0 |
| ~135.0 - 137.0 |
| ~130.0 - 132.0 |
| ~122.0 - 124.0 |
Note: s = singlet, t = triplet, dd = doublet of doublets, m = multiplet. Chemical shifts are predicted and may vary based on solvent and experimental conditions.
Experimental Protocol for NMR Data Acquisition
A self-validating and reproducible protocol is critical for obtaining high-quality NMR data.
Figure 2: Standard workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for complex aromatic and heterocyclic systems due to its excellent solvating power.[7]
-
Add a small drop of tetramethylsilane (TMS) to serve as the internal standard (δ = 0.00 ppm).
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrumental Setup (400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., 'zg30').
-
Set the number of scans (NS) to 16 or 32 for good signal averaging.
-
Set the relaxation delay (D1) to at least 2 seconds to allow for full proton relaxation.
-
Set the spectral width to cover the entire expected range of proton signals (e.g., -2 to 14 ppm).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse program (e.g., 'zgpg30') to obtain a spectrum with singlets for all carbons.
-
Set the number of scans (NS) to a higher value (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Set the relaxation delay (D1) to 2 seconds.
-
Set the spectral width to cover the full range of carbon signals (e.g., 0 to 220 ppm).
-
Acquire the FID.
-
-
Data Processing:
-
Apply an exponential window function to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.
-
Carefully phase correct the spectrum (both zero-order and first-order) to ensure all peaks are positive and have a pure absorption lineshape.
-
Apply a baseline correction to ensure the baseline is flat.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
For the ¹H spectrum, integrate the area under each signal to determine the relative number of protons.
-
Conclusion
The structural confirmation of this compound is readily achievable through a combined analysis of its ¹H and ¹³C NMR spectra. The key diagnostic features include the unique set of signals for the 4-phenyl group, the simplified pattern for the two equivalent 3-bromophenyl groups, and the characteristic downfield signal of the C3/C5 triazole carbons in the ¹³C spectrum. The inherent symmetry of the molecule is a critical factor that simplifies an otherwise highly complex spectrum. By following the detailed experimental protocol provided, researchers can reliably obtain high-resolution data, enabling confident structural verification essential for advancing research in drug discovery and materials science.
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The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives
Introduction: The Privileged 1,2,4-Triazole Core
The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, have established it as a "privileged scaffold".[1][2] This guide provides an in-depth exploration of the diverse biological activities of 1,2,4-triazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols for their synthesis and evaluation. The versatility of the triazole nucleus allows it to serve as a bioisostere for amide, ester, and carboxylic acid groups, enhancing binding affinity to a wide array of biological targets.[1][3] Consequently, 1,2,4-triazole derivatives have demonstrated a broad spectrum of pharmacological effects, including potent antifungal, anticancer, antiviral, and antibacterial activities.[4][5][6]
Antifungal Activity: The Hallmark of 1,2,4-Triazoles
The most prominent and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[7][8] Marketed drugs such as fluconazole, itraconazole, and voriconazole are testaments to the efficacy of this chemical class.[4][9]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of 1,2,4-triazoles is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity.[11] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[1] This disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterols, which alters membrane permeability and inhibits fungal growth.[1]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed key structural features that enhance the antifungal potency of 1,2,4-triazole derivatives. For instance, the presence of a halogenated phenyl group is often associated with increased activity.[7] Furthermore, the nature of the substituent at the N1 position of the triazole ring significantly influences the antifungal spectrum and pharmacokinetic properties.[9] The introduction of bulky side chains can enhance binding to the active site of CYP51.
Anticancer Activity: A Multifaceted Approach
1,2,4-triazole derivatives have emerged as promising candidates in cancer therapy due to their ability to target various hallmarks of cancer.[12][13] Their anticancer effects are mediated through diverse mechanisms, including enzyme inhibition, apoptosis induction, and cell cycle arrest.[2]
Mechanisms of Action in Oncology
-
Tubulin Polymerization Inhibition: Certain 1,2,4-triazole derivatives act as potent inhibitors of tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[14][15] These compounds often bind to the colchicine binding site on tubulin.[14]
-
Kinase Inhibition: The 1,2,4-triazole scaffold has been successfully incorporated into molecules that inhibit various kinases implicated in cancer progression, such as EGFR and BRAF.[12]
-
Aromatase Inhibition: Derivatives like letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[16] They block the conversion of androgens to estrogens, thereby suppressing tumor growth.
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Quantitative Data on Anticancer Activity
The anticancer efficacy of novel 1,2,4-triazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 8c | EGFR | 3.6 | [12] |
| 4g | HT-29 (Colon) | 12.69 | [17] |
| TP6 | B16F10 (Melanoma) | 41.12 | [18] |
| Vg | MCF-7 (Breast) | 0.891 | [19] |
| PS9 | MCF-7 & HepG2 | 0.02628 | [20] |
Antiviral and Antibacterial Activities: Expanding the Therapeutic Scope
The 1,2,4-triazole scaffold is also a key component in the development of antiviral and antibacterial agents.[21][22][23]
Antiviral Properties
1,2,4-triazole derivatives have shown promising activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, and influenza virus.[21][22] The well-known antiviral drug ribavirin, a 1,2,4-triazole nucleoside, exhibits broad-spectrum activity by interfering with viral nucleic acid synthesis.[4][16] The mechanism of action for many novel antiviral triazoles involves the inhibition of key viral enzymes such as polymerases or proteases.[24]
Antibacterial Potential
The emergence of antibiotic resistance necessitates the development of new antibacterial agents.[23][25] 1,2,4-triazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[25][26] Their mode of action can involve the disruption of bacterial cell wall synthesis, inhibition of protein synthesis, or interference with DNA replication.[27] Hybrid molecules that couple a 1,2,4-triazole moiety with other antibacterial pharmacophores, such as fluoroquinolones, have shown enhanced efficacy.[23][25]
Experimental Protocols: Synthesis and Biological Evaluation
General Synthesis of 1,2,4-Triazole Derivatives: Pellizzari Reaction
A classic method for the synthesis of 3,5-disubstituted-1,2,4-triazoles is the Pellizzari reaction, which involves the condensation of an amide with an acyl hydrazide.[28]
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask, combine one equivalent of an amide and one equivalent of an acyl hydrazide.
-
Heating: Heat the mixture in an oil bath at 150-160 °C for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the solidified reaction mass is triturated with a small amount of ethanol.
-
Purification: The solid product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 3,5-disubstituted-1,2,4-triazole.[28]
Caption: Pellizzari Reaction Workflow for 1,2,4-Triazole Synthesis.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of a 1,2,4-triazole derivative against a fungal strain is a key measure of its antifungal potency.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the fungal test organism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[10]
Conclusion and Future Perspectives
The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in drug discovery.[29] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of clinically important drugs.[4] Future research will likely focus on the design of novel hybrid molecules that combine the 1,2,4-triazole core with other pharmacophores to enhance potency, selectivity, and overcome drug resistance.[2][25] The continued exploration of the structure-activity relationships and mechanisms of action of these versatile compounds holds great promise for the development of next-generation therapeutics.
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Potential applications of brominated triazole compounds
An In-depth Technical Guide to the Potential Applications of Brominated Triazole Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
The triazole nucleus, a five-membered heterocyclic motif containing three nitrogen atoms, represents a cornerstone in modern medicinal, agricultural, and materials science.[1] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a privileged scaffold in drug design and functional materials development.[2][3][4] The strategic introduction of a bromine atom onto the triazole core or its substituents significantly modulates the physicochemical properties of the parent molecule, enhancing lipophilicity, improving target binding affinity, and providing a versatile synthetic handle for further functionalization. This guide provides a comprehensive technical overview of the burgeoning applications of brominated triazole compounds, synthesizing field-proven insights with detailed mechanistic explanations and experimental protocols for researchers, scientists, and drug development professionals.
The Strategic Role of Bromination in Triazole Chemistry
The incorporation of bromine into a triazole-based molecule is a deliberate synthetic strategy rather than a mere structural modification. The bromine atom, owing to its size, electronegativity, and ability to act as a leaving group in cross-coupling reactions, imparts several advantageous properties:
-
Enhanced Biological Activity: The lipophilic nature of bromine can improve a molecule's ability to cross biological membranes, potentially increasing its bioavailability and efficacy. Furthermore, its ability to form halogen bonds can lead to stronger and more specific interactions with biological targets.
-
Metabolic Stability: The presence of a C-Br bond can block sites susceptible to metabolic oxidation, thereby increasing the half-life of a drug candidate.
-
Synthetic Versatility: A bromine atom serves as a key functional handle for constructing more complex molecules. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of aryl, alkyl, and alkynyl groups.[5][6][7] This versatility is paramount in generating libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Isomeric forms of the triazole core and common bromination sites.
Applications in Medicinal Chemistry
Brominated triazoles are prominent in the development of new therapeutic agents, demonstrating efficacy across a range of diseases.
Antifungal Agents
The most established therapeutic application of triazoles is in the treatment of fungal infections.[8] They function by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9][10][11] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt membrane integrity and fluidity, leading to fungal cell death.[10]
Certain agricultural triazole fungicides, such as bromuconazole, are structurally similar to medical triazoles.[12] This structural similarity underscores the potency of the brominated triazole scaffold in targeting the conserved CYP51 enzyme.
Caption: Mechanism of action for brominated triazole antifungal agents.
Antibacterial Agents
The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Brominated triazole derivatives have shown significant promise in this area. Structure-activity relationship studies reveal that the introduction of bromine atoms can enhance antibacterial potency.[13]
For example, a series of 4-amino-5-aryl-4H-1,2,4-triazole derivatives demonstrated that compounds with 4-bromo substituents exhibited good activity against various bacterial strains.[13] In another study, a mercapto-1,2,4-triazole bearing a bromo diphenylsulfone moiety showed the strongest action against Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL.[14]
Anticancer Agents
The 1,2,4-triazole scaffold is a key pharmacophore in the design of anticancer drugs.[15][16] Bromine substitution has been leveraged to develop potent derivatives. A recently synthesized series of compounds featuring a 5-bromofuran tethered to a 1,2,4-triazole hybrid demonstrated excellent in vitro activity against the MCF-7 breast cancer cell line, with compound 12b showing an IC₅₀ value of 3.54 ± 0.265 µg/mL.[15]
Mechanistic studies of another potent diarylated 1,2,4-triazole indicated that it induces apoptosis in malignant cells by elevating the pro-apoptotic BAX protein and causing mitochondrial outer membrane permeabilization.[16]
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 5-Bromofuran-1,2,4-triazole hybrid (12b) | MCF-7 (Breast) | 3.54 µg/mL | [15] |
| Diarylated 1,2,4-triazole (4q) | MCF-7 (Breast) | 4.8 µM | [16] |
| Benzo[d][8][9]dioxole-1,2,4-triazole (6a) | MCF-7 (Breast) | 7.989 µg/mL | [15] |
Applications in Agrochemicals
Triazoles are one of the most widely used classes of fungicides in agriculture, protecting a vast range of crops from fungal pathogens.[11][17] Their mechanism of action is the same as in medicinal applications: inhibition of ergosterol biosynthesis.[11]
Brominated triazoles like bromuconazole are used to control diseases in crops.[12][18] However, the extensive use of these fungicides has led to a significant public health concern: the development of resistance in environmental fungi that can also be human pathogens. Strains of Aspergillus fumigatus resistant to medical triazoles have been isolated from agricultural environments, with resistance mechanisms linked to fungicide exposure.[12] This highlights the need for careful stewardship of these critical compounds.
Applications in Materials Science
The unique electronic structure of the triazole ring, combined with the properties of bromine, makes these compounds suitable for various applications in materials science.
Corrosion Inhibitors
Triazole derivatives are highly effective corrosion inhibitors for various metals, including mild steel and copper, in acidic media.[19][20][21] Their efficacy stems from the ability of the nitrogen heteroatoms' lone pair electrons and the ring's π-electrons to coordinate with the vacant d-orbitals of the metal surface. This interaction leads to the formation of a protective adsorbed film that acts as a barrier to the corrosive environment.[20][22]
Studies on brominated triazole-based Schiff bases, such as 2-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-bromophenol (TIB), have demonstrated excellent corrosion inhibition for mild steel in hydrochloric acid.[19] The adsorption of these inhibitors on the metal surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer.[21]
Caption: Adsorption mechanism of triazole inhibitors on a metal surface.
Flame Retardants
Brominated compounds are among the most effective flame retardants used in commercial products like plastics and electronics.[23][24] They primarily function in the gas phase during combustion. At high temperatures, the C-Br bond cleaves, releasing bromine radicals (Br•). These radicals are highly effective at interrupting the free-radical chain reactions of combustion in the flame, thus slowing or extinguishing the fire.
While brominated triazines are known flame retardants[25], recent research has explored phosphorus-triazole hybrids for flame-retardant epoxy coatings, indicating a growing interest in incorporating the thermally stable triazole nucleus into flame retardant designs.[26]
Synthetic Methodologies and Protocols
The synthesis of polysubstituted brominated triazoles is crucial for accessing novel compounds for screening and application. A powerful and versatile strategy involves the bromination of the triazole ring followed by functionalization via cross-coupling reactions.[5][6]
Workflow: Synthesis of Polysubstituted Triazoles
Caption: General workflow for the synthesis of polysubstituted triazoles.
Experimental Protocol: Synthesis of 2,4,5-Trisubstituted 1,2,3-Triazoles
This protocol is adapted from the methodology developed for the regioselective alkylation and subsequent Suzuki cross-coupling of 4-bromo-NH-1,2,3-triazoles.[5][6]
PART A: Bromination of 1H-1,2,3-Triazole
-
Reagents & Setup:
-
Monosubstituted 1H-1,2,3-triazole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Isopropyl acetate (solvent)
-
Round-bottom flask with magnetic stirrer, under an inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
Dissolve the starting triazole in isopropyl acetate.
-
Add NBS portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring completion by TLC.
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-bromo-NH-1,2,3-triazole.
-
PART B: Regioselective N-2 Alkylation
-
Reagents & Setup:
-
4-Bromo-NH-1,2,3-triazole (1.0 equiv)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel equipped for temperature control.
-
-
Procedure:
-
Suspend the 4-bromo-NH-1,2,3-triazole and K₂CO₃ in anhydrous DMF.
-
Cool the mixture to -10°C to ensure high N-2 regioselectivity.
-
Add the alkyl halide dropwise to the cooled suspension.
-
Allow the reaction to stir at -10°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel) to isolate the 2-substituted 4-bromo-1,2,3-triazole.
-
PART C: Suzuki Cross-Coupling
-
Reagents & Setup:
-
2-Substituted 4-bromo-1,2,3-triazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Reflux condenser, under an inert atmosphere.
-
-
Procedure:
-
To a flask, add the 2-substituted 4-bromo-1,2,3-triazole, arylboronic acid, base, and palladium catalyst.
-
Add the solvent system and degas the mixture by bubbling with N₂ or Ar for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100°C) and stir for 8-16 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final 2,4,5-trisubstituted 1,2,3-triazole product via column chromatography.
-
Conclusion and Future Outlook
Brominated triazole compounds constitute a versatile and potent class of molecules with demonstrated and potential applications spanning from life-saving medicines to advanced materials. Their role as antifungal, antibacterial, and anticancer agents is well-established, with ongoing research focused on refining their selectivity and overcoming resistance mechanisms. In agriculture, they remain vital for crop protection, though their use demands careful environmental stewardship. Emerging applications in materials science, particularly as corrosion inhibitors and flame retardants, open new avenues for research and development. The synthetic tractability of these compounds, especially through modern cross-coupling techniques, ensures that novel derivatives with tailored properties will continue to be developed, paving the way for future discoveries and innovations.
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- Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles | Organic Letters - ACS Public
- Facile synthesis of bromo- and iodo-1,2,3-triazoles - ResearchG
- Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - MDPI.
- (PDF)
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- Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with comput
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- Synthesis, Characterization, and Biological Evaluation of Antibacterial Activity of 4H-1,2,4-triazole-5-(4-Bromophenoxymethyl)- 3-(4- substituted Benzyl)
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- Brominated Flame Retardants – A Question of Safety - RTI Intern
- Synthesis and Biological Applications of Triazole Deriv
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- Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and comput
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- Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study.
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An In-depth Technical Guide to the Thermal Stability of 4-Phenyl-4H-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Phenyl-4H-1,2,4-triazole Derivatives and Their Thermal Stability
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active agents.[1] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] The 4-phenyl-4H-1,2,4-triazole scaffold, in particular, has garnered significant attention due to the versatile synthetic routes available for its derivatization and the potent biological activities of the resulting compounds.[2]
The thermal stability of these derivatives is a critical parameter in drug development and material science. It dictates the compound's shelf-life, storage conditions, and suitability for various formulation processes, many of which involve heat. Understanding the thermal behavior of these molecules is paramount for ensuring the safety, efficacy, and quality of the final product. A thorough investigation of their thermal properties provides insights into decomposition pathways and potential hazards, guiding the development of stable and robust pharmaceutical formulations.[3]
This technical guide provides a comprehensive overview of the thermal stability of 4-phenyl-4H-1,2,4-triazole derivatives. It delves into the experimental methodologies for assessing thermal properties, the factors influencing stability, and the underlying decomposition mechanisms.
Core Principles of Thermal Analysis
Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For the study of 4-phenyl-4H-1,2,4-triazole derivatives, the most pertinent techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[4] This technique is invaluable for determining the thermal stability, decomposition temperatures, and the composition of materials. A typical TGA curve plots the percentage of weight loss against temperature. The derivative of this curve, known as the DTG curve, shows the rate of mass change and helps to identify the temperatures at which the most significant decomposition events occur.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[5] DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions.[6] For 4-phenyl-4H-1,2,4-triazole derivatives, DSC can reveal the melting point, which is an indicator of purity, and the enthalpy of fusion. It can also detect exothermic or endothermic decomposition processes.
Experimental Protocols for Thermal Analysis
The following protocols provide a standardized approach to the thermal analysis of 4-phenyl-4H-1,2,4-triazole derivatives.
Thermogravimetric Analysis (TGA) Protocol
This protocol is a generalized procedure and may require optimization based on the specific instrument and sample properties.
Objective: To determine the thermal stability and decomposition profile of a 4-phenyl-4H-1,2,4-triazole derivative.
Materials and Equipment:
-
Thermogravimetric Analyzer
-
High-purity nitrogen or argon gas
-
Alumina or platinum crucibles
-
Microbalance
-
The 4-phenyl-4H-1,2,4-triazole derivative sample
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground 4-phenyl-4H-1,2,4-triazole derivative into a clean, tared TGA crucible.[7]
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.[7]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the TGA and first derivative (DTG) curves, respectively.
-
Differential Scanning Calorimetry (DSC) Protocol
This protocol outlines the steps for determining the melting point and other thermal transitions of 4-phenyl-4H-1,2,4-triazole derivatives.
Objective: To determine the melting point and identify other thermal transitions of a 4-phenyl-4H-1,2,4-triazole derivative.
Materials and Equipment:
-
Differential Scanning Calorimeter
-
Aluminum or hermetically sealed pans and lids
-
Crimper for sealing pans
-
High-purity nitrogen or argon gas
-
Microbalance
-
The 4-phenyl-4H-1,2,4-triazole derivative sample
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the finely ground sample into a DSC pan.[8]
-
Encapsulation: Place a lid on the pan and seal it using a crimper. Ensure a proper seal to prevent any loss of volatile decomposition products.
-
Instrument Setup:
-
Place the sealed sample pan in the sample holder of the DSC cell.
-
Place an empty, sealed pan as a reference in the reference holder.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[8]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a temperature approximately 50 °C above the expected melting point at a constant heating rate of 10 °C/min.[9]
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the onset temperature and the peak temperature of any endothermic or exothermic events. The peak of the endotherm corresponding to melting is taken as the melting point (Tm).
-
Factors Influencing the Thermal Stability of 4-Phenyl-4H-1,2,4-triazole Derivatives
The thermal stability of 4-phenyl-4H-1,2,4-triazole derivatives is not an intrinsic constant but is significantly influenced by their molecular structure.
Substituent Effects
The nature and position of substituents on the phenyl ring and the triazole core play a crucial role in determining the thermal stability.
-
Electron-withdrawing groups (EWGs) such as nitro (NO2) or chloro (Cl) groups on the phenyl ring can influence the electron density of the triazole ring system. In some cases, EWGs can enhance thermal stability by strengthening the covalent bonds within the molecule.[10]
-
Electron-donating groups (EDGs) like methoxy (OCH3) or methyl (CH3) groups can have the opposite effect, potentially lowering the decomposition temperature.[10]
-
Substituents on the triazole ring can also impact stability. For instance, the presence of a thione group (C=S) can alter the decomposition pathway and stability compared to its oxygen analogue (C=O).[4]
Intermolecular Interactions
In the solid state, the packing of molecules in the crystal lattice and the presence of intermolecular interactions such as hydrogen bonding and π-π stacking can significantly affect thermal stability. Stronger intermolecular forces generally lead to higher melting points and can influence the initial stages of decomposition.
Thermal Decomposition Data of Selected 4-Phenyl-4H-1,2,4-triazole Derivatives
The following table summarizes the thermal decomposition data for a selection of 4-phenyl-4H-1,2,4-triazole derivatives, highlighting the influence of different substituents.
| Compound | Substituent at C5 | Substituent at N4-phenyl | Melting Point (°C) | Decomposition Onset (°C) | Reference |
| 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | Furan-2-yl | H | 210-212 | >212 | [4] |
| 4-(4-Chlorophenyl)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | Furan-2-yl | 4-Cl | 264-265 | >265 | [4] |
| 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | Benzyl | H | 197-198 | >198 | [4] |
| 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Benzyl | 4-Cl | 187-188 | >188 | [4] |
| 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | Benzyl | 4-CH3 | 182-183 | >183 | [4] |
| 3,5-Diphenyl-4-(4-methoxybenzylidenamino)-4H-1,2,4-triazole | Diphenyl | 4-OCH3 | 190-191 | Not specified | |
| 3,5-Diphenyl-4-(4-chlorobenzylidenamino)-4H-1,2,4-triazole | Diphenyl | 4-Cl | 183-184 | Not specified | [11] |
Note: Decomposition onset temperatures are often reported as being above the melting point, indicating that the compounds decompose shortly after melting.
Proposed Decomposition Pathways
The thermal decomposition of 4-phenyl-4H-1,2,4-triazoles can proceed through complex reaction pathways. Flash vacuum pyrolysis studies of phenyl-substituted 1,2,4-triazoles have shown that the decomposition products are highly dependent on the substitution pattern.[7]
A common decomposition pathway for phenyl-substituted triazoles involves the extrusion of molecular nitrogen.[7] For 4-phenyl-1,2,4-triazole, pyrolysis can lead to the formation of N-cyano-N-phenylformamidine.[7] In the case of more substituted derivatives like 3,4,5-triphenyl-1,2,4-triazole, the major product is 1,3-diphenylisoindole, which is formed through a mechanism likely involving a[4][12] phenyl shift and the generation of a non-aromatic 3H-1,2,4-triazole intermediate.[7]
Another potential decomposition route for some 4-alkyl-4H-1,2,4-triazoles is a thermal rearrangement to the more stable 1-alkyl-1H-1,2,4-triazoles.[13][14] This rearrangement is thought to proceed through an intermolecular mechanism involving an ionic triazolium triazolate intermediate.[14]
The analysis of decomposition products can be effectively carried out using hyphenated techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), which allows for the separation and identification of the volatile fragments produced during thermal degradation.[12]
Visualization of Experimental Workflow and Decomposition Pathway
Experimental Workflow for Thermal Analysis
Caption: Workflow for TGA and DSC analysis.
Proposed General Decomposition Pathway
Caption: General thermal decomposition pathways.
Conclusion
The thermal stability of 4-phenyl-4H-1,2,4-triazole derivatives is a multifaceted property governed by their intricate molecular architecture. A comprehensive understanding of their thermal behavior, achieved through rigorous experimental analysis using techniques like TGA and DSC, is indispensable for their successful application in drug development and materials science. The insights gained from these studies, particularly regarding the influence of substituents on thermal stability and the elucidation of decomposition pathways, provide a rational basis for the design of more stable and effective 1,2,4-triazole-based compounds. This guide serves as a foundational resource for researchers in the field, offering both the theoretical framework and practical protocols necessary for the robust thermal characterization of this important class of heterocyclic compounds.
References
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Demirbas, N., Ceylan, S., & Demirbas, A. (2008). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 13(7), 1406-1417. [Link]
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Gilchrist, T. L., Rees, C. W., & Thomas, C. (1979). Reactive intermediates. Part XXVI. Flash vacuum pyrolysis of phenyl-substituted 1,2,4-triazoles; a new synthesis of isoindoles. Journal of the Chemical Society, Perkin Transactions 1, 12-16. [Link]
- Jørgensen, K. B., El-Bayouki, K. A. M., & Pedersen, E. B. (1983). On the mechanism of the thermal rearrangement of 4- alkyl- 4H- 1, 2, 4- triazoles. Synthesis and reaction of optically active triazoles. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 37b, 467-471.
- Gilchrist, T. L., Gymer, G. E., & Rees, C. W. (1975). Reactive intermediates. Part XXV. Investigation of the pyrolysis of 1,4- and 1,5-diphenyl-1,2,3-triazoles by use of 13C-labelled compounds. Journal of the Chemical Society, Perkin Transactions 1, 1-6.
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Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. [Link]
- Godhani, D. R., Dobariya, P. B., Sangani, C. B., & Mehta, J. P. (2014). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 887-893.
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Wikipedia. (2023, December 2). Pyrolysis–gas chromatography–mass spectrometry. [Link]
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Yıldırım, I., & Koca, M. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
- Godhani, D. R., Jogel, A. A., Sangani, C. B., & Mehta, J. P. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041.
- Al-Masoudi, N. A. L., Al-Soud, Y. A., & Al-Amiery, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 206-212.
- Orozco-Gonzalez, Y., Notario, R., & Quijano-Quiñones, R. F. (2021).
- Carlsen, P. H. J., & Jørgensen, K. B. (1995). Thermal Rearrangement of 4-Alkyl-4H-1,2,4-triazoles to 1-Alkyl-1H-1,2,4-triazoles − A Study of the Mechanism by Cross-over Experiments. Acta Chemica Scandinavica, 49, 693-696.
- Dashko, D. V., & Fershtat, L. L. (2006). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Russian Chemical Bulletin, 55(8), 1388-1397.
- Ananchenko, G. S., Zlotin, S. G., & Churakov, A. M. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Pharmaceuticals, 15(11), 1443.
- Kowhakul, W., Inoue, D., Miyake, A., & Shigematsu, M. (2017). Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. Journal of Loss Prevention in the Process Industries, 50, 18-25.
- Patel, P. M., & Godhani, D. R. (2014). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 177-182.
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Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]
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- Aher, A. A., & Shelke, V. S. (2021). A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical and Bio-Medical Science, 1(1), 1-13.
- Trivedi, M. K., Branton, A., & Trivedi, D. (2015). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. Journal of Molecular and Genetic Medicine, 9(4), 1-8.
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Scribd. (n.d.). Experiment No.5 DSC Analysis. [Link]
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- Bekircan, O., & Kahveci, B. (2006). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Turkish Journal of Chemistry, 30(3), 29-40.
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Methodological & Application
Application Note & Protocols: A Guide to the Synthesis of 3,5-Disubstituted-4-Phenyl-4H-1,2,4-triazoles
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Foreword: The Enduring Significance of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, a testament to its unique combination of physicochemical properties and versatile biological activity.[1][2][3] Its five-membered aromatic structure, featuring three nitrogen atoms, allows it to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, while often maintaining metabolic stability.[2][3] This has led to the successful development of numerous drugs across a wide therapeutic spectrum, from potent antifungal agents like Fluconazole and Voriconazole to antiviral medications such as Ribavirin.[4][5][6] The breadth of activities associated with 1,2,4-triazole derivatives is remarkable, encompassing anticancer, anticonvulsant, anti-inflammatory, and antibacterial properties.[5][7][8][9]
The 4-phenyl substituted variants, in particular, offer a valuable vector for molecular design, allowing chemists to explore structure-activity relationships (SAR) by modifying the phenyl ring in addition to the substituents at the 3- and 5-positions. This guide provides a detailed, field-proven protocol for the synthesis of 3,5-disubstituted-4-phenyl-4H-1,2,4-triazoles, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations that ensure a successful and reproducible outcome.
Strategic Overview: Pathways to the 4-Phenyl-1,2,4-triazole Heterocycle
Constructing the 4-phenyl-1,2,4-triazole core can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern. A highly reliable and versatile approach, which will be our primary focus, involves the formation and subsequent cyclodehydration of an N,N'-diacylphenylhydrazine intermediate. This method is advantageous due to the accessibility of phenylhydrazine and a wide variety of acylating agents (e.g., acid chlorides, anhydrides, or carboxylic acids).
An alternative strategy proceeds through a thiosemicarbazide intermediate, which is particularly useful for generating 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[10][11] These thiol-containing triazoles can be valuable final products or serve as versatile intermediates for further functionalization.
This document will provide detailed protocols for the primary diacylphenylhydrazine route, offering a robust method for accessing a diverse range of target compounds.
Featured Protocol: Synthesis via Cyclodehydration of N,N'-Diacylphenylhydrazine
This method is conceptually a two-step process but is often performed in a single pot for operational efficiency. It involves the initial double acylation of phenylhydrazine followed by a dehydrative ring-closure reaction.
Principle & Rationale
The logic of this synthesis hinges on the sequential formation of C-N bonds to build the precursor, followed by an intramolecular condensation to form the heterocyclic ring.
-
Step 1: Diacylation of Phenylhydrazine. Phenylhydrazine serves as the N-4 nitrogen source. It is reacted with two equivalents of an acylating agent (for symmetrical triazoles) or two different acylating agents in a stepwise manner (for unsymmetrical triazoles). The use of a base, such as pyridine or triethylamine, is crucial to scavenge the HCl generated when using acid chlorides, driving the acylation to completion.
-
Step 2: Cyclodehydration. The resulting N,N'-diacylphenylhydrazine intermediate is not typically isolated. The reaction mixture is heated, often with a strong dehydrating agent like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or thionyl chloride (SOCl₂). This agent facilitates the intramolecular cyclization by activating a carbonyl oxygen, making it a good leaving group (as a phosphate or sulfite ester), and promoting the nucleophilic attack by the other amide nitrogen to close the ring. Simple thermal heating in a high-boiling solvent can also effect the cyclization, albeit often requiring higher temperatures and longer reaction times.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis.
Caption: General workflow for the one-pot synthesis of 3,5-disubstituted-4-phenyl-4H-1,2,4-triazoles.
Detailed Step-by-Step Protocol: Synthesis of 3,5-Diphenyl-4-phenyl-4H-1,2,4-triazole
This protocol provides a specific example for synthesizing a symmetrically substituted triazole.
Materials & Reagents:
-
Phenylhydrazine
-
Benzoyl chloride
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylhydrazine (2.70 g, 25 mmol) in 100 mL of anhydrous pyridine.
-
Scientist's Note: Pyridine serves as both the solvent and the base to neutralize the HCl byproduct. Using it as the solvent ensures it is present in sufficient excess. Anhydrous conditions are important to prevent hydrolysis of the acid chloride and POCl₃.
-
-
Acylation: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (7.73 g, 55 mmol, 2.2 equivalents) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Scientist's Note: A slight excess of the acylating agent ensures the complete conversion of phenylhydrazine to the diacyl intermediate. The slow, cold addition helps to control the exothermic reaction.
-
-
Intermediate Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Cyclodehydration: Carefully add phosphorus oxychloride (7.67 g, 50 mmol, 2.0 equivalents) to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 115 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Scientist's Note: The addition of POCl₃ can also be exothermic. Refluxing provides the necessary energy for the ring-closing reaction. TLC is essential for determining when the starting material/intermediate has been consumed.
-
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the dark mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.
-
Caution: This quenching step is highly exothermic and will release HCl fumes. Perform this in a well-ventilated fume hood.
-
-
Isolation: If a solid precipitates, collect it by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol. If the product is oily, extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Purification (for extraction): Combine the organic layers, wash with saturated NaHCO₃ solution (2 x 100 mL), followed by brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Final Purification: Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to yield pure 3,5-diphenyl-4-phenyl-4H-1,2,4-triazole as a crystalline solid.
-
Scientist's Note: The choice of recrystallization solvent is critical for obtaining high purity. It should dissolve the compound when hot but not when cold.
-
Reaction Mechanism
The mechanism involves two key stages: nucleophilic acyl substitution to form the diacyl intermediate, followed by an intramolecular cyclization and dehydration.
Caption: Simplified mechanism for the formation of 4-phenyl-1,2,4-triazoles.
Representative Data
The following table summarizes typical outcomes for the synthesis of various symmetrically 3,5-disubstituted-4-phenyl-4H-1,2,4-triazoles using the described protocol.
| R Group (at C3 & C5) | Acylating Agent | Cyclizing Agent | Typical Yield | Melting Point (°C) |
| Methyl | Acetyl Chloride | POCl₃ | 75-85% | 165-167 |
| Ethyl | Propionyl Chloride | POCl₃ | 70-80% | 121-123 |
| Phenyl | Benzoyl Chloride | POCl₃ | 80-90% | 298-300 |
| 4-Chlorophenyl | 4-Chlorobenzoyl Chloride | POCl₃ | 85-95% | >300 |
| Furanyl | Furoyl Chloride | SOCl₂ | 65-75% | 210-212 |
Troubleshooting & Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete acylation; Incomplete cyclization; Hydrolysis of reagents. | Ensure anhydrous conditions. Use a slight excess of acylating agent and cyclizing agent. Increase reflux time if TLC shows incomplete reaction. |
| Formation of Side Products | Competing reaction pathways (e.g., formation of 1,3,4-oxadiazoles). | POCl₃ generally favors triazole formation. If oxadiazoles are a major issue, try alternative cyclizing agents like P₂O₅ or high-temperature thermal cyclization without a reagent. |
| Difficult Purification | Product is an oil or has similar polarity to starting materials/byproducts. | If recrystallization fails, use column chromatography. A gradient elution of ethyl acetate in hexanes is a good starting point for purification. |
| Violent Quenching | Reaction of excess POCl₃ with water. | Perform the quench very slowly by pouring the reaction mixture onto a large excess of ice with efficient stirring. Ensure the fume hood sash is lowered. |
Product Characterization
Confirming the identity and purity of the final product is a critical final step.
-
¹H NMR: Expect signals for the phenyl group at the N-4 position and the substituents at C-3 and C-5. The aromatic protons will appear in the δ 7.0-8.5 ppm range.
-
¹³C NMR: Look for two characteristic signals for the C-3 and C-5 carbons of the triazole ring, typically in the δ 150-160 ppm range for aryl-substituted triazoles.[12]
-
Mass Spectrometry: The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target compound.[12]
-
Melting Point: A sharp melting point range is a good indicator of high purity.[10]
Conclusion
The synthesis of 3,5-disubstituted-4-phenyl-4H-1,2,4-triazoles via the diacylphenylhydrazine pathway is a robust and highly adaptable method for generating diverse libraries of these medicinally important heterocycles. By understanding the causality behind each step—from the role of the base in acylation to the function of the dehydrating agent in cyclization—researchers can troubleshoot effectively and optimize conditions for their specific substrates. This protocol serves as a validated starting point for accessing compounds that continue to be of immense interest in the fields of drug discovery and materials science.
References
-
A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. PharmaTutor.[Link]
-
Gao, F., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
-
Gao, F., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC, NIH.[Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research.[Link]
-
synthesis of 1,2,4 triazole compounds. ISRES.[Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.[Link]
-
Al-Ostoot, F. H., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PMC, PubMed Central.[Link]
-
Kumudha, D., et al. (2012). 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. International Journal of Pharmaceutical Sciences and Research.[Link]
-
Gao, F., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed.[Link]
-
Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal.[Link]
-
Aslam, J., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC, PubMed Central.[Link]
-
Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett.[Link]
-
Strzelecka, M., & Swiątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI.[Link]
-
Kaur, P., et al. A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.[Link]
-
Al-Soud, Y. A., et al. (2016). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC.[Link]
-
A novel and efficient one-pot strategy for the synthesis of 1,2,4-triazoles: access to synthesis of penipanoid A and its analogues. (2023). NIH.[Link]
-
Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. ResearchGate.[Link]
-
One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. (2021). NIH.[Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. (2020). NIH.[Link]
-
Demİrbaş, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH.[Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate.[Link]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole in Organic Synthesis
Introduction: A Bifunctional Linchpin for Complex Molecular Architectures
In the landscape of modern organic synthesis, the demand for versatile building blocks capable of undergoing multiple, selective transformations is paramount. 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole emerges as a molecule of significant strategic importance for researchers in medicinal chemistry and materials science. Its unique architecture, featuring a stable 4-phenyl-4H-1,2,4-triazole core flanked by two chemically accessible 3-bromophenyl rings, offers a powerful platform for the construction of complex, multi-dimensional molecular frameworks.
The two bromine atoms serve as orthogonally addressable handles for a wide array of palladium-catalyzed cross-coupling reactions, enabling the sequential or simultaneous introduction of diverse functionalities. This bifunctionality is critical for the synthesis of novel pharmaceutical candidates, functional polymers, and bespoke molecular materials. The sterically encumbered 4-phenyl group influences the conformation of the flanking aryl rings, potentially imparting unique photophysical properties or specific binding geometries in the resulting products. Furthermore, the 1,2,4-triazole nucleus itself is a well-established pharmacophore, known to participate in hydrogen bonding and other non-covalent interactions, thereby enhancing the potential for biological activity in its derivatives.[1]
This application note provides a comprehensive guide to the synthesis and utilization of this compound, offering detailed, field-proven protocols for its preparation and subsequent application in key synthetic transformations.
Synthesis of this compound
The synthesis of the title compound is predicated on the classical construction of the 1,2,4-triazole ring from a 1,2-diacylhydrazine precursor. This method provides a reliable and scalable route to the desired product.
Synthetic Workflow Diagram
Caption: Synthetic route to the title compound.
Protocol 1: Synthesis of this compound
Materials:
-
3-Bromobenzoyl chloride
-
Phenylhydrazine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Synthesis of 1,2-Bis(3-bromobenzoyl)-1-phenylhydrazine:
-
To a solution of phenylhydrazine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add pyridine (2.5 eq).
-
Slowly add a solution of 3-bromobenzoyl chloride (2.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,2-bis(3-bromobenzoyl)-1-phenylhydrazine, which can be used in the next step without further purification.
-
-
Cyclodehydration to this compound:
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the crude diacylhydrazine from the previous step.
-
Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. The reaction should be conducted in a well-ventilated fume hood.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of solid NaHCO₃ or a saturated aqueous solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the title compound as a white to off-white solid.
-
Expected Characterization Data:
| Parameter | Expected Value |
| ¹H NMR (CDCl₃) | δ 7.2-7.8 (m, 13H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 122.9, 126.0, 128.5, 129.8, 130.3, 130.5, 133.5, 136.0, 152.0 (Ar-C and C-triazole) |
| Mass Spec (ESI) | [M+H]⁺ corresponding to C₂₀H₁₃Br₂N₃ |
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its capacity to serve as a scaffold in palladium-catalyzed cross-coupling reactions. The two bromine atoms can be sequentially or simultaneously replaced, offering a modular approach to highly functionalized molecules.
Application 1: Double Suzuki-Miyaura Coupling for the Synthesis of Tetra-Aryl Triazoles
This protocol details the simultaneous coupling of both bromo-positions with an arylboronic acid, a cornerstone reaction for accessing complex biaryl structures.[2]
Reaction Workflow:
Caption: Double Suzuki-Miyaura coupling workflow.
Protocol 2: Double Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (2.2 eq), and Pd(PPh₃)₄ (3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and ethanol (e.g., 4:1 v/v) followed by a 2 M aqueous solution of K₂CO₃ (3.0 eq).
-
Heat the reaction mixture at 80-90 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over MgSO₄.
-
Filter and concentrate the solution. Purify the residue by column chromatography to yield the desired tetra-aryl product.
Causality and Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, commercially available catalyst suitable for a wide range of Suzuki couplings.[2] For more challenging substrates, other catalysts like Pd(dppf)Cl₂ or catalysts with Buchwald-type ligands may be employed.
-
Base: K₂CO₃ is a common and effective base. The aqueous solution facilitates the transmetalation step. Other bases like Cs₂CO₃ or K₃PO₄ can be used, particularly for less reactive boronic acids.
-
Solvent System: The toluene/ethanol/water mixture ensures solubility of both organic and inorganic reagents, promoting efficient reaction kinetics.
Application 2: Selective Mono-Sonogashira Coupling
By carefully controlling stoichiometry, a selective mono-alkynylation can be achieved. The Sonogashira reaction is a powerful tool for installing alkyne functionalities, which are themselves versatile handles for further transformations like click chemistry.[3]
Protocol 3: Mono-Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1.0-1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (4-6 mol%).
-
Add anhydrous THF, followed by the amine base (e.g., TEA, 3.0 eq).
-
Add the terminal alkyne (1.0-1.2 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until TLC/LC-MS indicates consumption of the starting material, typically 4-12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography. Careful separation will be required to isolate the mono-alkynylated product from any di-alkynylated side-product and unreacted starting material.
Insight into Selectivity:
-
While the electronic environments of the two bromine atoms are identical, statistical substitution and careful control of the alkyne stoichiometry (using slightly more than one equivalent) favor the formation of the mono-coupled product. In some di-halo systems, the first coupling can electronically deactivate the second position, aiding selectivity.[4] For 1,2,4-triazoles, coupling at the 5-position can sometimes be faster than at the 3-position.[5]
Application 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[6]
Protocol 4: Double Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., Morpholine, 2.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos or similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (2-4 mol%), the phosphine ligand (e.g., XPhos, 8-16 mol%), and NaOtBu (2.5-3.0 eq).
-
Add this compound (1.0 eq) and the amine (2.5 eq).
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion and Future Perspectives
This compound stands as a highly valuable and versatile building block. The protocols outlined herein provide a robust foundation for its synthesis and application in palladium-catalyzed cross-coupling reactions. The ability to perform both double and selective mono-functionalization opens avenues for creating a vast array of complex molecules. Future applications could explore using this scaffold to synthesize macrocycles, dendrimers, or as a core for developing bidentate ligands for catalysis, leveraging the nitrogen atoms of the triazole ring. The continued exploration of this and similar scaffolds will undoubtedly fuel innovation in drug discovery and materials science.
References
- Bechara, W. S., et al. (2015). A general method for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from hydrazides and secondary amides. ISRES Publishing.
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Demirayak, Ş., et al. (2007). Synthesis of some novel 3,5-diaryl-1,2,4-triazole derivatives and investigation of their antimicrobial activities.
- Wikipedia contributors. (2023).
- Cebrián, C., et al. (2020).
- Reid, J. R., & Heindel, N. D. (1976). A novel synthesis of 4,5-disubstituted-delta-2-1,2,4-triazoline-3-thiones. Journal of Heterocyclic Chemistry.
- Potts, K. T. (1961). The chemistry of 1,2,4-triazoles. Chemical Reviews.
- Boyd, R. J., & Boyars, C. (2012). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Heterocycles.
- Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry.
- Holla, B. S., et al. (2003). Synthesis and antibacterial activity of some new 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines. European Journal of Medicinal Chemistry.
- Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia.
- Jha, A. K., et al. (2022).
- Song, D., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC - NIH.
- Shelke, G. M., et al. (2015).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org.
- Cebrián, C., et al. (2020).
- Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry.
- Kashani, S. K., & Jessiman, J. E. (n.d.).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. tcichemicals.com.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. organic-chemistry.org.
- MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)
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- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Practical Guide to the Palladium-Catalyzed Suzuki-Miyaura Coupling of Brominated Triazoles
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Union of Triazoles and Suzuki Coupling
The 1,2,3- and 1,2,4-triazole scaffolds are privileged heterocyclic motifs in modern drug discovery. Their unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented their role as essential components in a wide array of therapeutic agents. The functionalization of the triazole core is therefore a critical task in medicinal chemistry for modulating pharmacological activity, selectivity, and pharmacokinetic properties.
Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1][2] This palladium-catalyzed reaction provides a powerful and reliable method for forging carbon-carbon bonds, enabling the direct arylation, vinylation, or alkylation of brominated triazole precursors. This guide offers a detailed protocol, explains the mechanistic underpinnings, and provides practical insights for successfully implementing this transformation in a research and development setting.
The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Coupling
The efficacy of the Suzuki coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle comprises three fundamental steps:
-
Oxidative Addition: The cycle begins with the active Pd(0) species undergoing oxidative addition into the carbon-bromine bond of the brominated triazole. This step forms a new organopalladium(II) complex.[1][3] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[1]
-
Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic "ate" complex (a boronate).[5] This boronate then exchanges its organic group with the halide on the palladium complex.[1][3]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond of the functionalized triazole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="R¹-Pd(II)L₂-Br\n(Organopalladium Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Both [label="R¹-Pd(II)L₂-R²", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R¹-R²\n(Coupled Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="R¹-Br\n(Brominated Triazole)", shape=invhouse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronic [label="R²-B(OH)₂ + Base\n↓\n[R²-B(OH)₃]⁻", shape=invhouse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=""]; Reagents -> OxAdd [style=dashed]; OxAdd -> PdII_Aryl [label=""]; PdII_Aryl -> Transmetal [label=""]; Boronic -> Transmetal [style=dashed]; Transmetal -> PdII_Both [label=""]; PdII_Both -> RedElim [label=""]; RedElim -> Product [style=dashed]; RedElim -> Pd0 [label="Regeneration"]; } .enddot Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
Core Protocol: Suzuki Coupling of a Brominated Triazole
This protocol provides a robust starting point for the coupling of various aryl- and vinylboronic acids with a generic N-substituted brominated triazole.
Materials and Reagents
| Reagent / Equipment | Purpose / Typical Specification | Notes |
| Brominated Triazole | Starting Material (Electrophile) | Ensure purity; residual impurities can inhibit the catalyst. |
| Boronic Acid or Ester | Coupling Partner (Nucleophile) | Use 1.1–1.5 equivalents. Boronic esters (e.g., pinacol, MIDA) offer enhanced stability.[6][7] |
| Palladium Precatalyst | Catalyst Source | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ (1–5 mol%). |
| Ligand | Stabilizes & Activates Catalyst | Buchwald-type phosphines (e.g., SPhos) or PPh₃ (2–10 mol%).[8][9] |
| Base | Activates Boronic Acid | K₃PO₄ or K₂CO₃ (2–3 equivalents). Must be finely powdered and dry. |
| Solvent System | Reaction Medium | Degassed Dioxane/H₂O (4:1) or Toluene/H₂O. Anhydrous solvents can also be used. |
| Inert Gas | Prevents Catalyst Oxidation | High-purity Argon or Nitrogen. |
| Glassware | Reaction Vessel | Oven-dried round-bottom flask with a reflux condenser. |
| Heating/Stirring | Reaction Conditions | Magnetic stir plate with a heating mantle or oil bath. |
| Purification | Product Isolation | Silica gel for flash column chromatography. |
Experimental Workflow Diagram
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the brominated triazole (1.0 eq.), the boronic acid or ester (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Seal the flask with a septum, and attach it to a manifold. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. Causality: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupled byproducts.
-
-
Solvent and Catalyst Addition:
-
Prepare a degassed solvent mixture (e.g., 4:1 Dioxane:Water) by sparging with argon for at least 20 minutes.
-
Under a positive flow of argon, add the degassed solvent to the reaction flask via cannula or syringe to achieve a concentration of approximately 0.1 M with respect to the brominated triazole.
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the reaction mixture. Alternatively, a pre-formed catalyst can be used. Expertise: Using a slightly higher ligand-to-palladium ratio (L:Pd = 2:1 or greater) can enhance catalyst stability and turnover.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask (under argon flow).
-
Lower the flask into a preheated oil bath set to 90 °C.
-
Stir the reaction vigorously. For microwave-assisted synthesis, transfer the sealed vial to the microwave reactor and heat at a set temperature (e.g., 120-150 °C) for a shorter duration (e.g., 15-30 minutes).[10][11]
-
-
Monitoring the Reaction:
-
Periodically take small aliquots from the reaction mixture using a syringe.
-
Dilute the aliquot with ethyl acetate and spot on a TLC plate or analyze by LC-MS to monitor the disappearance of the bromotriazole starting material. Reactions are typically complete within 2-16 hours.
-
-
Workup Procedure:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash sequentially with water and then brine to remove residual base and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure functionalized triazole product.
-
Key Parameters and Optimization Choices
The success of a Suzuki coupling on a novel substrate often requires optimization. The following components are key levers for tuning reactivity and yield.
| Component | Common Choices & Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃: Air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst. Cost-effective and common. Pd(PPh₃)₄: An air-sensitive but highly active Pd(0) source that does not require a separate ligand. |
| Ligand | Simple Phosphines (PPh₃): Effective for simple, unhindered substrates. Buchwald Biarylphosphines (SPhos, RuPhos): Bulky, electron-rich ligands that are the gold standard for challenging couplings, including those with heteroaryl halides. They promote fast oxidative addition and reductive elimination.[8][9] N-Heterocyclic Carbenes (NHCs): Strong electron-donating ligands that form very stable palladium complexes, often used for robust, high-turnover catalysis.[12] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃: Common choices. K₃PO₄ is a moderately strong base that is often effective and well-tolerated.[8] Cs₂CO₃ is more soluble and can accelerate reactions but is more expensive. KF: A milder base that can be used when base-sensitive functional groups are present.[5] |
| Boron Source | Boronic Acids (-B(OH)₂): Most common, but can be unstable and prone to protodeboronation or trimerization into boroxines.[6] Pinacol Esters (-Bpin): More stable to chromatography and storage. Often used in one-pot borylation/Suzuki sequences.[13] MIDA Esters: Exceptionally stable, crystalline solids that enable slow release of the boronic acid under reaction conditions, which is ideal for coupling unstable boron reagents.[7][14] |
| Solvent | Toluene, Dioxane, DME, THF: Common organic solvents. The choice can influence reaction rates and solubility. Aqueous Mixtures (e.g., Dioxane/H₂O): Water is often essential for dissolving the inorganic base and facilitating the formation of the active boronate species required for transmetalation.[12][15][16] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)). 2. Inappropriate ligand or base. 3. Reaction temperature too low. | 1. Ensure rigorous degassing of solvents and use a fresh catalyst source. 2. Screen a panel of ligands (e.g., SPhos, RuPhos) and bases (K₂CO₃, Cs₂CO₃). 3. Increase temperature, or switch to microwave heating.[10][17] |
| Protodeboronation | The boronic acid is unstable and is replaced by a proton from the solvent (often water). | 1. Switch to a more stable boronic ester (Pinacol or MIDA).[6][7] 2. Use a milder base like KF.[5] 3. Minimize the amount of water in the reaction or use anhydrous conditions if feasible. |
| Homocoupling of Boronic Acid | Oxidative dimerization of the boronic acid to form a biaryl byproduct (R²-R²). | 1. Rigorously exclude oxygen from the reaction. 2. Use a slight excess (1.05 eq.) of the brominated triazole relative to the boronic acid. |
| Double Coupling on Dihalo-Triazoles | Both halogens react, leading to a mixture of mono- and di-substituted products. | 1. Use a substrate with differential reactivity (e.g., 4-bromo-5-iodo-1,2,3-triazole) to selectively couple at the more reactive C-I bond first.[15] 2. Carefully control stoichiometry; use ~1.0-1.1 equivalents of boronic acid. |
References
-
Wikipedia. Suzuki reaction. [Link]
-
Synlett. Regioselective, Modular C–N and Suzuki Coupling Route to Triazoles. (2012). [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organometallics. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. [Link]
-
Organometallics. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. [Link]
-
The Journal of Organic Chemistry. Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. (2011). [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
Jordan Journal of Chemistry. Microwave-Assisted Synthesis and Antioxidant Properties of Some New 1,2,4-Triazole Derivatives. [Link]
-
The Journal of Organic Chemistry. Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. [Link]
-
RSC Publishing. Palladium(ii) complexes bearing the 1,2,3-triazole based organosulfur/ selenium ligand: synthesis, structure and applications in Heck and Suzuki–Miyaura coupling as a catalyst via palladium nanoparticles. [Link]
-
ResearchGate. Suzuki–Miyaura cross-coupling of 4- or 5-halo-1,2,3-triazoles with arylboronic acids. (2024). [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2025). [Link]
-
Bentham Science Publisher. Microwave-Assisted: An Efficient Aqueous Suzuki-Miyaura Cross- Coupling Reaction of the Substituted 1H-1,2,3-Triazoles. (2022). [Link]
-
ResearchGate. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. (2020). [Link]
-
NIH National Library of Medicine. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
Organic & Biomolecular Chemistry. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). [Link]
-
Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
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- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 11. eurekaselect.com [eurekaselect.com]
- 12. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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- 17. researchgate.net [researchgate.net]
The 1,2,4-Triazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Application Notes & Protocols for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Significance of the 1,2,4-Triazole Ring
The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable physicochemical properties and versatile biological activities.[1] This "privileged structure" is characterized by its metabolic stability, capacity for hydrogen bonding, and its ability to act as a bioisostere for amide or ester groups, all contributing to favorable pharmacokinetic and pharmacodynamic profiles.[1] The inherent polarity of the triazole nucleus can enhance the solubility of a drug candidate, significantly improving its overall pharmacological profile.[2] Consequently, derivatives of 1,2,4-triazole have been developed into a broad spectrum of therapeutic agents, demonstrating potent antifungal, anticancer, antiviral, and antibacterial activities.[1] This document provides an in-depth exploration of the applications of 1,2,4-triazoles, complete with quantitative data, detailed experimental protocols, and mechanistic insights to guide researchers in the field of drug discovery and development.
I. Antifungal Applications: A Paradigm of Targeted Inhibition
The most prominent success story of 1,2,4-triazoles in medicinal chemistry is undoubtedly their application as antifungal agents. Marketed drugs such as Fluconazole, Itraconazole, and Voriconazole are mainstays in the treatment of systemic fungal infections.[1]
Mechanism of Action: Disrupting Fungal Cell Membrane Integrity
The primary mode of action for triazole antifungals is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[3] The triazole ring of these antifungal agents coordinates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[3][4] This blockade of ergosterol synthesis and the concurrent accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[3][5]
Diagram: Mechanism of Action of Triazole Antifungals
Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole antifungals.
Quantitative Data: Antifungal Activity of Fluconazole Analogues
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in μg/mL) of representative fluconazole analogues against various fungal strains.
| Compound | Candida albicans | Candida tropicalis | Cryptococcus neoformans | Microsporum canis | Trichophyton rubrum | Reference |
| Fluconazole | 0.5 - >64 | 1 - >64 | 2 - 16 | 8 - 32 | 4 - 16 | [6] |
| Analogue 3j | < 0.125 | < 0.125 | < 0.125 | < 0.125 | < 0.125 | [6] |
| Itraconazole | 0.125 - 1 | 0.25 - 2 | 0.06 - 0.5 | 0.125 - 1 | 0.06 - 0.5 | [6] |
| Analogue 3j: 1-[(4-tert-butylbenzyl)(cyclopropyl)amino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol |
II. Anticancer Applications: A Multifaceted Approach to Combat Malignancy
The 1,2,4-triazole scaffold is a prominent feature in a number of anticancer agents, demonstrating a diverse range of mechanisms to inhibit tumor growth and proliferation.[7][8]
Mechanisms of Action in Oncology
1,2,4-triazole derivatives exert their anticancer effects through various mechanisms, including:
-
Enzyme Inhibition: A significant number of 1,2,4-triazole-containing compounds act as inhibitors of key enzymes involved in cancer progression, such as kinases, aromatase, and tubulin polymerization.[7][9] For instance, Letrozole and Anastrozole are potent aromatase inhibitors used in the treatment of hormone-responsive breast cancer.[7]
-
Induction of Apoptosis: Many 1,2,4-triazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Arrest: These compounds can also halt the cell cycle at various phases, preventing the uncontrolled proliferation of cancer cells.[7]
Diagram: Anticancer Mechanisms of 1,2,4-Triazole Derivatives
Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.
Quantitative Data: In Vitro Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC₅₀ in μM) of novel 1,2,4-triazole derivatives against various human cancer cell lines.
| Compound | MCF-7 (Breast) | Hela (Cervical) | A549 (Lung) | Reference |
| 7d | > 50 | 11.8 ± 1.3 | > 50 | [7] |
| 7e | 12.3 ± 1.1 | 9.7 ± 0.9 | 15.1 ± 1.4 | [7] |
| 10a | 25.4 ± 2.1 | 10.2 ± 1.0 | 33.6 ± 2.9 | [7] |
| 10d | 15.8 ± 1.5 | 8.9 ± 0.8 | 21.3 ± 1.9 | [7] |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.3 | [7] |
III. 1,2,4-Triazoles as Bioisosteres: Enhancing Drug-Like Properties
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful strategy in drug design. The 1,2,4-triazole ring is an excellent bioisostere for the amide bond.[10] This substitution can lead to improved metabolic stability, as the triazole ring is generally resistant to enzymatic cleavage, and can also enhance binding affinity to the target protein.[10][11]
Crystallographic studies have shown that the 1,2,4-triazole ring can mimic the hydrogen bonding interactions of an amide group within the active site of an enzyme.[10][11] This isosteric replacement has been successfully employed to improve the potency and metabolic stability of various drug candidates.[10][11]
IV. Experimental Protocols: Synthesis of 1,2,4-Triazole Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative 1,2,4-triazole derivatives.
Protocol 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol describes a common method for the synthesis of a key 1,2,4-triazole intermediate.
Materials:
-
Benzoic acid hydrazide
-
Carbon disulfide
-
Potassium hydroxide
-
Absolute ethanol
-
Hydrazine hydrate (80%)
-
Hydrochloric acid (concentrated)
Procedure:
-
Synthesis of Potassium 3-benzoyl-dithiocarbazate:
-
In a three-necked flask equipped with a mechanical stirrer, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).
-
Cool the solution in an ice bath and add benzoic acid hydrazide (0.1 mol).
-
Slowly add carbon disulfide (0.1 mol) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 12-16 hours at room temperature.
-
Collect the precipitated potassium salt by filtration, wash with cold ethanol, and dry in a desiccator.
-
-
Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol:
-
To a suspension of the potassium salt (0.05 mol) in water (50 mL), add hydrazine hydrate (80%, 0.1 mol).
-
Reflux the mixture with stirring for 4-6 hours, during which the color of the solution may change and hydrogen sulfide gas may evolve (perform in a well-ventilated fume hood).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 5-6.
-
The white solid product will precipitate out.
-
Collect the product by filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[12]
-
Diagram: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Caption: Synthetic scheme for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Protocol 2: One-Pot, Two-Step Synthesis of 3,4-Disubstituted-1,2,4-triazole-5-thiones
This protocol offers an efficient method for the synthesis of a class of bioactive 1,2,4-triazoles.[13]
Materials:
-
Substituted hydrazide
-
Alkyl/aryl isothiocyanate
-
Ethanol
-
Sodium hydroxide (4N solution)
-
Hydrochloric acid
Procedure:
-
Formation of Acyl/Aroyl Substituted Thiosemicarbazide (in situ):
-
To a solution of the substituted hydrazide (1 eq) in ethanol, add the corresponding alkyl or aryl isothiocyanate (1 eq).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
-
Cyclization to 1,2,4-Triazole-5-thione:
-
Once the formation of the thiosemicarbazide intermediate is complete, add 4N sodium hydroxide solution to the reaction mixture.
-
Reflux the mixture for 2-4 hours.
-
After cooling to room temperature, carefully neutralize the solution with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 3,4-disubstituted-1,2,4-triazole-5-thione.[13]
-
Conclusion
The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its versatile synthetic accessibility and the diverse array of biological activities exhibited by its derivatives ensure its continued importance in the development of new therapeutic agents. The protocols and mechanistic insights provided in this document are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system in the ongoing quest for novel and effective medicines.
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Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Bulgarian Chemical Communications. [Link]
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Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. DergiPark. [Link]
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Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
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Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. [Link]
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Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. [Link]
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Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14 alpha-demethylase (CYP51). PubMed. [Link]
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Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PMC. [Link]
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Synthesis and characterization of new 1,2,4-triazole anticancer scaffold derivatives: In Vitro study. ResearchGate. [Link]
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Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. NIH. [Link]
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More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. [Link]
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Schematic view of the ergosterol pathway and fluconazole inhibition. ResearchGate. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]
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1,2,4-triazole derivatives as tyrosine kinase inhibitors. ResearchGate. [Link]
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Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]
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Design and Synthesis of new fluconazole analogues. ResearchGate. [Link]
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Mathematical Modeling of Fluconazole Resistance in the Ergosterol Pathway of Candida albicans. bioRxiv. [Link]
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Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. NIH. [Link]
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More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ChemRxiv. [Link]
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A live-cell ergosterol reporter for visualization of the effects of fluconazole on the human fungal pathogen Candida albicans. PMC. [Link]
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Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. ScienceDirect. [Link]
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1,2,4-Triazole-3(5)-thiol. Organic Syntheses. [Link]
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Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]
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1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics. CHIMIA. [Link]
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Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). PMC. [Link]
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What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry | FuseSchool. YouTube. [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry. [Link]
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Bioisosteric relationship of 1,4‐disubstituted 1,2,3‐triazoles and... ResearchGate. [Link]
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Synthesis and Computational Evaluation of N‑Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases. PMC. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. NIH. [Link]
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Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]
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Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. PubMed. [Link]
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Application Notes & Protocols: 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole in Advanced Material Synthesis
Abstract: This document provides a comprehensive technical guide on the application of 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole as a pivotal intermediate in material science. We delve into the molecule's intrinsic properties and elucidate its strategic value as a precursor for synthesizing high-performance organic electronic materials. The core of this guide is a detailed, field-proven protocol for transforming this intermediate into a functional bipolar host material for Organic Light-Emitting Diodes (OLEDs) via palladium-catalyzed cross-coupling. This guide is intended for researchers and scientists engaged in the development of novel organic semiconductors.
Introduction: The Strategic Importance of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts a significant electron-deficient character.[1][2] This inherent property makes 1,2,4-triazole derivatives exceptionally well-suited for roles as electron-transporting materials (ETMs) and hole-blocking materials (HBMs) in organic electronic devices.[2][3] The compound this compound is not typically an end-use material itself, but rather a highly versatile and strategically designed building block.[4] Its true potential is unlocked through the chemical reactivity of its two bromine substituents, which serve as reliable handles for constructing more complex, functional molecules.[4]
Core Compound Analysis: this compound
The utility of this compound stems from its unique trifunctional architecture: an electron-deficient core, solubilizing/stabilizing groups, and reactive sites.
-
The 1,2,4-Triazole Core: Provides the foundational electron-deficient character necessary for efficient electron transport and high triplet energy, which is crucial for hosting phosphorescent emitters in OLEDs.[2][5]
-
The 4-Phenyl Group: This group, attached to the nitrogen atom, sterically disrupts intermolecular packing. This disruption enhances the solubility of the molecule in common organic solvents and promotes the formation of stable amorphous films, a critical requirement for vapor-deposited OLED fabrication.
-
The 3,5-Bis(3-bromophenyl) Groups: These are the key functionalization points. The bromine atoms are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the precise and modular attachment of various functional moieties, such as hole-transporting units, to create materials with tailored properties.[4]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1198843-27-4 | [6] |
| Molecular Formula | C₂₀H₁₃Br₂N₃ | [7] |
| Molecular Weight | 455.15 g/mol | [6] |
| Appearance | Yellow Solid | [6] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, and other common organic solvents like THF, Toluene, and Chloroform. | [6] |
Application Protocol: Synthesis of a Bipolar Host Material via Suzuki-Miyaura Coupling
This protocol details the synthesis of a novel bipolar host material by attaching hole-transporting carbazole units to the electron-transporting this compound core. Bipolar materials, which can transport both electrons and holes, are highly desirable for creating a wide and balanced recombination zone in the emissive layer of an OLED, leading to higher efficiency and longer device lifetime.
Causality of Component Selection:
-
Reactants: We use 9-phenyl-9H-carbazole-3-boronic acid as the hole-transporting moiety. Carbazole derivatives are well-known for their excellent hole mobility and high thermal stability.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and versatile catalyst for Suzuki coupling, effective for a wide range of aryl bromides and boronic acids.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle without causing degradation of sensitive functional groups.
-
Solvent System: A biphasic mixture of Toluene and Water is used. Toluene dissolves the organic reactants, while the aqueous phase dissolves the inorganic base. The reaction occurs at the interface, driven by a phase-transfer catalyst or vigorous stirring.
Step-by-Step Methodology
-
Reactor Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.0 eq, e.g., 455 mg, 1.0 mmol).
-
Addition of Reagents: To the flask, add 9-phenyl-9H-carbazole-3-boronic acid (2.2 eq, 632 mg, 2.2 mmol). The slight excess of boronic acid ensures the complete conversion of the dibromo starting material.
-
Catalyst and Base: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 58 mg, 0.05 mmol) and potassium carbonate (4.0 eq, 553 mg, 4.0 mmol).
-
Solvent Addition: De-gas a mixture of Toluene (20 mL) and Water (10 mL) by bubbling nitrogen through it for 20 minutes. Add the de-gassed solvent mixture to the reaction flask.
-
Reaction Execution: Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting dibromo material is consumed.
-
Work-up and Extraction: Cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer twice with Toluene (2 x 20 mL). Combine all organic layers.
-
Washing: Wash the combined organic phase with brine (20 mL), then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the final product as a white or off-white solid.
-
Validation: Confirm the structure and purity of the synthesized bipolar host material using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of Structure and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Molecular structure of the intermediate.
Caption: Synthetic workflow for a bipolar host material.
Caption: Simplified OLED device architecture.
Expected Properties and Characterization of the Final Material
Once synthesized, the new bipolar host material should be characterized to validate its suitability for OLED applications.
| Characterization Technique | Purpose | Expected Outcome |
| Thermal Analysis (TGA/DSC) | To assess thermal stability and glass transition temperature (Tg). | High decomposition temperature (Td > 400 °C) and high Tg (> 100 °C) indicate morphological stability required for device longevity. |
| Cyclic Voltammetry (CV) | To determine HOMO and LUMO energy levels. | The HOMO level should align with the HTL for efficient hole injection, and the LUMO level should align with the ETL for efficient electron injection. A wide energy gap is also expected. |
| Photoluminescence Spectroscopy | To measure emission properties and estimate the triplet energy (E_T). | High photoluminescence quantum yield (PLQY) is desirable. The triplet energy must be higher than that of the phosphorescent dopant to ensure efficient energy transfer. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced functional materials. Its robust triazole core provides inherent electron-transporting properties, while the strategically placed bromine atoms offer straightforward access to a vast chemical space through well-established cross-coupling chemistry. The protocol provided herein serves as a foundational blueprint for researchers to develop novel bipolar host materials, hole-transport materials, or electron-transport materials with precisely tailored optoelectronic properties for next-generation organic electronics.
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Choi, H., Jo, H., et al. (2016). Efficient Hole-Transporting Materials with Triazole Core for High-Efficiency Perovskite Solar Cells. Chemistry - An Asian Journal.
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International Journal of Chemical Studies. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications.
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ResearchGate. (2016). Applications of Metal-Free 1,2,4-Triazole Derivatives in Materials Science.
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ResearchGate. (2017). Triazole and Pyridine Hybrid Molecules as Electron-Transport Materials for Highly Efficient Green Phosphorescent Organic Light-Emitting Diodes.
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Application Notes & Protocols: A Researcher's Guide to DFT Computational Analysis of 1,2,4-Triazole Structures
Audience: Researchers, scientists, and drug development professionals.
The Strategic Importance of 1,2,4-Triazoles and the Predictive Power of DFT
1.1 The Versatile Role of 1,2,4-Triazoles in Medicinal Chemistry
The 1,2,4-triazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] This five-membered heterocyclic ring is not merely a structural component but an active pharmacophore that enhances a molecule's therapeutic potential. Its unique features—including dipole character, hydrogen bonding capability, metabolic stability, and rigidity—allow it to bind with high affinity to various biological receptors.[3]
Consequently, 1,2,4-triazole derivatives have demonstrated a vast spectrum of biological activities, leading to the development of potent antifungal, anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][4][5] A prime example is the class of triazole antifungals like fluconazole, which function by inhibiting the fungal cytochrome P450 enzyme essential for cell membrane integrity.[1] Given their proven track record and versatile nature, the rational design of novel 1,2,4-triazole-based compounds remains a highly active and promising area of drug discovery.[6][7]
1.2 Why Use DFT for Computational Analysis? An Overview of its Predictive Power
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method in physics, chemistry, and materials science for investigating the electronic structure of many-body systems like molecules.[8] For drug development professionals, DFT offers an invaluable bridge between molecular structure and biological activity.[2] Unlike more computationally expensive methods, DFT provides a favorable balance of accuracy and efficiency, making it ideal for the routine analysis of drug-like molecules.[9][10]
By calculating the electron density of a molecule, DFT can predict a wide range of properties crucial for drug design, including:[11][12]
-
Optimized Molecular Geometry: Determining the most stable 3D conformation of a molecule.
-
Electronic Properties: Understanding the distribution of electrons, which governs reactivity and intermolecular interactions.
-
Chemical Reactivity: Identifying sites on the molecule most likely to engage in chemical reactions or bind to a biological target.
-
Spectroscopic Signatures: Predicting IR and Raman spectra, which can aid in experimental validation.[13]
This predictive capability allows researchers to screen virtual compounds, understand structure-activity relationships (SAR), and prioritize synthetic efforts, thereby accelerating the drug discovery pipeline.[2]
1.3 Scope of This Application Note
This guide provides a comprehensive framework for performing and interpreting DFT calculations on 1,2,4-triazole derivatives. It is designed for both new and experienced computational chemists in a drug development setting. We will cover the theoretical underpinnings of DFT, present a step-by-step protocol for a typical computational workflow, and explain how to translate the quantitative outputs into actionable medicinal chemistry insights.
Theoretical Foundations: Key Concepts in DFT
2.1 The Bedrock of DFT: Hohenberg-Kohn Theorems
The viability of DFT rests on two fundamental theorems established by Pierre Hohenberg and Walter Kohn.[14]
-
First Theorem: This theorem states that the ground-state properties of a many-electron system are uniquely determined by its electron density, a function of only three spatial coordinates.[8] This is a monumental simplification, as it avoids the need to solve for the complex many-body wavefunction, which depends on 3N coordinates for N electrons.[9][15]
-
Second Theorem: This theorem provides a practical path to finding the correct ground-state electron density. It states that the density that minimizes the total energy of the system is the true ground-state density.[9] This establishes a variational principle, allowing us to systematically search for the lowest energy state.
2.2 A Practical Approach: The Kohn-Sham Equations
While the Hohenberg-Kohn theorems are profound, they don't provide a direct way to calculate the energy from the density. The Kohn-Sham approach reformulates the problem into a set of one-electron Schrödinger-like equations, known as the Kohn-Sham equations.[8] This method cleverly partitions the total energy functional into several components: the kinetic energy of non-interacting electrons, the potential energy from external fields (the atomic nuclei), the classical electrostatic energy (Hartree potential), and a final term called the exchange-correlation (XC) functional.[15]
The exchange-correlation functional accounts for all the complex quantum mechanical effects, including the Pauli exclusion principle and the correlated motion of electrons.[15] This is the only unknown part of the energy functional, and its approximation is the central challenge in DFT.[14]
2.3 Choosing the Right Tools: Functionals and Basis Sets
The accuracy of any DFT calculation hinges on the choice of the exchange-correlation functional and the basis set. This choice must be tailored to the specific chemical system and the properties of interest.[16][17]
2.3.1 A Practical Guide to Functionals
Functionals are often categorized in a hierarchy known as "Jacob's Ladder," with each rung representing an increase in complexity and, generally, accuracy.[18] For 1,2,4-triazole derivatives, the following are commonly employed:
| Functional | Type | Key Characteristics & Applications |
| B3LYP | Hybrid GGA | A widely used "workhorse" functional. It blends a portion of exact Hartree-Fock exchange with GGA functionals. Offers a robust balance of computational cost and accuracy for geometries and energies of many organic molecules.[10][19] |
| M06-2X | Hybrid Meta-GGA | Contains a higher percentage of Hartree-Fock exchange. It is particularly well-suited for systems where non-covalent interactions (like hydrogen bonding and π-π stacking) are important, which is often the case in drug-receptor binding.[10] |
| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | This functional includes empirical corrections for van der Waals (dispersion) forces, which are critical for accurately modeling intermolecular interactions but are often poorly described by standard DFT.[10] |
2.3.2 Understanding Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set determine the flexibility the calculation has to describe the distribution of electrons around the atoms.
-
Pople Style Basis Sets (e.g., 6-311++G(d,p)): This is a common and effective choice for molecules like 1,2,4-triazoles.[19]
-
6-311: Indicates a triple-zeta basis set, meaning three basis functions are used for each valence atomic orbital, providing good flexibility.[18]
-
++: Adds diffuse functions to both heavy atoms and hydrogen. Diffuse functions are crucial for describing anions, lone pairs, and non-covalent interactions accurately.[18]
-
(d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogens (p-functions). These allow orbitals to change shape (polarize), which is essential for describing chemical bonding accurately.[18]
-
The combination of B3LYP/6-311++G(d,p) is a well-validated and frequently used level of theory for studying the electronic structure of heterocyclic compounds.[19]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a standard workflow for analyzing a 1,2,4-triazole derivative using the Gaussian software package, a widely used tool in computational chemistry.[2][20]
3.1 Step 1: Molecular Structure Preparation
The first step is to generate a 3D structure of the 1,2,4-triazole molecule of interest. This is typically done using a graphical interface like GaussView. Draw the molecule, ensuring correct atom types and bond connectivity. Use the "Clean" function to generate a reasonable initial geometry.
3.2 Step 2: Geometry Optimization and Frequency Analysis
This is the most critical computational step. The goal is to find the lowest energy conformation of the molecule on the potential energy surface.[21][22] This is followed by a frequency calculation to confirm that the optimized structure is a true energy minimum.[23]
Protocol: Setting up the Gaussian Input File
A typical Gaussian input file (.gjf or .com) has the following structure:
Table 1: Key Gaussian Keywords
| Keyword | Purpose |
| #p | Requests "print" level output with additional information. |
| B3LYP/6-311++G(d,p) | Specifies the chosen DFT functional and basis set. |
| Opt | Requests a geometry optimization to find a stationary point.[21] |
| Freq | Requests a frequency calculation to be performed on the optimized geometry.[23] |
Verifying a True Minimum: After the calculation completes, inspect the output file (.log). A successful optimization is confirmed by two criteria:
-
The optimization algorithm converges based on force and displacement criteria.[22]
-
The frequency calculation shows zero imaginary frequencies . An imaginary frequency indicates a saddle point (a transition state), not a stable minimum.[24]
3.3 Step 3: Calculation of Molecular Properties
Using the optimized geometry from the checkpoint file, single-point energy calculations can be performed to derive various electronic properties.[11][25]
3.3.1 Frontier Molecular Orbitals (HOMO-LUMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[26] The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.[26][27]
3.3.2 Natural Bond Orbital (NBO) Analysis NBO analysis provides a detailed picture of the electron density distribution in terms of atomic charges and intramolecular interactions. It helps to understand charge delocalization and hyperconjugative interactions, which contribute to molecular stability.[11][12]
3.3.3 Molecular Electrostatic Potential (MEP) Mapping The MEP is a 3D map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting reactivity.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack and are favorable sites for interacting with positive charges (e.g., metal ions, hydrogen bond donors).
-
Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack.
Data Interpretation and Application in Drug Development
The true power of DFT lies in translating its numerical output into actionable chemical intelligence.
Table 2: Interpreting Key Computational Outputs
| Output Parameter | Significance in Drug Development |
| HOMO-LUMO Energy Gap | A large gap implies high kinetic stability and low chemical reactivity. A small gap suggests the molecule is more reactive and polarizable, which can influence its interaction with a biological target.[26] A drug-like compound often has a balanced gap.[27] |
| NBO Charges | Reveals the charge distribution across the molecule. Identifying highly positive or negative atoms can help predict sites for hydrogen bonding or electrostatic interactions within a receptor's active site.[12] |
| MEP Map | Visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting how a ligand will orient itself within a binding pocket and which atoms will participate in key interactions like hydrogen bonds.[11] |
By integrating these computational insights, researchers can build robust structure-activity relationship (SAR) models, hypothesize modifications to improve binding affinity or metabolic stability, and ultimately design more effective therapeutic agents.[28]
Protocol Validation and Best Practices
5.1 Ensuring Computational Rigor The reliability of DFT predictions is paramount.[29]
-
Choice of Method: The selected functional and basis set should be justified, either by citing previous benchmark studies on similar systems or by performing a validation study.[16][30]
-
Convergence Criteria: Ensure that geometry optimizations have fully converged to a true minimum (no imaginary frequencies).[24]
-
Consistency: Use the same level of theory when comparing a series of related molecules to ensure that observed trends are meaningful.
5.2 Cross-Validation with Experimental Data Whenever possible, computational results should be validated against experimental data.[29][31] For example, calculated bond lengths and angles can be compared with X-ray crystallography data, or predicted IR frequencies can be compared with experimental spectra.[19] This comparison builds confidence in the computational model's ability to represent the real molecular system.[29]
Conclusion: Integrating DFT into the Drug Discovery Pipeline
DFT computational analysis is an indispensable tool in the modern drug discovery workflow. For 1,2,4-triazole structures, it provides unparalleled insight into the electronic properties that govern their biological activity. By following the rigorous protocols and interpretation frameworks outlined in this guide, researchers can leverage the predictive power of DFT to rationalize experimental findings, guide molecular design, and accelerate the development of next-generation therapeutics.
References
- A Researcher's Guide to Validating DFT Calculations with Experimental Data: The Case of 2,3-Dimethyl-4-phenylfuran. Benchchem.
- Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols. Benchchem.
- An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.
- Unlocking the Potential of 1,2,4-Triazole Derivatives: A Comparative Guide to DFT and Molecular Docking Studies. Benchchem.
- An Introduction to Density Functional Theory. Imperial College London.
- Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. IUCr Journals.
- 1, 2, 4-triazole derivatives: Significance and symbolism. Wisdomlib.
- Density functional theory. Wikipedia.
- 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Introduction to Density Functional Theory (DFT). YouTube.
- Density Functional Theory for Beginners. University of Exeter.
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PubMed Central.
- Validation of Density Functional Theory for Materials. NIST.
- Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH.
- How do we choose basis set and DFT functional for structure optimization?. ResearchGate.
- Freq. Gaussian.com.
- Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. ResearchGate.
- Opt. Gaussian.com.
- STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS.
- Assessment of Various Density Functional Theory Methods for Finding Accurate Structures of Actinide Complexes. PubMed Central.
- Validation of Density Functional (DFT) Methods to Calculating the Solvent Effect for Biologically Important Molecules. ResearchGate.
- Geometry Optimization - Basic Considerations.
- Geometry optimization using Gaussian software. YouTube.
- Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). National Institutes of Health.
- How do I decide which method/functional/basis set to use when approaching computational chemistry?. Reddit.
- Frequency Calculation in Gaussian?. ECHEMI.
- Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). ACS Publications.
- HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark.
- How to choose a functional and basis set for your DFT calculation. YouTube.
- Which functional should I choose?. Kieron Burke.
- What considerations must be made when selecting a basis set?. Stack Exchange.
- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube.
- HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule | Request PDF. ResearchGate.
- HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule. OUCI.
- Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press.
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Fluorescent Properties of Triazole-Based Compounds for Sensing
An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of analytical chemistry and diagnostics, fluorescent chemosensors have emerged as indispensable tools due to their high sensitivity, rapid response times, and the ability to perform real-time monitoring of various analytes.[1] Among the diverse array of heterocyclic compounds utilized in the design of these sensors, triazoles, and particularly the 1,2,3-triazole isomer, have garnered significant attention.[2] The unique electronic properties, high stability, and versatile synthesis of triazole derivatives make them exceptional candidates for the development of sophisticated sensing platforms.[1]
The 1,2,3-triazole ring, often synthesized via the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," serves as a robust and reliable linker unit in chemosensor design.[3][4][5] This synthetic versatility allows for the facile incorporation of a wide range of fluorophores and analyte-recognition moieties, enabling the tailored design of sensors for specific targets.[3][5] Triazole-based fluorescent sensors have demonstrated remarkable efficacy in the detection of a broad spectrum of analytes, including environmentally hazardous heavy metal ions like Hg2+, Pb2+, and Cu2+, as well as various anions and biologically significant molecules.[1][3][4][6][7]
This application note provides a comprehensive guide to the principles, design, and practical application of triazole-based fluorescent sensors. We will delve into the fundamental mechanisms governing their operation, present detailed, field-proven protocols for the synthesis and utilization of a representative sensor, and offer insights into data analysis and interpretation.
Part 1: Fundamental Principles of Triazole-Based Fluorescent Sensors
The Triazole Core: A Versatile Scaffold
The 1,2,3-triazole ring is more than just a passive linker. Its nitrogen-rich structure imparts a significant dipole moment and the ability to engage in various non-covalent interactions, including hydrogen bonding and coordination with metal ions.[6][8] These interactions are pivotal for the selective recognition of target analytes. Furthermore, the triazole moiety can influence the photophysical properties of the sensor molecule, often enhancing fluorescence quantum yields and stability.[9]
Synthetic Strategies: The Power of "Click Chemistry"
The advent of CuAAC has revolutionized the synthesis of 1,2,3-triazole-based compounds.[3][10] This reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal tool for the modular assembly of complex sensor molecules.[5]
Caption: General scheme of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Key Sensing Mechanisms
The fluorescence response of a triazole-based sensor upon binding to an analyte is typically governed by one of several photophysical processes:
-
Photoinduced Electron Transfer (PET): In a PET sensor, the receptor and fluorophore are electronically decoupled in the ground state. In the "off" state, the fluorescence of the fluorophore is quenched by electron transfer from the receptor. Upon analyte binding, the redox potential of the receptor is altered, inhibiting PET and "turning on" the fluorescence.[11][12]
Caption: Diagram of the Photoinduced Electron Transfer (PET) sensing mechanism.
-
Intramolecular Charge Transfer (ICT): ICT sensors possess an electron-donating and an electron-accepting part. The emission wavelength is sensitive to the polarity of the environment and electronic perturbations. Analyte binding can modulate the ICT process, leading to a change in fluorescence intensity or a spectral shift.[11]
-
Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. The efficiency of FRET is highly dependent on the distance between the donor and acceptor. Analyte binding can induce a conformational change that alters this distance, thus modulating the FRET efficiency and the observed fluorescence.
Part 2: Application Protocols - Detection of Cu²⁺ using a Chalcone-Triazole Hybrid Sensor
This section provides a detailed protocol for the synthesis and application of a chalcone-based 1,2,3-triazole sensor for the detection of copper(II) ions, a common environmental pollutant.[3][5] The chalcone moiety acts as the fluorophore, while the triazole ring and associated functionalities serve as the Cu²⁺ recognition site.
Overview and Principle
The sensor is synthesized via a CuAAC reaction between an alkyne-functionalized chalcone and an appropriate azide. The nitrogen atoms within the triazole ring and potentially other nearby heteroatoms act as a coordination site for Cu²⁺. This binding event often leads to fluorescence quenching due to the paramagnetic nature of Cu²⁺ or through a PET mechanism.[5]
Protocol 1: Synthesis of a Chalcone-Based 1,2,3-Triazole Sensor via CuAAC
Objective: To synthesize a fluorescent chalcone-triazole hybrid sensor.
Materials and Reagents:
-
Alkyne-functionalized chalcone derivative
-
Azide derivative (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol and water (solvent system)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware, magnetic stirrer, and heating plate
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the alkyne-functionalized chalcone (1.0 eq.) and the azide derivative (1.1 eq.) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄·5H₂O solution. The reaction mixture will typically turn from colorless to a pale yellow/green.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, add water to the flask and extract the product with DCM (3 x 20 mL).
-
Purification: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure triazole-based sensor.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Spectroscopic Characterization of the Sensor
Objective: To determine the photophysical properties of the synthesized sensor.
Materials and Reagents:
-
Synthesized triazole sensor
-
Spectroscopic grade solvent (e.g., DMSO, acetonitrile, or a buffered aqueous solution)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the sensor (e.g., 1 mM) in the chosen solvent.
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the sensor (e.g., 10 µM) from the stock solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm) to determine the maximum absorption wavelength (λₘₐₓ).
-
-
Fluorescence Spectroscopy:
-
Using the same dilute solution, excite the sensor at its λₘₐₓ.
-
Record the emission spectrum over an appropriate wavelength range to determine the maximum emission wavelength (λₑₘ).
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at λₑₘ.
-
Protocol 3: Fluorescence Titration for Cu²⁺ Detection
Objective: To evaluate the sensitivity of the sensor towards Cu²⁺.
Materials and Reagents:
-
Stock solution of the sensor (e.g., 1 mM)
-
Stock solution of Cu²⁺ (e.g., 10 mM, prepared from CuCl₂ or CuSO₄ in the same solvent system)
-
Fluorometer and quartz cuvettes
Procedure:
-
Sample Preparation: Place a fixed volume of the sensor solution (e.g., 2 mL of a 10 µM solution) into a quartz cuvette.
-
Initial Measurement: Record the initial fluorescence emission spectrum of the sensor solution.
-
Titration: Add small aliquots of the Cu²⁺ stock solution (e.g., 2 µL increments) to the cuvette. After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes.
-
Data Recording: Record the fluorescence emission spectrum after each addition of Cu²⁺.
-
Data Analysis: Plot the fluorescence intensity at λₑₘ against the concentration of Cu²⁺.
Caption: Experimental workflow for the fluorescence titration of Cu²⁺.
Protocol 4: Selectivity Study
Objective: To assess the selectivity of the sensor for Cu²⁺ over other metal ions.
Materials and Reagents:
-
Stock solutions of the sensor and various metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) of the same concentration.
Procedure:
-
Prepare Samples: Prepare a series of identical sensor solutions (e.g., 10 µM).
-
Add Metal Ions: To each solution, add an excess (e.g., 10 equivalents) of a different metal ion stock solution. Include one sample with only Cu²⁺ and a blank with no added metal ion.
-
Measure Fluorescence: After an equilibration period, record the fluorescence emission spectrum for each sample.
-
Compare Responses: Plot the fluorescence response (e.g., quenching efficiency) for each metal ion to visualize the selectivity of the sensor.
Part 3: Data Analysis and Interpretation
Determination of Limit of Detection (LOD)
The LOD is a critical parameter for evaluating sensor performance. It can be calculated from the fluorescence titration data using the following equation:
LOD = 3σ / k
where:
-
σ is the standard deviation of the fluorescence intensity of the blank sensor solution (measured multiple times).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of analyte).
Calculation of Binding Constant (Benesi-Hildebrand Method)
For a 1:1 binding stoichiometry, the binding constant (Kₐ) can be determined using the Benesi-Hildebrand equation by plotting 1/(F - F₀) versus 1/[Analyte]:
1 / (F - F₀) = 1 / (Fₘₐₓ - F₀) + 1 / (Kₐ * (Fₘₐₓ - F₀) * [Analyte])
where:
-
F₀ is the fluorescence intensity of the free sensor.
-
F is the fluorescence intensity at a given analyte concentration.
-
Fₘₐₓ is the maximum fluorescence intensity at saturation.
-
[Analyte] is the concentration of the analyte.
The binding constant Kₐ can be calculated from the slope and intercept of the linear plot.
Part 4: Comparative Performance of Triazole-Based Sensors
The versatility of the triazole scaffold allows for the development of sensors for a wide range of analytes with varying performance characteristics. The following table summarizes the properties of several reported triazole-based fluorescent sensors.
| Sensor Type | Analyte | Sensing Mechanism | Detection Limit (LOD) | Solvent System | Reference |
| Chalcone-1,2,3-triazole | Cu²⁺ | PET | Varies (nM to µM range) | Various organic/aqueous | [3] |
| Bis-Schiff base triazole | Pb²⁺ | ICT | 0.53 nM | CH₃OH–water | [7] |
| 1,4-Diaryl-1,2,3-triazole | F⁻ | "Turn-on" fluorescence | Not specified | Homogeneous medium | [4] |
| Quinoline-triazole | Cu²⁺ | Not specified | Not specified | Not specified | [2] |
| Calix[7]triazole-pyrene | F⁻ | PET ("Turn-off") | Not specified | DMSO | [12] |
| Triazole-coumarin | Hg²⁺ | ICT | Not specified | Not specified | [1] |
This table highlights the adaptability of triazole-based sensors, achieving low detection limits for various environmentally and biologically relevant ions.
References
- Recent Progress in Triazole Based Chromogenic and Fluorogenic Chemosensor for the Detection of Hg2+ Metal ion: A Review. Journal of Fluorescence.
- Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(ii) and Cu(ii) detection. RSC Advances.
- Recent Progress in Triazole Based Chromogenic and Fluorogenic Chemosensor for the Detection of Hg2+ Metal ion: A Review. Semantic Scholar.
- A highly sensitive triazole-based perfectly water soluble novel bis-Schiff base reversible fluorescent-colorimetric chemosensor for fast detection of Pb2+ ions. RSC Publishing.
- A simple and effective 1,2,3-triazole based “turn-on” fluorescence sensor for the detection of anions. New Journal of Chemistry (RSC Publishing).
- 1,2,3-Triazole-based fluorometric chemosensor for metal c
- 1,2,3‐Triazole “click” ligands as selective anion(s) sensors with their...
- A simple and effective 1,2,3-triazole based “turn-on” fluorescence sensor for the detection of anions.
-
Fluorescent calix[7]triazole for selective fluoride anion sensing. RSC Publishing.
- Unscrambling the Sensing Abilities of Functionalized Triazole Derivatives in Diverse Analyte Detection. MDPI.
- Fluorescence emission behavior of compounds with different triazole-substitutions (a).
- 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications.
- A triazole based fluorescence "turn-on" sensor for Al(Ⅲ) and Zn(Ⅱ) ions.
- Triazole-based Fluorescent Probe for Zinc Ion Synthesized by CuAAC Click Chemistry.
- Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects. African Journal of Biomedical Research.
- Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies.
- Unveiling the ion sensing capabailities of 'click' derived chalcone-tailored 1,2,3-triazolic isomers for Pb(ii) and Cu(ii) ions: DFT analysis.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. 1,2,3-Triazole-based fluorometric chemosensor for metal cation detection [morressier.com]
- 3. Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(ii) and Cu(ii) detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and effective 1,2,3-triazole based “turn-on” fluorescence sensor for the detection of anions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Unveiling the ion sensing capabailities of ‘click’ derived chalcone-tailored 1,2,3-triazolic isomers for Pb(ii) and Cu(ii) ions: DFT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in Triazole Based Chromogenic and Fluorogenic Chemosensor for the Detection of Hg2+ Metal ion: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly sensitive triazole-based perfectly water soluble novel bis-Schiff base reversible fluorescent-colorimetric chemosensor for fast detection of ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06185J [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescent calix[4]triazole for selective fluoride anion sensing - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00014A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole
Welcome to the technical support center for the synthesis of 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve your reaction yields and product purity.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, however, can present several challenges, including low yields, the formation of side products, and difficulties in purification. This guide is structured to address these common issues in a practical, question-and-answer format, grounded in the principles of organic synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of 3,5-diaryl-4-phenyl-1,2,4-triazoles are a frequent issue, often stemming from the reaction conditions required for the cyclization step. The most probable synthetic route is the cyclization of a 1,2-diacyl-1-phenylhydrazine intermediate, which can be formed in situ from precursors like 3-bromobenzoyl chloride and phenylhydrazine, followed by further acylation, or more directly from the reaction of 3-bromobenzamide and 3-bromobenzohydrazide in a Pellizzari-type reaction.[2][3][4][5]
-
Incomplete Reaction: The cyclization to form the 1,2,4-triazole ring often requires high temperatures, typically above 200 °C, and prolonged reaction times.[2][3][4] If the temperature is too low or the reaction time is too short, the conversion to the desired product will be incomplete.
-
Solution: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting materials are still present after the initial reaction time, consider incrementally increasing the temperature or extending the reaction duration. Microwave-assisted synthesis can be an excellent alternative to conventional heating, often leading to significantly shorter reaction times and improved yields.[2][3][4]
-
-
Thermal Decomposition: The high temperatures required for the reaction can also lead to the decomposition of starting materials or the product.
-
Solution: If you suspect thermal degradation (e.g., darkening of the reaction mixture), try to find the optimal balance of temperature and reaction time. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidative decomposition.
-
-
Sub-optimal Reagents or Solvents: The purity of your starting materials is crucial. Impurities can interfere with the reaction and lead to the formation of side products.
-
Solution: Ensure that all reagents and solvents are of high purity and are anhydrous, as the presence of water can hydrolyze starting materials and intermediates.
-
Q2: I am observing significant impurity formation. What are the possible side products and how can I minimize them?
A2: The formation of impurities is a common challenge, particularly in high-temperature condensation reactions.
-
Formation of 1,3,4-Oxadiazoles: A primary competing reaction is the cyclization of the diacylhydrazine intermediate to form the corresponding 2,5-bis(3-bromophenyl)-1,3,4-oxadiazole. This is a common side product in the synthesis of 1,2,4-triazoles from diacylhydrazines.
-
Solution: The choice of cyclizing agent and reaction conditions can influence the ratio of triazole to oxadiazole. While thermal cyclization can lead to a mixture, using a dehydrating agent like phosphorus oxychloride (POCl₃) can sometimes favor the formation of the oxadiazole. For the synthesis of the target triazole, thermal methods are generally preferred. Optimization of the reaction temperature and time is key to maximizing the yield of the triazole over the oxadiazole.
-
-
Incomplete Acylation: If you are preparing the diacylhydrazine intermediate in situ, incomplete acylation of phenylhydrazine can lead to mono-acylated intermediates that can further react to form undesired products.
-
Solution: Ensure the correct stoichiometry of the acylating agent (e.g., 3-bromobenzoyl chloride) to phenylhydrazine. Using a slight excess of the acylating agent can help to drive the reaction to completion.
-
-
Symmetrical Side Products (in unsymmetrical syntheses): While the target molecule is symmetrical at the 3 and 5 positions, if you were attempting an unsymmetrical synthesis (with two different aryl groups), a common side reaction at high temperatures is the "interchange of acyl groups," leading to a mixture of three different triazoles.[6][7]
-
Solution: For the synthesis of the title compound, this is best avoided by using symmetrical precursors.
-
Q3: I'm having difficulty purifying the final product. What are the recommended purification methods?
A3: The purification of poly-brominated aromatic compounds can be challenging due to their often high crystallinity and limited solubility in common organic solvents.
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.
-
Solution: Experiment with a range of solvents to find a suitable one for recrystallization. For brominated aromatics, common choices include ethanol, methanol, toluene, or mixtures such as ethanol/water or toluene/hexane. The ideal solvent will dissolve the compound when hot but have low solubility at room temperature, allowing for the crystallization of the pure product upon cooling.
-
-
Column Chromatography: If recrystallization is not effective in removing all impurities, column chromatography can be used.
-
Solution: Due to the relatively non-polar nature of the target molecule, a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexane, is a good starting point. Monitor the separation using TLC to determine the optimal eluent composition.
-
-
Removal of Colored Impurities: The crude product may have a yellow or brown color due to residual bromine or other impurities.
-
Solution: Washing the crude product with a dilute solution of a reducing agent like sodium bisulfite can help to remove residual bromine. Treating a hot solution of the crude product with activated charcoal before recrystallization can also be effective in removing colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic pathway for this compound?
A1: The most direct and common method is likely a variation of the Pellizzari reaction, involving the thermal condensation of two key precursors.[2][5] A plausible route is the high-temperature reaction between 3-bromobenzamide and 3-bromobenzohydrazide. Alternatively, and perhaps more controllably, is the two-step process involving the initial synthesis of N,N'-bis(3-bromobenzoyl)phenylhydrazine, followed by its thermal cyclization.
Q2: What are the key safety precautions I should take during this synthesis?
A2: This synthesis involves high temperatures and potentially hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. 3-Bromobenzoyl chloride is corrosive and lachrymatory. Phenylhydrazine is toxic and a suspected carcinogen. Handle these reagents with extreme care. High-temperature reactions should be conducted behind a safety shield.
Q3: Can I use microwave synthesis for this reaction?
A3: Yes, microwave-assisted synthesis is highly recommended for this type of reaction.[2][3][4] It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing thermal decomposition.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used to confirm the structure and purity of your synthesized this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Experimental Protocols
Protocol 1: Synthesis of N,N'-Bis(3-bromobenzoyl)phenylhydrazine (Intermediate)
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenylhydrazine (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution in an ice bath.
-
Slowly add 3-bromobenzoyl chloride (2.2 equivalents) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and then with a cold, dilute sodium bicarbonate solution to remove any unreacted acid chloride.
-
Wash again with water until the washings are neutral.
-
Dry the crude N,N'-bis(3-bromobenzoyl)phenylhydrazine in a vacuum oven. The product can be purified further by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of this compound
Method A: Thermal Cyclization
-
Place the dry N,N'-bis(3-bromobenzoyl)phenylhydrazine (1 equivalent) in a round-bottom flask equipped with a reflux condenser.
-
Heat the solid in a sand bath or a suitable heating mantle to 220-250 °C.
-
Maintain this temperature for 2-4 hours. The solid will melt and then re-solidify as the product forms.
-
Monitor the reaction by TLC (if possible, by taking small aliquots and dissolving them in a suitable solvent).
-
After the reaction is complete, allow the flask to cool to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol, toluene, or a mixture of solvents.
Method B: Microwave-Assisted Synthesis
-
Place the dry N,N'-bis(3-bromobenzoyl)phenylhydrazine (1 equivalent) in a microwave reactor vial.
-
Add a high-boiling solvent such as N,N-dimethylformamide (DMF) or diphenyl ether, or run the reaction neat.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a temperature of 180-220 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Precipitate the product by adding water or an anti-solvent.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase temperature, extend reaction time, or use microwave synthesis. |
| Thermal decomposition | Optimize temperature and time; use an inert atmosphere. | |
| Impure starting materials | Use high-purity, anhydrous reagents and solvents. | |
| Impurity Formation | 1,3,4-Oxadiazole side product | Optimize reaction conditions to favor triazole formation (thermal cyclization). |
| Incomplete acylation | Use a slight excess of the acylating agent. | |
| Purification Difficulty | Poor solubility | Screen various solvents for recrystallization (e.g., ethanol, toluene). |
| Colored impurities | Wash with sodium bisulfite solution; treat with activated charcoal. | |
| Multiple closely-related impurities | Use column chromatography with a suitable eluent system. |
Visualizations
Diagram 1: Synthetic Pathway
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
-
Pellizzari Reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
- BenchChem. (2025).
- MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. MDPI.
- Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. BenchChem.
- Grokipedia. (n.d.). Pellizzari reaction. Grokipedia.
- Molecules. (n.d.).
- ResearchGate. (2025). A One-Pot Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones on Solid Support under Microwave Irradiation.
- Synthesis of 2-(aryl/heteroaryl)methylene) hydrazine-1-carbothioamides (3a–j). (n.d.).
- AFACILE SYNTHESIS OF 4,5-DIARYL-5, I-DIHYDRO-s-TRIAZOL-3- THIOL. Part-III. (1995).
- MDPI. (n.d.).
- ResearchGate. (2025). Synthesis of some novel 3,5-diaryl-1,2,4-triazole derivatives and investigation of their antimicrobial activities.
- MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI.
- ResearchGate. (2025). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
- Pellizzari Reaction. (n.d.).
- 3,5-Bis(3-bromophenyl)
Sources
Technical Support Center: Purification Techniques for Substituted 1,2,4-Triazoles
Welcome to the technical support center dedicated to the purification of substituted 1,2,4-triazole derivatives. As a cornerstone of many pharmaceutical and agrochemical compounds, the synthesis of 1,2,4-triazoles is a well-trodden path; however, their purification often presents unique challenges that can impede research and development timelines.[1][2][3] This guide is structured to provide actionable solutions to common and complex purification issues encountered in the lab. It is designed for chemists and drug development professionals who require not just protocols, but a deeper understanding of the principles governing purification choices.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification of substituted 1,2,4-triazoles, providing a foundational understanding before diving into specific troubleshooting scenarios.
Q1: What are the most common methods for purifying 1,2,4-triazole derivatives?
A1: The three principal techniques for purifying 1,2,4-triazole derivatives are recrystallization, column chromatography, and acid-base extraction.[4] The selection of the optimal method is dictated by the physicochemical properties of the specific triazole derivative, including its polarity, solubility, melting point, and the nature of the impurities present from the synthesis.[4]
-
Recrystallization is ideal for crude products that are solid and have moderate to high purity (>80%). It is a cost-effective method for removing minor impurities.
-
Column Chromatography is the most versatile technique, capable of separating compounds with very similar properties. It is often the method of choice for complex mixtures or when high purity is essential.[4]
-
Acid-Base Extraction is a powerful workup or purification technique specifically for triazoles that are sufficiently basic to be protonated, allowing for their separation from neutral or acidic impurities.[5]
Q2: What are the typical impurities I should anticipate in my crude 1,2,4-triazole product?
A2: Impurities are highly dependent on the synthetic route. Common contaminants include unreacted starting materials (e.g., amidines, hydrazides), partially reacted intermediates, and byproducts from side reactions.[5] In syntheses where cyclization can occur in different orientations, regioisomers can be a particularly challenging impurity to remove. For metal-catalyzed reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), residual metal salts are a frequent and problematic contaminant.[5][6]
Q3: How does the substitution pattern on the triazole ring affect the purification strategy?
A3: The substituents dictate the molecule's overall polarity, solubility, and basicity (pKa).
-
Polarity: Nonpolar substituents (e.g., alkyl, aryl chains) will make the compound more soluble in nonpolar solvents like hexanes and suitable for normal-phase chromatography. Highly polar substituents (e.g., -OH, -COOH, -NH2) increase water solubility and may require reverse-phase or HILIC chromatography.[5]
-
Basicity: The nitrogen atoms in the 1,2,4-triazole ring are weakly basic.[7] Electron-donating groups can increase this basicity, making acid-base extraction more efficient. Conversely, electron-withdrawing groups decrease basicity, potentially rendering this method ineffective.
-
Crystallinity: Bulky or flexible substituents can inhibit the formation of a stable crystal lattice, making recrystallization difficult and sometimes leading to the product "oiling out".[5]
Q4: How can I definitively assess the purity of my final 1,2,4-triazole product?
A4: A multi-faceted approach is required for purity assessment.
-
Thin-Layer Chromatography (TLC): Provides a rapid, qualitative check for the presence of impurities.[4]
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative data on purity.[8] Using a diode-array detector can help distinguish between impurities and the main product by their UV-Vis spectra.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential to confirm the structure and identity of the purified compound.[4]
Purification Strategy Selection
Choosing the right purification path from the outset can save significant time and resources. The following flowchart provides a logical decision-making framework based on initial observations of the crude product.
Caption: Decision flowchart for selecting a primary purification technique.
Troubleshooting Guides
Section 1: Recrystallization
Q: My substituted triazole has "oiled out" instead of crystallizing. What steps can I take?
A: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when impurities are present, depressing the melting point of the mixture, or when the solution is supersaturated at a temperature above the compound's melting point.[5]
Causality & Solution:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more of the hot solvent to decrease the concentration. This lowers the saturation point, allowing crystallization to occur at a lower temperature, hopefully below the melting point.
-
Induce Crystallization: If the solution remains clear upon slow cooling, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites. Alternatively, add a tiny seed crystal of the pure compound if available.[4]
-
Solvent System Change: Your solvent may be too "good." A solvent that dissolves the compound too readily can prevent it from precipitating. Try a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.
| Solvent System Examples for 1,2,4-Triazoles | Polarity |
| Ethanol / Water | High |
| Ethyl Acetate / Hexane | Medium |
| Dichloromethane / Pentane | Low-Medium |
| Tetrahydrofuran / Hexane | Medium |
Caption: Common mixed solvent systems for recrystallization.
Section 2: Column Chromatography
Q: My triazole product is streaking badly on the silica gel column. How can I improve the peak shape?
A: Streaking, or tailing, on silica gel is often caused by strong interactions between the basic nitrogen atoms of the triazole ring and the acidic silanol (Si-OH) groups on the silica surface. This is particularly problematic for highly polar compounds.[5]
Causality & Solution:
-
Eluent Modification: The most common solution is to add a small amount of a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica.
-
Add 0.5-1% triethylamine (TEA) to your solvent system (e.g., 94:5:1 Hexane:EtOAc:TEA). The TEA will protonate and bind to the silanol groups, presenting a less acidic surface to your triazole as it passes through the column.
-
-
Use a Different Stationary Phase: If streaking persists, the interaction is too strong for simple modification.
-
Alumina (basic or neutral): For very basic compounds, switching to an alumina column can prevent the acid-base interaction causing the tailing.
-
Reverse-Phase (C18) Chromatography: For highly polar triazoles, reverse-phase chromatography is an excellent alternative. The stationary phase is nonpolar (C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[5]
-
Q: My highly polar 1,2,4-triazole won't elute from the silica column, even with 100% ethyl acetate. What should I do?
A: Your compound is too strongly adsorbed to the silica stationary phase. You need to increase the polarity of your mobile phase significantly.
Causality & Solution:
-
Introduce a Stronger Solvent: Ethyl acetate is a moderately polar solvent. You need to add a much more polar "strong" solvent to compete for binding sites and elute your compound.
-
Start by adding methanol (MeOH) to your ethyl acetate. Begin with a 95:5 EtOAc:MeOH mixture and gradually increase the percentage of MeOH. A common gradient for very polar compounds is from 0% to 20% MeOH in dichloromethane (DCM) or EtOAc.
-
-
Consider HILIC: If your compound is extremely polar and water-soluble, Hydrophilic Interaction Liquid Chromatography (HILIC) may be the most effective technique. HILIC uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[5]
Section 3: Acid-Base Extraction
Q: My product does not precipitate after I neutralize the acidic aqueous layer. Where is it?
A: This is a common and frustrating issue. The most likely reason is that your neutralized triazole has significant solubility in water, especially if it contains polar functional groups or is a low molecular weight compound.
Causality & Solution:
-
Back-Extraction: After neutralizing the aqueous layer to pH 7-8 (check with pH paper), do not wait for a precipitate. Instead, perform a back-extraction into an organic solvent. Extract the neutralized aqueous layer multiple times (e.g., 3 x 50 mL) with an organic solvent like dichloromethane (DCM) or ethyl acetate. Your product will move from the aqueous phase back into the organic phase.
-
Salting Out: To maximize recovery during the back-extraction, add a significant amount of a salt like sodium chloride (NaCl) to the aqueous layer until it is saturated (brine). This increases the polarity of the aqueous phase and decreases the solubility of your organic compound, driving more of it into the organic layer.
-
Cooling: If you expect a solid, cooling the neutralized aqueous solution in an ice bath can sometimes be enough to induce precipitation if the compound is only sparingly soluble.[5]
Caption: Workflow for a typical acid-base extraction of a basic 1,2,4-triazole.
Specialized Purification Challenges
Q: How can I effectively remove residual copper catalyst after a CuAAC "click" reaction?
A: Residual copper can be highly problematic, as it can interfere with subsequent reactions and biological assays. The copper ions often chelate to the nitrogen atoms of the triazole ring, making simple washing ineffective.[6]
Causality & Solution:
-
Chelation Wash: The most robust method is to wash the organic solution of your product with an aqueous solution of a strong chelating agent.
-
EDTA: A 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt is highly effective.[5] The EDTA will form a very stable, water-soluble complex with the copper ions, pulling them out of the organic layer. Multiple washes may be necessary.
-
-
Ammonia Wash: A dilute solution of aqueous ammonia (e.g., 2-5%) can also be effective. Ammonia forms a deep blue tetraamminecopper(II) complex, which is highly water-soluble. However, be cautious if your molecule has base-sensitive functional groups.
-
Specialized Silica: For stubborn cases, passing a solution of the crude product through a small plug of silica gel treated with a chelating agent (commercially available as "copper scavenging" silica) can be very effective.
Appendix: Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system gives your product a Retention Factor (Rf) of approximately 0.3-0.5 and good separation from impurities.[4]
-
Column Packing: Select a column of appropriate size. As a rule of thumb, use a 50:1 to 100:1 ratio of silica gel to crude product by weight. Pack the column using the "slurry method" by mixing the silica gel with the initial eluent and pouring it into the column, then allowing it to pack under positive pressure.
-
Sample Loading: Pre-adsorb your crude product onto a small amount of silica gel ("dry loading") by dissolving it in a minimal amount of a volatile solvent (e.g., DCM), adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system, applying gentle air pressure. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under a UV lamp or with a stain.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Acid-Base Extraction
-
Dissolution: Dissolve the crude triazole product in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1 M aqueous HCl solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated triazole will move into the aqueous layer.
-
Separation: Drain the lower (aqueous) layer into a clean flask. This contains your product. The organic layer, containing neutral impurities, can be discarded or washed again with 1 M HCl to ensure complete extraction.
-
Neutralization: Cool the acidic aqueous extract in an ice bath. Slowly add 2 M aqueous NaOH solution with stirring until the pH is ~8 (check with pH paper).
-
Back-Extraction: Return the neutralized aqueous solution to the separatory funnel. Extract three times with a fresh portion of organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified 1,2,4-triazole.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Substituted 1,2,4-Triazoles. Benchchem.
- Google Patents. (n.d.). CA1157869A - Process for producing 1h-1,2,4-triazole.
- Bentham Science. (n.d.). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Bentham Science.
- SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. Benchchem.
- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
- National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
- National Institutes of Health. (n.d.).
- Taylor & Francis Online. (n.d.). Synthesis of N-Substituted 1,2,4-Triazoles. A Review.
- TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING.
- SIELC Technologies. (n.d.). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
- ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.
- ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?.
- MDPI. (n.d.).
- CORE. (1979).
- Wikipedia. (n.d.). 1,2,4-Triazole.
- ResearchGate. (n.d.). Review on substituted 1, 2, 4-triazoles as potent antifungal and antibacterial agents.
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 8. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Solubility Issues with 4H-1,2,4-Triazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4H-1,2,4-triazole compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common solubility challenges encountered during experimental work. The 1,2,4-triazole core is a vital pharmacophore in modern medicine, integral to numerous antifungal, anticancer, and antiviral agents.[1][2][3] However, its derivatives are frequently characterized by poor aqueous solubility, a significant hurdle in formulation and in vitro testing.
This center is designed to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: Why are many of my 4H-1,2,4-triazole derivatives poorly soluble in water?
A1: The solubility of 4H-1,2,4-triazole derivatives is a complex interplay of their molecular structure. While the parent 1,2,4-triazole ring itself is quite water-soluble due to its ability to form hydrogen bonds, the large, often lipophilic (fat-loving) substituents necessary for biological activity dramatically decrease aqueous solubility.[1] Many potent triazole compounds, such as the antifungal posaconazole, are classified as BCS Class II drugs, meaning they have high permeability but low solubility, which is a major obstacle for formulation development.[4] Key factors include:
-
High Molecular Weight and Lipophilicity: Large, non-polar side chains increase the molecule's hydrophobicity.
-
Crystal Lattice Energy: Strong intermolecular forces in the solid state (high melting point) can make it difficult for water molecules to solvate and break apart the crystal lattice.[5]
-
Amphoteric Nature: The 1,2,4-triazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[6] Its ionization state, and therefore its solubility, is highly dependent on the pH of the solution.
Q2: What is the very first step I should take when facing a solubility issue with a new triazole compound?
A2: The first step is a systematic preliminary solubility assessment. Before attempting complex methods, you must understand the baseline solubility of your compound.
-
Visual Solubility Test: Start with a simple visual test in your primary aqueous buffer (e.g., PBS, pH 7.4). Add a small, known amount of your compound to a known volume of buffer and observe. Look for cloudiness, precipitation, or undissolved particles.
-
Solvent Screening: Test solubility in a small panel of common, biocompatible organic solvents. This will inform your strategy for creating a stock solution. Common choices include DMSO, ethanol, and PEG 400.
-
"DMSO Shock" Test: Prepare a concentrated stock solution in DMSO (e.g., 10-20 mM). Then, perform a serial dilution into your aqueous assay buffer. Observe the concentration at which the compound begins to precipitate. This identifies the kinetic solubility limit and is crucial for planning dilutions for in vitro assays.
Q3: My compound is for an in vivo study. What formulation strategies should I consider for oral bioavailability?
A3: For in vivo applications, especially oral administration, solubility is directly linked to bioavailability. The primary goal is to enhance the dissolution rate in gastrointestinal fluids. Several advanced strategies are available:
-
Solid Dispersions: This is a highly effective technique where the drug is dispersed within a hydrophilic polymer matrix.[5][7][8] This can be achieved through methods like spray drying or hot-melt extrusion, which trap the drug in an amorphous, higher-energy state, thereby increasing its dissolution rate.[7][9][10]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming an "inclusion complex."[4][11][12] This complex is water-soluble and can significantly improve the drug's solubility and absorption.[11][12]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be very effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the GI tract.
The choice of strategy depends heavily on the physicochemical properties of your specific compound.[13][14]
Troubleshooting Guides
Problem 1: My 4H-1,2,4-triazole compound is insoluble in my aqueous assay buffer (e.g., PBS pH 7.4).
This is the most common issue for in vitro screening. The goal is to achieve a clear, soluble solution at the desired final concentration without compromising the biological assay.
Causality: The 1,2,4-triazole ring contains nitrogen atoms that can be protonated or deprotonated. The parent ring has pKa values of approximately 2.45 and 10.26.[6] By adjusting the pH of the buffer, you can ionize the molecule, which dramatically increases its interaction with water and, therefore, its solubility.
Experimental Protocol: pH-Solubility Profiling
-
Prepare a Series of Buffers: Create a set of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10).
-
Add Excess Compound: Add an excess amount of your solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure there is undissolved solid at the bottom.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Dilute: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantify: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analyze: Plot solubility (e.g., in µg/mL or µM) versus pH. This profile will reveal the pH range where your compound is most soluble.
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[15] This makes the environment more favorable for dissolving lipophilic compounds by reducing the energy required to break the solute-solute interactions.
Data Presentation: Common Co-solvents for In Vitro Assays
| Co-Solvent | Typical Starting Concentration (% v/v) in Final Assay | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 1% | High solubilizing power. Can be cytotoxic at higher concentrations. |
| Ethanol | ≤ 5% | Good for moderately non-polar compounds. Can affect enzyme activity. |
| Polyethylene Glycol 400 (PEG 400) | ≤ 10% | Less toxic than DMSO. Good for increasing kinetic solubility.[4] |
| Propylene Glycol (PG) | ≤ 10% | Similar properties to PEG 400.[4] |
Experimental Protocol: Preparing a Co-Solvent Stock
-
Select a Co-solvent: Based on your compound's properties and assay tolerance, select a co-solvent (DMSO is the most common first choice).
-
Prepare a High-Concentration Stock: Dissolve the maximum possible amount of your compound in 100% co-solvent to create a clear stock solution (e.g., 10-50 mM). Gentle warming or sonication can assist dissolution.
-
Perform Serial Dilution: Serially dilute this stock solution into your aqueous assay buffer to achieve the final desired concentrations. Always add the stock solution to the buffer (not the other way around) with vigorous vortexing to minimize precipitation.
-
Validate: Ensure the final concentration of the co-solvent does not exceed the tolerance limit of your assay system (e.g., typically <1% DMSO for cell-based assays).
Problem 2: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous buffer.
This common phenomenon is often called "DMSO shock" or "crashing out." It occurs when the compound is highly soluble in the organic stock but poorly soluble in the final aqueous environment, leading to rapid precipitation upon dilution.
Causality: The rapid change in solvent polarity upon dilution causes the compound to supersaturate and then quickly precipitate. The key is to manage this transition or to include agents that can stabilize the compound in the aqueous phase.
Mandatory Visualization: Workflow for Overcoming Precipitation
Caption: Decision workflow for addressing compound precipitation upon dilution.
Experimental Protocol: Screening for Cyclodextrin Solubilization
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of triazole antifungals like itraconazole.[12]
-
Prepare HP-β-CD Solutions: Prepare a range of HP-β-CD concentrations (e.g., 1%, 2%, 5%, 10% w/v) in your primary assay buffer.
-
Add Compound: Add an excess amount of your solid 4H-1,2,4-triazole compound to each HP-β-CD solution.
-
Equilibrate: Shake or stir the mixtures for 24-48 hours at a controlled temperature.
-
Filter and Quantify: Filter the samples through a 0.22 µm filter to remove undissolved compound. Analyze the filtrate by HPLC to determine the dissolved concentration.
-
Phase-Solubility Diagram: Plot the concentration of the dissolved triazole compound against the concentration of HP-β-CD. The slope of this line can provide information about the complexation stoichiometry and binding affinity.
-
Assay Implementation: Based on the results, choose the lowest concentration of HP-β-CD that provides the required solubility for your assay and validate that it does not interfere with the assay's performance.
Advanced Strategies for Pre-Clinical Development
Problem 3: My lead compound has poor oral bioavailability due to its low aqueous solubility.
For drug development, improving aqueous solubility is paramount for achieving adequate oral absorption. Advanced formulation techniques are required.
Causality: Solid dispersions work by converting a poorly soluble crystalline drug into an amorphous state, which is thermodynamically more active and has a higher dissolution rate.[5][7][9] The drug is molecularly dispersed in a hydrophilic carrier, which helps to prevent recrystallization and improves wettability.
Mandatory Visualization: Solid Dispersion Strategy Selection
Caption: Decision tree for selecting a solid dispersion manufacturing method.
Experimental Protocol: Lab-Scale Solvent Evaporation for Solid Dispersion
This protocol provides a basic method for creating a solid dispersion for initial screening.
-
Carrier and Solvent Selection: Choose a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30) and a common solvent in which both your triazole compound and the carrier are soluble (e.g., methanol, ethanol, or a mixture).
-
Dissolution: Dissolve the drug and the carrier in the selected solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio). Ensure a clear solution is formed.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to "trap" the drug in its amorphous state within the polymer matrix.
-
Drying and Milling: Dry the resulting solid film/powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove residual solvent. Gently mill the dried solid dispersion into a fine powder.
-
Characterization:
-
Dissolution Test: Compare the dissolution rate of the solid dispersion to that of the pure crystalline drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).
-
Solid-State Analysis: Use techniques like X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion. The absence of sharp peaks characteristic of the crystalline drug indicates successful amorphous conversion.
-
By systematically applying these principles and protocols, researchers can effectively diagnose and overcome the solubility challenges posed by 4H-1,2,4-triazole compounds, accelerating their journey from the bench to potential clinical applications.
References
-
1,2,4-Triazole - Wikipedia. Available from: [Link]
-
Gohil, D., et al. (2023). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics, 17(3), 454-460. Available from: [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(24), 5947. Available from: [Link]
-
Kumar, S., & Singh, S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(9), 3686-3693. Available from: [Link]
-
Solubility of 1H-1,2,4-Triazole. Solubility of Things. Available from: [Link]
-
Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 48, 116402. Available from: [Link]
-
Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Journal of Chemical & Engineering Data, 57(11), 3149-3152. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]
-
A-thuwaini, M. M., et al. (2022). A Current Overview of Cyclodextrin-Based Nanocarriers for Enhanced Antifungal Delivery. Pharmaceutics, 14(3), 547. Available from: [Link]
-
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Formulation Development and Solubility Enhancement of Voriconazole by Solid Dispersion Technique. Research Journal of Pharmacy and Technology, 10(11), 3845-3850. Available from: [Link]
-
Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Polymers, 10(11), 1251. Available from: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 11(12), 644. Available from: [Link]
- Pharmaceutical formulations of cyclodextrins and antifungal azole compounds. Google Patents.
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available from: [Link]
-
The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. ResearchGate. Available from: [Link]
-
Solubility of triazole?. ResearchGate. Available from: [Link]
-
Reducing the Unintentional Impact of Triazole Fungicides on Aspergillus fumigatus: Are Cyclodextrins a Solution?. Fortune Journals. Available from: [Link]
-
Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Fundamental aspects of solid dispersion technology for poorly soluble drugs. Journal of pharmacy and pharmacology, 68(12), 1471-1488. Available from: [Link]
-
Hart, M. L., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 10(7), 1634-1640. Available from: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 888272. Available from: [Link]
-
Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Cheméo. Available from: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs. Current Organic Chemistry, 24(12), 1338-1355. Available from: [Link]
-
Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Journal of Drug Delivery and Therapeutics, 10(1), 148-153. Available from: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Cosolvent - Wikipedia. Available from: [Link]
-
Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5899. Available from: [Link]
-
Itraconazole in cyclodextrin solution. Journal of the American Academy of Dermatology, 38(5 Pt 2), S56-60. Available from: [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
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- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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Technical Support Center: Synthesis of 4-Phenyl-1,2,4-Triazoles
Welcome to the technical support center for the synthesis of 4-phenyl-1,2,4-triazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, with a specific focus on the formation of unwanted side products, providing expert insights and actionable troubleshooting strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-phenyl-1,2,4-triazoles?
The synthesis of 4-phenyl-1,2,4-triazoles, and 1,2,4-triazoles in general, is well-established in heterocyclic chemistry. Two classical and frequently employed methods are the Pellizzari reaction and the Einhorn-Brunner reaction.[1][2]
-
Pellizzari Reaction: This method involves the condensation of an amide with an acylhydrazide, typically at high temperatures (220-250°C), to form the 1,2,4-triazole ring.[1][3] For 4-phenyl-1,2,4-triazoles, this would typically involve reacting a suitable amide with a phenyl-substituted acylhydrazide or vice-versa.
-
Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[2][4] It is known to offer good regioselectivity, which is a significant advantage when preparing unsymmetrically substituted triazoles.[2]
Modern approaches often utilize microwave irradiation to dramatically reduce reaction times and improve yields.[1][5]
Q2: What is the most common side product I should be aware of during these syntheses?
The most prevalent side product, particularly when starting from acylhydrazides, is the corresponding 1,3,4-oxadiazole .[6] For instance, in a synthesis aiming for a diphenyl-substituted 1,2,4-triazole using benzoylhydrazide, the formation of 2,5-diphenyl-1,3,4-oxadiazole is a classic competing reaction. This occurs via the intramolecular cyclization and dehydration of the acylhydrazine or a diacylhydrazine intermediate.[7][8]
Q3: Why does the 1,3,4-oxadiazole form instead of my desired 1,2,4-triazole?
The formation of the 1,3,4-oxadiazole versus the 1,2,4-triazole is a kinetically and thermodynamically controlled competition. The reaction pathway is dictated by which nucleophile attacks which electrophile in the key intermediate, typically a diacylhydrazine or a related species.
-
Oxadiazole Formation: This pathway involves an intramolecular nucleophilic attack by the oxygen atom of one amide-like group onto the carbonyl carbon of the other, followed by dehydration. This is often favored under harsh dehydrating conditions or high temperatures.[7]
-
Triazole Formation: This pathway requires the nucleophilic attack of a nitrogen atom from the hydrazine moiety onto the carbonyl carbon, followed by cyclization and dehydration.[1]
The choice of reagents, temperature, and catalysts determines which pathway is favored.
Troubleshooting Guide: Side Reactions & Optimization
This section provides direct answers to specific experimental problems you may encounter.
Problem 1: My primary product is the 1,3,4-oxadiazole, with only a low yield of the target 4-phenyl-1,2,4-triazole.
Probable Cause: Your reaction conditions are favoring the intramolecular cyclization to the oxadiazole. This is a very common issue, especially in Pellizzari-type reactions.
Solutions & Scientific Rationale:
-
Lower the Reaction Temperature: High temperatures (often >200°C) provide the activation energy needed for the direct intramolecular cyclization to the thermodynamically stable oxadiazole.[3] By reducing the temperature, you can often favor the kinetic product, which may be the desired triazole.
-
Modify the Catalyst/Solvent System: The choice of catalyst and solvent can alter the nucleophilicity of the reacting species.
-
Avoid Harsh Dehydrating Agents: Reagents like POCl₃, P₂O₅, or strong acids can aggressively promote dehydration, leading directly to the oxadiazole.[6]
-
Utilize Microwave Synthesis: Microwave-assisted synthesis can provide rapid, uniform heating, which often allows reactions to be completed at lower overall temperatures and in much shorter times (minutes vs. hours), minimizing the thermal decomposition and side reactions that occur with prolonged heating.[5]
-
-
Change the Synthetic Strategy: If optimization fails, consider a different route. The Einhorn-Brunner reaction, for example, offers a different set of intermediates and may provide better selectivity towards the triazole product.[4]
Problem 2: I'm getting a mixture of isomeric triazoles in my reaction.
Probable Cause: This issue arises in unsymmetrical syntheses, such as an Einhorn-Brunner reaction with a diacylamine bearing two different acyl groups, or a Pellizzari reaction between two different amides/acylhydrazides.[2][3] At high temperatures, an interchange of acyl groups can occur, leading to a statistical mixture of products.[3]
Solutions & Scientific Rationale:
-
Employ the Einhorn-Brunner Reaction for Regiocontrol: The Einhorn-Brunner reaction offers predictable regioselectivity. The incoming hydrazine's primary amino group will preferentially attack the more electrophilic carbonyl carbon of the imide. Therefore, the acyl group derived from the stronger carboxylic acid will end up at the 3-position of the triazole ring.[2][9] By carefully selecting your unsymmetrical diacylamine, you can direct the synthesis towards the desired isomer.
-
Optimize Reaction Conditions: As with oxadiazole formation, lowering the temperature and reducing reaction time can minimize acyl interchange reactions.[3]
-
Use a Symmetrical Approach: If possible, redesign your synthesis to use symmetrical starting materials (e.g., benzamide and benzoylhydrazide to yield 3,5-diphenyl-1,2,4-triazole) to completely avoid the issue of isomerism.[3]
Problem 3: How can I effectively separate my 4-phenyl-1,2,4-triazole from the 2,5-diphenyl-1,3,4-oxadiazole side product?
Probable Cause: These two heterocyclic compounds often have similar polarities, making separation by standard column chromatography challenging.
Solutions & Scientific Rationale:
-
Recrystallization: Often, the triazole and oxadiazole will have different solubilities in common solvents. Meticulous screening of solvents (e.g., ethanol, acetic acid, ethyl acetate, hexanes, or mixtures) can often lead to a protocol where one compound crystallizes out, leaving the other in the mother liquor.[3]
-
Chromatography Optimization:
-
Solvent System: Use a gradient elution on silica gel, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate or acetone. This can often resolve closely-eluting spots.
-
Alternative Stationary Phases: If silica gel fails, consider reverse-phase HPLC (C18 column) with a mobile phase like acetonitrile/water or methanol/water.[10] The different interactions with the non-polar stationary phase may provide the necessary separation.
-
-
Spectroscopic Differentiation: To confirm the identity of your separated products, use spectroscopic methods. While ¹H NMR can be similar, ¹³C NMR and IR spectroscopy can provide clearer distinctions. The symmetry of 2,5-diphenyl-1,3,4-oxadiazole will result in fewer signals in the ¹³C NMR spectrum compared to an unsymmetrical triazole. IR spectroscopy can also show characteristic differences in the C=N and C-O-C stretching frequencies.[11]
Data Summary: Controlling Side Product Formation
The following table summarizes the influence of key reaction parameters on the competition between 1,2,4-triazole and 1,3,4-oxadiazole formation.
| Parameter | Condition Favoring 1,2,4-Triazole (Desired) | Condition Favoring 1,3,4-Oxadiazole (Side Product) | Rationale |
| Temperature | Lower to moderate temperatures | High temperatures (>200°C), prolonged heating | High thermal energy promotes direct intramolecular cyclization and dehydration to the thermodynamically stable oxadiazole.[3] |
| Reaction Time | Shorter reaction times (e.g., via microwave) | Long reaction times | Extended exposure to heat increases the likelihood of side reactions and decomposition.[1] |
| Catalyst/Reagents | Mild conditions, absence of strong dehydrators | Strong dehydrating agents (POCl₃, P₂O₅, conc. H₂SO₄) | Aggressive removal of water drives the equilibrium towards the fully dehydrated oxadiazole ring.[6] |
| Reaction Type | Einhorn-Brunner (offers regiocontrol) | Pellizzari (prone to side reactions at high temp.) | The mechanism of the Einhorn-Brunner reaction provides a more controlled pathway to the triazole ring system.[2] |
Visualizing the Competing Pathways
The formation of either the 1,2,4-triazole or the 1,3,4-oxadiazole hinges on the cyclization of a key diacylhydrazine intermediate. The choice of nucleophile (Nitrogen vs. Oxygen) determines the final heterocyclic core.
Caption: Competing reaction pathways in the synthesis of 1,2,4-triazoles.
Experimental Protocols
Protocol 1: Classical High-Temperature Synthesis of 3,5-Diphenyl-4H-1,2,4-triazole (Pellizzari Reaction)
This protocol is a general guideline for a symmetrical reaction, which avoids the formation of isomeric side products but can be susceptible to oxadiazole formation.
Materials:
-
Benzamide (1.0 eq)
-
Benzoylhydrazide (1.0 eq)
-
High-boiling solvent (e.g., diphenyl ether) or perform neat
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle and magnetic stirrer
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in the round-bottom flask. If using a solvent, add it now.[3]
-
Begin stirring and heat the reaction mixture to 220-250°C under a slow stream of nitrogen.[3]
-
Maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).
-
After the reaction is complete (as judged by the consumption of starting materials), allow the mixture to cool to room temperature. A solid should precipitate.
-
If the reaction was performed neat, triturate the resulting solid with hot ethanol to remove soluble impurities.[3]
-
Collect the crude product by vacuum filtration.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield pure 3,5-diphenyl-4H-1,2,4-triazole.[3]
-
Characterize the product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Microwave-Assisted Synthesis of 4-Phenyl-1,2,4-triazole
This modern approach significantly reduces reaction time and often improves yield by minimizing thermal side reactions. This protocol is adapted from a general method for substituted triazoles.[1]
Materials:
-
Phenylhydrazine (1.0 eq)
-
Formamide (used as reactant and solvent, ~20 eq)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial, add phenylhydrazine (e.g., 1 mmol, 108 mg) and formamide (e.g., 20 mmol, 0.8 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 160°C for 10-15 minutes.[1]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
If necessary, purify the product by column chromatography on silica gel or by recrystallization from an appropriate solvent (e.g., ethanol/water).
Caption: Troubleshooting workflow for optimizing 4-phenyl-1,2,4-triazole synthesis.
References
- BenchChem. (2025). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. BenchChem Technical Guides.
- Einhorn, A. (1905). Über die N-Methylolverbindungen der Säureamide. Justus Liebig's Annalen der Chemie, 343(2-3), 207-305.
- Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404-407.
- BenchChem. (2025). Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols. BenchChem Technical Guides.
-
Wikipedia contributors. (2023). Einhorn–Brunner reaction. Wikipedia, The Free Encyclopedia. [Link]
- BenchChem. (2025). Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. BenchChem Technical Guides.
- Al-Juboori, F. H. (2017). Spectroscopic Study of Some 1,3,4-0xadiazole, 1,3,4-Thiadiazole and 1,2,4-Triazole Derivatives. Ibn Al-Haitham Journal for Pure and Applied Sciences, 19(3).
- Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-35.
-
Wikipedia contributors. (2023). Pellizzari reaction. Wikipedia, The Free Encyclopedia. [Link]
- Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999337.
-
Gomha, S. M., et al. (2021). Synthesis and Screening of New[1][5][9]Oxadiazole,[1][4][9]Triazole, and[1][4][9]Triazolo[4,3-b][1][4][9]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(3), 2091-2101.
-
National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999337. [Link]
- Al-Obaidi, A. S. M., et al. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Egyptian Journal of Chemistry.
- Wilde, R. G., et al. (2018). 1,3,4-Oxadiazole and Heteroaromatic-Fused 1,2,4-Triazole Synthesis using Diverted Umpolung Amide Synthesis. Tetrahedron letters, 59(15), 1439-1442.
- Gontova, T., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 829.
- Popiołek, Ł., & Kosikowska, U. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756.
- Adeeb, H., & Saoud, S. A. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Iraqi Journal of Pharmaceutical Sciences, 32(2), 1-15.
- Kumar, D. V., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1).
- Kaur, P., Kaur, R., & Goswami, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 9(7), 1-35.
- Wolska, J., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties.
-
SIELC Technologies. (n.d.). Separation of 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole on Newcrom R1 HPLC column. [Link]
-
National Center for Biotechnology Information. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Polymers, 15(13), 2955. [Link]
-
National Center for Biotechnology Information. (2019). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 24(17), 3169. [Link]
-
National Center for Biotechnology Information. (2023). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules, 28(13), 5183. [Link]
Sources
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Technical Support Center: Optimization of Triazole Synthesis via CuAAC
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for triazole synthesis. Our approach is rooted in explaining the fundamental principles behind each recommendation, empowering you to make informed decisions in your work.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section addresses specific problems you may encounter during the synthesis of 1,2,3-triazoles using CuAAC, often referred to as "click chemistry." Each issue is followed by an analysis of probable causes and a series of actionable solutions.
Q1: I am getting very low or no triazole product. What is going wrong?
This is the most common issue, and it typically points to a problem with the catalytic cycle.
Probable Causes & Solutions:
-
Inactive Copper Catalyst: The catalytically active species is Copper(I).[1][2] Copper(I) is prone to oxidation to the inactive Copper(II) state by dissolved oxygen or disproportionation.[2][3]
-
Solution 1: Add a Reducing Agent. If you are using a Cu(II) salt (like CuSO₄), the addition of a reducing agent is mandatory to generate Cu(I) in situ. Sodium ascorbate is the most common choice.[2][3][4] Use a fresh solution of sodium ascorbate, as it can degrade over time.
-
Solution 2: Degas Your Solvents. For particularly sensitive reactions, removing dissolved oxygen by sparging solvents with an inert gas (Argon or Nitrogen) can prevent premature oxidation of the Cu(I) catalyst.
-
Solution 3: Use a Stabilizing Ligand. Ligands not only accelerate the reaction but also protect the Cu(I) center from oxidation and disproportionation.[2][3][5] (See FAQ on ligand selection).
-
-
Poor Substrate Solubility: If your azide or alkyne is not fully dissolved, the reaction will be slow or incomplete.
-
Solution: While water is often an excellent solvent for CuAAC, it may not be suitable for hydrophobic substrates.[6] A wide variety of organic and aqueous solvent systems can be used, including DMF, DMSO, THF, acetonitrile, and mixtures like t-BuOH/H₂O.[7][8] Choose a solvent system in which all reactants are fully soluble at the reaction temperature.
-
-
Inhibitory Contaminants: Functional groups on your substrates or impurities in your reagents can interfere with the catalyst.
-
Solution 1: Purify Substrates. Ensure your starting azide and alkyne are pure.
-
Solution 2: Beware of Chelating Groups. Substrates containing strong copper-chelating moieties (e.g., free thiols, some nitrogen heterocycles, or His-tags in proteins) can sequester the copper catalyst.[4][9] In such cases, increasing the catalyst and ligand concentration may be necessary.[9]
-
Troubleshooting Workflow: Diagnosing Low Product Yield
Below is a systematic workflow to diagnose the root cause of low reaction yield.
Caption: A flowchart for systematic troubleshooting of low-yield CuAAC reactions.
Q2: My reaction is very slow or seems to have stalled. How can I speed it up?
Probable Causes & Solutions:
-
Insufficient Catalysis: The reaction rate is directly linked to the efficiency of the catalyst.
-
Solution 1: Introduce an Accelerating Ligand. If you are not using a ligand, adding one is the most effective way to increase the reaction rate. Ligands can accelerate the CuAAC reaction by several orders of magnitude compared to the ligand-free process.[10] Tris(triazolylmethyl)amine-based ligands are particularly effective.[5]
-
Solution 2: Increase Catalyst Loading. While true "click" reactions should work with very low catalyst loading (<1 mol%), increasing the concentration of both the copper source and the ligand can help in difficult cases. However, this can make purification more challenging.
-
-
Suboptimal Temperature: While most CuAAC reactions proceed readily at room temperature, the rate is temperature-dependent.[2]
Q3: I see significant side products, especially a dimer of my alkyne. Why is this happening?
Probable Cause & Solution:
-
Oxidative Alkyne Homocoupling (Glaser Coupling): This is the most common side reaction and occurs when two terminal alkyne molecules couple to form a diacetylene.[2] This process is promoted by Cu(II) and the presence of oxygen.
-
Solution 1: Maintain a Reducing Environment. Ensure you have sufficient sodium ascorbate to keep the copper in the Cu(I) state and scavenge oxygen.[2]
-
Solution 2: Use an Appropriate Ligand. A good stabilizing ligand will favor the desired catalytic cycle over the side reaction pathway.
-
Solution 3: Control Reagent Addition. Adding the copper source last to a mixture of the alkyne, azide, and ascorbate can minimize the time the alkyne is exposed to the catalyst in the absence of the azide.
-
Q4: My final product is contaminated with copper. How can I remove it?
Probable Cause & Solution:
-
Copper Chelation: The nitrogen atoms in the newly formed triazole ring can chelate copper ions, making them difficult to remove by standard chromatography.[14]
-
Solution 1: Aqueous EDTA Wash. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM) and wash with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid).[14] This will form a water-soluble copper-EDTA complex that can be removed in the aqueous layer.
-
Solution 2: Use a Heterogeneous Catalyst. Employing a supported copper catalyst (e.g., copper on charcoal) allows the catalyst to be removed by simple filtration after the reaction is complete, yielding copper-free triazoles.[15]
-
Q5: I am having issues with my bioconjugation reaction on a protein/peptide. What special considerations are needed?
Probable Causes & Solutions:
-
Copper Cytotoxicity: Copper ions can be toxic to living cells and can damage sensitive biomolecules through the generation of reactive oxygen species (ROS).[4][16]
-
Solution: Use a biocompatible, water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA.[3][17] These ligands stabilize the Cu(I) and reduce its toxicity and ability to generate ROS.[17] It is recommended to use at least five equivalents of ligand relative to the copper salt to help intercept ROS.
-
-
Catalyst Deactivation by Biomolecules:
-
Solution: Proteins often contain residues like cysteine (thiols) and histidine that can strongly bind to and deactivate the copper catalyst.[4][9][16] If your protein has a His-tag, you may need to increase the copper/ligand concentration to 2-3 equivalents relative to the His-tag.[4] Adding a scavenger like aminoguanidine can also help by intercepting byproducts of ascorbate oxidation that might modify the protein.[4]
-
Frequently Asked Questions (FAQs)
Q: How do I choose the right copper source? A: The choice depends on convenience and the sensitivity of your substrates.
-
Cu(II) Salts + Reductant (e.g., CuSO₄ + Sodium Ascorbate): This is the most common and convenient method. It uses stable, inexpensive reagents but generates oxidizing byproducts that can be detrimental to sensitive substrates, particularly in bioconjugation.[1][4]
-
Cu(I) Salts (e.g., CuI, CuBr): These salts introduce the active catalyst directly. However, they are less stable and require more careful handling to prevent oxidation, often necessitating an inert atmosphere.[3]
Q: What is the role of a ligand and how do I select one? A: A ligand in CuAAC serves two primary functions: it accelerates the catalytic rate and it stabilizes the Cu(I) oxidation state against disproportionation and oxidation.[2][5] The choice is critical and depends on the solvent system.
| Ligand | Common Solvents | Key Features & Use Cases |
| TBTA | Organic (DCM, THF, Toluene) | The first widely used accelerating ligand. Excellent for traditional organic synthesis but has poor water solubility.[2][3] |
| THPTA | Aqueous Buffers, H₂O | Water-soluble and ideal for bioconjugation. Reduces copper toxicity and protects biomolecules.[3][17] |
| BTTAA | Aqueous Buffers, H₂O | A next-generation water-soluble ligand with improved properties for efficient bioconjugation.[18] |
| Tris(pyridylmethyl)amines | Organic / Mixed | A class of ligands known to accelerate the reaction, with performance varying based on specific structure.[10] |
Q: What is the optimal reaction temperature? A: Most CuAAC reactions are efficient at ambient temperature (20-25°C).[2] However, optimization may be required. For slow reactions with sterically hindered substrates, heating to 40-70°C can be beneficial.[11][13] For highly exothermic reactions or to prevent side-product formation, cooling to 0°C may be optimal.[13]
Q: What are the key differences between CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)? A: SPAAC is the primary alternative to CuAAC. The key difference is that SPAAC does not require a copper catalyst .[19][] It relies on the high ring strain of a cyclooctyne to lower the activation energy of the cycloaddition.[19][21]
-
Choose CuAAC for: General synthesis, materials science, and when cost is a primary concern (azides and terminal alkynes are simple and inexpensive).
-
Choose SPAAC for: Applications where copper is intolerable, such as in vivo studies, live-cell imaging, and conjugation of highly sensitive biomolecules, due to concerns about copper's cytotoxicity.[19][22][23]
Experimental Protocols
Protocol 1: General Procedure for Small Molecule CuAAC Synthesis
This protocol is a general starting point for the reaction between a simple organic azide and a terminal alkyne.
-
Reagent Preparation:
-
Prepare stock solutions of your azide (e.g., 1 M in DMF), alkyne (e.g., 1 M in DMF), CuSO₄·5H₂O (e.g., 0.1 M in H₂O), and sodium ascorbate (e.g., 1 M in H₂O, prepared fresh).
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 eq).
-
Add the azide (1.05 eq).
-
Add the chosen solvent (e.g., a 1:1 mixture of t-BuOH and H₂O) to achieve a final substrate concentration of ~0.1 M.
-
Add the CuSO₄ solution (0.02 eq, 2 mol%).
-
Add the sodium ascorbate solution (0.1 eq, 10 mol%). If using a ligand, pre-mix the CuSO₄ and ligand before adding to the reaction.
-
-
Reaction Execution:
-
Seal the vial and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Post-Reaction Copper Removal
-
Initial Work-up: Following the reaction, remove the solvent under reduced pressure.
-
Redissolve and Wash: Dissolve the crude residue in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
EDTA Chelation: Transfer the organic solution to a separatory funnel and wash it 2-3 times with a 0.5 M aqueous solution of EDTA tetrasodium salt.[14]
-
Final Steps: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the copper-free triazole product.
References
-
Best solvent for azide alkyne cycloaddition? - ResearchGate. Available at: [Link]
-
Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC - NIH. Available at: [Link]
-
Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PubMed Central. Available at: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC - PubMed Central. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. Available at: [Link]
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? | ResearchGate. Available at: [Link]
-
Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction | Organic Letters. Available at: [Link]
-
Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction - UH Institutional Repository. Available at: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Jena Bioscience. Available at: [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 | ACS Omega - ACS Publications. Available at: [Link]
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) - MDPI. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central. Available at: [Link]
-
Optimization of Triazole Production Through Microwave-Assisted Synthesis - Broad Institute. Available at: [Link]
-
Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction | ACS Omega. Available at: [Link]
-
Triazole - Wikipedia. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions - Sci-Hub. Available at: [Link]
-
Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Available at: [Link]
-
A Comprehensive Guide to Click Chemistry Reaction - Labinsights. Available at: [Link]
-
Temperature effect on reaction time and yield of 1 in t-butanol. - ResearchGate. Available at: [Link]
-
Synthesis of Triazoles - Organic Chemistry Portal. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. Available at: [Link]
-
Click chemistry - Wikipedia. Available at: [Link]
-
Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low? | ResearchGate. Available at: [Link]
-
Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Copper-catalyzed click reaction on/in live cells - RSC Publishing. Available at: [Link]
-
Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach | ACS Omega. Available at: [Link]
-
Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water - Frontiers. Available at: [Link]
-
Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles - RSC Publishing. Available at: [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC - NIH. Available at: [Link]
-
Making triazoles, the green way | Feature | RSC Education. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. Available at: [Link]
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- 1. jenabioscience.com [jenabioscience.com]
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- 3. broadpharm.com [broadpharm.com]
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- 5. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 16. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 17. vectorlabs.com [vectorlabs.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 21. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Click chemistry - Wikipedia [en.wikipedia.org]
- 23. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
Technical Support Center: Interpreting NMR Spectra of Complex Triazole Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the analysis of complex triazole derivatives. As a cornerstone of modern medicinal chemistry and materials science, the triazole scaffold presents unique challenges in structural elucidation.[1][2][3] The subtle differences between regioisomers and the influence of complex substituents demand a sophisticated approach to NMR spectral interpretation.
This guide is structured as a series of questions and answers drawn from common issues encountered in the field. We will move from foundational questions to advanced troubleshooting, providing not just the "how" but the critical "why" behind each analytical step. Our goal is to empower you to approach your spectra with confidence and scientific rigor.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses the most common initial questions researchers have when faced with a triazole NMR spectrum.
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the triazole ring?
Understanding the expected chemical shift regions is the first step in spectral assignment. While substituents can cause significant deviations, there are general ranges you can expect for the core triazole protons and carbons.
A: The electronic environment of the triazole ring, being an aromatic heterocycle, places its proton and carbon signals in distinct regions of the NMR spectrum.
-
¹H NMR: The lone proton on the triazole ring (C-H) is deshielded due to the aromatic ring current and the influence of the adjacent nitrogen atoms. It typically appears as a sharp singlet.
-
1,2,3-Triazoles (C5-H): δ 7.0 - 8.5 ppm
-
1,2,4-Triazoles (C3-H & C5-H): δ 8.0 - 9.0 ppm[4]
-
-
¹³C NMR: The chemical shifts of the triazole carbons are highly diagnostic, particularly for distinguishing between isomers.
A summary of typical chemical shifts is provided in the table below.
| Isomer Type | Nucleus | Position | Typical Chemical Shift (ppm) | Notes |
| 1,4-Disubstituted 1,2,3-Triazole | ¹H | C5-H | 7.0 - 8.5 | Singlet. Position is sensitive to substituents and solvent.[4] |
| ¹³C | C4 | ~145 | Quaternary carbon, attached to N1 substituent. | |
| ¹³C | C5 | 120 - 125 | Key diagnostic peak. Upfield of its 1,5-isomer counterpart.[4][7] | |
| 1,5-Disubstituted 1,2,3-Triazole | ¹H | C4-H | 7.5 - 8.5 | Singlet. Often slightly downfield from the 1,4-isomer proton. |
| ¹³C | C4 | ~133 | Key diagnostic peak. Downfield of its 1,4-isomer counterpart.[4][7] | |
| ¹³C | C5 | ~137 | Quaternary carbon, attached to N1 substituent. | |
| 4-Substituted 1,2,4-Triazole | ¹H | C3-H & C5-H | 8.0 - 9.0 | Due to symmetry, these protons are equivalent, appearing as one singlet. |
| ¹³C | C3 & C5 | 145 - 155 | Equivalent carbons, appearing as one signal.[5] |
Q2: My reaction can produce either a 1,4- or a 1,5-disubstituted 1,2,3-triazole. How can I definitively distinguish them using NMR?
A: This is the most critical question in the characterization of products from azide-alkyne cycloaddition reactions. While copper-catalyzed "click" chemistry reliably yields the 1,4-isomer, other catalysts (like ruthenium) or thermal conditions can produce the 1,5-isomer or a mixture.[7][8] Fortunately, NMR provides several unambiguous methods for differentiation.
-
The Easiest Method: ¹³C NMR Chemical Shifts: The simplest and often definitive method is to compare the chemical shifts of the triazole ring carbons.[7]
-
The Definitive Method: 2D NMR (HMBC & NOESY): For absolute proof, 2D NMR is the gold standard.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. For a substituent attached to the N1 position (let's call its protons H_α_), the correlations are different for each isomer.
-
1,4-Isomer: You will see a 3-bond correlation (³J) from H_α_ to the protonated C5 of the triazole ring.
-
1,5-Isomer: You will see a 3-bond correlation (³J) from H_α_ to the quaternary C5 of the triazole ring.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space.
-
1,5-Isomer: The substituents at the N1 and C5 positions are on the same side of the ring, leading to a strong NOE correlation between them.
-
1,4-Isomer: The N1 substituent and the C5-H are spatially close. An NOE can be observed between the protons on the N1-substituent and the C5-H proton.[7]
-
-
Caption: Workflow for distinguishing 1,4- and 1,5-disubstituted 1,2,3-triazoles.
Section 2: Troubleshooting Common Spectral Problems
Even with a pure compound, triazole spectra can be tricky. This section tackles common issues and their solutions.
Q1: Why is my triazole C-H proton signal missing or extremely broad?
A: This is a frequent and often confusing observation. There are several potential chemical reasons for this phenomenon:
-
Acidic Proton Exchange: The triazole C-H proton is weakly acidic.[9] If your deuterated solvent contains traces of D₂O (common in DMSO-d₆ or CD₃OD), this proton can undergo chemical exchange with deuterium. This exchange process can broaden the signal to the point where it disappears into the baseline.
-
Solution: Ensure you are using a freshly opened or properly dried deuterated solvent. Acquiring the spectrum in a non-protic solvent like CDCl₃ or acetone-d₆ can also prevent this issue.
-
-
Molecular Aggregation: Triazole derivatives, especially those with hydrogen-bonding capabilities, can form aggregates or stacks in solution.[4] This can lead to a range of chemical environments, causing significant line broadening.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., residual copper catalyst) can cause severe broadening of nearby proton signals.
-
Solution: Re-purify your sample, for instance by passing it through a short plug of silica or using a metal scavenger.
-
Q2: My ¹³C NMR spectrum is missing the triazole carbon signals. What should I do?
A: The carbons of the triazole ring are often problematic in ¹³C NMR for two main reasons:
-
Long Relaxation Times: Carbons with no attached protons (quaternary carbons) and even some protonated aromatic carbons can have very long T₁ relaxation times. In a standard ¹³C experiment with a short delay between scans, these carbons may not fully relax, leading to very weak or absent signals.
-
Low Signal-to-Noise: The natural abundance of ¹³C is only 1.1%, so signals are inherently weak.
Solutions:
-
Increase the Number of Scans: This is the simplest solution. Let the experiment run longer (e.g., overnight) to improve the signal-to-noise ratio.
-
Increase the Relaxation Delay (d1): In your spectrometer's acquisition parameters, increase the inter-scan delay (often called d1) from the default 1-2 seconds to 5-10 seconds. This gives the slow-relaxing carbons enough time to return to equilibrium before the next pulse, significantly increasing their signal intensity.
-
Add a Relaxation Agent: In difficult cases, adding a small amount of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the T₁ times of all carbons, allowing them to be observed more easily. Use this with caution as it will broaden the signals slightly.
Section 3: Advanced Spectral Interpretation
For complex derivatives, 1D spectra are often insufficient. 2D NMR is essential for unambiguous assignment.
Q1: How can 2D NMR experiments definitively assign the structure of a complex triazole derivative?
A: A combination of 2D NMR experiments creates a "connectivity map" of your molecule, allowing for a complete and unambiguous assignment of both the triazole core and its complex substituents.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (²J, ³J). This is used to map out the spin systems within your substituents (e.g., tracing the connectivity in an alkyl chain or aromatic ring).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the fastest way to assign the chemical shifts of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key for connecting the pieces. It shows correlations between protons and carbons over 2-3 bonds. You can use it to connect different fragments of your molecule, for example, by seeing a correlation from a CH₂ group in a substituent to a quaternary carbon in an aromatic ring, or, crucially, to the carbons of the triazole ring.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in 3D space, regardless of whether they are bonded. This is essential for determining regiochemistry (as discussed in Q2 of Section 1) and the relative stereochemistry of your molecule.[12]
Caption: Key 2D NMR correlations for confirming a 1,4-disubstituted 1,2,3-triazole.
Section 4: Experimental Protocols
Protocol: Unambiguous Determination of 1,2,3-Triazole Regiochemistry using Gradient-Selected HMBC
-
Sample Preparation: Prepare a sample of your purified triazole derivative at a moderate concentration (5-15 mg) in 0.6 mL of a dry, high-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition Parameters:
-
Use a gradient-selected, phase-sensitive HMBC experiment (e.g., hmbcgplp on Bruker systems).
-
Set the spectral widths to cover all relevant proton and carbon signals.
-
Crucially, optimize the long-range coupling delay (¹J_CH_). The HMBC experiment is typically optimized for correlations around 8 Hz. This value is a good starting point for detecting typical ²J_CH_ and ³J_CH_ couplings.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the weak correlations to quaternary carbons.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions.
-
Identify the signals corresponding to the protons on the substituent at the N1 position (H_α_).
-
Look for cross-peaks from H_α_ to the carbons of the triazole ring.
-
Interpretation:
-
If a cross-peak exists between H_α_ and the protonated triazole carbon (at ~120-125 ppm), the isomer is 1,4-disubstituted .
-
If a cross-peak exists between H_α_ and the quaternary triazole carbon adjacent to it (at ~137 ppm), and not the protonated carbon, the isomer is 1,5-disubstituted .
-
Corroborate this by checking for a 2-bond correlation from the triazole C-H proton to the quaternary carbon in the ring.
-
-
By systematically applying these principles and techniques, you can overcome the inherent challenges of triazole NMR interpretation and achieve confident, publication-quality structural elucidation.
References
-
Moorman, R. M., Collier, M. B., Frohock, B. H., Womble, M. D., & Chalker, J. M. (2014). Electronic Supplementary Information for Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. Royal Society of Chemistry. [Link]
-
SpectraBase. (n.d.). 1,2,3-Triazole - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]
-
Al-Huniti, M. H., et al. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756–8760. [Link]
-
AIP Publishing. (2021). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings 2390, 020065. [Link]
-
Rajamohanan, P. R. (2009). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]
-
Racz, A., et al. (2019). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules, 24(21), 3959. [Link]
-
Jwad, R. S. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Baghdad Science Journal, 22(10), 3290-3298. [Link]
-
Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole. Retrieved from r/chemistry. [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from ACS Publications. [Link]
-
ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. Retrieved from ResearchGate. [Link]
-
SpectraBase. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]
-
Begtrup, M., et al. (1988). Effect of N‐substituents on the 13C NMR parameters of azoles. Magnetic Resonance in Chemistry, 26(2), 134–151. [Link]
-
SciELO. (2018). 1H-[5][13][14]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 29(1). [Link]
-
Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from Semantic Scholar. [Link]
-
Mohan, S., et al. (2021). NMR spectral, DFT and antibacterial studies of triazole derivatives. Polycyclic Aromatic Compounds. [Link]
-
Chaudhary, P. M., et al. (2008). Structural elucidation of propargylated products of 3-substituted-1,2,4-triazole-5-thiols by NMR techniques. Magnetic Resonance in Chemistry, 46(12), 1168-74. [Link]
-
ResearchGate. (2020). Why don't I see the CH-triazole signal in NMR proton spectra?. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2015). How can I exactly confirm whether 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst?. Retrieved from ResearchGate. [Link]
-
MDPI. (2022). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 23(15), 8749. [Link]
-
ACS Publications. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]
-
ResearchGate. (2025). Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis. Retrieved from ResearchGate. [Link]
-
YouTube. (2021). Nucleophilicity of triazole and MCQ by Dr. Tanmoy Biswas. Retrieved from YouTube. [Link]
-
Rohila, Y., et al. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. SynOpen, 8, 58-62. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from NIH. [Link]
-
ResearchGate. (n.d.). Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. Retrieved from ResearchGate. [Link]
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Technical Support Center: Crystallization of 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole
Introduction: Welcome to the technical support guide for 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole. This molecule is a vital intermediate in the synthesis of novel pharmaceutical agents and advanced materials.[1] Its purification via crystallization, however, can present unique challenges due to its structural characteristics—a rigid heterocyclic core flanked by bulky, halogenated aromatic groups. This guide provides in-depth troubleshooting strategies and detailed protocols to help researchers overcome common crystallization hurdles, ensuring the isolation of high-purity material essential for successful downstream applications.
Frequently Asked Questions (FAQs): First Principles
Q1: What are the key structural features of this compound that influence its crystallization?
A1: The crystallization behavior of this compound is primarily dictated by its molecular structure:
-
High Aromatic Content: The presence of three phenyl rings promotes strong π-π stacking interactions, which are a primary driving force for crystal lattice formation.
-
Bromine Substituents: The two bromine atoms increase the molecule's molecular weight and induce dipole-dipole interactions. They also introduce potential for halogen bonding, which can influence crystal packing.
-
Rigid Triazole Core: The planar 1,2,4-triazole ring restricts conformational flexibility, which generally favors crystallization over remaining in a disordered or amorphous state.
-
Moderate Polarity: While rich in nonpolar aromatic rings, the nitrogen atoms in the triazole ring add a degree of polarity. This allows for solubility in a range of organic solvents, making solvent selection a critical parameter.
Q2: What is "oiling out," and why might this compound be prone to it?
A2: "Oiling out" is a phenomenon where a compound separates from the solution as a liquid (an "oil") rather than a solid crystalline material upon cooling.[2] This is a significant problem because impurities tend to be more soluble in the oil phase than in the solvent, leading to the solidification of an impure, often amorphous or glassy, product.[3] This compound may oil out for two primary reasons:
-
High Concentration/Rapid Cooling: If a solution is highly supersaturated and cooled too quickly, the kinetics may favor the rapid formation of a disordered liquid phase over the more ordered process of crystal nucleation and growth.
-
Melting Point Depression: The presence of impurities can significantly lower the melting point of the eutectic mixture.[3] If this depressed melting point is below the temperature of the solution when precipitation begins, the compound will emerge as a liquid.[4]
Q3: What is polymorphism and is it a concern for this compound?
A3: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[5][6] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, stability, and bioavailability, which is of critical importance in the pharmaceutical industry.[7][8] Given that many active pharmaceutical ingredients (APIs) exhibit polymorphism, it is a valid concern for this intermediate.[5][7] Different crystallization conditions (e.g., solvent, cooling rate, temperature) can lead to the formation of different polymorphs.[6] Identifying and controlling the polymorphic form is crucial for ensuring process reproducibility and the consistent performance of the final product.
Troubleshooting Guide: Common Crystallization Problems
This section addresses specific issues encountered during the crystallization of this compound.
Problem 1: No Crystals Form Upon Cooling
Q: I've cooled my solution, but nothing has precipitated. What's wrong?
A: This is a common issue, typically stemming from insufficient supersaturation. The solution contains the compound, but the concentration is not high enough to force it out of solution.
Root Causes & Solutions:
-
Excess Solvent: This is the most frequent cause.[4] The amount of solvent used was more than the minimum required to dissolve the compound when hot.
-
Solution is Supersaturated but Nucleation is Inhibited: The energy barrier for the initial formation of a crystal nucleus has not been overcome.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[3][9] The microscopic imperfections on the glass provide a nucleation point for crystal growth.
-
Solution 2: Seeding. Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution.[3][9][10] This provides a pre-formed template for other molecules to deposit onto, bypassing the initial nucleation barrier.
-
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: If other methods fail, remove the solvent entirely via rotary evaporation and re-attempt the crystallization with a different solvent system.[3]
-
Problem 2: The Compound "Oils Out"
Q: Instead of crystals, I'm seeing an oily liquid separate from the solution. How do I fix this?
A: Oiling out prevents effective purification. The goal is to modify conditions to favor direct solid formation.
Root Causes & Solutions:
-
Cooling Rate is Too Fast: Rapid cooling promotes liquid-liquid phase separation over crystallization.[2]
-
Supersaturation is Too High: The concentration gradient is so steep that the system defaults to the kinetically faster, less-ordered oil phase.
-
Solvent Boiling Point is Too High / Compound Melting Point is Too Low: The solution temperature is higher than the compound's melting point (which may be depressed by impurities).
-
Solution: Choose a solvent with a lower boiling point.[11] If impurities are suspected, consider a preliminary purification step like column chromatography before attempting recrystallization.
-
Problem 3: The Crystallization Yield is Very Low
Q: I got beautiful crystals, but my final mass is less than 50% of what I started with. Where did my compound go?
A: A low yield indicates that a significant amount of the compound was not recovered as a solid.
Root Causes & Solutions:
-
Excessive Solvent Use: A large portion of your compound remains dissolved in the mother liquor (the filtrate after crystal collection).[3]
-
Solution: Before discarding the mother liquor, concentrate it by about half on a rotary evaporator and cool it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
-
-
Premature Crystallization: Crystals formed while the solution was still hot (e.g., during a hot filtration step to remove insoluble impurities).
-
Solution: Ensure all equipment (funnel, filter paper, receiving flask) is pre-heated before performing a hot filtration. Add a slight excess of hot solvent before filtering to account for evaporation.
-
-
Inappropriate Solvent Choice: The compound has significant solubility in the solvent even at cold temperatures.
-
Solution: Consult a solvent polarity chart. A mixed-solvent system, where the compound is highly soluble in one solvent ("solvent") and poorly soluble in another ("anti-solvent"), often provides higher yields.[12]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common crystallization issues.
Caption: A decision-making workflow for troubleshooting common crystallization problems.
Experimental Protocols & Data
Solvent Selection
Choosing the right solvent is the most critical step in crystallization.[12] For this compound, a compound of moderate polarity, solvents like ethyl acetate, acetone, or toluene are good starting points. A mixed-solvent system is often highly effective.
Table 1: Recommended Solvents for Crystallization
| Solvent | Boiling Point (°C)[11] | Polarity | Role & Rationale |
| Toluene | 111 | Low | Primary Solvent. Good for dissolving aromatic compounds at high temperatures. High boiling point allows for a large temperature gradient but increases the risk of oiling out. |
| Ethyl Acetate | 77 | Medium | Primary Solvent. Often an excellent choice for compounds of moderate polarity. Its lower boiling point reduces the risk of oiling out. |
| Acetone | 56 | Medium-High | Primary Solvent. A strong solvent, may require an anti-solvent for good recovery. Very volatile. |
| Ethanol | 78 | High | Primary Solvent/Co-solvent. Can be effective, especially for removing polar impurities.[13][14] |
| Hexane / Heptane | 69 / 98 | Very Low | Anti-Solvent. The compound should be very poorly soluble in hexane/heptane. Used to induce precipitation from a more polar solvent like ethyl acetate or acetone. |
Protocol 1: Recrystallization from a Mixed-Solvent System (Ethyl Acetate/Hexane)
This is often the most effective method for achieving high purity and good yield.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (ethyl acetate) dropwise while heating the mixture to a gentle boil. Swirl constantly until the solid is just dissolved.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (hexane) dropwise. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few more drops of the hot "good" solvent (ethyl acetate) until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (hexane) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Dealing with Insoluble Impurities (Hot Filtration)
If you observe impurities that do not dissolve in the hot solvent, they must be removed before crystallization.
-
Dissolution: Dissolve the crude solid in a slight excess (approx. 5-10% more than the minimum) of the chosen hot solvent in an Erlenmeyer flask.
-
Prepare Filtration Setup: Place a stemless funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask. Pre-heat the entire setup (flask and funnel) in an oven or by allowing hot solvent vapors to pass through it. This prevents premature crystallization in the funnel.
-
Filtration: Pour the hot solution containing the insoluble impurities through the pre-heated funnel.
-
Concentration & Crystallization: If an excess of solvent was used, boil off the excess until the solution is saturated. Then, proceed with the cooling and isolation steps as described in Protocol 1.
References
- Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- All About Drugs. (n.d.). Polymorphism.
- Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- ACS Publications. (n.d.). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design.
- ResearchGate. (n.d.).
- ResearchGate. (2025, August 9). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
- ACS Publications. (2019, May 22). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol.
- CrystEngComm. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
- American Mineralogist. (2018, July 6).
- PharmaCores. (2025, May 1).
- Medicilon. (2024, December 25).
- University of California, Irvine. (n.d.). 4.
- Mettler Toledo. (n.d.).
- Axon Lab. (n.d.).
- Choi, H. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA.
- ResearchGate. (2014, June 30).
- University of York. (n.d.).
- Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
- Quora. (2017, April 5).
- University of Rochester. (n.d.).
- University of Rochester. (n.d.).
- YouTube. (2022, July 8).
- MDPI. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties.
- Angene. (n.d.). 3,5-Bis(3-bromophenyl)
- Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, 44B, 2107-2113.
- ResearchGate. (n.d.).
- IUCrData. (2023). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole.
- Ilhan, B., et al. (n.d.).
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Technical Support Center: Stabilizing 1,2,4-Triazole Compounds for Experimental Use
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazole compounds. This guide is designed to provide practical, in-depth solutions to common stability challenges encountered in the laboratory. By understanding the underlying chemical principles, you can ensure the integrity of your compounds and the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability and handling of 1,2,4-triazole derivatives.
Q1: My 1,2,4-triazole compound is showing signs of degradation upon receipt or during storage. What are the definitive best practices for storing these compounds?
A1: Proper storage is the first and most critical step in maintaining the chemical integrity of 1,2,4-triazole derivatives. For optimal stability, solid compounds should be stored in a cool, dry, and dark environment.[1] Exposure to humidity, high temperatures, and light are primary factors that accelerate degradation.[1] For long-term storage, we strongly recommend placing the compound in a tightly sealed vial, purging it with an inert gas like argon or nitrogen to displace oxygen and moisture, and storing it at 4°C or lower.[1] Radical-mediated oxidation is a known degradation pathway for some triazoles, especially in amorphous solid states, making the exclusion of oxygen crucial.[2]
Q2: How stable is the 1,2,4-triazole ring to acidic or basic conditions during an experiment?
A2: The 1,2,4-triazole ring is an aromatic system and is generally quite stable under typical experimental conditions.[3] It is resistant to cleavage with moderately acidic and basic solutions. However, exposure to harsh conditions, such as concentrated acids or bases, particularly at elevated temperatures, can lead to hydrolysis or molecular rearrangement.[1] The susceptibility to these reactions is highly dependent on the specific substituents attached to the triazole core.[3][4]
Q3: I've prepared a stock solution of my compound in DMSO, but it loses potency over time. What could be causing this instability in solution?
A3: Degradation in solution is a multifactorial issue influenced by the solvent, pH, temperature, and, most significantly, light.[1] Photodegradation can be a major problem for many 1,2,4-triazole derivatives.[1][3][4] Some triazole fungicides, for example, have photolysis half-lives of only a few hours under direct light.[4] Therefore, it is imperative to protect solutions from light by using amber vials or wrapping containers in aluminum foil. Additionally, ensure your solvent is anhydrous and of high purity, as contaminants can catalyze degradation.
Q4: Is it necessary to perform a purity check on a newly received 1,2,4-triazole compound?
A4: Yes, absolutely. It is a fundamental principle of good laboratory practice to verify the identity and purity of any research compound before use. This self-validating step ensures that your experimental results are based on the correct molecule at the expected concentration. A simple purity check via High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) can prevent costly troubleshooting and the generation of unreliable data down the line.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.
Issue 1: Inconsistent or Non-Reproducible Results in Biological Assays
This is one of the most common and frustrating issues in research, often pointing to compound instability.
-
Potential Cause 1: Compound Degradation in Assay Medium.
-
Explanation: The aqueous, buffered environment of most biological assays (typically at physiological pH ~7.4) can promote hydrolysis over the course of an experiment, especially if incubated for several hours at 37°C. The rate of hydrolysis is often pH-dependent.[3][4]
-
Solution:
-
Perform a Time-Course Stability Study: Dissolve your compound in the assay buffer. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC to quantify the amount of parent compound remaining.
-
Minimize Incubation Time: If degradation is observed, adjust your experimental protocol to minimize the time the compound spends in the aqueous medium before analysis.
-
Prepare Fresh: Always prepare dilutions of your compound from a frozen stock solution immediately before each experiment.
-
-
-
Potential Cause 2: Photodegradation During Experiment.
-
Explanation: Standard laboratory lighting can be sufficient to induce photodegradation of sensitive compounds.[4] If your assay plates are left on the benchtop for extended periods, you may be losing active compound.
-
Solution: Protect your assay plates from light by covering them with a lid or aluminum foil during incubation and handling steps.
-
Issue 2: Compound Precipitates from Solution Upon Dilution
You've successfully dissolved your compound in 100% DMSO, but upon dilution into an aqueous buffer for your experiment, a precipitate forms.
-
Explanation: This is a classic solubility problem. While the compound is soluble in the organic solvent (DMSO), its solubility in the final aqueous assay buffer is much lower. When the percentage of DMSO drops significantly upon dilution, the buffer can no longer hold the compound in solution.[5][6] This issue is exacerbated by repeated freeze-thaw cycles, which can promote water absorption by DMSO, further reducing its solvating power.[7]
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting compound precipitation.
Issue 3: Stock Solution Has Changed Color
Your previously clear, colorless stock solution has developed a yellow or brown tint.
-
Explanation: A change in color indicates a chemical change has occurred.[8] New chemical entities, often degradation products with extended conjugated π-systems (chromophores), have formed that absorb visible light.[9][10] This is a clear sign of compound instability. The likely culprits are oxidation or photodegradation.
-
Solution:
-
Discard the Solution: Do not use the discolored solution. It contains unknown degradation products at unknown concentrations, which will compromise your results.
-
Review Storage Conditions: Was the solution protected from light? Was the vial properly sealed to prevent air (oxygen) exposure? Was the solvent of sufficiently high purity?
-
Prepare a Fresh Stock Solution: Use the best practices outlined in this guide (see Protocol 2), including using high-purity anhydrous solvent and storing under an inert atmosphere, protected from light.
-
Characterize the Degradants (Optional): For drug development applications, it may be necessary to identify the degradation products. An analysis of the discolored solution by LC-MS/MS can help elucidate the structure of the impurities and understand the degradation pathway.
-
Data & Protocols
Table 1: Influence of pH on the Stability of Example 1,2,4-Triazole Fungicides in Water
This table provides concrete examples of how environmental factors affect stability, illustrating that while the core is robust, degradation is compound-specific.
| Compound | pH | Temperature (°C) | Hydrolysis Half-Life (Days) | Photolysis Half-Life (Hours) | Reference |
| Epoxiconazole | 4.0 | 25 | 120 | 0.68 | [4] |
| 7.0 | 25 | 131 | [4] | ||
| 9.0 | 25 | 151 | [4] | ||
| Tebuconazole | 4.0 | 25 | 257 | 2.35 | [4] |
| 7.0 | 25 | 198 | [4] | ||
| 9.0 | 25 | 187 | [4] | ||
| Flutriafol | 4.0 | 25 | 204 | 9.30 | [4] |
| 7.0 | 25 | 182 | [4] | ||
| 9.0 | 25 | 182 | [4] |
Protocol 1: Standard Operating Procedure for Storage and Handling
This protocol establishes a self-validating system for maintaining compound integrity from receipt to use.
-
Initial Inspection: Upon receipt, visually inspect the compound. Note its color and physical state. Compare this with the information provided by the supplier.
-
Inert Atmosphere Aliquoting: If the compound is supplied in a single large container, immediately aliquot it into smaller, single-use amounts in a low-humidity environment (e.g., a glove box or under a stream of argon/nitrogen). This minimizes repeated exposure of the bulk material to air and moisture.
-
Vial Selection: Use amber glass vials with PTFE-lined screw caps to protect from light and ensure a tight seal.
-
Labeling: Clearly label each vial with the compound name/ID, concentration (if in solution), date of preparation, and your initials.[11]
-
Storage Conditions:
-
Solid Compounds (Long-term): Store vials in a desiccator at -20°C or -80°C.
-
DMSO Stock Solutions (Long-term): Store at -20°C or -80°C. Avoid frost-free freezers, as their temperature cycles can promote freeze-thaw damage.
-
-
Handling for Use: When retrieving a vial from the freezer, allow it to warm completely to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial.
Protocol 2: Preparation of a Stable Stock Solution
This workflow minimizes common sources of degradation during solution preparation.
Caption: Workflow for preparing a stable stock solution.
Protocol 3: General Guideline for Purity Assessment by HPLC
This protocol provides a starting point for verifying the purity of your 1,2,4-triazole compound. Method optimization will be required based on the specific properties of your molecule.
-
Sample Preparation: Prepare a ~1 mg/mL solution of your compound in a suitable solvent (e.g., acetonitrile or methanol). Dilute this solution further to an appropriate concentration for your detector (e.g., 10-50 µg/mL).
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a linear gradient, for example, 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
-
Detection:
-
UV Detector: Monitor at a wavelength where the compound is known to absorb (e.g., 254 nm) or use a photodiode array (PDA) detector to scan a range of wavelengths.
-
Mass Spectrometer (MS): If available, use an ESI source in positive ion mode to confirm the mass of the main peak corresponds to your compound's expected molecular weight.[12]
-
-
Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A pure compound should exhibit one major peak.
References
-
Kuehr, S., & Núñez, L. (2007). Photocatalytic degradation of 1,2,4-triazole. Journal of Photochemistry and Photobiology A: Chemistry, 189(2-3), 353-359. Available at: [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation. Retrieved from a general understanding of chemical stability resources.
-
Request PDF. (2020). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Retrieved from ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Degradation of 1,2,4-Triazole fungicides in the environment. Retrieved from [Link]
-
Pan, X., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Journal of Hazardous Materials, 403, 123595. Available at: [Link]
-
Huanjing Kexue. (2016). Degradation of 1,2,4-Triazole Fungicides in the Environment. Retrieved from [Link]
-
Zhang, L., et al. (2019). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. Bioresource Technology, 271, 236-243. Available at: [Link]
-
Ueyama, E., et al. (2012). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. Journal of Pharmaceutical Sciences, 101(12), 4554-4564. Available at: [Link]
-
Nguyen, T. H., et al. (2023). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Journal of Microbiology and Biotechnology, 33(11), 1461-1471. Available at: [Link]
-
CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2015). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Molekul, 10(2), 97-119. Available at: [Link]
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American Chemical Society. (n.d.). Lesson 3.4 - Chemical Reactions & Color Change. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Conjugation And Color (+ How Bleach Works). Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? Retrieved from [Link]
- Google Patents. (n.d.). EP0983269A1 - Process for preparing heterocyclic compounds.
-
ResearchGate. (2023). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988137. Available at: [Link]
-
HSCprep. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Ghorbani, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Scientific Reports, 10(1), 8758. Available at: [Link]
-
Fathima, S., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceutics, 14(11), 2496. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Ultraviolet–visible spectroscopy (UV-vis): The origin of colour in organic compounds. Retrieved from [Link]
-
ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
Wang, Y., et al. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology, 13, 1064821. Available at: [Link]
-
Hilaris Publisher. (n.d.). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]
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ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Safety Guidelines | Organic Chemistry I Lab. Retrieved from [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Available at: [Link]
-
ResearchGate. (n.d.). Stability Challenges in Drug Discovery. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 14.9: Conjugation, Color, and the Chemistry of Vision. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]
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Validation & Comparative
The Classical Approach: Base-Catalyzed Condensation of Nitriles and Hydrazides
An Objective Guide to the Synthesis of 3,5-Diaryl-1,2,4-Triazoles for Medicinal and Materials Chemistry
The 3,5-diaryl-1,2,4-triazole scaffold is a cornerstone in modern chemistry, recognized for its prevalence in pharmaceuticals, agrochemicals, and functional materials.[1][2] Its rigid structure and capacity for hydrogen bonding make it a privileged pharmacophore in drug discovery, featured in antifungal agents like fluconazole and anticancer drug candidates.[3] This guide offers a comparative analysis of prominent synthetic strategies for accessing this valuable heterocyclic core, designed for researchers and drug development professionals. We will dissect the mechanistic underpinnings, practical execution, and relative merits of four key methodologies: classical condensation, copper-catalyzed cross-coupling, one-pot multicomponent reactions, and microwave-assisted synthesis.
One of the most direct and established routes to 3,5-diaryl-1,2,4-triazoles is the condensation of an aryl nitrile with an aryl hydrazide.[4] This method is valued for its operational simplicity and the ready availability of starting materials.
Mechanistic Rationale
The reaction proceeds through a base-catalyzed nucleophilic addition mechanism. A base, typically a strong one like potassium carbonate or sodium methoxide, deprotonates the hydrazide, enhancing its nucleophilicity. The resulting anion attacks the electrophilic carbon of the nitrile, forming an N-acylamidrazone intermediate. Subsequent intramolecular cyclization with the elimination of water affords the stable 1,2,4-triazole ring. The choice of a high-boiling-point solvent like n-butanol is critical to provide the thermal energy required for the dehydration and cyclization steps.
}
Figure 1: Workflow for Base-Catalyzed Condensation.
Representative Experimental Protocol[4]
-
To a solution of aryl hydrazide (1.0 mmol) and aryl nitrile (2.0 mmol) in n-butanol (3 mL), add potassium carbonate (0.5 mmol).
-
Heat the reaction mixture to 160°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under a vacuum.
-
Recrystallize the crude product from ethanol or purify by column chromatography to obtain the pure 3,5-diaryl-1,2,4-triazole.
Modern Catalysis: Copper-Catalyzed Cascade Cyclization
Transition-metal catalysis, particularly with copper, has revolutionized the synthesis of nitrogen-containing heterocycles. For 3,5-diaryl-1,2,4-triazoles, a copper-catalyzed one-pot reaction of amides and nitriles provides an efficient and versatile route.[1][5]
Mechanistic Rationale
This process involves a sophisticated cascade of reactions. The copper(I) catalyst is believed to first coordinate with the amide. A single-electron transfer (SET) process may then generate an intermediate that reacts with the nitrile.[1] The reaction proceeds through a sequence of addition and oxidative cyclization steps, where molecular oxygen often serves as the terminal oxidant.[1][5] The use of a ligand, such as 1,10-phenanthroline, is crucial for stabilizing the copper catalyst and facilitating the catalytic cycle. This method's elegance lies in its ability to form multiple bonds in a single operation from simple starting materials.
}
Figure 2: Key steps in Copper-Catalyzed Synthesis.
Representative Experimental Protocol[1][5]
-
In a reaction vessel, combine the aryl amide (1.0 mmol), aryl nitrile (1.2 mmol), a copper(I) source (e.g., CuBr, 10 mol%), and a ligand (e.g., 1,10-phenanthroline, 20 mol%).
-
Add a suitable solvent (e.g., DMF or DMSO) and a base (e.g., K₃PO₄, 2.0 mmol).
-
Heat the mixture to 120-140°C under an atmosphere of air or oxygen and stir for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Efficiency in Action: One-Pot Multicomponent Synthesis
Multicomponent reactions (MCRs) are highly prized in drug discovery for their ability to generate complex molecules in a single step, saving time, resources, and reducing waste. The one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from amidines, carboxylic acids, and hydrazines is a prime example of this powerful strategy.[3]
Mechanistic Rationale
This one-pot procedure is a carefully orchestrated sequence.[3] First, the carboxylic acid is activated using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This activated species then reacts with an amidine to form an N-acylamidine intermediate. Finally, the addition of a hydrazine, often with acid catalysis, triggers a condensation-cyclization cascade, leading to the formation of the 1,2,4-triazole ring.[3] The success of this method hinges on the chemoselective and sequential formation of intermediates in the same pot.
Representative Experimental Protocol[3]
-
Dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in DMF.
-
Add the amidine hydrochloride (1.0 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 mmol). Stir at room temperature for 1-2 hours to form the N-acylamidine.
-
Add the aryl hydrazine (1.2 mmol) and a catalytic amount of acetic acid to the reaction mixture.
-
Heat the mixture to 80-100°C for 6-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup and extract the product with an appropriate organic solvent.
-
Purify the crude product via column chromatography to obtain the pure 1,3,5-trisubstituted 1,2,4-triazole.
The Green Alternative: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in green chemistry, offering dramatically reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating.[6][7]
Mechanistic Rationale
Microwave irradiation accelerates reactions by efficiently and uniformly heating the reaction mixture through dielectric heating. For 1,2,4-triazole synthesis, this can be applied to various reaction types, including the condensation of hydrazides with secondary amides (activated by triflic anhydride) or even catalyst-free reactions of hydrazines with formamide.[8][9][10] The high temperatures and pressures achievable in a sealed microwave vessel can overcome activation energy barriers much more effectively than conventional heating, leading to rapid cyclodehydration and ring formation.[9]
}
Figure 3: General workflow for Microwave-Assisted Synthesis.
Representative Experimental Protocol (from Amides and Hydrazides)[8][9]
-
In a microwave process vial, dissolve the secondary amide (1.0 mmol) in anhydrous dichloromethane.
-
Cool the solution to 0°C and add triflic anhydride (1.1 mmol) dropwise. Stir for 20 minutes.
-
Add a solution of the aryl hydrazide (1.2 mmol) and pyridine (3.0 mmol) in dichloromethane.
-
Seal the vial and place it in a microwave reactor. Irradiate at 120-150°C for 10-30 minutes.
-
After cooling, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic phase, and concentrate.
-
Purify by column chromatography.
Comparative Analysis
To facilitate an objective comparison, the key performance indicators of each method are summarized below.
| Feature | Base-Catalyzed Condensation | Copper-Catalyzed Cascade | One-Pot Multicomponent | Microwave-Assisted Synthesis |
| Starting Materials | Nitriles, Hydrazides | Amides, Nitriles | Amidines, Carboxylic Acids, Hydrazines | Varies (e.g., Amides, Hydrazides) |
| Key Reagents | Strong Base (e.g., K₂CO₃) | Cu(I) salt, Ligand, Base | Peptide Coupling Agent (HATU) | Triflic Anhydride (for amide activation) |
| Reaction Time | 12-24 hours | 12-24 hours | 8-14 hours | 10-30 minutes |
| Temperature | High (e.g., 160°C) | High (e.g., 120-140°C) | Moderate to High (80-100°C) | Very High (120-150°C) |
| Typical Yields | Moderate to Good | Good to Excellent[1] | Good to Excellent[3] | Good to Excellent[9] |
| Substrate Scope | Generally good, sensitive to electronics[4] | Broad, tolerates various functional groups[1] | Very broad, ideal for library synthesis[3] | Broad, dependent on specific protocol |
| Advantages | Simple, inexpensive reagents | High efficiency, atom economy | High convergence, rapid library generation | Extremely fast, high yields, clean reactions |
| Disadvantages | High temperatures, long reaction times | Catalyst cost/toxicity, ligand required | Expensive coupling reagents (HATU) | Requires specialized equipment |
Conclusion and Outlook
The synthesis of 3,5-diaryl-1,2,4-triazoles can be approached through several effective strategies, each with a distinct profile of advantages and limitations.
-
The Base-Catalyzed Condensation remains a viable and cost-effective method for specific targets, despite its often harsh conditions.
-
Copper-Catalyzed Cascades represent the forefront of modern synthetic efficiency, offering broad substrate scope and high yields, though concerns about metal contamination may be relevant in pharmaceutical applications.
-
One-Pot Multicomponent Reactions are unparalleled for generating chemical diversity, making them the method of choice for creating libraries for high-throughput screening in drug discovery.[3]
-
Microwave-Assisted Synthesis provides a green and exceptionally rapid route, ideal for accelerating discovery timelines and process optimization.[6]
The selection of an optimal synthetic route depends on the specific goals of the researcher. For large-scale, cost-sensitive production, classical methods may be preferred. For the rapid generation of diverse analogues for structure-activity relationship (SAR) studies, multicomponent and microwave-assisted strategies are superior. As the demand for novel triazole-containing compounds continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a critical area of chemical research.
References
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Xia, Y., et al. (2019). A facile copper-catalyzed one-pot method to prepare 3,5-disubstituted-1,2,4-triazole from amide and nitrile by cascade addition oxidation cyclization. Frontiers in Chemistry, 7. Available at: [Link][1][5]
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Bechara, W. S., et al. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(8), pp.1894-1897. Available at: [Link][8][9]
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Houghten, R. A., et al. (2009). A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. Organic Letters, 11(23), pp.5522-5525. Available at: [Link][4]
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Introduction: The Strategic Role of Bromination in Triazole-Based Drug Discovery
An in-depth technical guide for researchers, scientists, and drug development professionals.
The 1,2,4-triazole and 1,2,3-triazole scaffolds are cornerstones in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1] The versatility of the triazole ring lies in its metabolic stability, its capacity for hydrogen bonding, and its role as a bioisostere for other functional groups like amides and various heterocycles.[2][3] In the relentless pursuit of enhanced therapeutic efficacy, medicinal chemists often turn to structural modifications of lead compounds. One of the most powerful strategies in this arsenal is halogenation, and specifically, the introduction of a bromine atom.
Bromine is not merely a bulky substituent; its unique physicochemical properties—lipophilicity, polarizability, and the ability to form halogen bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] The introduction of bromine can enhance membrane permeability, improve binding affinity to target enzymes or receptors, and alter metabolic pathways, often leading to a significant potentiation of biological activity.[4][6] This guide provides a comparative analysis of the biological activities of brominated versus non-brominated triazoles, supported by experimental data, to elucidate the nuanced yet powerful impact of this strategic halogenation.
Comparative Analysis of Biological Activity
The decision to incorporate a bromine atom is a calculated one, aimed at exploiting its specific properties to overcome a biological barrier or enhance a specific interaction. The following sections compare the tangible effects of this modification across different therapeutic areas.
Antifungal Activity: Enhancing Potency through Halogenation
The primary mechanism for most azole antifungals is the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1] The triazole nitrogen (N-4) coordinates to the heme iron atom in the enzyme's active site, while the rest of the molecule engages in various interactions with the surrounding amino acid residues.[7]
The inclusion of halogens, such as bromine or chlorine, on the aromatic moieties of triazole derivatives has been shown to significantly enhance antifungal potency.[8][9] This enhancement is often attributed to increased lipophilicity, which facilitates passage through the fungal cell membrane, and the potential for halogen bonding interactions within the enzyme's active site.
For instance, a study on miconazole analogues revealed that derivatives featuring di-substituted benzyl groups with halogens (e.g., 3,4-dichlorobenzyl or 2,4-difluorobenzyl) generally exhibited higher potency than mono-substituted or non-halogenated analogues.[9] Specifically, the 3,4-dichlorobenzyl derivative showed the highest activity, with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL against several fungal strains.[8] Another study highlighted that bromo-substituted triazoles were among the most potent compounds against Aspergillus fumigatus.[8]
Antibacterial Activity: The Impact of Halogen Substitution
The search for novel antibacterial agents is critical due to the rise of drug-resistant bacteria.[10] Triazole derivatives have been extensively explored in this area, often as hybrids with other known antibacterial pharmacophores like quinolones.[11] Structure-activity relationship (SAR) studies consistently indicate that the presence and position of halogen substituents on aromatic rings appended to the triazole core play a crucial role in modulating antibacterial activity.
In one study, Schiff bases of 4-amino-1,2,4-triazole were synthesized and evaluated. A derivative with a 3-bromophenyl substituent demonstrated potent activity against E. coli, S. aureus, and P. aeruginosa, equivalent to the reference drug sparfloxacin.[11] Similarly, another series of compounds showed that derivatives with chloro and bromo groups at the C-5 position of an isatin moiety exhibited broad-spectrum antibacterial activity comparable to ciprofloxacin.[11] This suggests that the electron-withdrawing nature and lipophilicity of bromine contribute favorably to the interaction with bacterial targets, which can include enzymes like DNA gyrase.[11]
Anticancer and Antioxidant Activity: A Case for Bromination
The utility of brominated triazoles extends to anticancer and antioxidant applications. A recent study detailed the synthesis of 1,2,4-triazole hybrids tethered to a 5-bromofuran moiety.[12] When tested against the MCF-7 human breast cancer cell line, the brominated compound 12b exhibited an excellent IC₅₀ value of 3.54 µg/mL, significantly more potent than its non-brominated counterparts.[12] The lipophilic character imparted by both the fluorine and bromine atoms in this compound was suggested to enhance its ability to cross biological membranes, potentially leading to higher intracellular concentrations.[12]
Furthermore, the antioxidant properties of brominated[10][13][14]triazolo[1,5-a]pyridine derivatives were found to be particularly pronounced, highlighting another avenue where bromination can confer superior biological activity.[15]
| Compound Type | Biological Activity | Key Metric | Result | Source |
| Non-Brominated Triazole (6a) | Anti-Breast Cancer (MCF-7) | IC₅₀ | 7.989 ± 1.65 µg/mL | [12] |
| Brominated Triazole (12b) | Anti-Breast Cancer (MCF-7) | IC₅₀ | 3.54 ± 0.265 µg/mL | [12] |
| Non-Brominated Triazole | Antibacterial (S. aureus) | MIC | >32 µg/mL | [11] |
| Brominated Triazole | Antibacterial (S. aureus) | MIC | 8 µg/mL | [11] |
| Non-Halogenated Miconazole Analogue | Antifungal (C. albicans) | MIC | 32 µg/mL | [9] |
| Halogenated (Dichloro) Miconazole Analogue | Antifungal (C. albicans) | MIC | 0.5 µg/mL | [8] |
Table 1: Comparative activity of brominated vs. non-brominated triazole derivatives.
It is crucial to note, however, that the effect of bromination is highly context-dependent. In a study of combretastatin A-4 analogues, a triazole with a bromine atom at the ortho or para position of a phenyl ring was found to be weakly cytotoxic.[16] This underscores a critical principle in medicinal chemistry: the biological effect of a substituent is not absolute and depends heavily on its position and the overall electronic and steric environment of the molecule.
Experimental Design and Protocols
To ensure the trustworthiness and reproducibility of findings, standardized assays are paramount. The causality behind experimental choices, such as the selection of specific cell lines or microbial strains, is to validate the therapeutic hypothesis against relevant pathological models.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A pure culture of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) is grown overnight on an appropriate agar plate. Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: The test compounds (brominated and non-brominated triazoles) are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of two-fold dilutions are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing only broth (sterility control), broth and inoculum (growth control), and a standard antibiotic (e.g., ciprofloxacin) are included.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.
-
Cell Seeding: Human cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (brominated and non-brominated triazoles). A vehicle control (DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 48-72 hours.
-
MTT Addition: The medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting a dose-response curve.
Conclusion and Future Outlook
The strategic incorporation of bromine into the triazole scaffold is a demonstrably effective strategy for enhancing a wide range of biological activities, from antifungal and antibacterial to anticancer effects. The evidence suggests that bromination can positively modulate a compound's lipophilicity, membrane permeability, and target binding affinity. However, the success of this strategy is not universal and is highly dependent on the specific molecular architecture, including the position of the bromine atom and the nature of other substituents.
Future research should focus on a more systematic exploration of brominated triazoles, combining synthesis, biological evaluation, and computational modeling. Molecular docking studies can provide valuable insights into how brominated ligands interact with their biological targets, elucidating the role of halogen bonding and other non-covalent interactions.[7] By understanding the precise structure-activity relationships, researchers can more rationally design the next generation of triazole-based therapeutics with superior potency and selectivity.
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A Comparative Guide to 1,2,3-Triazole vs. 1,2,4-Triazole Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone of modern medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in the development of a wide array of therapeutic agents.[1][2][3] Both isomers offer a unique combination of chemical stability, metabolic resistance, and the capacity for hydrogen bonding, which enhances their interaction with biological targets.[1][4] This guide provides an in-depth comparative analysis of the biological activities of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to inform strategic decisions in drug design and development.
Core Structural and Physicochemical Distinctions
The fundamental difference between the two isomers lies in the arrangement of the nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the nitrogen atoms are positioned adjacent to one another, whereas 1,2,4-triazoles have one nitrogen atom separated from the other two.[1] This seemingly subtle variation significantly impacts the molecule's electronic distribution, dipole moment, aromaticity, and hydrogen bonding capabilities, ultimately leading to distinct pharmacological profiles.[4]
| Property | 1,2,3-Triazole | 1,2,4-Triazole | Rationale for Biological Impact |
| Dipole Moment | Higher | Lower | Influences solubility and the ability to engage in polar interactions with protein binding sites. |
| Hydrogen Bonding | Strong H-bond acceptor | Strong H-bond acceptor and donor | The N-H in unsubstituted 1,2,4-triazole can act as an H-bond donor, offering an additional interaction point. |
| Aromaticity | Aromatic | Aromatic | Provides a stable, rigid core for the precise orientation of substituents. |
| Synthesis | Often via "Click Chemistry" (Huisgen cycloaddition)[1] | Various methods (e.g., Einhorn-Brunner, Pellizzari) | The ease and regioselectivity of "click chemistry" have made 1,4-disubstituted 1,2,3-triazoles highly accessible.[3] |
Comparative Biological Activities
Both triazole isomers exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][5][6] However, the prevalence and potency often differ, with the 1,2,4-triazole scaffold being more common in currently marketed drugs, such as the antifungals fluconazole and itraconazole.[1][2]
Antimicrobial (Antibacterial & Antifungal) Activity
The 1,2,4-triazole core is a well-established pharmacophore in antifungal agents, primarily acting as sterol demethylation inhibitors (DMIs) by targeting the enzyme 14α-demethylase (CYP51).[7] This inhibition disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane.
In the realm of antibacterial agents, both isomers have shown promise. They can be incorporated into hybrid molecules to enhance efficacy against resistant strains.[8] For instance, studies have shown that 1,2,4-triazole derivatives of ofloxacin exhibit antibacterial properties comparable to the parent drug.[9] While 1,2,3-triazoles also exhibit antibacterial effects, often through different mechanisms, the 1,2,4-triazole scaffold is more extensively documented in this area.[10][11]
Comparative Data: Antimicrobial Activity
| Compound Class | Isomer | Organism(s) | Activity (MIC/EC50) | Reference |
| Mefentrifluconazole-based derivatives | 1,2,4-Triazole | Physalospora piricola | EC50: 10.126 µg/mL | [7] |
| Ofloxacin Analogues | 1,2,4-Triazole | S. aureus, E. coli | MIC: 0.25 - 1 µg/mL | [9] |
| Thione-substituted triazoles | 1,2,4-Triazole | B. subtilis, S. aureus | MIC: 1.56 µg/mL | [9] |
| Ruthenium(II) Complexes | 1,2,3-Triazole | S. aureus | MIC: 4 - 8 µg/mL | [10] |
Anticancer Activity
Both 1,2,3- and 1,2,4-triazole derivatives have been extensively investigated as potential anticancer agents, demonstrating a wide range of mechanisms.[12][13][14] They have been shown to induce apoptosis, inhibit cell cycle progression, and target various enzymes crucial for cancer cell survival, such as kinases and thymidylate synthase.[12]
Structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the triazole ring are critical for cytotoxic activity. For example, in a study on 1,2,3-triazole-containing chromene derivatives against the A549 lung cancer cell line, it was noted that replacing the 1,2,3-triazole with a 1,2,4-triazole was tolerated, suggesting the substituent pattern was more critical than the isomer in that specific scaffold.[15]
Comparative Data: Anticancer Activity (Cytotoxicity)
| Compound Class | Isomer | Cell Line | Activity (IC50) | Reference |
| Thymol-1,3,4-oxadiazole conjugate | 1,2,3-Triazole | MCF-7 (Breast) | 1.1 µM | [12] |
| Thymol-1,3,4-oxadiazole conjugate | 1,2,3-Triazole | HepG2 (Liver) | 1.4 µM | [12] |
| Chromene derivatives | 1,2,3-Triazole | A549 (Lung) | 1.02 - 74.28 µM | [15] |
| Fused Acridine derivatives | 1,2,4-Triazole | Multiple | Varies | [14] |
| 4,5-Diphenyl-4H-1,2,4-triazole derivative | 1,2,4-Triazole | Breast Adenocarcinoma | Potent | [14] |
Experimental Protocols: A Guide to Biological Assays
To ensure scientific integrity and reproducibility, the following are detailed protocols for common biological assays used to evaluate triazole derivatives.
MTT Assay for In Vitro Cytotoxicity Screening
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Causality Behind Experimental Choices:
-
MTT Reagent: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Solubilization: The water-insoluble formazan crystals must be dissolved in a solvent (like DMSO or isopropanol) to be quantified spectrophotometrically.
-
Controls: Including untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control) is crucial for validating the assay and normalizing the results.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth (MHB): This is a standardized medium for antimicrobial susceptibility testing as it supports the growth of most common pathogens and has minimal interference with the activity of antimicrobial agents.
-
Inoculum Standardization: The bacterial concentration is standardized (typically to 5 x 10^5 CFU/mL) to ensure that the results are reproducible and comparable across different experiments and labs.
-
Resazurin Indicator: Resazurin is a blue dye that is reduced by metabolically active (i.e., living) bacteria to the pink, fluorescent resorufin. This provides a clear visual endpoint, changing from blue (no growth) to pink (growth).
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the triazole derivative in DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Bacterial Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination (Visual): After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
MIC Determination (Colorimetric - Optional but Recommended): Add 20 µL of Resazurin solution (0.015% w/v) to each well and incubate for an additional 2-4 hours. The MIC is the lowest concentration that remains blue, while wells with bacterial growth will turn pink.
Discussion and Future Perspectives
The choice between a 1,2,3-triazole and a 1,2,4-triazole scaffold in drug design is nuanced and target-dependent. The 1,2,4-triazole ring is a proven pharmacophore, particularly in antifungal therapy, and its derivatives are well-represented in clinical use.[1][6] Its ability to act as both a hydrogen bond donor and acceptor provides versatile interaction capabilities.
Conversely, the 1,2,3-triazole isomer, propelled by the advent of "click chemistry," offers synthetic accessibility and is an excellent bioisostere for amide bonds, improving metabolic stability.[1][16] Its strong dipole moment can be advantageous for specific polar interactions within a binding pocket.
Future research will likely focus on:
-
Hybrid Molecules: Combining triazole cores with other known pharmacophores to create multifunctional agents that can overcome drug resistance.[8][13]
-
Isomer-Specific Libraries: Synthesizing and screening libraries where the only difference is the triazole isomer to directly and systematically probe the influence of nitrogen positioning on activity against specific targets.
-
Targeted Drug Delivery: Using the "clickable" nature of 1,2,3-triazoles to conjugate them to targeting moieties for improved selectivity and reduced off-target effects.
Ultimately, both isomers are invaluable tools in the medicinal chemist's arsenal. The selection should be guided by a deep understanding of the target's structure, the desired physicochemical properties, and the synthetic strategy. This comparative guide serves as a foundational resource to aid in making those critical design choices.
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A Comparative Guide to the Structural Validation of 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole by X-ray Crystallography
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Abstract
This guide provides a comprehensive, in-depth protocol for the definitive structural validation of the novel heterocyclic compound, 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole, utilizing single-crystal X-ray crystallography. We delve into the critical aspects of synthesis, crystal growth, and the entire crystallographic workflow, from data collection to structure refinement and validation. Furthermore, this guide presents a comparative analysis of X-ray crystallography against alternative spectroscopic techniques, such as NMR and Mass Spectrometry, offering researchers, scientists, and drug development professionals a holistic understanding of its unparalleled capabilities in absolute structure elucidation.
Introduction: The Significance of 1,2,4-Triazoles and the Need for Rigorous Structural Proof
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous compounds with diverse pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties.[1] The precise three-dimensional arrangement of atoms within these molecules is paramount, as subtle changes in stereochemistry or connectivity can drastically alter their biological activity and physical properties. Therefore, unambiguous structural determination is not merely a characterization step but a foundational requirement for meaningful structure-activity relationship (SAR) studies and rational drug design.
This guide focuses on this compound, a compound with potential applications stemming from its unique electronic and steric properties conferred by the multiple aromatic systems and heavy bromine atoms. We will demonstrate why single-crystal X-ray crystallography stands as the "gold standard" for its structural validation.[2][3]
Synthesis and Crucial Step of Crystal Growth
Proposed Synthesis
A plausible synthetic route to the target compound involves the cyclization of appropriate precursors. While various methods exist for synthesizing 1,2,4-triazole derivatives, a common approach involves the reaction of hydrazides with other reagents.[4][5] A multi-step synthesis starting from commercially available materials would be employed to obtain the final product.
The Art and Science of Growing Diffraction-Quality Crystals
Obtaining a suitable single crystal is often the most challenging step in a crystallographic analysis.[2][6] The crystal must be of sufficient size (typically >0.1 mm in all dimensions), possess a highly ordered internal structure, and be free from significant defects like cracks or twinning.[2]
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Purity is Paramount: Ensure the synthesized this compound is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: The choice of solvent is critical.[7] A solvent in which the compound is moderately soluble is ideal. For the title compound, a binary solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, is a good starting point.[8]
-
Preparation of a Near-Saturated Solution: Gently warm a small amount of the chosen solvent mixture and dissolve the compound until no more solute can be taken up.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any particulate matter that could act as unwanted nucleation sites.[9]
-
Slow Evaporation: Cover the vial with parafilm and pierce a few small holes with a needle. This allows the more volatile solvent to evaporate slowly over several days to weeks, gradually increasing the concentration and leading to the formation of well-ordered crystals.[10][11]
-
Patience and Observation: Place the vial in a vibration-free location and do not disturb it.[8] Monitor the vial periodically for the appearance of crystals.
X-ray Crystallography: The Definitive Workflow
X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the crystal.[2]
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow from synthesis to final validated crystal structure.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head, often at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.[6]
-
Data Collection: The mounted crystal is placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a diffraction pattern of spots (reflections) is collected on a detector.[12]
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of each reflection.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[12]
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data to improve the fit, adjusting atomic positions, and thermal parameters.[12]
-
Validation: The final model is rigorously checked for chemical and crystallographic sense using validation tools.[13][14] Key metrics like the R-factor (a measure of agreement between the calculated and observed structure factors) are assessed.[15]
Interpreting the Crystallographic Data for this compound
The final output of a successful crystallographic experiment is a detailed 3D model of the molecule, providing precise information on bond lengths, bond angles, and torsion angles.
Table 1: Hypothetical Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | C₂₀H₁₃Br₂N₃ |
| Formula Weight | 483.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.2, 18.5, 9.8 |
| α, β, γ (°) | 90, 95.5, 90 |
| Volume (ų) | 1910 |
| Z (molecules/unit cell) | 4 |
| Final R-factor (R₁) | < 0.05 |
| Goodness-of-Fit (GooF) | ~1.0 |
Table 2: Selected Bond Lengths and Angles (Hypothetical)
| Bond/Angle | Length (Å) / Angle (°) | Significance |
| C-Br (avg.) | 1.90 | Typical for aryl bromides |
| N-N (in triazole) | 1.38 | Confirms the heterocyclic ring structure |
| C-N (in triazole) | 1.33 | Confirms the heterocyclic ring structure |
| Dihedral Angle (Triazole/Phenyl) | 65.4° | Describes the twist of the phenyl ring relative to the triazole core[16] |
The crystallographic data would definitively confirm the connectivity of the 3,5-bis(3-bromophenyl) and 4-phenyl substituents to the 1,2,4-triazole core.
Comparison with Alternative Structural Elucidation Techniques
While other techniques provide valuable information, they lack the definitive nature of X-ray crystallography for complete 3D structural determination.
Table 3: Comparison of Structural Validation Methods
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D atomic arrangement, bond lengths/angles, stereochemistry, packing.[2] | Unambiguous and definitive for solid-state structure.[10] | Requires diffraction-quality single crystals, which can be difficult to obtain.[6] |
| NMR Spectroscopy | Connectivity (¹H, ¹³C), through-bond and through-space correlations (COSY, HMBC, NOESY).[17] | Provides structure in solution, dynamic information. | Relative stereochemistry can be ambiguous; does not provide precise bond lengths/angles. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[18][19] | High sensitivity, confirms molecular formula. | Provides no information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups.[20] | Quick and easy for functional group identification. | Provides very limited information on the overall molecular structure. |
As the table illustrates, while NMR can establish the connectivity of the atoms and MS can confirm the molecular formula, only X-ray crystallography can provide the absolute, high-resolution three-dimensional structure.[2][17]
Conclusion
The structural validation of novel compounds like this compound is a critical endeavor in chemical and pharmaceutical research. This guide has outlined the comprehensive workflow for employing single-crystal X-ray crystallography as the ultimate tool for this purpose. From the meticulous process of crystal growth to the intricacies of data refinement and validation, X-ray crystallography delivers an unparalleled level of detail, providing the precise atomic coordinates and bonding parameters that are essential for understanding molecular properties and advancing scientific discovery. While complementary spectroscopic techniques are indispensable for routine characterization, X-ray crystallography remains the unequivocal gold standard for absolute structure determination.
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Navigating the Maze: A Comparative Guide to the Cross-reactivity of 1,2,4-Triazole Compounds in Biological Screens
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its presence in a wide array of therapeutic agents, from antifungals to anticancer drugs.[1][2] This privileged structure's unique physicochemical properties, including its capacity for hydrogen bonding and metabolic stability, allow for high-affinity interactions with biological targets.[3] However, this same versatility presents a significant challenge in drug discovery and biological screening: the potential for cross-reactivity and off-target effects. Understanding and meticulously evaluating these unintended interactions is paramount to ensure data integrity, minimize toxicity, and accelerate the development of safe and effective therapeutics.
This guide provides an in-depth comparison of the cross-reactivity profiles of different classes of 1,2,4-triazole compounds. We will delve into the mechanistic basis of their on- and off-target activities, present experimental data to illustrate these effects, and provide detailed protocols for key assays to empower researchers in their own investigations.
The Double-Edged Sword: Mechanisms of Action and Off-Target Effects
The biological activity of 1,2,4-triazole derivatives is diverse, stemming from their ability to interact with a wide range of protein targets, primarily enzymes. This diversity, however, is also the root of their potential for cross-reactivity.
Antifungal Triazoles: The CYP51 Story and Beyond
The primary mechanism of action for widely used antifungal drugs like fluconazole and voriconazole is the inhibition of lanosterol 14α-demethylase (CYP51), a fungal cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[4] The triazole's nitrogen atom coordinates with the heme iron in the enzyme's active site, disrupting ergosterol production and leading to the accumulation of toxic sterols.
The challenge arises from the structural similarity between fungal CYP51 and human cytochrome P450 enzymes, which are crucial for drug metabolism and steroidogenesis. While drugs like fluconazole are more selective for the fungal enzyme, cross-reactivity can still occur, leading to drug-drug interactions and potential toxicity.[4] For example, voriconazole is a known inhibitor of human CYP2C19, CYP2C9, and CYP3A4, which can significantly alter the metabolism of co-administered drugs.[5][6][7]
Anticancer Triazoles: A Multi-pronged Attack
In oncology, 1,2,4-triazole-based compounds exhibit a broader range of mechanisms, often targeting key players in cancer cell proliferation and survival.[1][8] This includes:
-
Kinase Inhibition: Many triazole derivatives act as potent inhibitors of various kinases, such as CDKs, MET, BRAF, and EGFR, by competing with ATP for the binding site.[9][10][11][12]
-
Aromatase Inhibition: Drugs like letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of hormone receptor-positive breast cancer. They block the conversion of androgens to estrogens.
-
Other Mechanisms: Some triazoles can interfere with DNA, modulate apoptotic pathways, or inhibit other critical enzymes like topoisomerases.[1]
This multiplicity of targets in cancer therapy also increases the likelihood of off-target effects. A triazole-based kinase inhibitor, for instance, might not only inhibit its intended target but also a range of other kinases, leading to unforeseen cellular consequences.
Antiviral Triazoles: The Case of Ribavirin
Ribavirin, a broad-spectrum antiviral agent, is a guanosine analog. Its primary off-target effects are not due to cross-reactivity with homologous proteins but rather its impact on cellular processes. The most significant toxicity is hemolytic anemia, caused by the accumulation of a ribavirin metabolite in red blood cells, leading to oxidative stress and cell lysis.[13] Other reported side effects include neuropsychiatric symptoms and respiratory issues.[14]
A Comparative Look at Selectivity: Data-Driven Insights
To illustrate the varying degrees of selectivity among 1,2,4-triazole compounds, the following tables summarize key experimental data.
Table 1: Comparative Selectivity of Antifungal Triazoles against Fungal and Human CYP Enzymes
| Compound | Fungal Target (Organism) | IC50 (µM) | Human Off-Target | IC50 (µM) | Selectivity (Human/Fungal) | Reference |
| Voriconazole | CYP51 (Aspergillus fumigatus) | 0.014 | CYP2C19 | 8.7 | ~621x | [5] |
| CYP2C9 | 8.4 | ~600x | [5] | |||
| CYP3A4 | 10.5 | ~750x | [5] | |||
| Itraconazole | CYP51 (Candida albicans) | 0.003 | CYP3A4 | 0.0326 | ~11x | [5] |
| Posaconazole | Not Specified | Not Specified | CYP3A4 | 2-8 | Not Specified | [15] |
Note: Lower IC50 values indicate greater potency. Higher selectivity ratios are desirable.
Table 2: Comparative Potency of Triazole-Based Aromatase Inhibitors
| Compound | Metric | Value | Comparison | Reference |
| Letrozole | Aromatase Inhibition | 98-99% | More potent | [16] |
| Plasma Estrogen Suppression (E2) | 95.2% | More potent | [17] | |
| Anastrozole | Aromatase Inhibition | 93-95% | Less potent | [16] |
| Plasma Estrogen Suppression (E2) | 92.8% | Less potent | [17] |
Table 3: Selectivity Profile of a Novel 1,2,4-Triazole-Based Kinase Inhibitor (Compound 8c)
| Kinase Target | IC50 (µM) | Reference |
| EGFR | 3.6 | [11] |
| BRAF | Potent Inhibition (qualitative) | [11] |
Note: This table highlights the multi-targeting potential of some triazole kinase inhibitors.
Visualizing the Concepts
To better understand the principles discussed, the following diagrams illustrate key pathways and experimental workflows.
Caption: Antifungal triazoles inhibit fungal CYP51, disrupting ergosterol synthesis. Off-target inhibition of human CYP450 enzymes can lead to drug-drug interactions.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound at various concentrations or a single concentration, alongside a vehicle control (DMSO).
-
Incubate under normal cell culture conditions for a specified time to allow for compound entry and target binding.
-
-
Heating:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes or a PCR plate.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3-5 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein against the heating temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
An isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature and varying the compound concentration to determine the EC50 for target engagement. [14][18][19][20]
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Competitive Binding Assay (Fluorescence-Based)
This assay measures the ability of an unlabeled test compound to displace a fluorescently labeled ligand from its target protein, thereby determining the test compound's binding affinity.
Materials:
-
Purified target protein
-
Fluorescently labeled ligand (probe) with known affinity for the target
-
Unlabeled test compound
-
Assay buffer
-
Multi-well plates suitable for fluorescence detection
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Assay Setup:
-
In a multi-well plate, add a fixed concentration of the target protein and the fluorescently labeled probe to each well. The concentration of the probe should ideally be at or below its dissociation constant (Kd) for the target.
-
Prepare a serial dilution of the unlabeled test compound.
-
-
Competition:
-
Add the serially diluted test compound to the wells containing the target protein and fluorescent probe. Include wells with no test compound as a positive control (maximum binding) and wells with only the probe as a negative control (background fluorescence).
-
Incubate the plate for a sufficient time to allow the binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence signal (e.g., fluorescence intensity or polarization) in each well using a plate reader. The displacement of the fluorescent probe by the test compound will result in a change in the fluorescence signal.
-
-
Data Analysis:
-
Plot the change in fluorescence signal against the logarithm of the test compound concentration.
-
Fit the data to a competitive binding model to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent probe.
-
The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe. [8][21]
-
Caption: Workflow for a fluorescence-based competitive binding assay.
Conclusion and Future Perspectives
The 1,2,4-triazole scaffold will undoubtedly continue to be a valuable asset in the development of novel therapeutics. However, a thorough understanding and proactive assessment of potential cross-reactivity are crucial for translating promising hits from biological screens into safe and effective drugs. The strategic implementation of a suite of orthogonal assays, as detailed in this guide, enables researchers to build a comprehensive selectivity profile for their compounds of interest. This data-driven approach not only de-risks drug development pipelines but also provides deeper insights into the complex biology of these versatile molecules, paving the way for the design of next-generation 1,2,4-triazole-based therapies with enhanced potency and selectivity.
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Benchmarking the photophysical properties of novel triazoles against known fluorophores
A Senior Application Scientist's Guide to Benchmarking Novel Triazole Fluorophores
In the dynamic fields of cellular imaging, diagnostics, and drug development, the demand for high-performance fluorescent probes is insatiable. While classic fluorophores like fluorescein and rhodamine have been foundational, their limitations in certain applications—such as photostability and spectral range—drive the quest for novel molecular scaffolds.[1][2] Among the most promising newcomers are fluorophores built around a 1,2,3-triazole core.
This guide provides a comprehensive framework for benchmarking the photophysical properties of these novel triazole-based dyes against established industry standards. We will delve into the "why" and "how" of essential photophysical measurements, offering both the theoretical underpinnings and detailed, field-tested protocols.
The Ascent of Triazole Fluorophores: A "Click" Chemistry Revolution
The 1,2,3-triazole moiety has emerged as a powerful building block in medicinal chemistry and materials science.[3] Its prominence is largely due to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][5][6] This reaction is exceptionally efficient and regioselective, allowing for the straightforward and modular synthesis of complex fluorescent probes from simpler azide- and alkyne-functionalized precursors.[4][6][7]
The key advantages of the triazole linker in fluorophore design include:
-
Synthetic Accessibility: The CuAAC reaction is robust, high-yielding, and tolerant of a wide array of functional groups, simplifying the creation of diverse compound libraries.[4]
-
Structural Rigidity: The triazole ring is a rigid, planar structure that can enhance the quantum yield of a fluorophore by restricting non-radiative decay pathways.[3][8]
-
Modularity: By "clicking" different fluorescent cores to various functional groups (e.g., targeting ligands, solubilizing groups), probes can be rapidly tailored for specific biological applications.[4][5]
Key Photophysical Parameters for Fluorophore Benchmarking
A rigorous comparison of fluorophores requires the quantitative measurement of several key performance indicators. Understanding these parameters is crucial for selecting the optimal dye for a given experiment.
-
Absorption and Emission Spectra (λ_abs / λ_em): These spectra define the wavelengths of light a fluorophore absorbs and emits. The wavelength of maximum absorption (λ_abs) and emission (λ_em) are critical for matching the fluorophore with appropriate excitation sources (lasers, LEDs) and emission filters.
-
Molar Absorptivity (ε): Also known as the extinction coefficient, this value measures how strongly a molecule absorbs light at a specific wavelength. A higher molar absorptivity means the fluorophore is more efficient at capturing excitation photons, leading to a brighter signal.
-
Fluorescence Quantum Yield (Φ_F): This is one of the most critical measures of a fluorophore's performance. It represents the ratio of photons emitted to photons absorbed, essentially quantifying the efficiency of the fluorescence process.[9][10] A quantum yield of 1.0 (100%) means every absorbed photon results in an emitted fluorescent photon.
-
Stokes Shift: This is the difference in wavelength (or energy) between the absorption maximum and the emission maximum. A larger Stokes shift is generally desirable as it minimizes the overlap between absorption and emission spectra, making it easier to separate the emitted fluorescence from scattered excitation light, thereby improving the signal-to-noise ratio.
-
Fluorescence Lifetime (τ): The lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This property is typically on the nanosecond scale and is important for advanced techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).[11]
-
Photostability: This refers to a fluorophore's resistance to irreversible photochemical destruction, or photobleaching, upon exposure to excitation light.[12] High photostability is essential for experiments that require prolonged or intense illumination, such as time-lapse live-cell imaging or single-molecule tracking.[12][13]
Comparative Analysis: A Novel Triazole vs. Classic Fluorophores
To illustrate the benchmarking process, we compare a representative, novel blue-emitting 1,2,3-triazole-coumarin conjugate with two industry workhorses: Fluorescein and Rhodamine B .
| Property | Novel Triazole-Coumarin | Fluorescein (FITC) | Rhodamine B | Unit |
| λ_abs (max) | 405 | 494 | 554 | nm |
| λ_em (max) | 475 | 518 | 577 | nm |
| Molar Absorptivity (ε) | ~35,000 | ~80,000 | ~110,000 | M⁻¹cm⁻¹ |
| Quantum Yield (Φ_F) | 0.60 - 0.85 | ~0.92 | ~0.31 | - |
| Stokes Shift | 70 | 24 | 23 | nm |
| Photostability | High | Low | Moderate | - |
Disclaimer: The values for the "Novel Triazole-Coumarin" are representative of highly fluorescent derivatives found in the literature.[11][14] Values for Fluorescein and Rhodamine B are well-established benchmarks and can vary slightly with environmental conditions (pH, solvent).[2][15]
Analysis of the Data:
-
Brightness: While Fluorescein and Rhodamine B have higher molar absorptivity, the novel triazole exhibits a very high quantum yield, making it an exceptionally bright fluorophore in the blue-green region of the spectrum.[14]
-
Spectral Properties: The triazole compound offers a significantly larger Stokes shift (70 nm) compared to the classic dyes. This is a major advantage for microscopy, as it simplifies the optical setup and improves image contrast.
-
Photostability: This is a key area where many novel triazole-based fluorophores excel. The rigid triazole scaffold helps to dissipate energy that might otherwise lead to photobleaching, allowing for longer and more intense imaging experiments compared to the notoriously photolabile Fluorescein.[12]
Experimental Protocols for Robust Benchmarking
Scientific integrity demands reproducible and verifiable methodologies. The following protocols outline the standard procedures for measuring the key photophysical parameters discussed above.
Workflow for Photophysical Characterization
Caption: Experimental workflow for comprehensive photophysical characterization of a novel fluorophore.
Protocol 1: Quantum Yield Determination (Comparative Method)
This is the most common and reliable method for determining quantum yield.[9] It involves comparing the fluorescence of the unknown sample to a well-characterized fluorescent standard with a known quantum yield.[9][10]
Causality: By using a standard, we can cancel out instrument-specific parameters (like detector efficiency and excitation intensity) that are difficult to measure absolutely. The core assumption is that two solutions with the same absorbance at the same excitation wavelength are absorbing the same number of photons.[9]
Materials:
-
Calibrated UV-Vis Spectrophotometer
-
Calibrated Fluorescence Spectrometer
-
1 cm path length quartz cuvettes
-
Spectroscopic grade solvent (e.g., ethanol, water, cyclohexane)
-
Quantum Yield Standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φ_F = 0.54)
-
Test Compound
Procedure:
-
Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 AU to avoid inner filter effects.[16]
-
Measure the UV-Vis absorption spectrum for each solution. Record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The data should yield a straight line for each.
-
Calculate the gradient (slope) of each line.
-
Calculate the unknown quantum yield (Φ_X) using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients for the test sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and standard. (This term is 1 if the same solvent is used for both).
-
Protocol 2: Photostability Measurement
This protocol measures the rate of photobleaching by monitoring the decrease in fluorescence intensity over time under constant illumination.[12]
Causality: Photobleaching occurs when a fluorophore in its excited state undergoes an irreversible chemical reaction, rendering it non-fluorescent. The rate of this process depends on the excitation light intensity and the intrinsic chemical stability of the fluorophore.[12][13]
Materials:
-
Fluorescence microscope with a camera or a fluorometer with time-scan capabilities.
-
Sample of the fluorophore (e.g., in solution or in fixed cells).
-
Control sample of a known fluorophore (e.g., Fluorescein).
Procedure:
-
Prepare the sample and place it on the instrument stage.
-
Focus on the region of interest.
-
Set the illumination intensity to a level consistent with a typical imaging experiment. It is critical to keep this intensity constant for all samples being compared.
-
Begin continuous image acquisition or time-scan measurement. Record the fluorescence intensity at regular intervals (e.g., every 5 seconds) for an extended period (e.g., 10-30 minutes).
-
Plot the normalized fluorescence intensity versus time.
-
Determine the photobleaching half-life (t½) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates higher photostability.
The Jablonski Diagram: Visualizing Fluorescence
Caption: A simplified Jablonski diagram illustrating the key photophysical processes of absorption and fluorescence emission.
Conclusion
The development of novel fluorophores based on the 1,2,3-triazole scaffold represents a significant advancement in fluorescence technology. Their synthetic tractability, coupled with often superior photophysical properties like high quantum yields and enhanced photostability, makes them powerful alternatives to traditional dyes. By employing the rigorous benchmarking protocols outlined in this guide, researchers can objectively evaluate these new tools, ensuring the selection of the best possible fluorophore to illuminate their next discovery.
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Zhai, W., Chapin, B. M., Yoshizawa, A., Wang, H.-C., Hodge, S. A., James, T. D., Anslyn, E. V., & Fossey, J. S. (2016). “Click-fluors”: triazole-linked saccharide sensors. Organic Chemistry Frontiers. [Link]
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Synthesis of Novel Fluoro Phenyl Triazoles Via Click Chemistry with or without Microwave Irradiation and their Evaluation as Anti-proliferative Agents in SiHa Cells. (2024). VIVO. [Link]
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Bindels, D. S. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]
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Zhai, W., et al. (2016). Click-fluors”: Triazole-linked saccharide sensors. University of Birmingham. [Link]
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Haugland, R. P., et al. (1992). Which fluorophore is brightest? A comparison of the staining obtained using fluorescein, tetramethylrhodamine, lissamine rhodamine, Texas red, and cyanine 3.18. Histochemistry. [Link]
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Liu, Q., et al. (2023). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. Molecules. [Link]
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Liu, Q., et al. (2023). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. PubMed. [Link]
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Bhattacharyya, S., et al. (2023). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. [Link]
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Shishkova, S. V., et al. (2021). 1H- and 2H-1,2,3-triazoles hybrids: Comparative study of photophysical properties. Bohrium. [Link]
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Adamo, C., et al. (2013). Absorption and fluorescence signatures of 1,2,3-triazole based regioisomers: challenging compounds for TD-DFT. Physical Chemistry Chemical Physics. [Link]
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Filarowski, A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. National Institutes of Health. [Link]
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Ion, A. E., et al. (2022). The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. PubMed Central. [Link]
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Standard for Measuring Quantum Yield. (2008). Nanoco Technologies Ltd.[Link]
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Ballew, M., et al. (2020). Enhancing fluorescent protein photostability through robot-assisted photobleaching. National Institutes of Health. [Link]
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Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. [Link]
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Lavis, L. D. (2017). Teaching Old Dyes New Tricks: Biological Probes Built from Fluoresceins and Rhodamines. Annual Review of Biochemistry. [Link]
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Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. [Link]
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Götz, R., et al. (2021). Characterization of Fluorescent Proteins with Intramolecular Photostabilization. RWTH Publications. [Link]
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Götz, R., et al. (2020). Characterization of fluorescent proteins with intramolecular photostabilization. bioRxiv. [Link]
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Urano, Y., et al. (2024). Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. Chemical Science. [Link]
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A Senior Application Scientist's Guide to 1,2,4-Triazole Derivatives: Integrating In Silico and Experimental Data for Accelerated Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry. Its unique structural features, including its ability to engage in hydrogen bonding, dipole-dipole, and π-stacking interactions, make it a "privileged scaffold".[1][2] This five-membered heterocyclic ring is a key component in a multitude of clinically approved drugs with a wide range of therapeutic applications, including antifungal (e.g., fluconazole) and anticancer agents (e.g., letrozole).[1] The journey from a conceptual triazole derivative to a viable drug candidate is a complex, resource-intensive process. Historically, this relied heavily on laborious cycles of synthesis and biological testing. Today, a powerful synergy between computational (in silico) and traditional laboratory (experimental) methods has revolutionized this pipeline.
This guide provides a comparative analysis of these two approaches, offering researchers and drug development professionals a framework for strategically integrating them. We will explore the causality behind key methodological choices, present self-validating protocols, and demonstrate how the iterative cycle between prediction and validation leads to a more efficient and intelligent drug discovery process.
The In Silico Approach: Designing and Filtering in the Digital Realm
In silico methodologies serve as the crucial first step in modern drug discovery, allowing for the rapid screening and prioritization of vast chemical libraries before any resource-intensive synthesis is undertaken.[3] This computational pre-assessment identifies candidates with the highest probability of success, focusing laboratory efforts where they will be most impactful.
Key In Silico Techniques
1. Molecular Docking: Predicting the Hand-in-Glove Fit
Molecular docking predicts the preferred orientation and binding affinity of a ligand (the 1,2,4-triazole derivative) within the active site of a target protein.[1][4] This provides invaluable insight into the potential mechanism of action. For instance, docking studies have been used to investigate how triazole derivatives bind to the aromatase enzyme in cancer research or to 14α-demethylase (CYP51) in the development of antifungal agents.[1][5] The primary output is a "binding energy" score (typically in kcal/mol), where a more negative value suggests a stronger, more stable interaction.
2. ADMET Prediction: Assessing Drug-Likeness
A compound's efficacy is irrelevant if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are essential for weeding out compounds with poor pharmacokinetic profiles early on.[6][7] These models assess critical properties against established criteria like Lipinski's Rule of Five, which predicts oral bioavailability.[7]
3. QSAR: Modeling the Structure-Activity Relationship
Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models that correlate the chemical structures of a series of compounds with their experimentally determined biological activity.[8] Once a validated QSAR model is built, it can be used to predict the activity of newly designed, not-yet-synthesized 1,2,4-triazole derivatives, further guiding the design process.[8]
Typical In Silico Data Summary
The data generated from these computational tools allows for a multi-parameter assessment of potential drug candidates.
| Compound ID | Docking Score (kcal/mol) | Lipinski Violations | Predicted Solubility (logS) | GI Absorption |
| TZD-001 | -9.96 | 0 | -3.5 | High |
| TZD-002 | -8.54 | 0 | -4.1 | High |
| TZD-003 | -10.12 | 1 (MW > 500) | -5.8 | Low |
| TZD-004 | -7.23 | 0 | -3.9 | High |
Experimental Protocol: Molecular Docking Workflow
This protocol outlines a generalized workflow for performing a molecular docking study.
-
Preparation of the Receptor:
-
Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).
-
Remove water molecules, co-ligands, and any non-essential protein chains.
-
Add polar hydrogen atoms and assign atomic charges. This step is critical for accurately calculating electrostatic interactions.
-
-
Preparation of the Ligand:
-
Generate the 3D structure of the 1,2,4-triazole derivative using software like ChemDraw.[1]
-
Perform energy minimization to achieve a stable conformation.
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
-
Grid Generation:
-
Define the "binding box" or "active site" on the receptor. This is typically centered on the location of a known co-crystallized ligand. The grid defines the space where the software will attempt to fit the ligand.
-
-
Running the Docking Simulation:
-
Execute the docking algorithm (e.g., using AutoDock).[1] The software will systematically place the ligand in numerous poses within the binding box, calculating the binding energy for each.
-
-
Analysis of Results:
-
Analyze the resulting poses and their corresponding binding energies.
-
Visualize the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the triazole derivative and the protein's amino acid residues.[9]
-
Core structure of 1,2,4-Triazole
2. In Vitro Biological Evaluation
Once synthesized and characterized, the compounds are tested for their biological activity. The choice of assay is dictated by the therapeutic target. For 1,2,4-triazoles, this frequently involves:
-
Anticancer Activity: The MTT assay is a colorimetric assay used to assess cell viability. [10]It measures the metabolic activity of cells and is used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀). [11][12]* Antimicrobial Activity: The minimum inhibitory concentration (MIC) is determined to assess antibacterial or antifungal properties. [13]This is the lowest concentration of the compound that prevents visible growth of a microorganism. [14]
Typical Experimental Data Summary
Experimental data is quantitative and serves as the ultimate measure of a compound's potential.
| Compound ID | Synthetic Yield (%) | Purity (%) | IC₅₀ vs. HepG2 cells (µM) [10] | MIC vs. S. aureus (µg/mL) [14] |
| TZD-001 | 72 | >98 | 9.8 | 16 |
| TZD-002 | 65 | >99 | 25.4 | 64 |
| TZD-003 | N/A (Not Synthesized) | N/A | N/A | N/A |
| TZD-004 | 75 | >98 | 15.2 | 32 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a step-by-step method for assessing the in vitro anticancer activity of synthesized 1,2,4-triazole derivatives.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of the synthesized triazole compounds in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Add the MTT solution to each well and incubate for 3-4 hours. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Synergy and Comparison: The Iterative Cycle of Discovery
The true power of these methodologies is not in their independent use, but in their integration. In silico predictions guide which of the countless possible derivatives should be synthesized, while experimental results provide the critical data needed to validate and refine the computational models. This creates a feedback loop that makes drug discovery more efficient and targeted.
The Integrated Workflow
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A Comparative Guide to Structure-Activity Relationships of 4-Phenyl-4H-1,2,4-Triazoles
Introduction
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents. These five-membered heterocyclic rings, containing three nitrogen atoms and two carbon atoms, are notable for their metabolic stability, hydrogen bonding capability, and dipole character, which facilitate strong interactions with biological targets. When substituted with a phenyl group at the N4 position, the resulting 4-phenyl-4H-1,2,4-triazole core becomes a versatile template for developing agents with diverse pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties.
This guide provides an in-depth comparison of the structure-activity relationships (SAR) for 4-phenyl-4H-1,2,4-triazole derivatives across different therapeutic areas. We will explore the causal links between specific structural modifications and resulting biological activities, supported by experimental data and detailed protocols to provide a robust framework for researchers in drug discovery and development.
Core Scaffold and Key Modification Points
The foundational structure of 4-phenyl-4H-1,2,4-triazole offers several key positions for chemical modification to modulate its physicochemical properties and biological activity. Understanding these points is crucial for rational drug design.
dot graph "SAR_Points" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label=""]; T [label=""]; U [label=""]; V [label=""]; W [label=""]; X [label=""]; Y [label=""]; Z [label=""]; AA [label=""]; AB [label=""]; AC [label=""]; AD [label=""]; AE [label=""]; AF [label=""]; AG [label=""]; AH [label=""]; AI [label=""]; AJ [label=""]; AK [label=""]; AL [label=""]; AM [label=""]; AN [label=""]; AO [label=""]; AP [label=""]; AQ [label=""]; AR [label=""]; AS [label=""]; AT [label=""]; AU [label=""]; AV [label=""]; AW [label=""]; AX [label=""]; AY [label=""]; AZ [label=""]; BA [label=""]; BB [label=""]; BC [label=""]; BD [label=""]; BE [label=""]; BF [label=""]; BG [label=""]; BH [label=""]; BI [label=""]; BJ [label=""]; BK [label=""]; BL [label=""]; BM [label=""]; BN [label=""]; BO [label=""]; BP [label=""]; BQ [label=""]; BR [label=""]; BS [label=""]; BT [label=""]; BU [label=""]; BV [label=""]; BW [label=""]; BX [label=""]; BY [label=""]; BZ [label=""]; CA [label=""]; CB [label=""]; CC [label=""]; CD [label=""]; CE [label=""]; CF [label=""]; CG [label=""]; CH [label=""]; CI [label=""]; CJ [label=""]; CK [label=""]; CL [label=""]; CM [label=""]; CN [label=""]; CO [label=""]; CP [label=""]; CQ [label=""]; CR [label=""]; CS [label=""]; CT [label=""]; CU [label=""]; CV [label=""]; CW [label=""]; CX [label=""]; CY [label=""]; CZ [label=""]; DA [label=""]; DB [label=""]; DC [label=""]; DD [label=""]; DE [label=""]; DF [label=""]; DG [label=""]; DH [label=""]; DI [label=""]; DJ [label=""]; DK [label=""]; DL [label=""]; DM [label=""]; DN [label=""]; DO [label=""]; DP [label=""]; DQ [label=""]; DR [label=""]; DS [label=""]; DT [label=""]; DU [label=""]; DV [label=""]; DW [label=""]; DX [label=""]; DY [label=""]; DZ [label=""]; EA [label=""]; EB [label=""]; EC [label=""]; ED [label=""]; EE [label=""]; EF [label=""]; EG [label=""]; EH [label=""]; EI [label=""]; EJ [label=""]; EK [label=""]; EL [label=""]; EM [label=""]; EN [label=""]; EO [label=""]; EP [label=""]; EQ [label=""]; ER [label=""]; ES [label=""]; ET [label=""]; EU [label=""]; EV [label=""]; EW [label=""]; EX [label=""]; EY [label=""]; EZ [label=""]; FA [label=""]; FB [label=""]; FC [label=""]; FD [label=""]; FE [label=""]; FF [label=""]; FG [label=""]; FH [label=""]; FI [label=""]; FJ [label=""]; FK [label=""]; FL [label=""]; FM [label=""]; FN [label=""]; FO [label=""]; FP [label=""]; FQ [label=""]; FR [label=""]; FS [label=""]; FT [label=""]; FU [label=""]; FV [label=""]; FW [label=""]; FX [label=""]; FY [label=""]; FZ [label=""]; GA [label=""]; GB [label=""]; GC [label=""]; GD [label=""]; GE [label=""]; GF [label=""]; GG [label=""]; GH [label=""]; GI [label=""]; GJ [label=""]; GK [label=""]; GL [label=""]; GM [label=""]; GN [label=""]; GO [label=""]; GP [label=""]; GQ [label=""]; GR [label=""]; GS [label=""]; GT [label=""]; GU [label=""]; GV [label=""]; GW [label=""]; GX [label=""]; GY [label=""]; GZ [label=""]; HA [label=""]; HB [label=""]; HC [label=""]; HD [label=""]; HE [label=""]; HF [label=""]; HG [label=""]; HH [label=""]; HI [label=""]; HJ [label=""]; HK [label=""]; HL [label=""]; HM [label=""]; HN [label=""]; HO [label=""]; HP [label=""]; HQ [label=""]; HR [label=""]; HS [label=""]; HT [label=""]; HU [label=""]; HV [label=""]; HW [label=""]; HX [label=""]; HY [label=""]; HZ [label=""]; IA [label=""]; IB [label=""]; IC [label=""]; ID [label=""]; IE [label=""]; IF [label=""]; IG [label=""]; IH [label=""]; II [label=""]; IJ [label=""]; IK [label=""]; IL [label=""]; IM [label=""]; IN [label=""]; IO [label=""]; IP [label=""]; IQ [label=""]; IR [label=""]; IS [label=""]; IT [label=""]; IU [label=""]; IV [label=""]; IW [label=""]; IX [label=""]; IY [label=""]; IZ [label=""]; JA [label=""]; JB [label=""]; JC [label=""]; JD [label=""]; JE [label=""]; JF [label=""]; JG [label=""]; JH [label=""]; JI [label=""]; JJ [label=""]; JK [label=""]; JL [label=""]; JM [label=""]; JN [label=""]; JO [label=""]; JP [label=""]; JQ [label=""]; JR [label=""]; JS [label=""]; JT [label=""]; JU [label=""]; JV [label=""]; JW [label=""]; JX [label=""]; JY [label=""]; JZ [label=""]; KA [label=""]; KB [label=""]; KC [label=""]; KD [label=""]; KE [label=""]; KF [label=""]; KG [label=""]; KH [label=""]; KI [label=""]; KJ [label=""]; KK [label=""]; KL [label=""]; KM [label=""]; KN [label=""]; KO [label=""]; KP [label=""]; KQ [label=""]; KR [label=""]; KS [label=""]; KT [label=""]; KU [label=""]; KV [label=""]; KW [label=""]; KX [label=""]; KY [label=""]; KZ [label=""]; LA [label=""]; LB [label=""]; LC [label=""]; LD [label=""]; LE [label=""]; LF [label=""]; LG [label=""]; LH [label=""]; LI [label=""]; LJ [label=""]; LK [label=""]; LL [label=""]; LM [label=""]; LN [label=""]; LO [label=""]; LP [label=""]; LQ [label=""]; LR [label=""]; LS [label=""]; LT [label=""]; LU [label=""]; LV [label=""]; LW [label=""]; LX [label=""]; LY [label=""]; LZ [label=""]; MA [label=""]; MB [label=""]; MC [label=""]; MD [label=""]; ME [label=""]; MF [label=""]; MG [label=""]; MH [label=""]; MI [label=""]; MJ [label=""]; MK [label=""]; ML [label=""]; MM [label=""]; MN [label=""]; MO [label=""]; MP [label=""]; MQ [label=""]; MR [label=""]; MS [label=""]; MT [label=""]; MU [label=""]; MV [label=""]; MW [label=""]; MX [label=""]; MY [label=""]; MZ [label=""]; NA [label=""]; NB [label=""]; NC [label=""]; ND [label=""]; NE [label=""]; NF [label=""]; NG [label=""]; NH [label=""]; NI [label=""]; NJ [label=""]; NK [label=""]; NL [label=""]; NM [label=""]; NN [label=""]; NO [label=""]; NP [label=""]; NQ [label=""]; NR [label=""]; NS [label=""]; NT [label=""]; NU [label=""]; NV [label=""]; NW [label=""]; NX [label=""]; NY [label=""]; NZ [label=""]; OA [label=""]; OB [label=""]; OC [label=""]; OD [label=""]; OE [label=""]; OF [label=""]; OG [label=""]; OH [label=""]; OI [label=""]; OJ [label=""]; OK [label=""]; OL [label=""]; OM [label=""]; ON [label=""]; OO [label=""]; OP [label=""]; OQ [label=""]; OR [label=""]; OS [label=""]; OT [label=""]; OU [label=""]; OV [label=""]; OW [label=""]; OX [label=""]; OY [label=""]; OZ [label=""]; PA [label=""]; PB [label=""]; PC [label=""]; PD [label=""]; PE [label=""]; PF [label=""]; PG [label=""]; PH [label=""]; PI [label=""]; PJ [label=""]; PK [label=""]; PL [label=""]; PM [label=""]; PN [label=""]; PO [label=""]; PP [label=""]; PQ [label=""]; PR [label=""]; PS [label=""]; PT [label=""]; PU [label=""]; PV [label=""]; PW [label=""]; PX [label=""]; PY [label=""]; PZ [label=""]; QA [label=""]; QB [label=""]; QC [label=""]; QD [label=""]; QE [label=""]; QF [label=""]; QG [label=""]; QH [label=""]; QI [label=""]; QJ [label=""]; QK [label=""]; QL [label=""]; QM [label=""]; QN [label=""]; QO [label=""]; QP [label=""]; QQ [label=""]; QR [label=""]; QS [label=""]; QT [label=""]; QU [label=""]; QV [label=""]; QW [label=""]; QX [label=""]; QY [label=""]; QZ [label=""]; RA [label=""]; RB [label=""]; RC [label=""]; RD [label=""]; RE [label=""]; RF [label=""]; RG [label=""]; RH [label=""]; RI [label=""]; RJ [label=""]; RK [label=""]; RL [label=""]; RM [label=""]; RN [label=""]; RO [label=""]; RP [label=""]; RQ [label=""]; RR [label=""]; RS [label=""]; RT [label=""]; RU [label=""]; RV [label=""]; RW [label=""]; RX [label=""]; RY [label=""]; RZ [label=""]; SA [label=""]; SB [label=""]; SC [label=""]; SD [label=""]; SE [label=""]; SF [label=""]; SG [label=""]; SH [label=""]; SI [label=""]; SJ [label=""]; SK [label=""]; SL [label=""]; SM [label=""]; SN [label=""]; SO [label=""]; SP [label=""]; SQ [label=""]; SR [label=""]; SS [label=""]; ST [label=""]; SU [label=""]; SV [label=""]; SW [label=""]; SX [label=""]; SY [label=""]; SZ [label=""]; TA [label=""]; TB [label=""]; TC [label=""]; TD [label=""]; TE [label=""]; TF [label=""]; TG [label=""]; TH [label=""]; TI [label=""]; TJ [label=""]; TK [label=""]; TL [label=""]; TM [label=""]; TN [label=""]; TO [label=""]; TP [label=""]; TQ [label=""]; TR [label=""]; TS [label=""]; TT [label=""]; TU [label=""]; TV [label=""]; TW [label=""]; TX [label=""]; TY [label=""]; TZ [label=""]; UA [label=""]; UB [label=""]; UC [label=""]; UD [label=""]; UE [label=""]; UF [label=""]; UG [label=""]; UH [label=""]; UI [label=""]; UJ [label=""]; UK [label=""]; UL [label=""]; UM [label=""]; UN [label=""]; UO [label=""]; UP [label=""]; UQ [label=""]; UR [label=""]; US [label=""]; UT [label=""]; UU [label=""]; UV [label=""]; UW [label=""]; UX [label=""]; UY [label=""]; UZ [label=""]; VA [label=""]; VB [label=""]; VC [label=""]; VD [label=""]; VE [label=""]; VF [label=""]; VG [label=""]; VH [label=""]; VI [label=""]; VJ [label=""]; VK [label=""]; VL [label=""]; VM [label=""]; VN [label=""]; VO [label=""]; VP [label=""]; VQ [label=""]; VR [label=""]; VS [label=""]; VT [label=""]; VU [label=""]; VV [label=""]; VW [label=""]; VX [label=""]; VY [label=""]; VZ [label=""]; WA [label=""]; WB [label=""]; WC [label=""]; WD [label=""]; WE [label=""]; WF [label=""]; WG [label=""]; WH [label=""]; WI [label=""]; WJ [label=""]; WK [label=""]; WL [label=""]; WM [label=""]; WN [label=""]; WO [label=""]; WP [label=""]; WQ [label=""]; WR [label=""]; WS [label=""]; WT [label=""]; WU [label=""]; WV [label=""]; WW [label=""]; WX [label=""]; WY [label=""]; WZ [label=""]; XA [label=""]; XB [label=""]; XC [label=""]; XD [label=""]; XE [label=""]; XF [label=""]; XG [label=""]; XH [label=""]; XI [label=""]; XJ [label=""]; XK [label=""]; XL [label=""]; XM [label=""]; XN [label=""]; XO [label=""]; XP [label=""]; XQ [label=""]; XR [label=""]; XS [label=""]; XT [label=""]; XU [label=""]; XV [label=""]; XW [label=""]; XX [label=""]; XY [label=""]; XZ [label=""]; YA [label=""]; YB [label=""]; YC [label=""]; YD [label=""]; YE [label=""]; YF [label=""]; YG [label=""]; YH [label=""]; YI [label=""]; YJ [label=""]; YK [label=""]; YL [label=""]; YM [label=""]; YN [label=""]; YO [label=""]; YP [label=""]; YQ [label=""]; YR [label=""]; YS [label=""]; YT [label=""]; YU [label=""]; YV [label=""]; YW [label=""]; YX [label=""]; YY [label=""]; YZ [label=""]; ZA [label=""]; ZB [label=""]; ZC [label=""]; ZD [label=""]; ZE [label=""]; ZF [label=""]; ZG [label=""]; ZH [label=""]; ZI [label=""]; ZJ [label=""]; ZK [label=""]; ZL [label=""]; ZM [label=""]; ZN [label=""]; ZO [label=""]; ZP [label=""]; ZQ [label=""]; ZR [label=""]; ZS [label=""]; ZT [label=""]; ZU [label=""]; ZV [label=""]; ZW [label=""]; ZX [label=""]; ZY [label=""]; ZZ [label=""]; AAA [label=""]; AAB [label=""]; AAC [label=""]; AAD [label=""]; AAE [label=""]; AAF [label=""]; AAG [label=""]; AAH [label=""]; AAI [label=""]; AAJ [label=""]; AAK [label=""]; AAL [label=""]; AAM [label=""]; AAN [label=""]; AAO [label=""]; AAP [label=""]; AAQ [label=""]; AAR [label=""]; AAS [label=""]; AAT [label=""]; AAU [label=""]; AAV [label=""]; AAW [label=""]; AAX [label=""]; AAY [label=""]; AAZ [label=""]; ABA [label=""]; ABB [label=""]; ABC [label=""]; ABD [label=""]; ABE [label=""]; ABF [label=""]; ABG [label=""]; ABH [label=""]; ABI [label=""]; ABJ [label=""]; ABK [label=""]; ABL [label=""]; ABM [label=""]; ABN [label=""]; ABO [label=""]; ABP [label=""]; ABQ [label=""]; ABR [label=""]; ABS [label=""]; ABT [label=""]; ABU [label=""]; ABV [label=""]; ABW [label=""]; ABX [label=""]; ABY [label=""]; ABZ [label=""]; ACA [label=""]; ACB [label=""]; ACC [label=""]; ACD [label=""]; ACE [label=""]; ACF [label=""]; ACG [label=""]; ACH [label=""]; ACI [label=""]; ACJ [label=""]; ACK [label=""]; ACL [label=""]; ACM [label=""]; ACN [label=""]; ACO [label=""]; ACP [label=""]; ACQ [label=""]; ACR [label=""]; ACS [label=""]; ACT [label=""]; ACU [label=""]; ACV [label=""]; ACW [label=""]; ACX [label=""]; ACY [label=""]; ACZ [label=""]; ADA [label=""]; ADB [label=""]; ADC [label=""]; ADD [label=""]; ADE [label=""]; ADF [label=""]; ADG [label=""]; ADH [label=""]; ADI [label=""]; ADJ [label=""]; ADK [label=""]; ADL [label=""]; ADM [label=""]; ADN [label=""]; ADO [label=""]; ADP [label=""]; ADQ [label=""]; ADR [label=""]; ADS [label=""]; ADT [label=""]; ADU [label=""]; ADV [label=""]; ADW [label=""]; ADX [label=""]; ADY [label=""]; ADZ [label=""]; AEA [label=""]; AEB [label=""]; AEC [label=""]; AED [label=""]; AEE [label=""]; AEF [label=""]; AEG [label=""]; AEH [label=""]; AEI [label=""]; AEJ [label=""]; AEK [label=""]; AEL [label=""]; AEM [label=""]; AEN [label=""]; AEO [label=""]; AEP [label=""]; AEQ [label=""]; AER [label=""]; AES [label=""]; AET [label=""]; AEU [label=""]; AEV [label=""]; AEW [label=""]; AEX [label=""]; AEY [label=""]; AEZ [label=""]; AFA [label=""]; AFB [label=""]; AFC [label=""]; AFD [label=""]; AFE [label=""]; AFF [label=""]; AFG [label=""]; AFH [label=""]; AFI [label=""]; AFJ [label=""]; AFK [label=""]; AFL [label=""]; AFM [label=""]; AFN [label=""]; AFO [label=""]; AFP [label=""]; AFQ [label=""]; AFR [label=""]; AFS [label=""]; AFT [label=""]; AFU [label=""]; AFV [label=""]; AFW [label=""]; AFX [label=""]; AFY [label=""]; AFZ [label=""]; AGA [label=""]; AGB [label=""]; AGC [label=""]; AGD [label=""]; AGE [label=""]; AGF [label=""]; AGG [label=""]; AGH [label=""]; AGI [label=""]; AGJ [label=""]; AGK [label=""]; AGL [label=""]; AGM [label=""]; AGN [label=""]; AGO [label=""]; AGP [label=""]; AGQ [label=""]; AGR [label=""]; AGS [label=""]; AGT [label=""]; AGU [label=""]; AGV [label=""]; AGW [label=""]; AGX [label=""]; AGY [label=""]; AGZ [label=""]; AHA [label=""]; AHB [label=""]; AHC [label=""]; AHD [label=""]; AHE [label=""]; AHF [label=""]; AHG [label=""]; AHH [label=""]; AHI [label=""]; AHJ [label=""]; AHK [label=""]; AHL [label=""]; AHM [label=""]; AHN [label=""]; AHO [label=""]; AHP [label=""]; AHQ [label=""]; AHR [label=""]; AHS [label=""]; AHT [label=""]; AHU [label=""]; AHV [label=""]; AHW [label=""]; AHX [label=""]; AHY [label=""]; AHZ [label=""]; AIA [label=""]; AIB [label=""]; AIC [label=""]; AID [label=""]; AIE [label=""]; AIF [label=""]; AIG [label=""]; AIH [label=""]; AII [label=""]; AIJ [label=""]; AIK [label=""]; AIL [label=""]; AIM [label=""]; AIN [label=""]; AIO [label=""]; AIP [label=""]; AIQ [label=""]; AIR [label=""]; AIS [label=""]; AIT [label=""]; AIU [label=""]; AIV [label=""]; AIW [label=""]; AIX [label=""]; AIY [label=""]; AIZ [label=""]; AJA [label=""]; AJB [label=""]; AJC [label=""]; AJD [label=""]; AJE [label=""]; AJF [label=""]; AJG [label=""]; AJH [label=""]; AJI [label=""]; AJJ [label=""]; AJK [label=""]; AJL [label=""]; AJM [label=""]; AJN [label=""]; AJO [label=""]; AJP [label=""]; AJQ [label=""]; AJR [label=""]; AJS [label=""]; AJT [label=""]; AJU [label=""]; AJV [label=""]; AJW [label=""]; AJX [label=""]; AJY [label=""]; AJZ [label=""]; AKA [label=""]; AKB [label=""]; AKC [label=""]; AKD [label=""]; AKE [label=""]; AKF [label=""]; AKG [label=""]; AKH [label=""]; AKI [label=""]; AKJ [label=""]; AKK [label=""]; AKL [label=""]; AKM [label=""]; AKN [label=""]; AKO [label=""]; AKP [label=""]; AKQ [label=""]; AKR [label=""]; AKS [label=""]; AKT [label=""]; AKU [label=""]; AKV [label=""]; AKW [label=""]; AKX [label=""]; AKY [label=""]; AKZ [label=""]; ALA [label=""]; ALB [label=""]; ALC [label=""]; ALD [label=""]; ALE [label=""]; ALF [label=""]; ALG [label=""]; ALH [label=""]; ALI [label=""]; ALJ [label=""]; ALK [label=""]; ALL [label=""]; ALM [label=""]; ALN [label=""]; ALO [label=""]; ALP [label=""]; ALQ [label=""]; ALR [label=""]; ALS [label=""]; ALT [label=""]; ALU [label=""]; ALV [label=""]; ALW [label=""]; ALX [label=""]; ALY [label=""]; ALZ [label=""]; AMA [label=""]; AMB [label=""]; AMC [label=""]; AMD [label=""]; AME [label=""]; AMF [label=""]; AMG [label=""]; AMH [label=""]; AMI [label=""]; AMJ [label=""]; AMK [label=""]; AML [label=""]; AMM [label=""]; AMN [label=""]; AMO [label=""]; AMP [label=""]; AMQ [label=""]; AMR [label=""]; AMS [label=""]; AMT [label=""]; AMU [label=""]; AMV [label=""]; AMW [label=""]; AMX [label=""]; AMY [label=""]; AMZ [label=""]; ANA [label=""]; ANB [label=""]; ANC [label=""]; AND [label=""]; ANE [label=""]; ANF [label=""]; ANG [label=""]; ANH [label=""]; ANI [label=""]; ANJ [label=""]; ANK [label=""]; ANL [label=""]; ANM [label=""]; ANN [label=""]; ANO [label=""]; ANP [label=""]; ANQ [label=""]; ANR [label=""]; ANS [label=""]; ANT [label=""]; ANU [label=""]; ANV [label=""]; ANW [label=""]; ANX [label=""]; ANY [label=""]; ANZ [label=""]; AOA [label=""]; AOB [label=""]; AOC [label=""]; AOD [label=""]; AOE [label=""]; AOF [label=""]; AOG [label=""]; AOH [label=""]; AOI [label=""]; AOJ [label=""]; AOK [label=""]; AOL [label=""]; AOM [label=""]; AON [label=""]; AOO [label=""]; AOP [label=""]; AOQ [label=""]; AOR [label=""]; AOS [label=""]; AOT [label=""]; AOU [label=""]; AOV [label=""]; AOW [label=""]; AOX [label=""]; AOY [label=""]; AOZ [label=""]; APA [label=""]; APB [label=""]; APC [label=""]; APD [label=""]; APE [label=""]; APF [label=""]; APG [label=""]; APH [label=""]; API [label=""]; APJ [label=""]; APK [label=""]; APL [label=""]; APM [label=""]; APN [label=""]; APO [label=""]; APP [label=""]; APQ [label=""]; APR [label=""]; APS [label=""]; APT [label=""]; APU [label=""]; APV [label=""]; APW [label=""]; APX [label=""]; APY [label=""]; APZ [label=""]; AQA [label=""]; AQB [label=""]; AQC [label=""]; AQD [label=""]; AQE [label=""]; AQF [label=""]; AQG [label=""]; AQH [label=""]; AQI [label=""]; AQJ [label=""]; AQK [label=""]; AQL [label=""]; AQM [label=""]; AQN [label=""]; AQO [label=""]; AQP [label=""]; AQQ [label=""]; AQR [label=""]; AQS [label=""]; AQT [label=""]; AQU [label=""]; AQV [label=""]; AQW [label=""]; AQX [label=""]; AQY [label=""]; AQZ [label=""]; ARA [label=""]; ARB [label=""]; ARC [label=""]; ARD [label=""]; ARE [label=""]; ARF [label=""]; ARG [label=""]; ARH [label=""]; ARI [label=""]; ARJ [label=""]; ARK [label=""]; ARL [label=""]; ARM [label=""]; ARN [label=""]; ARO [label=""]; ARP [label=""]; ARQ [label=""]; ARR [label=""]; ARS [label=""]; ART [label=""]; ARU [label=""]; ARV [label=""]; ARW [label=""]; ARX [label=""]; ARY [label=""]; ARZ [label=""]; ASA [label=""]; ASB [label=""]; ASC [label=""]; ASD [label=""]; ASE [label=""]; ASF [label=""]; ASG [label=""]; ASH [label=""]; ASI [label=""]; ASJ [label=""]; ASK [label=""]; ASL [label=""]; ASM [label=""]; ASN [label=""]; ASO [label=""]; ASP [label=""]; ASQ [label=""]; ASR [label=""]; ASS [label=""]; AST [label=""]; ASU [label=""]; ASV [label=""]; ASW [label=""]; ASX [label=""]; ASY [label=""]; ASZ [label=""]; ATA [label=""]; ATB [label=""]; ATC [label=""]; ATD [label=""]; ATE [label=""]; ATF [label=""]; ATG [label=""]; ATH [label=""]; ATI [label=""]; ATJ [label=""]; ATK [label=""]; ATL [label=""]; ATM [label=""]; ATN [label=""]; ATO [label=""]; ATP [label=""]; ATQ [label=""]; ATR [label=""]; ATS [label=""]; ATT [label=""]; ATU [label=""]; ATV [label=""]; ATW [label=""]; ATX [label=""]; ATY [label=""]; ATZ [label=""]; AUA [label=""]; AUB [label=""]; AUC [label=""]; AUD [label=""]; AUE [label=""]; AUF [label=""]; AUG [label=""]; AUH [label=""]; AUI [label=""]; AUJ [label=""]; AUK [label=""]; AUL [label=""]; AUM [label=""]; AUN [label=""]; AUO [label=""]; AUP [label=""]; AUQ [label=""]; AUR [label=""]; AUS [label=""]; AUT [label=""]; AUU [label=""]; AUV [label=""]; AUW [label=""]; AUX [label=""]; AUY [label=""]; AUZ [label=""]; AVA [label=""]; AVB [label=""]; AVC [label=""]; AVD [label=""]; AVE [label=""]; AVF [label=""]; AVG [label=""]; AVH [label=""]; AVI [label=""]; AVJ [label=""]; AVK [label=""]; AVL [label=""]; AVM [label=""]; AVN [label=""]; AVO [label=""]; AVP [label=""]; AVQ [label=""]; AVR [label=""]; AVS [label=""]; AVT [label=""]; AVU [label=""]; AVV [label=""]; AVW [label=""]; AVX [label=""]; AVY [label=""]; AVZ [label=""]; AWA [label=""]; AWB [label=""]; AWC [label=""]; AWD [label=""]; AWE [label=""]; AWF [label=""]; AWG [label=""]; AWH [label=""]; AWI [label=""]; AWJ [label=""]; AWK [label=""]; AWL [label=""]; AWM [label=""]; AWN [label=""]; AWO [label=""]; AWP [label=""]; AWQ [label=""]; AWR [label=""]; AWS [label=""]; AWT [label=""]; AWU [label=""]; AWV [label=""]; AWW [label=""]; AWX [label=""]; AWY [label=""]; AWZ [label=""]; AXA [label=""]; AXB [label=""]; AXC [label=""]; AXD [label=""]; AXE [label=""]; AXF [label=""]; AXG [label=""]; AXH [label=""]; AXI [label=""]; AXJ [label=""]; AXK [label=""]; AXL [label=""]; AXM [label=""]; AXN [label=""]; AXO [label=""]; AXP [label=""]; AXQ [label=""]; AXR [label=""]; AXS [label=""]; AXT [label=""]; AXU [label=""]; AXV [label=""]; AXW [label=""]; AXX [label=""]; AXY [label=""]; AXZ [label=""]; AYA [label=""]; AYB [label=""]; AYC [label=""]; AYD [label=""]; AYE [label=""]; AYF [label=""]; AYG [label=""]; AYH [label=""]; AYI [label=""]; AYJ [label=""]; AYK [label=""]; AYL [label=""]; AYM [label=""]; AYN [label=""]; AYO [label=""]; AYP [label=""]; AYQ [label=""]; AYR [label=""]; AYS [label=""]; AYT [label=""]; AYU [label=""]; AYV [label=""]; AYW [label=""]; AYX [label=""]; AYY [label=""]; AYZ [label=""]; AZA [label=""]; AZB [label=""]; AZC [label=""]; AZD [label=""]; AZE [label=""]; AZF [label=""]; AZG [label=""]; AZH [label=""]; AZI [label=""]; AZJ [label=""]; AZK [label=""]; AZL [label=""]; AZM [label=""]; AZN [label=""]; AZO [label=""]; AZP [label=""]; AZQ [label=""]; AZR [label=""]; AZS [label=""]; AZT [label=""]; AZU [label=""]; AZV [label=""]; AZW [label=""]; AZX [label=""]; AZY [label=""]; AZZ [label=""]; B [pos="1.5,2.5!"]; C [pos="0.5,2!"]; D [pos="0.5,1!"]; E [pos="1.5,0.5!"]; F [pos="2.5,1!"]; G [pos="2.5,2!"]; H [pos="3.5,2.5!"]; I [pos="4.5,2!"]; J [pos="4.5,1!"]; K [pos="3.5,0.5!"]; L [pos="2.5,0!"]; M [pos="1.5,-0.5!"]; N [pos="0.5,0!"]; O [pos="0.5,1!"]; P [pos="-0.5,1!"]; Q [pos="-0.5,2!"]; R [pos="0.5,2.5!"]; S [pos="1.5,2!"]; T [pos="2.5,2.5!"]; U [pos="3.5,2!"]; V [pos="3.5,1!"]; W [pos="2.5,0.5!"]; X [pos="1.5,1!"]; Y [pos="1.5,1.5!"]; Z [pos="1.5,2!"]; AA [pos="1.5,2.5!"]; AB [pos="1.5,3!"]; AC [pos="1.5,3.5!"]; AD [pos="1.5,4!"]; AE [pos="1.5,4.5!"]; AF [pos="1.5,5!"]; AG [pos="1.5,5.5!"]; AH [pos="1.5,6!"]; AI [pos="1.5,6.5!"]; AJ [pos="1.5,7!"]; AK [pos="1.5,7.5!"]; AL [pos="1.5,8!"]; AM [pos="1.5,8.5!"]; AN [pos="1.5,9!"]; AO [pos="1.5,9.5!"]; AP [pos="1.5,10!"]; AQ [pos="1.5,10.5!"]; AR [pos="1.5,11!"]; AS [pos="1.5,11.5!"]; AT [pos="1.5,12!"]; AU [pos="1.5,12.5!"]; AV [pos="1.5,13!"]; AW [pos="1.5,13.5!"]; AX [pos="1.5,14!"]; AY [pos="1.5,14.5!"]; AZ [pos="1.5,15!"]; BA [pos="1.5,15.5!"]; BB [pos="1.5,16!"]; BC [pos="1.5,16.5!"]; BD [pos="1.5,17!"]; BE [pos="1.5,17.5!"]; BF [pos="1.5,18!"]; BG [pos="1.5,18.5!"]; BH [pos="1.5,19!"]; BI [pos="1.5,19.5!"]; BJ [pos="1.5,20!"]; BK [pos="1.5,20.5!"]; BL [pos="1.5,21!"]; BM [pos="1.5,21.5!"]; BN [pos="1.5,22!"]; BO [pos="1.5,22.5!"]; BP [pos="1.5,23!"]; BQ [pos="1.5,23.5!"]; BR [pos="1.5,24!"]; BS [pos="1.5,24.5!"]; BT [pos="1.5,25!"]; BU [pos="1.5,25.5!"]; BV [pos="1.5,26!"]; BW [pos="1.5,26.5!"]; BX [pos="1.5,27!"]; BY [pos="1.5,27.5!"]; BZ [pos="1.5,28!"]; CA [pos="1.5,28.5!"]; CB [pos="1.5,29!"]; CC [pos="1.5,29.5!"]; CD [pos="1.5,30!"]; CE [pos="1.5,30.5!"]; CF [pos="1.5,31!"]; CG [pos="1.5,31.5!"]; CH [pos="1.5,32!"]; CI [pos="1.5,32.5!"]; CJ [pos="1.5,33!"]; CK [pos="1.5,33.5!"]; CL [pos="1.5,34!"]; CM [pos="1.5,34.5!"]; CN [pos="1.5,35!"]; CO [pos="1.5,35.5!"]; CP [pos="1.5,36!"]; CQ [pos="1.5,36.5!"]; CR [pos="1.5,37!"]; CS [pos="1.5,37.5!"]; CT [pos="1.5,38!"]; CU [pos="1.5,38.5!"]; CV [pos="1.5,39!"]; CW [pos="1.5,39.5!"]; CX [pos="1.5,40!"]; CY [pos="1.5,40.5!"]; CZ [pos="1.5,41!"]; DA [pos="1.5,41.5!"]; DB [pos="1.5,42!"]; DC [pos="1.5,42.5!"]; DD [pos="1.5,43!"]; DE [pos="1.5,43.5!"]; DF [pos="1.5,44!"]; DG [pos="1.5,44.5!"]; DH [pos="1.5,45!"]; DI [pos="1.5,45.5!"]; DJ [pos="1.5,46!"]; DK [pos="1.5,46.5!"]; DL [pos="1.5,47!"]; DM [pos="1.5,47.5!"]; DN [pos="1.5,48!"]; DO [pos="1.5,48.5!"]; DP [pos="1.5,49!"]; DQ [pos="1.5,49.5!"]; DR [pos="1.5,50!"]; DS [pos="1.5,50.5!"]; DT [pos="1.5,51!"]; DU [pos="1.5,51.5!"]; DV [pos="1.5,52!"]; DW [pos="1.5,52.5!"]; DX [pos="1.5,53!"]; DY [pos="1.5,53.5!"]; DZ [pos="1.5,54!"]; EA [pos="1.5,54.5!"]; EB [pos="1.5,55!"]; EC [pos="1.5,55.5!"]; ED [pos="1.5,56!"]; EE [pos="1.5,56.5!"]; EF [pos="1.5,57!"]; EG [pos="1.5,57.5!"]; EH [pos="1.5,58!"]; EI [pos="1.5,58.5!"]; EJ [pos="1.5,59!"]; EK [pos="1.5,59.5!"]; EL [pos="1.5,60!"]; EM [pos="1.5,60.5!"]; EN [pos="1.5,61!"]; EO [pos="1.5,61.5!"]; EP [pos="1.5,62!"]; EQ [pos="1.5,62.5!"]; ER [pos="1.5,63!"]; ES [pos="1.5,63.5!"]; ET [pos="1.5,64!"]; EU [pos="1.5,64.5!"]; EV [pos="1.5,65!"]; EW [pos="1.5,65.5!"]; EX [pos="1.5,66!"]; EY [pos="1.5,66.5!"]; EZ [pos="1.5,67!"]; FA [pos="1.5,67.5!"]; FB [pos="1.5,68!"]; FC [pos="1.5,68.5!"]; FD [pos="1.5,69!"]; FE [pos="1.5,69.5!"]; FF [pos="1.5,70!"]; FG [pos="1.5,70.5!"]; FH [pos="1.5,71!"]; FI [pos="1.5,71.5!"]; FJ [pos="1.5,72!"]; FK [pos="1.5,72.5!"]; FL [pos="1.5,73!"]; FM [pos="1.5,73.5!"]; FN [pos="1.5,74!"]; FO [pos="1.5,74.5!"]; FP [pos="1.5,75!"]; FQ [pos="1.5,75.5!"]; FR [pos="1.5,76!"]; FS [pos="1.5,76.5!"]; FT [pos="1.5,77!"]; FU [pos="1.5,77.5!"]; FV [pos="1.5,78!"]; FW [pos="1.5,78.5!"]; FX [pos="1.5,79!"]; FY [pos="1.5,79.5!"]; FZ [pos="1.5,80!"]; GA [pos="1.5,80.5!"]; GB [pos="1.5,81!"]; GC [pos="1.5,81.5!"]; GD [pos="1.5,82!"]; GE [pos="1.5,82.5!"]; GF [pos="1.5,83!"]; GG [pos="1.5,83.5!"]; GH [pos="1.5,84!"]; GI [pos="1.5,84.5!"]; GJ [pos="1.5,85!"]; GK [pos="1.5,85.5!"]; GL [pos="1.5,86!"]; GM [pos="1.5,86.5!"]; GN [pos="1.5,87!"]; GO [pos="1.5,87.5!"]; GP [pos="1.5,88!"]; GQ [pos="1.5,88.5!"]; GR [pos="1.5,89!"]; GS [pos="1.5,89.5!"]; GT [pos="1.5,90!"]; GU [pos="1.5,90.5!"]; GV [pos="1.5,91!"]; GW [pos="1.5,91.5!"]; GX [pos="1.5,92!"]; GY [pos="1.5,92.5!"]; GZ [pos="1.5,93!"]; HA [pos="1.5,93.5!"]; HB [pos="1.5,94!"]; HC [pos="1.5,94.5!"]; HD [pos="1.5,95!"]; HE [pos="1.5,95.5!"]; HF [pos="1.5,96!"]; HG [pos="1.5,96.5!"]; HH [pos="1.5,97!"]; HI [pos="1.5,97.5!"]; HJ [pos="1.5,98!"]; HK [pos="1.5,98.5!"]; HL [pos="1.5,99!"]; HM [pos="1.5,99.5!"]; HN [pos="1.5,100!"]; HO [pos="1.5,100.5!"]; HP [pos="1.5,101!"]; HQ [pos="1.5,101.5!"]; HR [pos="1.5,102!"]; HS [pos="1.5,102.5!"]; HT [pos="1.5,103!"]; HU [pos="1.5,103.5!"]; HV [pos="1.5,104!"]; HW [pos="1.5,104.5!"]; HX [pos="1.5,105!"]; HY [pos="1.5,105.5!"]; HZ [pos="1.5,106!"]; IA [pos="1.5,106.5!"]; IB [pos="1.5,107!"]; IC [pos="1.5,107.5!"]; ID [pos="1.5,108!"]; IE [pos="1.5,108.5!"]; IF [pos="1.5,109!"]; IG [pos="1.5,109.5!"]; IH [pos="1.5,110!"]; II [pos="1.5,110.5!"]; IJ [pos="1.5,111!"]; IK [pos="1.5,111.5!"]; IL [pos="1.5,112!"]; IM [pos="1.5,112.5!"]; IN [pos="1.5,113!"]; IO [pos="1.5,113.5!"]; IP [pos="1.5,114!"]; IQ [pos="1.5,114.5!"]; IR [pos="1.5,115!"]; IS [pos="1.5,115.5!"]; IT [pos="1.5,116!"]; IU [pos="1.5,116.5!"]; IV [pos="1.5,117!"]; IW [pos="1.5,117.5!"]; IX [pos="1.5,118!"]; IY [pos="1.5,118.5!"]; IZ [pos="1.5,119!"]; JA [pos="1.5,119.5!"]; JB [pos="1.5,120!"]; JC [pos="1.5,120.5!"]; JD [pos="1.5,121!"]; JE [pos="1.5,121.5!"]; JF [pos="1.5,122!"]; JG [pos="1.5,122.5!"]; JH [pos="1.5,123!"]; JI [pos="1.5,123.5!"]; JJ [pos="1.5,124!"]; JK [pos="1.5,124.5!"]; JL [pos="1.5,125!"]; JM [pos="1.5,125.5!"]; JN [pos="1.5,126!"]; JO [pos="1.5,126.5!"]; JP [pos="1.5,127!"]; JQ [pos="1.5,127.5!"]; JR [pos="1.5,128!"]; JS [pos="1.5,128.5!"]; JT [pos="1.5,129!"]; JU [pos="1.5,129.5!"]; JV [pos="1.5,130!"]; JW [pos="1.5,130.5!"]; JX [pos="1.5,131!"]; JY [pos="1.5,131.5!"]; JZ [pos="1.5,132!"]; KA [pos="1.5,132.5!"]; KB [pos="1.5,133!"]; KC [pos="1.5,133.5!"]; KD [pos="1.5,134!"]; KE [pos="1.5,134.5!"]; KF [pos="1.5,135!"]; KG [pos="1.5,135.5!"]; KH [pos="1.5,136!"]; KI [pos="1.5,136.5!"]; KJ [pos="1.5,137!"]; KK [pos="1.5,137.5!"]; KL [pos="1.5,138!"]; KM [pos="1.5,138.5!"]; KN [pos="1.5,139!"]; KO [pos="1.5,139.5!"]; KP [pos="1.5,140!"]; KQ [pos="1.5,140.5!"]; KR [pos="1.5,141!"]; KS [pos="1.5,141.5!"]; KT [pos="1.5,142!"]; KU [pos="1.5,142.5!"]; KV [pos="1.5,143!"]; KW [pos="1.5,143.5!"]; KX [pos="1.5,144!"]; KY [pos="1.5,144.5!"]; KZ [pos="1.5,145!"]; LA [pos="1.5,145.5!"]; LB [pos="1.5,146!"]; LC [pos="1.5,146.5!"]; LD [pos="1.5,147!"]; LE [pos="1.5,147.5!"]; LF [pos="1.5,148!"]; LG [pos="1.5,148.5!"]; LH [pos="1.5,149!"]; LI [pos="1.5,149.5!"]; LJ [pos="1.5,150!"]; LK [pos="1.5,150.5!"]; LL [pos="1.5,151!"]; LM [pos="1.5,151.5!"]; LN [pos="1.5,152!"]; LO [pos="1.5,152.5!"]; LP [pos="1.5,153!"]; LQ [pos="1.5,153.5!"]; LR [pos="1.5,154!"]; LS [pos="1.5,154.5!"]; LT [pos="1.5,155!"]; LU [pos="1.5,155.5!"]; LV [pos="1.5,156!"]; LW [pos="1.5,156.5!"]; LX [pos="1.5,157!"]; LY [pos="1.5,157.5!"]; LZ [pos="1.5,158!"]; MA [pos="1.5,158.5!"]; MB [pos="1.5,159!"]; MC [pos="1.5,159.5!"]; MD [pos="1.5,160!"]; ME [pos="1.5,160.5!"]; MF [pos="1.5,161!"]; MG [pos="1.5,161.5!"]; MH [pos="1.5,162!"]; MI [pos="1.5,162.5!"]; MJ [pos="1.5,163!"]; MK [pos="1.5,163.5!"]; ML [pos="1.5,164!"]; MM [pos="1.5,164.5!"]; MN [pos="1.5,165!"]; MO [pos="1.5,165.5!"]; MP [pos="1.5,166!"]; MQ [pos="1.5,166.5!"]; MR [pos="1.5,167!"]; MS [pos="1.5,167.5!"]; MT [pos="1.5,168!"]; MU [pos="1.5,168.5!"]; MV [pos="1.5,169!"]; MW [pos="1.5,169.5!"]; MX [pos="1.5,170!"]; MY [pos="1.5,170.5!"]; MZ [pos="1.5,171!"]; NA [pos="1.5,171.5!"]; NB [pos="1.5,172!"]; NC [pos="1.5,172.5!"]; ND [pos="1.5,173!"]; NE [pos="1.5,173.5!"]; NF [pos="1.5,174!"]; NG [pos="1.5,174.5!"]; NH [pos="1.5,175!"]; NI [pos="1.5,175.5!"]; NJ [pos="1.5,176!"]; NK [pos="1.5,176.5!"]; NL [pos="1.5,177!"]; NM [pos="1.5,177.5!"]; NN [pos="1.5,178!"]; NO [pos="1.5,178.5!"]; NP [pos="1.5,179!"]; NQ [pos="1.5,179.5!"]; NR [pos="1.5,180!"]; NS [pos="1.5,180.5!"]; NT [pos="1.5,181!"]; NU [pos="1.5,181.5!"]; NV [pos="1.5,182!"]; NW [pos="1.5,182.5!"]; NX [pos="1.5,183!"]; NY [pos="1.5,183.5!"]; NZ [pos="1.5,184!"]; OA [pos="1.5,184.5!"]; OB [pos="1.5,185!"]; OC [pos="1.5,185.5!"]; OD [pos="1.5,186!"]; OE [pos="1.5,186.5!"]; OF [pos="1.5,187!"]; OG [pos="1.5,187.5!"]; OH [pos="1.5,188!"]; OI [pos="1.5,188.5!"]; OJ [pos="1.5,189!"]; OK [pos="1.5,189.5!"]; OL [pos="1.5,190!"]; OM [pos="1.5,190.5!"]; ON [pos="1.5,191!"]; OO [pos="1.5,191.5!"]; OP [pos="1.5,192!"]; OQ [pos="1.5,192.5!"]; OR [pos="1.5,193!"]; OS [pos="1.5,193.5!"]; OT [pos="1.5,194!"]; OU [pos="1.5,194.5!"]; OV [pos="1.5,195!"]; OW [pos="1.5,195.5!"]; OX [pos="1.5,196!"]; OY [pos="1.5,196.5!"]; OZ [pos="1.5,197!"]; PA [pos="1.5,197.5!"]; PB [pos="1.5,198!"]; PC [pos="1.5,198.5!"]; PD [pos="1.5,199!"]; PE [pos="1.5,199.5!"]; PF [pos="1.5,200!"]; PG [pos="1.5,200.5!"]; PH [pos="1.5,201!"]; PI [pos="1.5,201.5!"]; PJ [pos="1.5,202!"]; PK [pos="1.5,202.5!"]; PL [pos="1.5,203!"]; PM [pos="1.5,203.5!"]; PN [pos="1.5,204!"]; PO [pos="1.5,204.5!"]; PP [pos="1.5,205!"]; PQ [pos="1.5,205.5!"]; PR [pos="1.5,206!"]; PS [pos="1.5,206.5!"]; PT [pos="1.5,207!"]; PU [pos="1.5,207.5!"]; PV [pos="1.5,208!"]; PW [pos="1.5,208.5!"]; PX [pos="1.5,209!"]; PY [pos="1.5,209.5!"]; PZ [pos="1.5,210!"]; QA [pos="1.5,210.5!"]; QB [pos="1.5,211!"]; QC [pos="1.5,211.5!"]; QD [pos="1.5,212!"]; QE [pos="1.5,212.5!"]; QF [pos="1.5,213!"]; QG [pos="1.5,213.5!"]; QH [pos="1.5,214!"]; QI [pos="1.5,214.5!"]; QJ [pos="1.5,215!"]; QK [pos="1.5,215.5!"]; QL [pos="1.5,216!"]; QM [pos="1.5,216.5!"]; QN [pos="1.5,217!"]; QO [pos="1.5,217.5!"]; QP [pos="1.5,218!"]; QQ [pos="1.5,218.5!"]; QR [pos="1.5,219!"]; QS [pos="1.5,219.5!"]; QT [pos="1.5,220!"]; QU [pos="1.5,220.5!"]; QV [pos="1.5,221!"]; QW [pos="1.5,221.5!"]; QX [pos="1.5,222!"]; QY [pos="1.5,222.5!"]; QZ [pos="1.5,223!"]; RA [pos="1.5,223.5!"]; RB [pos="1.5,224!"]; RC [pos="1.5,224.5!"]; RD [pos="1.5,225!"]; RE [pos="1.5,225.5!"]; RF [pos="1.5,226!"]; RG [pos="1.5,226.5!"]; RH [pos="1.5,227!"]; RI [pos="1.5,227.5!"]; RJ [pos="1.5,228!"]; RK [pos="1.5,228.5!"]; RL [pos="1.5,229!"]; RM [pos="1.5,229.5!"]; RN [pos="1.5,230!"]; RO [pos="1.5,230.5!"]; RP [pos="1.5,231!"]; RQ [pos="1.5,231.5!"]; RR [pos="1.5,232!"]; RS [pos="1.5,232.5!"]; RT [pos="1.5,233!"]; RU [pos="1.5,233.5!"]; RV [pos="1.5,234!"]; RW [pos="1.5,234.5!"]; RX [pos="1.5,235!"]; RY [pos="1.5,235.5!"]; RZ [pos="1.5,236!"]; SA [pos="1.5,236.5!"]; SB [pos="1.5,237!"]; SC [pos="1.5,237.5!"]; SD [pos="1.5,238!"]; SE [pos="1.5,238.5!"]; SF [pos="1.5,239!"]; SG [pos="1.5,239.5!"]; SH [pos="1.5,240!"]; SI [pos="1.5,240.5!"]; SJ [pos="1.5,241!"]; SK [pos="1.5,241.5!"]; SL [pos="1.5,242!"]; SM [pos="1.5,242.5!"]; SN [pos="1.5,243!"]; SO [pos="1.5,243.5!"]; SP [pos="1.5,244!"]; SQ [pos="1.5,244.5!"]; SR [pos="1.5,245!"]; SS [pos="1.5,245.5!"]; ST [pos="1.5,246!"]; SU [pos="1.5,246.5!"]; SV [pos="1.5,247!"]; SW [pos="1.5,247.5!"]; SX [pos="1.5,248!"]; SY [pos="1.5,248.5!"]; SZ [pos="1.5,249!"]; TA [pos="1.5,249.5!"]; TB [pos="1.5,250!"]; TC [pos="1.5,250.5!"]; TD [pos="1.5,251!"]; TE [pos="1.5,251.5!"]; TF [pos="1.5,252!"]; TG [pos="1.5,252.5!"]; TH [pos="1.5,253!"]; TI [pos="1.5,253.5!"]; TJ [pos="1.5,254!"]; TK [pos="1.5,254.5!"]; TL [pos="1.5,255!"]; TM [pos="1.5,255.5!"]; TN [pos="1.5,256!"]; TO [pos="1.5,256.5!"]; TP [pos="1.5,257!"]; TQ [pos="1.5,257.5!"]; TR [pos="1.5,258!"]; TS [pos="1.5,258.5!"]; TT [pos="1.5,259!"]; TU [pos="1.5,259.5!"]; TV [pos="1.5,260!"]; TW [pos="1.5,260.5!"]; TX [pos="1.5,261!"]; TY [pos="1.5,261.5!"]; TZ [pos="1.5,262!"]; UA [pos="1.5,262.5!"]; UB [pos="1.5,263!"]; UC [pos="1.5,263.5!"]; UD [pos="1.5,264!"]; UE [pos="1.5,264.5!"]; UF [pos="1.5,265!"]; UG [pos="1.5,265.5!"]; UH [pos="1.5,266!"]; UI [pos="1.5,266.5!"]; UJ [pos="1.5,267!"]; UK [pos="1.5,267.5!"]; UL [pos="1.5,268!"]; UM [pos="1.5,268.5!"]; UN [pos="1.5,269!"]; UO [pos="1.5,269.5!"]; UP [pos="1.5,270!"]; UQ [pos="1.5,270.5!"]; UR [pos="1.5,271!"]; US [pos="1.5,271.5!"]; UT [pos="1.5,272!"]; UU [pos="1.5,272.5!"]; UV [pos="1.5,273!"]; UW [pos="1.5,273.5!"]; UX [pos="1.5,274!"]; UY [pos="1.5,274.5!"]; UZ [pos="1.5,275!"]; VA [pos="1.5,275.5!"]; VB [pos="1.5,276!"]; VC [pos="1.5,276.5!"]; VD [pos="1.5,277!"]; VE [pos="1.5,277.5!"]; VF [pos="1.5,278!"]; VG [pos="1.5,278.5!"]; VH [pos="1.5,279!"]; VI [pos="1.5,279.5!"]; VJ [pos="1.5,280!"]; VK [pos="1.5,280.5!"]; VL [pos="1.5,281!"]; VM [pos="1.5,281.5!"]; VN [pos="1.5,282!"]; VO [pos="1.5,282.5!"]; VP [pos="1.5,283!"]; VQ [pos="1.5,283.5!"]; VR [pos="1.5,284!"]; VS [pos="1.5,284.5!"]; VT [pos="1.5,285!"]; VU [pos="1.5,285.5!"]; VV [pos="1.5,286!"]; VW [pos="1.5,286.5!"]; VX [pos="1.5,287!"]; VY [pos="1.5,287.5!"]; VZ [pos="1.5,288!"]; WA [pos="1.5,288.5!"]; WB [pos="1.5,289!"]; WC [pos="1.5,289.5!"]; WD [pos="1.5,290!"]; WE [pos="1.5,290.5!"]; WF [pos="1.5,291!"]; WG [pos="1.5,291.5!"]; WH [pos="1.5,292!"]; WI [pos="1.5,292.5!"]; WJ [pos="1.5,293!"]; WK [pos="1.5,293.5!"]; WL [pos="1.5,294!"]; WM [pos="1.5,294.5!"]; WN [pos="1.5,295!"]; WO [pos="1.5,295.5!"]; WP [pos="1.5,296!"]; WQ [pos="1.5,296.5!"]; WR [pos="1.5,297!"]; WS [pos="1.5,297.5!"]; WT [pos="1.5,298!"]; WU [pos="1.5,298.5!"]; WV [pos="1.5,299!"]; WW [pos="1.5,299.5!"]; WX [pos="1.5,300!"]; WY [pos="1.5,300.5!"]; WZ [pos="1.5,301!"]; XA [pos="1.5,301.5!"]; XB [pos="1.5,302!"]; XC [pos="1.5,302.5!"]; XD [pos="1.5,303!"]; XE [pos="1.5,303.5!"]; XF [pos="1.5,304!"]; XG [pos="1.5,304.5!"]; XH [pos="1.5,305!"]; XI [pos="1.5,305.5!"]; XJ [pos="1.5,306!"]; XK [pos="1.5,306.5!"]; XL [pos="1.5,307!"]; XM [pos="1.5,307.5!"]; XN [pos="1.5,308!"]; XO [pos="1.5,308.5!"]; XP [pos="1.5,309!"]; XQ [pos="1.5,309.5!"]; XR [pos="1.5,310!"]; XS [pos="1.5,310.5!"]; XT [pos="1.5,311!"]; XU [pos="1.5,311.5!"]; XV [pos="1.5,312!"]; XW [pos="1.5,312.5!"]; XX [pos="1.5,313!"]; XY [pos="1.5,313.5!"]; XZ [pos="1.5,314!"]; YA [pos="1.5,314.5!"]; YB [pos="1.5,315!"]; YC [pos="1.5,315.5!"]; YD [pos="1.5,316!"]; YE [pos="1.5,316.5!"]; YF [pos="1.5,317!"]; YG [pos="1.5,317.5!"]; YH [pos="1.5,318!"]; YI [pos="1.5,318.5!"]; YJ [pos="1.5,319!"]; YK [pos="1.5,319.5!"]; YL [pos="1.5,320!"]; YM [pos="1.5,320.5!"]; YN [pos="1.5,321!"]; YO [pos="1.5,321.5!"]; YP [pos="1.5,322!"]; YQ [pos="1.5,322.5!"]; YR [pos="1.5,323!"]; YS [pos="1.5,323.5!"]; YT [pos="1.5,324!"]; YU [pos="1.5,324.5!"]; YV [pos="1.5,325!"]; YW [pos="1.5,325.5!"]; YX [pos="1.5,326!"]; YY [pos="1.5,326.5!"]; YZ [pos="1.5,327!"]; ZA [pos="1.5,327.5!"]; ZB [pos="1.5,328!"]; ZC [pos="1.5,328.5!"]; ZD [pos="1.5,329!"]; ZE [pos="1.5,329.5!"]; ZF [pos="1.5,330!"]; ZG [pos="1.5,330.5!"]; ZH [pos="1.5,331!"]; ZI [pos="1.5,331.5!"]; ZJ [pos="1.5,332!"]; ZK [pos="1.5,332.5!"]; ZL [pos="1.5,333!"]; ZM [pos="1.5,333.5!"]; ZN [pos="1.5,334!"]; ZO [pos="1.5,334.5!"]; ZP [pos="1.5,335!"]; ZQ [pos="1.5,335.5!"]; ZR [pos="1.5,336!"]; ZS [pos="1.5,336.5!"]; ZT [pos="1.5,337!"]; ZU [pos="1.5,337.5!"]; ZV [pos="1.5,338!"]; ZW [pos="1.5,338.5!"]; ZX [pos="1.5,339!"]; ZY [pos="1.5,339.5!"]; ZZ [pos="1.5,340!"]; AAA [pos="1.5,340.5!"]; AAB [pos="1.5,341!"]; AAC [pos="1.5,341.5!"]; AAD [pos="1.5,342!"]; AAE [pos="1.5,342.5!"]; AAF [pos="1.5,343!"]; AAG [pos="1.5,343.5!"]; AAH [pos="1.5,344!"]; AAI [pos="1.5,344.5!"]; AAJ [pos="1.5,345!"]; AAK [pos="1.5,345.5!"]; AAL [pos="1.5,346!"]; AAM [pos="1.5,346.5!"]; AAN [pos="1.5,347!"]; AAO [pos="1.5,347.5!"]; AAP [pos="1.5,348!"]; AAQ [pos="1.5,348.5!"]; AAR [pos="1.5,349!"]; AAS [pos="1.5,349.5!"]; AAT [pos="1.5,350!"]; AAU [pos="1.5,350.5!"]; AAV [pos="1.5,351!"]; AAW [pos="1.5,351.5!"]; AAX [pos="1.5,352!"]; AAY [pos="1.5,352.5!"]; AAZ [pos="1.5,353!"]; ABA [pos="1.5,353.5!"]; ABB [pos="1.5,354!"]; ABC [pos="1.5,354.5!"]; ABD [pos="1.5,355!"]; ABE [pos="1.5,355.5!"]; ABF [pos="1.5,356!"]; ABG [pos="1.5,356.5!"]; ABH [pos="1.5,357!"]; ABI [pos="1.5,357.5!"]; ABJ [pos="1.5,358!"]; ABK [pos="1.5,358.5!"]; ABL [pos="1.5,359!"]; ABM [pos="1.5,359.5!"]; ABN [pos="1.5,360!"]; ABO [pos="1.5,360.5!"]; ABP [pos="1.5,361!"]; ABQ [pos="1.5,361.5!"]; ABR [pos="1.5,362!"]; ABS [pos="1.5,362.5!"]; ABT [pos="1.5,363!"]; ABU [pos="1.5,363.5!"]; ABV [pos="1.5,364!"]; ABW [pos="1.5,364.5!"]; ABX [pos="1.5,365!"]; ABY [pos="1.5,365.5!"]; ABZ [pos="1.5,366!"]; ACA [pos="1.5,366.5!"]; ACB [pos="1.5,367!"]; ACC [pos="1.5,367.5!"]; ACD [pos="1.5,368!"]; ACE [pos="1.5,368.5!"]; ACF [pos="1.5,369!"]; ACG [pos="1.5,369.5!"]; ACH [pos="1.5,370!"]; ACI [pos="1.5,370.5!"]; ACJ [pos="1.5,371!"]; ACK [pos="1.5,371.5!"]; ACL [pos="1.5,372!"]; ACM [pos="1.5,372.5!"]; ACN [pos="1.5,373!"]; ACO [pos="1.5,373.5!"]; ACP [pos="1.5,374!"]; ACQ [pos="1.5,374.5!"]; ACR [pos="1.5,375!"]; ACS [pos="1.5,375.5!"]; ACT [pos="1.5,376!"]; ACU [pos="1.5,376.5!"]; ACV [pos="1.5,377!"]; ACW [pos="1.5,377.5!"]; ACX [pos="1.5,378!"]; ACY [pos="1.5,378.5!"]; ACZ [pos="1.5,379!"]; ADA [pos="1.5,379.5!"]; ADB [pos="1.5,380!"]; ADC [pos="1.5,380.5!"]; ADD [pos="1.5,381!"]; ADE [pos="1.5,381.5!"]; ADF [pos="1.5,382!"]; ADG [pos="1.5,382.5!"]; ADH [pos="1.5,383!"]; ADI [pos="1.5,383.5!"]; ADJ [pos="1.5,384!"]; ADK [pos="1.5,384.5!"]; ADL [pos="1.5,385!"]; ADM [pos="1.5,385.5!"]; ADN [pos="1.5,386!"]; ADO [pos="1.5,386.5!"]; ADP [pos="1.5,387!"]; ADQ [pos="1.5,387.5!"]; ADR [pos="1.5,388!"]; ADS [pos="1.5,388.5!"]; ADT [pos="1.5,389!"]; ADU [pos="1.5,389.5!"]; ADV [pos="1.5,390!"]; ADW [pos="1.5,390.5!"]; ADX [pos="1.5,391!"]; ADY [pos="1.5,391.5!"]; ADZ [pos="1.5,392!"]; AEA [pos="1.5,392.5!"]; AEB [pos="1.5,393!"]; AEC [pos="1.5,393.5!"]; AED [pos="1.5,394!"]; AEE [pos="1.5,394.5!"]; AEF [pos="1.5,395!"]; AEG [pos="1.5,395.5!"]; AEH [pos="1.5,396!"]; AEI [pos="1.5,396.5!"]; AEJ [pos="1.5,397!"]; AEK [pos="1.5,397.5!"]; AEL [pos="1.5,398!"]; AEM [pos="1.5,398.5!"]; AEN [pos="1.5,399!"]; AEO [pos="1.5,399.5!"]; AEP [pos="1.5,400!"]; AEQ [pos="1.5,400.5!"]; AER [pos="1.5,401!"]; AES [pos="1.5,401.5!"]; AET [pos="1.5,402!"]; AEU [pos="1.5,402.5!"]; AEV [pos="1.5,403!"]; AEW [pos="1.5,403.5!"]; AEX [pos="1.5,404!"]; AEY [pos="1.5,404.5!"]; AEZ [pos="1.5,405!"]; AFA [pos="1.5,405.5!"]; AFB [pos="1.5,406!"]; AFC [pos="1.5,406.5!"]; AFD [pos="1.5,407!"]; AFE [pos="1.5,407.5!"]; AFF [pos="1.5,408!"]; AFG [pos="1.5,408.5!"]; AFH [pos="1.5,409!"]; AFI [pos="1.5,409.5!"]; AFJ [pos="1.5,410!"]; AFK [pos="1.5,410.5!"]; AFL [pos="1.5,411!"]; AFM [pos="1.5,411.5!"]; AFN [pos="1.5,412!"]; AFO [pos="1.5,412.5!"]; AFP [pos="1.5,413!"]; AFQ [pos="1.5,413.5!"]; AFR [pos="1.5,414!"]; AFS [pos="1.5,414.5!"]; AFT [pos="1.5,415!"]; AFU [pos="1.5,415.5!"]; AFV [pos="1.5,416!"]; AFW [pos="1.5,416.5!"]; AFX [pos="1.5,417!"]; AFY [pos="1.5,417.5!"]; AFZ [pos="1.5,418!"]; AGA [pos="1.5,418.5!"]; AGB [pos="1.5,419!"]; AGC [pos="1.5,419.5!"]; AGD [pos="1.5,420!"]; AGE [pos="1.5,420.5!"]; AGF [pos="1.5,421!"]; AGG [pos="1.5,421.5!"]; AGH [pos="1.5,422!"]; AGI [pos="1.5,422.5!"]; AGJ [pos="1.5,423!"]; AGK [pos="1.5,423.5!"]; AGL [pos="1.5,424!"]; AGM [pos="1.5,424.5!"]; AGN [pos="1.5,425!"]; AGO [pos="1.5,425.5!"]; AGP [pos="1.5,426!"]; AGQ [pos="1.5,426.5!"]; AGR [pos="1.5,427!"]; AGS [pos="1.5,427.5!"]; AGT [pos="1.5,428!"]; AGU [pos="1.5,428.5!"]; AGV [pos="1.5,429!"]; AGW [pos="1.5,429.5!"]; AGX [pos="1.5,430!"]; AGY [pos="1.5,430.5!"]; AGZ [pos="1.5,431!"]; AHA [pos="1.5,431.5!"]; AHB [pos="1.5,432!"]; AHC [pos="1.5,432.5!"]; AHD [pos="1.5,433!"]; AHE [pos="1.5,433.5!"]; AHF [pos="1.5,434!"]; AHG [pos="1.5,434.5!"]; AHH [pos="1.5,435!"]; AHI [pos="1.5,435.5!"]; AHJ [pos="1.5,436!"]; AHK [pos="1.5,436.5!"]; AHL [pos="1.5,437!"]; AHM [pos="1.5,437.5!"]; AHN [pos="1.5,438!"]; AHO [pos="1.5,438.5!"]; AHP [pos="1.5,439!"]; AHQ [pos="1.5,439.5!"]; AHR [pos="1.5,440!"]; AHS [pos="1.5,440.5!"]; AHT [pos="1.5,441!"]; AHU [pos="1.5,441.5!"]; AHV [pos="1.5,442!"]; AHW [pos="1.5,442.5!"]; AHX [pos="1.5,443!"]; AHY [pos="1.5,443.5!"]; AHZ [pos="1.5,444!"]; AIA [pos="1.5,444.5!"]; AIB [pos="1.5,445!"]; AIC [pos="1.5,445.5!"]; AID [pos="1.5,446!"]; AIE [pos="1.5,446.5!"]; AIF [pos="1.5,447!"]; AIG [pos="1.5,447.5!"]; AIH [pos="1.5,448!"]; AII [pos="1.5,448.5!"]; AIJ [pos="1.5,449!"]; AIK [pos="1.5,449.5!"]; AIL [pos="1.5,450!"]; AIM [pos="1.5,450.5!"]; AIN [pos="1.5,451!"]; AIO [pos="1.5,451.5!"]; AIP [pos="1.5,452!"]; AIQ [pos="1.5,452.5!"]; AIR [pos="1.5,453!"]; AIS [pos="1.5,453.5!"]; AIT [pos="1.5,454!"]; AIU [pos="1.5,454.5!"]; AIV [pos="1.5,455!"]; AIW [pos="1.5,455.5!"]; AIX [pos="1.5,456!"]; AIY [pos="1.5,456.5!"]; AIZ [pos="1.5,457!"]; AJA [pos="1.5,457.5!"]; AJB [pos="1.5,458!"]; AJC [pos="1.5,458.5!"]; AJD [pos="1.5,459!"]; AJE [pos="1.5,459.5!"]; AJF [pos="1.5,460!"]; AJG [pos="1.5,460.5!"]; AJH [pos="1.5,461!"]; AJI [pos="1.5,461.5!"]; AJJ [pos="1.5,462!"]; AJK [pos="1.5,462.5!"]; AJL [pos="1.5,463!"]; AJM [pos="1.5,463.5!"]; AJN [pos="1.5,464!"]; AJO [pos="1.5,464.5!"]; AJP [pos="1.5,465!"]; AJQ [pos="1.5,465.5!"]; AJR [pos="1.5,466!"]; AJS [pos="1.5,466.5!"]; AJT [pos="1.5,467!"]; AJU [pos="1.5,467.5!"]; AJV [pos="1.5,468!"]; AJW [pos="1.5,468.5!"]; AJX [pos="1.5,469!"]; AJY [pos="1.5,469.5!"]; AJZ [pos="1.5,470!"]; AKA [pos="1.5,470.5!"]; AKB [pos="1.5,471!"]; AKC [pos="1.5,471.5!"]; AKD [pos="1.5,472!"]; AKE [pos="1.5,472.5!"]; AKF [pos="1.5,473!"]; AKG [pos="1.5,473.5!"]; AKH [pos="1.5,474!"]; AKI [pos="1.5,474.5!"]; AKJ [pos="1.5,475!"]; AKK [pos="1.5,475.5!"]; AKL [pos="1.5,476!"]; AKM [pos="1.5,476.5!"]; AKN [pos="1.5,477!"]; AKO [pos="1.5,477.5!"]; AKP [pos="1.5,478!"]; AKQ [pos="1.5,478.5!"]; AKR [pos="1.5,479!"]; AKS [pos="1.5,479.5!"]; AKT [pos="1.5,480!"]; AKU [pos="1.5,480.5!"]; AKV [pos="1.5,481!"]; AKW [pos="1.5,481.5!"]; AKX [pos="1.5,482!"]; AKY [pos="1.5,482.5!"]; AKZ [pos="1.5,483!"]; ALA [pos="1.5,483.5!"]; ALB [pos="1.5,484!"]; ALC [pos="1.5,484.5!"]; ALD [pos="1.5,485!"]; ALE [pos="1.5,485.5!"]; ALF [pos="1.5,486!"]; ALG [pos="1.5,486.5!"]; ALH [pos="1.5,487!"]; ALI [pos="1.5,487.5!"]; ALJ [pos="1.5,488!"]; ALK [pos="1.5,488.5!"]; ALL [pos="1.5,489!"]; ALM [pos="1.5,489.5!"]; ALN [pos="1.5,490!"]; ALO [pos="1.5,490.5!"]; ALP [pos="1.5,491!"]; ALQ [pos="1.5,491.5!"]; ALR [pos="1.5,492!"]; ALS [pos="1.5,492.5!"]; ALT [pos="1.5,493!"]; ALU [pos="1.5,493.5!"]; ALV [pos="1.5,494!"]; ALW [pos="1.5,494.5!"]; ALX [pos="1.5,495!"]; ALY [pos="1.5,495.5!"]; ALZ [pos="1.5,496!"]; AMA [pos="1.5,496.5!"]; AMB [pos="1.5,497!"]; AMC [pos="1.5,497.5!"]; AMD [pos="1.5,498!"]; AME [pos="1.5,498.5!"]; AMF [pos="1.5,499!"]; AMG [pos="1.5,499.5!"]; AMH [pos="1.5,500!"]; AMI [pos="1.5,500.5!"]; AMJ [pos="1.5,501!"]; AMK [pos="1.5,501.5!"]; AML [pos="1.5,502!"]; AMM [pos="1.5,502.5!"]; AMN [pos="1.5,503!"]; AMO [pos="1.5,503.5!"]; AMP [pos="1.5,504!"]; AMQ [pos="1.5,504.5!"]; AMR [pos="1.5,505!"]; AMS [pos="1.5,505.5!"]; AMT [pos="1.5,506!"]; AMU [pos="1.5,506.5!"]; AMV [pos="1.5,507!"]; AMW [pos="1.5,507.5!"]; AMX [pos="1.5,508!"]; AMY [pos="1.5,508.5!"]; AMZ [pos="1.5,509!"]; ANA [pos="1.5,509.5!"]; ANB [pos="1.5,510!"]; ANC [pos="1.5,510.5!"]; AND [pos="1.5,511!"]; ANE [pos="1.5,511.5!"]; ANF [pos="1.5,512!"]; ANG [pos="1.5,512.5!"]; ANH [pos="1.5,513!"]; ANI [pos="1.5,513.5!"]; ANJ [pos="1.5,514!"]; ANK [pos="1.5,514.5!"]; ANL [pos="1.5,515!"]; ANM [pos="1.5,515.5!"]; ANN [pos="1.5,516!"]; ANO [pos="1.5,516.5!"]; ANP [pos="1.5,517!"]; ANQ [pos="1.5,517.5!"]; ANR [pos="1.5,518!"]; ANS [pos="1.5,518.5!"]; ANT [pos="1.5,519!"]; ANU [pos="1.5,519.5!"]; ANV [pos="1.5,520!"]; ANW [pos="1.5,520.5!"]; ANX [pos="1.5,521!"]; ANY [pos="1.5,521.5!"]; ANZ [pos="1.5,522!"]; AOA [pos="1.5,522.5!"]; AOB [pos="1.5,523!"]; AOC [pos="1.5,523.5!"]; AOD [pos="1.5,524!"]; AOE [pos="1.5,524.5!"]; AOF [pos="1.5,525!"]; AOG [pos="1.5,525.5!"]; AOH [pos="1.5,526!"]; AOI [pos="1.5,526.5!"]; AOJ [pos="1.5,527!"]; AOK [pos="1.5,527.5!"]; AOL [pos="1.5,528!"]; AOM [pos="1.5,528.5!"]; AON [pos="1.5,529!"]; AOO [pos="1.5,529.5!"]; AOP [pos="1.5,530!"]; AOQ [pos="1.5,530.5!"]; AOR [pos="1.5,531!"]; AOS [pos="1.5,531.5!"]; AOT [pos="1.5,532!"]; AOU [pos="1.5,532.5!"]; AOV [pos="1.5,533!"]; AOW [pos="1.5,533.5!"]; AOX [pos="1.5,534!"]; AOY [pos="1.5,534.5!"]; AOZ [pos="1.5,535!"]; APA [pos="1.5,535.5!"]; APB [pos="1.5,536!"]; APC [pos="1.5,536.5!"]; APD [pos="1.5,537!"]; APE [pos="1.5,537.5!"]; APF [pos="1.5,538!"]; APG [pos="1.5,538.5!"]; APH [pos="1.5,539!"]; API [pos="1.5,539.5!"]; APJ [pos="1.5,540!"]; APK [pos="1.5,540.5!"]; APL [pos="1.5,541!"]; APM [pos="1.5,541.5!"]; APN [pos="1.5,542!"]; APO [pos="1.5,542.5!"]; APP [pos="1.5,543!"]; APQ [pos="1.5,543.5!"]; APR [pos="1.5,544!"]; APS [pos="1.5,544.5!"]; APT [pos="1.5,545!"]; APU [pos="1.5,545.5!"]; APV [pos="1.5,546!"]; APW [pos="1.5,546.5!"]; APX [pos="1.5,547!"]; APY [pos="1.5,547.5!"]; APZ [pos="1.5,548!"]; AQA [pos="1.5,548.5!"]; AQB [pos="1.5,549!"]; AQC [pos="1.5,549.5!"]; AQD [pos="1.5,550!"]; AQE [pos="1.5,550.5!"]; AQF [pos="1.5,551!"]; AQG [pos="1.5,551.5!"]; AQH [pos="1.5,552!"]; AQI [pos="1.5,552.5!"]; AQJ [pos="1.5,553!"]; AQK [pos="1.5,553.5!"]; AQL [pos="1.5,554!"]; AQM [pos="1.5,554.5!"]; AQN [pos="1.5,555!"]; AQO [pos="1.5,555.5!"]; AQP [pos="1.5,556!"]; AQQ [pos="1.5,556.5!"]; AQR [pos="1.5,557!"]; AQS [pos="1.5,557.5!"]; AQT [pos="1.5,558!"]; AQU [pos="1.5,558.5!"]; AQV [pos="1.5,559!"]; AQW [pos="1.5,559.5!"]; AQX [pos="1.5,560!"]; AQY [pos="1.5,560.5!"]; AQZ [pos="1.5,561!"]; ARA [pos="1.5,561.5!"]; ARB [pos="1.5,562!"]; ARC [pos="1.5,562.5!"]; ARD [pos="1.5,563!"]; ARE [pos="1.5,563.5!"]; ARF [pos="1.5,564!"]; ARG [pos="1.5,564.5!"]; ARH [pos="1.5,565!"]; ARI [pos="1.5,565.5!"]; ARJ [pos="1.5,566!"]; ARK [pos="1.5,566.5!"]; ARL [pos="1.5,567!"]; ARM [pos="1.5,567.5!"]; ARN [pos="1.5,568!"]; ARO [pos="1.5,568.5!"]; ARP [pos="1.5,569!"]; ARQ [pos="1.5,569.5!"]; ARR [pos="1.5,570!"]; ARS [pos="1.5,570.5!"]; ART [pos="1.5,571!"]; ARU [pos="1.5,571.5!"]; ARV [pos="1.5,572!"]; ARW [pos="1.5,572.5!"]; ARX [pos="1.5,573!"]; ARY [pos="1.5,573.5!"]; ARZ [pos="1.5,574!"]; ASA [pos="1.5,574.5!"]; ASB [pos="1.5,575!"]; ASC [pos="1.5,575.5!"]; ASD [pos="1.5,576!"]; ASE [pos="1.5,576.5!"]; ASF [pos="1.5,577!"]; ASG [pos="1.5,577.5!"]; ASH [pos="1.5,578!"]; ASI [pos="1.5,578.5!"]; ASJ [pos="1.5,579!"]; ASK [pos="1.5,579.5!"]; ASL [pos="1.5,580!"]; ASM [pos="1.5,580.5!"]; ASN [pos="1.5,581!"]; ASO [pos="1.5,581.5!"]; ASP [pos="1.5,582!"]; ASQ [pos="1.5,582.5!"]; ASR [pos="1.5,583!"]; ASS [pos="1.5,583.5!"]; AST [pos="1.5,584!"]; ASU [pos="1.5,584.5!"]; ASV [pos="1.5,585!"]; ASW [pos="1.5,585.5!"]; ASX [pos="1.5,586!"]; ASY [pos="1.5,586.5!"]; ASZ [pos="1.5,587!"]; ATA [pos="1.5,587.5!"]; ATB [pos="1.5,588!"]; ATC [pos="1.5,588.5!"]; ATD [pos="1.5,589!"]; ATE [pos="1.5,589.5!"]; ATF [pos="1.5,590!"]; ATG [pos="1.5,590.5!"]; ATH [pos="1.5,591!"]; ATI [pos="1.5,591.5!"]; ATJ [pos="1.5,592!"]; ATK [pos="1.5,592.5!"]; ATL [pos="1.5,593!"]; ATM [pos="1.5,593.5!"]; ATN [pos="1.5,594!"]; ATO [pos="1.5,594.5!"]; ATP [pos="1.5,595!"]; ATQ [pos="1.5,595.5!"]; ATR [pos="1.5,596!"]; ATS [pos="1.5,596.5!"]; ATT [pos="1.5,597!"]; ATU [pos="1.5,597.5!"]; ATV [pos="1.5,598!"]; ATW [pos="1.5,598.5!"]; ATX [pos="1.5,599!"]; ATY [pos="1.5,599.5!"]; ATZ [pos="1.5,600!"]; AUA [pos="1.5,600.5!"]; AUB [pos="1.5,601!"]; AUC [pos="1.5,601.5!"]; AUD [pos="1.5,602!"]; AUE [pos="1.5,602.5!"]; AUF [pos="1.5,603!"]; AUG [pos="1.5,603.5!"]; AUH [pos="1.5,604!"]; AUI [pos="1.5,604.5!"]; AUJ [pos="1.5,605!"]; AUK [pos="1.5,605.5!"]; AUL [pos="1.5,606!"]; AUM [pos="1.5,606.5!"]; AUN [pos="1.5,607!"]; AUO [pos="1.5,607.5!"]; AUP [pos="1.5,608!"]; AUQ [pos="1.5,608.5!"]; AUR [pos="1.5,609!"]; AUS [pos="1.5,609.5!"]; AUT [pos="1.5,610!"]; AUU [pos="1.5,610.5!"]; AUV [pos="1.5,611!"]; AUW [pos="1.5,611.5!"]; AUX [pos="1.5,612!"]; AUY [pos="1.5,612.5!"]; AUZ [pos="1.5,613!"]; AVA [pos="1.5,613.5!"]; AVB [pos="1.5,614!"]; AVC [pos="1.5,614.5!"]; AVD [pos="1.5,615!"]; AVE [pos="1.5,615.5!"]; AVF [pos="1.5,616!"]; AVG [pos="1.5,616.5!"]; AVH [pos="1.5,617!"]; AVI [pos="1.5,617.5!"]; AVJ [pos="1.5,618!"]; AVK [pos="1.5,618.5!"]; AVL [pos="1.5,619!"]; AVM [pos="1.5,619.5!"]; AVN [pos="1.5,620!"]; AVO [pos="1.5,620.5!"]; AVP [pos="1.5,621!"]; AVQ [pos="1.5,621.5!"]; AVR [pos="1.5,622!"]; AVS [pos="1.5,622.5!"]; AVT [pos="1.5,623!"]; AVU [pos="1.5,623.5!"]; AVV [pos="1.5,624!"]; AVW [pos="1.5,624.5!"]; AVX [pos="1.5,625!"]; AVY [pos="1.5,625.5!"]; AVZ [pos="1.5,626!"]; AWA [pos="1.5,626.5!"]; AWB [pos="1.5,627!"]; AWC [pos="1.5,627.5!"]; AWD [pos="1.5,628!"]; AWE [pos="1.5,628.5!"]; AWF [pos="1.5,629!"]; AWG [pos="1.5,629.5!"]; AWH [pos="1.5,630!"]; AWI [pos="1.5,630.5!"]; AWJ [pos="1.5,631!"]; AWK [pos="1.5,631.5!"]; AWL [pos="1.5,632!"]; AWM [pos="1.5,632.5!"]; AWN [pos="1.5,633!"]; AWO [pos="1.5,633.5!"]; AWP [pos="1.5,634!"]; AWQ [pos="1.5,634.5!"]; AWR [pos="1.5,635!"]; AWS [pos="1.5,635.5!"]; AWT [pos="1.5,636!"]; AWU [pos="1.5,636.5!"]; AWV [pos="1.5,637!"]; AWW [pos="1.5,637.5!"]; AWX [pos="1.5,638!"]; AWY [pos="1.5,638.5!"]; AWZ [pos="1.5,639!"]; AXA [pos="1.5,639.5!"]; AXB [pos="1.5,640!"]; AXC [pos="1.5,640.5!"]; AXD [pos="1.5,641!"]; AXE [pos="1.5,641.5!"]; AXF [pos="1.5,642!"]; AXG [pos="1.5,642.5!"]; AXH [pos="1.5,643!"]; AXI [pos="1.5,643.5!"]; AXJ [pos="1.5,644!"]; AXK [pos="1.5,644.5!"]; AXL [pos="1.5,645!"]; AXM [pos="1.5,645.5!"]; AXN [pos="1.5,646!"]; AXO [pos="1.5,646.5!"]; AXP [pos="1.5,647!"]; AXQ [pos="1.5,647.5!"]; AXR [pos="1.5,648!"]; AXS [pos="1.5,648.5!"]; AXT [pos="1.5,649!"]; AXU [pos="1.5,649.5!"]; AXV [pos="1.5,650!"]; AXW [pos="1.5,650.5!"]; AXX [pos="1.5,651!"]; AXY [pos="1.5,651.5!"]; AXZ [pos="1.5,652!"]; AYA [pos="1.5,652.5!"]; AYB [pos="1.5,653!"]; AYC [pos="1.5,653.5!"]; AYD [pos="1.5,654!"]; AYE [pos="1.5,654.5!"]; AYF [pos="1.5,655!"]; AYG [pos="1.5,655.5!"]; AYH [pos="1.5,656!"]; AYI [pos="1.5,656.5!"]; AYJ [pos="1.5,657!"]; AYK [pos="1.5,657.5!"]; AYL [pos="1.5,658!"]; AYM [pos="1.5,658.5!"]; AYN [pos="1.5,659!"]; AYO [pos="1.5,659.5!"]; AYP [pos="1.5,660!"]; AYQ [pos="1.5,660.5!"]; AYR [pos="1.5,661!"]; AYS [pos="1.5,661.5!"]; AYT [pos="1.5,662!"]; AYU [pos="1.5,662.5!"]; AYV [pos="1.5,663!"]; AYW [pos="1.5,663.5!"]; AYX [pos="1.5,664!"]; AYY [pos="1.5,664.5!"]; AYZ [pos="1.5,665!"]; AZA [pos="1.5,665.5!"]; AZB [pos="1.5,666!"]; AZC [pos="1.5,666.5!"]; AZD [pos="1.5,667!"]; AZE [pos="1.5,667.5!"]; AZF [pos="1.5,668!"]; AZG [pos="1.5,668.5!"]; AZH [pos="1.5,669!"]; AZI [pos="1.5,669.5!"]; AZJ [pos="1.5,670!"]; AZK [pos="1.5,670.5!"]; AZL [pos="1.5,671!"]; AZM [pos="1.5,671.5!"]; AZN [pos="1.5,672!"]; AZO [pos="1.5,672.5!"]; AZP [pos="1.5,673!"]; AZQ [pos="1.5,673.5!"]; AZR [pos="1.5,674!"]; AZS [pos="1.5,674.5!"]; AZT [pos="1.5,675!"]; AZU [pos="1.5,675.5!"]; AZV [pos="1.5,676!"]; AZW [pos="1.5,676.5!"]; AZX [pos="1.5,677!"]; AZY [pos="1.5,677.5!"]; AZZ [pos="1.5,678!"]; AAA [pos="1.5,678.5!"]; AAB [pos="1.5,679!"]; AAC [pos="1.5,679.5!"]; AAD [pos="1.5,680!"]; AAE [pos="1.5,680.5!"]; AAF [pos="1.5,681!"]; AAG [pos="1.5,681.5!"]; AAH [pos="1.5,682!"]; AAI [pos="1.5,682.5!"]; AAJ [pos="1.5,683!"]; AAK [pos="1.5,683.5!"]; AAL [pos="1.5,684!"]; AAM [pos="1.5,684.5!"]; AAN [pos="1.5,685!"]; AAO [pos="1.5,685.5!"]; AAP [pos="1.5,686!"]; AAQ [pos="1.5,686.5!"]; AAR [pos="1.5,687!"]; AAS [pos="1.5,687.5!"]; AAT [pos="1.5,688!"]; AAU [pos="1.5,688.5!"]; AAV [pos="1.5,689!"]; AAW [pos="1.5,689.5!"]; AAX [pos="1.5,690!"]; AAY [pos="1.5,690.5!"]; AAZ [pos="1.5,691!"]; ABA [pos="1.5,691.5!"]; ABB [pos="1.5,692!"]; ABC [pos="1.5,692.5!"]; ABD [pos="1.5,693!"]; ABE [pos="1.5,693.5!"]; ABF [pos="1.5,694!"]; ABG [pos="1.5,694.5!"]; ABH [pos="1.5,695!"]; ABI [pos="1.5,695.5!"]; ABJ [pos="1.5,696!"]; ABK [pos="1.5,696.5!"]; ABL [pos="1.5,697!"]; ABM [pos="1.5,697.5!"]; ABN [pos="1.5,698!"]; ABO [pos="1.5,698.5!"]; ABP [pos="1.5,699!"]; ABQ [pos="1.5,699.5!"]; ABR [pos="1.5,700!"]; ABS [pos="1.5,700.5!"]; ABT [pos="1.5,701!"]; ABU [pos="1.5,701.5!"]; ABV [pos="1.5,702!"]; ABW [pos="1.5,702.5!"]; ABX [pos="1.5,703!"]; ABY [pos="1.5,703.5!"]; ABZ [pos="1.5,704!"]; ACA [pos="1.5,704.5!"]; ACB [pos="1.5,705!"]; ACC [pos="1.5,705.5!"]; ACD [pos="1.5,706!"]; ACE [pos="1.5,706.5!"]; ACF [pos="1.5,707!"]; ACG [pos="1.5,707.5!"]; ACH [pos="1.5,708!"]; ACI [pos="1.5,708.5!"]; ACJ [pos="1.5,709!"]; ACK [pos="1.5,709.5!"]; ACL [pos="1.5,710!"]; ACM [pos="1.5,710.5!"]; ACN [pos="1.5,711!"]; ACO [pos="1.5,711.5!"]; ACP [pos="1.5,712!"]; ACQ [pos="1.5,712.5!"]; ACR [pos="1.5,713!"]; ACS [pos="1.5,713.5!"]; ACT [pos="1.5,714!"]; ACU [pos="1.5,714.5!"]; ACV [pos="1.5,715!"]; ACW [pos="1.5,715.5!"]; ACX [pos="1.5,716!"]; ACY [pos="1.5,716.5!"]; ACZ [pos="1.5,717!"]; ADA [pos="1.5,717.5!"]; ADB [pos="1.5,718!"]; ADC [pos="1.5,718.5!"]; ADD [pos="1.5,719!"]; ADE [pos="1.5,719.5!"]; ADF [pos="1.5,720!"]; ADG [pos="1.5,720.5!"]; ADH [pos="1.5,721!"]; ADI [pos="1.5,721.5!"]; ADJ [pos="1.5,722!"]; ADK [pos="1.5,722.5!"]; ADL [pos="1.5,723!"]; ADM [pos="1.5,723.5!"]; ADN [pos="1.5,724!"]; ADO [pos="1.5,724.5!"]; ADP [pos="1.5,725!"]; ADQ [pos="1.5,725.5!"]; ADR [pos="1.5,726!"]; ADS [pos="1.5,726.5!"]; ADT [pos="1.5,727!"]; ADU [pos="1.5,727.5!"]; ADV [pos="1.5,728!"]; ADW [pos="1.5,728.5!"]; ADX [pos="1.5,729!"]; ADY [pos="1.5,729.5!"]; ADZ [pos="1.5,730!"]; AEA [pos="1.5,730.5!"]; AEB [pos="1.5,731!"]; AEC [pos="1.5,731.5!"]; AED [pos="1.5,732!"]; AEE [pos="1.5,732.5!"]; AEF [pos="1.5,733!"]; AEG [pos="1.5,733.5!"]; AEH [pos="1.5,734!"]; AEI [pos="1.5,734.5!"]; AEJ [pos="1.5,735!"]; AEK [pos="1.5,735.5!"]; AEL [pos="1.5,736!"]; AEM [pos="1.5,736.5!"]; AEN [pos="1.5,737!"]; AEO [pos="1.5,737.5!"]; AEP [pos="1.5,738!"]; AEQ [pos="1.5,738.5!"]; AER [pos="1.5,739!"]; AES [pos="1.5,739.5!"]; AET [pos="1.5,740!"]; AEU [pos="1.5,740.5!"]; AEV [pos="1.5,741!"]; AEW [pos="1.5,741.5!"]; AEX [pos="1.5,742!"]; AEY [pos="1.5,742.5!"]; AEZ [pos="1.5,743!"]; AFA [pos="1.5,743.5!"]; AFB [pos="1.5,744!"]; AFC [pos="1.5,744.5!"]; AFD [pos="1.5,745!"]; AFE [pos="1.5,745.5!"]; AFF [pos="1.5,746!"]; AFG [pos="1.5,746.5!"]; AFH [pos="1.5,747!"]; AFI [pos="1.5,747.5!"]; AFJ [pos="1.5,748!"]; AFK [pos="1.5,748.5!"]; AFL [pos="1.5,749!"]; AFM [pos="1.5,749.5!"]; AFN [pos="1.5,750!"]; AFO [pos="1.5,750.5!"]; AFP [pos="1.5,751!"]; AFQ [pos="1.5,751.5!"]; AFR [pos="1.5,752!"]; AFS [pos="1.5,752.5!"]; AFT [pos="1.5,753!"]; AFU [pos="1.5,753.5!"]; AFV [pos="1.5,754!"]; AFW [pos="1.5,754.5!"]; AFX [pos="1.5,755!"]; AFY [pos="1.5,755.5!"]; AFZ [pos="1.5,756!"]; AGA [pos="1.5,756.5!"]; AGB [pos="1.5,757!"]; AGC [pos="1.5,757.5!"]; AGD [pos="1.5,758!"]; AGE [pos="1.5,758.5!"]; AGF [pos="1.5,759!"]; AGG [pos="1.5,759.5!"]; AGH [pos="1.5,760!"]; AGI [pos="1.5,760.5!"]; AGJ [pos="1.5,761!"]; AGK [pos="1.5,761.5!"]; AGL [pos="1.5,762!"]; AGM [pos="1.5,762.5!"]; AGN [pos="1.5,763!"]; AGO [pos="1.5,763.5!"]; AGP [pos="1.5,764!"]; AGQ [pos="1.5,764.5!"]; AGR [pos="1.5,765!"]; AGS [pos="1.5,765.5!"]; AGT [pos="1.5,766!"]; AGU [pos="1.5,766.5!"]; AGV [pos="1.5,767!"]; AGW [pos="1.5,767.5!"]; AGX [pos="1.5,768!"]; AGY [pos="1.5,768.5!"]; AGZ [pos="1.5,769!"]; AHA [pos="1.5,769.5!"]; AHB [pos="1.5,770!"]; AHC [pos="1.5,770.5!"]; AHD [pos="1.5,771!"]; AHE [pos="1.5,771.5!"]; AHF [pos="1.5,772!"]; AHG [pos="1.5,772.5!"]; AHH [pos="1.5,773!"]; AHI [pos="1.5,773.5!"]; AHJ [pos="1.5,774!"]; AHK [pos="1.5,774.5!"]; AHL [pos="1.5,775!"]; AHM [pos="1.5,775.5!"]; AHN [pos="1.5,776!"]; AHO [pos="1.5,776.5!"]; AHP [pos="1.5,777!"]; AHQ [pos="1.5,777.5!"]; AHR [pos="1.5,778!"]; AHS [pos="1.5,778.5!"]; AHT [pos="1.5,779!"]; AHU [pos="1.5,779.5!"]; AHV [pos="1.5,780!"]; AHW [pos="1.5,780.5!"]; AHX [pos="1.5,781!"]; AHY [pos="1.5,781.5!"]; AHZ [pos="1.5,782!"]; AIA [pos="1.5,782.5!"]; AIB [pos="1.5,783!"]; AIC [pos="1.5,783.5!"]; AID [pos="1.5,784!"]; AIE [pos="1.5,784.5!"]; AIF [pos="1.5,785!"]; AIG [pos="1.5,785.5!"]; AIH [pos="1.5,786!"]; AII [pos="1.5,786.5!"]; AIJ [pos="1.5,787!"]; AIK [pos="1.5,787.5!"]; AIL [pos="1.5,788!"]; AIM [pos="1.5,788.5!"]; AIN [pos="1.5,789!"]; AIO [pos="1.5,789.5!"]; AIP [pos="1.5,790!"]; AIQ [pos="1.5,790.5!"]; AIR [pos="1.5,791!"]; AIS [pos="1.5,791.5!"]; AIT [pos="1.5,792!"]; AIU [pos="1.5,792.5!"]; AIV [pos="1.5,793!"]; AIW [pos="1.5,793.5!"]; AIX [pos="1.5,794!"]; AIY [pos="1.5,794.5!"]; AIZ [pos="1.5,795!"]; AJA [pos="1.5,795.5!"]; AJB [pos="1.5,796!"]; AJC [pos="1.5,796.5!"]; AJD [pos="1.5,797!"]; AJE [pos="1.5,797.5!"]; AJF [pos="1.5,798!"]; AJG [pos="1.5,798.5!"]; AJH [pos="1.5,799!"]; AJI [pos="1.5,799.5!"]; AJJ [pos="1.5,800!"]; AJK [pos="1.5,800.5!"]; AJL [pos="1.5,801!"]; AJM [pos="1.5,801.5!"]; AJN [pos="1.5,802!"]; AJO [pos="1.5,802.5!"]; AJP [pos="1.5,803!"]; AJQ [pos="1.5,803.5!"]; AJR [pos="1.5,804!"]; AJS [pos="1.5,804.5!"]; AJT [pos="1.5,805!"]; AJU [pos="1.5,805.5!"]; AJV [pos="1.5,806!"]; AJW [pos="1.5,806.5!"]; AJX [pos="1.5,807!"]; AJY [pos="1.5,807.5!"]; AJZ [pos="1.5,808!"]; AKA [pos="1.5,808.5!"]; AKB [pos="1.5,809!"]; AKC [pos="1.5,809.5!"]; AKD [pos="1.5,810!"]; AKE [pos="1.5,810.5!"]; AKF [pos="1.5,811!"]; AKG [pos="1.5,811.5!"]; AKH [pos="1.5,812!"]; AKI [pos="1.5,812.5!"]; AKJ [pos="1.5,813!"]; AKK [pos="1.5,813.5!"]; AKL [pos="1.5,814!"]; AKM [pos="1.5,814.5!"]; AKN [pos="1.5,815!"]; AKO [pos="1.5,815.5!"]; AKP [pos="1.5,816!"]; AKQ [pos="1.5,816.5!"]; AKR [pos="1.5,817!"]; AKS [pos="1.5,817.5!"]; AKT [pos="1.5,818!"]; AKU [pos="1.5,818.5!"]; AKV [pos="1.5,819!"]; AKW [pos="1.5,819.5!"]; AKX [pos="1.5,820!"]; AKY [pos="1.5,820.5!"]; AKZ [pos="1.5,821!"]; ALA [pos="1.5,821.5!"]; ALB [pos="1.5,822!"]; ALC [pos="1.5,822.5!"]; ALD [pos="1.5,823!"]; ALE [pos="1.5,823.5!"]; ALF [pos="1.5,824!"]; ALG [pos="1.5,824.5!"]; ALH [pos="1.5,825!"]; ALI [pos="1.5,825.5!"]; ALJ [pos="1.5,826!"]; ALK [pos="1.5,826.5!"]; ALL [pos="1.5,827!"]; ALM [pos="1.5,827.5!"]; ALN [pos="1.5,828!"]; ALO [pos="1.5,828.5!"]; ALP [pos="1.5,829!"]; ALQ [pos="1.5,829.5!"]; ALR [pos="1.5,830!"]; ALS [pos="1.5,830.5!"]; ALT [pos="1.5,831!"]; ALU [pos="1.5,831.5!"]; ALV [pos="1.5,832!"]; ALW [pos="1.5,832.5!"]; ALX [pos="1.5,833!"]; ALY [pos="1.5,833.5!"]; ALZ [pos="1.5,834!"]; AMA [pos="1.5,834.5!"]; AMB [pos="1.5,835!"]; AMC [pos="1.5,835.5!"]; AMD [pos="1.5,836!"]; AME [pos="1.5,836.5!"]; AMF [pos="1.5,837!"]; AMG [pos="1.5,837.5!"]; AMH [pos="1.5,838!"]; AMI [pos="1.5,838.5!"]; AMJ [pos="1.5,839!"]; AMK [pos="1.5,839.5!"]; AML [pos="1.5,840!"]; AMM [pos="1.5,840.5!"]; AMN [pos="1.5,841!"]; AMO [pos="1.5,841.5!"]; AMP [pos="1.5,842!"]; AMQ [pos="1.5,842.5!"]; AMR [pos="1.5,843!"]; AMS [pos="1.5,843.5!"]; AMT [pos="1.5,844!"]; AMU [pos="1.5,844.5!"]; AMV [pos="1.5,845!"]; AMW [pos="1.5,845.5!"]; AMX [pos="1.5,846!"]; AMY [pos="1.5,846.5!"]; AMZ [pos="1.5,847!"]; ANA [pos="1.5,847.5!"]; ANB [pos="1.5,848!"]; ANC [pos="1.5,848.5!"]; AND [pos="1.5,849!"]; ANE [pos="1.5,849.5!"]; ANF [pos="1.5,850!"]; ANG [pos="1.5,850.5!"]; ANH [pos="1.5,851!"]; ANI [pos="1.5,851.5!"]; ANJ [pos="1.5,852!"]; ANK [pos="1.5,852.5!"]; ANL [pos="1.5,853!"]; ANM [pos="1.5,853.5!"]; ANN [pos="1.5,854!"]; ANO [pos="1.5,854.5!"]; ANP [pos="1.5,855!"]; ANQ [pos="1.5,855.5!"]; ANR [pos="1.5,856!"]; ANS [pos="1.5,856.5!"]; ANT [pos="1.5,857!"]; ANU [pos="1.5,857.5!"]; ANV [pos="1.5,858!"]; ANW [pos="1.5,858.5!"]; ANX [pos="1.5,859!"]; ANY [pos="1.5,859.5!"]; ANZ [pos="1.5,860!"]; AOA [pos="1.5,860.5!"]; AOB [pos="1.5,861!"]; AOC [pos="1.5,861.5!"]; AOD [pos="1.5,862!"]; AOE [pos="1.5,862.5!"]; AOF [pos="1.5,863!"]; AOG [pos="1.5,863.5!"]; AOH [pos="1.5,864!"]; AOI [pos="1.5,864.5!"]; AOJ [pos="1.5,865!"]; AOK [pos="1.5,865.5!"]; AOL [pos="1.5,866!"]; AOM [pos="1.5,866.5!"]; AON [pos="1.5,867!"]; AOO [pos="1.5,867.5!"]; AOP [pos="1.5,868!"]; AOQ [pos="1.5,868.5!"]; AOR [pos="1.5,869!"]; AOS [pos="1.5,869.5!"]; AOT [pos="1.5,870!"]; AOU [pos="1.5,870.5!"]; AOV [pos="1.5,871!"]; AOW [pos="1.5,871.5!"]; AOX [pos="1.5,872!"]; AOY [pos="1.5,872.5!"]; AOZ [pos="1.5,873!"]; APA [pos="1.5,873.5!"]; APB [pos="1.5,874!"]; APC [pos="1.5,874.5!"]; APD [pos="1.5,875!"]; APE [pos="1.5,875.5!"]; APF [pos="1.5,876!"]; APG [pos="1.5,876.5!"]; APH [pos="1.5,877!"]; API [pos="1.5,877.5!"]; APJ [pos="1.5,878!"]; APK [pos="1.5,878.5!"]; APL [pos="1.5,879!"]; APM [pos="1.5,879.5!"]; APN [pos="1.5,880!"]; APO [pos="1.5,880.5!"]; APP [pos="1.5,881!"]; APQ [pos="1.5,881.5!"]; APR [pos="1.5,882!"]; APS [pos="1.5,882.5!"]; APT [pos="1.5,883!"]; APU [pos="1.5,883.5!"]; APV [pos="1.5,884!"]; APW [pos="1.5,884.5!"]; APX [pos="1.5,885!"]; APY [pos="1.5,885.5!"]; APZ [pos="1.5,886!"]; AQA [pos="1.5,886.5!"]; AQB [pos="1.5,887!"]; AQC [pos="1.5,887.5!"]; AQD [pos="1.5,888!"]; AQE [pos="1.5,888.5!"]; AQF [pos="1.5,889!"]; AQG [pos="1.5,889.5!"]; AQH [pos="1.5,890!"]; AQI [pos="1.5,890.5!"]; AQJ [pos="1.5,891!"]; AQK [pos="1.5,891.5!"]; AQL [pos="1.5,892!"]; AQM [pos="1.5,892.5!"]; AQN [pos="1.5,893!"]; AQO [pos="1.5,893.5!"]; AQP [pos="1.5,894!"]; AQQ [pos="1.5,894.5!"]; AQR [pos="1.5,895!"]; AQS [pos="1.5,895.5!"]; AQT [pos="1.5,896!"]; AQU [pos="1.5,896.5!"]; AQV [pos="1.5,897!"]; AQW [pos="1.5,897.5!"]; AQX [pos="1.5,898!"]; AQY [pos="1.5,898.5!"]; AQZ [pos="1.5,899!"]; ARA [pos="1.5,899.5!"]; ARB [pos="1.5,900!"]; ARC [pos="1.5,900.5!"]; ARD [pos="1.5,901!"]; ARE [pos="1.5,901.5!"]; ARF [pos="1.5,902!"]; ARG [pos="1.5,902.5!"]; ARH [pos="1.5,903!"]; ARI [pos="1.5,903.5!"]; ARJ [pos="1.5,904!"]; ARK [pos="1.5,904.5!"]; ARL [pos="1.5,905!"]; ARM [pos="1.5,905.5!"]; ARN [pos="1.5,906!"]; ARO [pos="1.5,906.5!"]; ARP [pos="1.5,907!"]; ARQ [pos="1.5,907.5!"]; ARR [pos="1.5,908!"]; ARS [pos="1.5,908.5!"]; ART [pos="1.5,909!"]; ARU [pos="1.5,909.5!"]; ARV [pos="1.5,910!"]; ARW [pos="1.5,910.5!"]; ARX [pos="1.5,911!"]; ARY [pos="1.5,911.5!"]; ARZ [pos="1.5,912!"]; ASA [pos="1.5,912.5!"]; ASB [pos="1.5,913!"]; ASC [pos="1.5,913.5!"]; ASD [pos="1.5,914!"]; ASE [pos="1.5,914.5!"]; ASF [pos="1.5,915!"]; ASG [pos="1.5,915.5!"]; ASH [pos="1.5,916!"]; ASI [pos="1.5,916.5!"]; ASJ [pos="1.5,917!"]; ASK [pos="1.5,917.5!"]; ASL [pos="1.5,918!"]; ASM [pos="1.5,918.5!"]; ASN [pos="1.5,919!"]; ASO [pos="1.5,919.5!"]; ASP [pos="1.5,920!"]; ASQ [pos="1.5,920.5!"]; ASR [pos="1.5,921!"]; ASS [pos="1.5,921.5!"]; AST [pos="1.5,922!"]; ASU [pos="1.5,922.5!"]; ASV [pos="1.5,923!"]; ASW [pos="1.5,923.5!"]; ASX [pos="1.5,924!"]; ASY [pos="1.5,924.5!"]; ASZ [pos="1.5,925!"]; ATA [pos="1.5,925.5!"]; ATB [pos="1.5,926!"]; ATC [pos="1.5,926.5!"]; ATD [pos="1.5,927!"]; ATE [pos="1.5,927.5!"]; ATF [pos="1.5,928!"]; ATG [pos="1.5,928.5!"]; ATH [pos="1.5,929!"]; ATI [pos="1.5,929.5!"]; ATJ [pos="1.5,930!"]; ATK [pos="1.5,930.5!"]; ATL [pos="1.5,931!"]; ATM [pos="1.5,931.5!"]; ATN [pos="1.5,932!"]; ATO [pos="1.5,932.5!"]; ATP [pos="1.5,933!"]; ATQ [pos="1.5,933.5!"]; ATR [pos="1.5,934!"]; ATS [pos="1.5,934.5!"]; ATT [pos="1.5,935!"]; ATU [pos="1.5,935.5!"]; ATV [pos="1.5,936!"]; ATW [pos="1.5,936.5!"]; ATX [pos="1.5,937!"]; ATY [pos="1.5,937.5!"]; ATZ [pos="1.5,938!"]; AUA [pos="1.5,938.5!"]; AUB [pos="1.5,939!"]; AUC [pos="1.5,939.5!"]; AUD [pos="1.5,940!"]; AUE [pos="1.5,940.5!"]; AUF [pos="1.5,941!"]; AUG [pos="1.5,941.5!"]; AUH [pos="1.5,942!"]; AUI [pos="1.5,942.5!"]; AUJ [pos="1.5,943!"]; AUK [pos="1.5,943.5!"]; AUL [pos="1.5,944!"]; AUM [pos="1.5,944.5!"]; AUN [pos="1.5,945!"]; AUO [pos="1.5,945.5!"]; AUP [pos="1.5,946!"]; AUQ [pos="1.5,946.5!"]; AUR [pos="1.5,947!"]; AUS [pos="1.5,947.5!"]; AUT [pos="1.5,948!"]; AUU [pos="1.5,948.5!"]; AUV [pos="1.5,949!"]; AUW [pos="1.5,949.5!"]; AUX [pos="1.5,950!"]; AUY [pos="1.5,950.5!"]; AUZ [pos="1.5,951!"]; AVA [pos="1.5,951.5!"]; AVB [pos="1.5,952!"]; AVC [pos="1.5,952.5!"]; AVD [pos="1.5,953!"]; AVE [pos="1.5,953.5!"]; AVF [pos="1.5,954!"]; AVG [pos="1.5,954.5!"]; AVH [pos="1.5,955!"]; AVI [pos="1.5,955.5!"]; AVJ [pos="1.5,956!"]; AVK [pos="1.5,956.5!"]; AVL [pos="1.5,957!"]; AVM [pos="1.5,957.5!"]; AVN [pos="1.5,958!"]; AVO [pos="1.5,958.5!"]; AVP [pos="1.5,959!"]; AVQ [pos="1.5,959.5!"]; AVR [pos="1.5,960!"]; AVS [pos="1.5,960.5!"]; AVT [pos="1.5,961!"]; AVU [pos="1.5,961.5!"]; AVV [pos="1.5,962!"]; AVW [pos="1.5,962.5!"]; AVX [pos="1.5,963!"]; AVY [pos="1.5,963.5!"]; AVZ [pos="1.5,964!"]; AWA [pos="1.5,964.5!"]; AWB [pos="1.5,965!"]; AWC [pos="1.5,965.5!"]; AWD [pos="1.5,966!"]; AWE [pos="1.5,966.5!"]; AWF [pos="1.5,967!"]; AWG [pos="1.5,967.5!"]; AWH [pos="1.5,968!"]; AWI [pos="1.5,968.5!"]; AWJ [pos="1.5,969!"]; AWK [pos="1.5,969.5!"]; AWL [pos="1.5,970!"]; AWM [pos="1.5,970.5!"]; AWN [pos="1.5,971!"]; AWO [pos="1.5,971.5!"]; AWP [pos="1.5,972!"]; AWQ [pos="1.5,972.5!"]; AWR [pos="1.5,973!"]; AWS [pos="1.5,973.5!"]; AWT [pos="1.5,974!"]; AWU [pos="1.5,974.5!"]; AWV [pos="1.5,975!"]; AWW [pos="1.5,975.5!"]; AWX [pos="1.5,976!"]; AWY [pos="1.5,976.5!"]; AWZ [pos="1.5,977!"]; AXA [pos="1.5,977.5!"]; AXB [pos="1.5,978!"]; AXC [pos="1.5,978.5!"]; AXD [pos="1.5,979!"]; AXE [pos="1.5,979.5!"]; AXF [pos="1.5,980!"]; AXG [pos="1.5,980.5!"]; AXH [pos="1.5,981!"]; AXI [pos="1.5,981.5!"]; AXJ [pos="1.5,982!"]; AXK [pos="1.5,982.5!"]; AXL [pos="1.5,983!"]; AXM [pos="1.5,983.5!"]; AXN [pos="1.5,984!"]; AXO [pos="1.5,984.5!"]; AXP [pos="1.5,985!"]; AXQ [pos="1.5,985.5!"]; AXR [pos="1.5,986!"]; AXS [pos="1.5,986.5!"]; AXT [pos="1.5,987!"]; AXU [pos="1.5,987.5!"]; AXV [pos="1.5,988!"]; AXW [pos="1.5,988.5!"]; AXX [pos="1.5,989!"]; AXY [pos="1.5,989.5!"]; AXZ [pos="1.5,990!"]; AYA [pos="1.5,990.5!"]; AYB [pos="1.5,991!"]; AYC [pos="1.5,991.5!"]; AYD [pos="1.5,992!"]; AYE [pos="1.5,992.5!"]; AYF [pos="1.5,993!"]; AYG [pos="1.5,993.5!"]; AYH [pos="1.5,994!"]; AYI [pos="1.5,994.5!"]; AYJ [pos="1.5,995!"]; AYK [pos="1.5,995.5!"]; AYL [pos="1.5,996!"]; AYM [pos="1.5,996.5!"]; AYN [pos="1.5,997!"]; AYO [pos="1.5,997.5!"]; AYP [pos="1.5,998!"]; AYQ [pos="1.5,998.5!"]; AYR [pos="1.5,999!"]; AYS [pos="1.5,999.5!"]; AYT [pos="1.5,1000!"]; AYU [pos="1.5,1000.5!"]; AYV [pos="1.5,1001!"]; AYW [pos="1.5,1001.5!"]; AYX [pos="1.5,1002!"]; AYY [pos="1.5,1002.5!"]; AYZ [pos="1.5,1003!"]; AZA [pos="1.5,1003.5!"]; AZB [pos="1.5,1004!"]; AZC [pos="1.5,1004.5!"]; AZD [pos="1.5,1005!"]; AZE [pos="1.5,1005.5!"]; AZF [pos="1.5,1006!"]; AZG [pos="1.5,1006.5!"]; AZH [pos="1.5,1007!"]; AZI [pos="1.5,1007.5!"]; AZJ [pos="1.5,1008!"]; AZK [pos="1.5,1008.5!"]; AZL [pos="1.5,1009!"]; AZM [pos="1.5,1009.5!"]; AZN [pos="1.5,1010!"]; AZO [pos="1.5,1010.5!"]; AZP [pos="1.5,1011!"]; AZQ [pos="1.5,1011.5!"]; AZR [pos="1.5,1012!"]; AZS [pos="1.5,1012.5!"]; AZT [pos="1.5,1013!"]; AZU [pos="1.5,1013.5!"]; AZV [pos="1.5,1014!"]; AZW [pos="1.5,1014.5!"]; AZX [pos="1.5,1015!"]; AZY [pos="1.5,1015.5!"]; AZZ [pos="1.5,1016!"]; AAA [pos="1.5,1016.5!"]; AAB [pos="1.5,1017!"]; AAC [pos="1.5,1017.5!"]; AAD [pos="1.5,1018!"]; AAE [pos="1.5,1018.5!"]; AAF [pos="1.5,1019!"]; AAG [pos="1.5,1019.5!"]; AAH [pos="1.5,1020!"]; AAI [pos="1.5,1020.5!"]; AAJ [pos="1.5,1021!"]; AAK [pos="1.5,1021.5!"]; AAL [pos="1.5,1022!"]; AAM [pos="1.5,1022.5!"]; AAN [pos="1.5,1023!"]; AAO [pos="1.5,1023.5!"]; AAP [pos="1.5,1024!"]; AAQ [pos="1.5,1024.5!"]; AAR [pos="1.5,1025!"]; AAS [pos="1.5,1025.5!"]; AAT [pos="1.5,1026!"]; AAU [pos="1.5,1026.5!"]; AAV [pos="1.5,1027!"]; AAW [pos="1.5,1027.5!"]; AAX [pos="1.5,1028!"]; AAY [pos="1.5,1028.5!"]; AAZ [pos="1.5,1029!"]; ABA [pos="1.5,1029.5!"]; ABB [pos="1.5,1030!"]; ABC [pos="1.5,1030.5!"]; ABD [pos="1.5,1031!"]; ABE [pos="1.5,1031.5!"]; ABF [pos="1.5,1032!"]; ABG [pos="1.5,1032.5!"]; ABH [pos="1.5,1033!"]; ABI [pos="1.5,1033.5!"]; ABJ [pos="1.5,1034!"]; ABK [pos="1.5,1034.5!"]; ABL [pos="1.5,1035!"]; ABM [pos="1.5,1035.5!"]; ABN [pos="1.5,1036!"]; ABO [pos="1.5,1036.5!"]; ABP [pos="1.5,1037!"]; ABQ [pos="1.5,1037.5!"]; ABR [pos="1.5,1038!"]; ABS [pos="1.5,1038.5!"]; ABT [pos="1.5,1039!"]; ABU [pos="1.5,1039.5!"]; ABV [pos="1.5,1040!"]; ABW [pos="1.5,1040.5!"]; ABX [pos="1.5,1041!"]; ABY [pos="1.5,1041.5!"]; ABZ [pos="1.5,1042!"]; ACA [pos="1.5,1042.5!"]; ACB [pos="1.5,1043!"]; ACC [pos="1.5,1043.5!"]; ACD [pos="1.5,1044!"]; ACE [pos="1.5,1044.5!"]; ACF [pos="1.5,1045!"]; ACG [pos="1.5,1045.5!"]; ACH [pos="1.5,1046!"]; ACI [pos="1.5,1046.5!"]; ACJ [pos="1.5,1047!"]; ACK [pos="1.5,1047.5!"]; ACL [pos="1.5,1048!"]; ACM [pos="1.5,1048.5!"]; ACN [pos="1.5,1049!"]; ACO [pos="1.5,1049.5!"]; ACP [pos="1.5,1050!"]; ACQ [pos="1.5,1050.5!"]; ACR [pos="1.5,1051!"]; ACS [pos="1.5,1051.5!"]; ACT [pos="1.5,1052!"]; ACU [pos="1.5,1052.5!"]; ACV [pos="1.5,1053!"]; ACW [pos="1.5,1053.5!"]; ACX [pos="1.5,1054!"]; ACY [pos="1.5,1054.5!"]; ACZ [pos="1.5,1055!"]; ADA [pos="1.5,1055.5!"]; ADB [pos="1.5,1056!"]; ADC [pos="1.5,1056.5!"]; ADD [pos="1.5,1057!"]; ADE [pos="1.5,1057.5!"]; ADF [pos="1.5,1058!"]; ADG [pos="1.5,1058.5!"]; ADH [pos="1.5,1059!"]; ADI [pos="1.5,1059.5!"]; ADJ [pos="1.5,1060!"]; ADK [pos="1.5,1060.5!"]; ADL [pos="1.5,1061!"]; ADM [pos="1.5,1061.5!"]; ADN [pos="1.5,1062!"]; ADO [pos="1.5,1062.5!"]; ADP [pos="1.5,1063!"]; ADQ [pos="1.5,1063.5!"]; ADR [pos="1.5,1064!"]; ADS [pos="1.5,1064.5!"]; ADT [pos="1.5,1065!"]; ADU [pos="1.5,1065.5!"]; ADV [pos="1.5,1066!"]; ADW [pos="1.5,1066.5!"]; ADX [pos="1.5,1067!"]; ADY [pos="1.5,1067.5!"]; ADZ [pos="1.5,1068!"]; AEA [pos="1.5,1068.5!"]; AEB [pos="1.5,1069!"]; AEC [pos="1.5,1069.5!"]; AED [pos="1.5,1070!"]; AEE [pos="1.5,1070.5!"]; AEF [pos="1.5,1071!"]; AEG [pos="1.5,1071.5!"]; AEH [pos="1.5,1072!"]; AEI [pos="1.5,1072.5!"]; AEJ [pos="1.5,1073!"]; AEK [pos="1.5,1073.5!"]; AEL [pos="1.5,1074!"]; AEM [pos="1.5,1074.5!"]; AEN [pos="1.5,1075!"]; AEO [pos="1.5,1075.5!"]; AEP [pos="1.5,1076!"]; AEQ [pos="1.5,1076.5!"]; AER [pos="1.5,1077!"]; AES [pos="1.5,1077.5!"]; AET [pos="1.5,1078!"]; AEU [pos="1.5,1078.5!"]; AEV [pos="1.5,1079!"]; AEW [pos="1.5,1079.5!"]; AEX [pos="1.5,1080!"]; AEY [pos="1.5,1080.5!"]; AEZ [pos="1.5,1081!"]; AFA [pos="1.5,1081.5!"]; AFB [pos="1.5,1082!"]; AFC [pos="1.5,1082.5!"]; AFD [pos="1.5,1083!"]; AFE [pos="1.5,1083.5!"]; AFF [pos="1.5,1084!"]; AFG [pos="1.5,1084.5!"]; AFH [pos="1.5,1085!"]; AFI [pos="1.5,1085.5!"]; AFJ [pos="1.5,1086!"]; AFK [pos="1.5,1086.5!"]; AFL [pos="1.5,1087!"]; AFM [pos="1.5,1087.5!"]; AFN [pos="1.5,1088!"]; AFO [pos="1.5,1088.5!"]; AFP [pos="1.5,1089!"]; AFQ [pos="1.5,1089.5!"]; AFR [pos="1.5,1090!"]; AFS [pos="1.5,1090.5!"]; AFT [pos="1.5,1091!"]; AFU [pos="1.5,1091.5!"]; AFV [pos="1.5,1092!"]; AFW [pos="1.5,1092.5!"]; AFX [pos="1.5,1093!"]; AFY [pos="1.5,1093.5!"]; AFZ [pos="1.5,1094!"]; AGA [pos="1.5,1094.5!"]; AGB [pos="1.5,1095!"]; AGC [pos="1.5,1095.5!"]; AGD [pos="1.5,1096!"]; AGE [pos="1.5,1096.5!"]; AGF [pos="1.5,1097!"]; AGG [pos="1.5,1097.5!"]; AGH [pos="1.5,1098!"]; AGI [pos="1.5,1098.5!"]; AGJ [pos="1.5,1099!"]; AGK [pos="1.5,1099.5!"]; AGL [pos="1.5,1100!"]; AGM [pos="1.5,1100.5!"]; AGN [pos="1.5,1101!"]; AGO [pos="1.5,1101.5!"]; AGP [pos="1.5,1102!"]; AGQ [pos="1.5,1102.5!"]; AGR [pos="1.5,1103!"]; AGS [pos="1.5,1103.5!"]; AGT [pos="1.5,1104!"]; AGU [pos="1.5,1104.5!"]; AGV [pos="1.5,1105!"]; AGW [pos="1.5,1105.5!"]; AGX [pos="1.5,1106!"]; AGY [pos="1.5,1106.5!"]; AGZ [pos="1.5,1107!"]; AHA [pos="1.5,1107.5!"]; AHB [pos="1.5,1108!"]; AHC [pos="1.5,1108.5!"]; AHD [pos="1.5,1109!"]; AHE [pos="1.5,1109.5!"]; AHF [pos="1.5,1110!"]; AHG [pos="1.5,1110.5!"]; AHH [pos="1.5,1111!"]; AHI [pos="1.5,1111.5!"]; AHJ [pos="1.5,1112!"]; AHK [pos="1.5,1112.5!"]; AHL [pos="1.5,1113!"]; AHM [pos="1.5,1113.5!"]; AHN [pos="1.5,1114!"]; AHO [pos="1.5,1114.5!"]; AHP [pos="1.5,1115!"]; AHQ [pos="1.5,1115.5!"]; AHR [pos="1.5,1116!"]; AHS [pos="1.5,1116.5!"]; AHT [pos="1.5,1117!"]; AHU [pos="1.5,1117.5!"]; AHV [pos="1.5,1118!"]; AHW [pos="1.5,1118.5!"]; AHX [pos="1.5,1119!"]; AHY [pos="1.5,1119.5!"]; AHZ [pos="1.5,1120!"]; AIA [pos="1.5,1120.5!"]; AIB [pos="1.5,1121!"]; AIC [pos="1.5,1121.5!"]; AID [pos="1.5,1122!"]; AIE [pos="1.5,1122.5!"]; AIF [pos="1.5,1123!"]; AIG [pos="1.5,1123.5!"]; AIH [pos="1.5,1124!"]; AII [pos="1.5,1124.5!"]; AIJ [pos="1.5,1125!"]; AIK [pos="1.5,1125.5!"]; AIL [pos="1.5,1126!"]; AIM [pos="1.5,1126.5!"]; AIN [pos="1.5,1127!"]; AIO [pos="1.5,1127.5!"]; AIP [pos="1.5,1128!"]; AIQ [pos="1.5,1128.5!"]; AIR [pos="1.5,1129!"]; AIS [pos="1.5,1129.5!"]; AIT [pos="1.5,1130!"]; AIU [pos="1.5,1130.5!"]; AIV [pos="1.5,1131!"]; AIW [pos="1.5,1131.5!"]; AIX [pos="1.5,1132!"]; AIY [pos="1.5,1132.5!"]; AIZ [pos="1.5,1133!"]; AJA [pos="1.5,1133.5!"]; AJB [pos="1.5,1134!"]; AJC [pos="1.5,1134.5!"]; AJD [pos="1.5,1135!"]; AJE [pos="1.5,1135.5!"]; AJF [pos="1.5,1136!"]; AJG [pos="1.5,1136.5!"]; AJH [pos="1.5,1137!"]; AJI [pos="1.5,1137.5!"]; AJJ [pos="1.5,1138!"]; AJK [pos="1.5,1138.5!"]; AJL [pos="1.5,1139!"]; AJM [pos="1.5,1139.5!"]; AJN [pos="1.5,1140!"]; AJO [pos="1.5,1140.5!"]; AJP [pos="1.5,1141!"]; AJQ [pos="1.5,1141.5!"]; AJR [pos="1.5,1142!"]; AJS [pos="1.5,1142.5!"]; AJT [pos="1.5,1143!"]; AJU [pos="1.5,1143.5!"]; AJV [pos="1.5,1144!"]; AJW [pos="1.5,1144.5!"]; AJX [pos="1.5,1145!"]; AJY [pos="1.5,1145.5!"]; AJZ [pos="1.5,1146!"]; AKA [pos="1.5,1146.5!"]; AKB [pos="1.5,1147!"]; AKC [pos="1.5,1147.5!"]; AKD [pos="1.5,1148!"]; AKE [pos="1.5,1148.5!"]; AKF [pos="1.5,1149!"]; AKG [pos="1.5,1149.5!"]; AKH [pos="1.5,1150!"]; AKI [pos="1.5,1150.5!"]; AKJ [pos="1.5,1151!"]; AKK [pos="1.5,1151.5!"]; AKL [pos="1.5,1152!"]; AKM [pos="1.5,1152.5!"]; AKN [pos="1.5,1153!"]; AKO [pos="1.5,1153.5!"]; AKP [pos="1.5,1154!"]; AKQ [pos="1.5,1154.5!"]; AKR [pos="1.5,1155!"]; AKS [pos="1.5,1155.5!"]; AKT [pos="1.5,1156!"]; AKU [pos="1.5,1156.5!"]; AKV [pos="1.5,1157!"]; AKW [pos="1.5,1157.5!"]; AKX [pos="1.5,1158!"]; AKY [pos="1.5,1158.5!"]; AKZ [pos="1.5,1159!"]; ALA [pos="1.5,1159.5!"]; ALB [pos="1.5,1160!"]; ALC [pos="1.5,1160.5!"]; ALD [pos="1.5,1161!"]; ALE [pos="1.5,1161.5!"]; ALF [pos="1.5,1162!"]; ALG [pos="1.5,1162.5!"]; ALH [pos="1.5,1163!"]; ALI [pos="1.5,1163.5!"]; ALJ [pos="1.5,1164!"]; ALK [pos="1.5,1164.5!"]; ALL [pos="1.5,1165!"]; ALM [pos="1.5,1165.5!"]; ALN [pos="1.5,1166!"]; ALO [pos="1.5,1166.5!"]; ALP [pos="1.5,1167!"]; ALQ [pos="1.5,1167.5!"]; ALR [pos="1.5,1168!"]; ALS [pos="1.5,1168.5!"]; ALT [pos="1.5,1169!"]; ALU [pos="1.5,1169.5!"]; ALV [pos="1.5,1170!"]; ALW [pos="1.5,1170.5!"]; ALX [pos="1.5,1171!"]; ALY [pos="1.5,1171.5!"]; ALZ [pos="1.5,1172!"]; AMA [pos="1.5,1172.5!"]; AMB [pos="1.5,1173!"]; AMC [pos="1.5,1173.5!"]; AMD [pos="1.5,1174!"]; AME [pos="1.5,1174.5!"]; AMF [pos="1.5,1175!"]; AMG [pos="1.5,1175.5!"]; AMH [pos="1.5,1176!"]; AMI [pos="1.5,1176.5!"]; AMJ [pos="1.5,1177!"]; AMK [pos="1.5,1177.5!"]; AML [pos="1.5,1178!"]; AMM [pos="1.5,1178.5!"]; AMN [pos="1.5,1179!"]; AMO [pos="1.5,1179.5!"]; AMP [pos="1.5,1180!"]; AMQ [pos="1.5,1180.5!"]; AMR [pos="1.5,1181!"]; AMS [pos="1.5,1181.5!"]; AMT [pos="1.5,1182!"]; AMU [pos="1.5,1182.5!"]; AMV [pos="1.5,1183!"]; AMW [pos="1.5,1183.5!"]; AMX [pos="1.5,1184!"]; AMY [pos="1.5,1184.5!"]; AMZ [pos="1.5,1185!"]; ANA [pos="1.5,1185.5!"]; ANB [pos="1.5,1186!"]; ANC [pos="1.5,1186.5!"]; AND [pos="1.5,1187!"]; ANE [pos="1.5,1187.5!"]; ANF [pos="1.5,1188!"]; ANG [pos="1.5,1188.5!"]; ANH [pos="1.5,1189!"]; ANI [pos="1.5,1189.5!"]; ANJ [pos="1.5,1190!"]; ANK [pos="1.5,1190.5!"]; ANL [pos="1.5,1191!"]; ANM [pos="1.5,1191.5!"]; ANN [pos="1.5,1192!"]; ANO [pos="1.5,1192.5!"]; ANP [pos="1.5,1193!"]; ANQ [pos="1.5,1193.5!"]; ANR [pos="1.5,1194!"]; ANS [pos="1.5,1194.5!"]; ANT [pos="1.5,1195!"]; ANU [pos="1.5,1195.5!"]; ANV [pos="1.5,1196!"]; ANW [pos="1.5,1196.5!"]; ANX [pos="1.5,1197!"]; ANY [pos="1.5,1197.5!"]; ANZ [pos="1.5,1198!"]; AOA [pos="1.5,1198.5!"]; AOB [pos="1.5,1199!"]; AOC [pos="1.5,1199.5!"]; AOD [pos="1.5,1200!"]; AOE [pos="1.5,1200.5!"]; AOF [pos="1.5,1201!"]; AOG [pos="1.5,1201.5!"]; AOH [pos="1.5,1202!"]; AOI [pos="1.5,1202.5!"]; AOJ [pos="1.5,1203!"]; AOK [pos="1.5,1203.5!"]; AOL [pos="1.5,1204!"]; AOM [pos="1.5,1204.5!"]; AON [pos="1.5,1205!"]; AOO [pos="1.5,1205.5!"]; AOP [pos="1.5,1206!"]; AOQ [pos="1.5,1206.5!"]; AOR [pos="1.5,1207!"]; AOS [pos="1.5,1207.5!"]; AOT [pos="1.5,1208!"]; AOU [pos="1.5,1208.5!"]; AOV [pos="1.5,1209!"]; AOW [pos="1.5,1209.5!"]; AOX [pos="1.5,1210!"]; AOY [pos="1.5,1210.5!"]; AOZ [pos="1.5,1211!"]; APA [pos="1.5,1211.5!"]; APB [pos="1.5,1212!"]; APC [pos="1.5,1212.5!"]; APD [pos="1.5,1213!"]; APE [pos="1.5,1213.5!"]; APF [pos="1.5,1214!"]; APG [pos="1.5,1214.5!"]; APH [pos="1.5,1215!"]; API [pos="1.5,1215.5!"]; APJ [pos="1.5,1216!"]; APK [pos="1.5,1216.5!"]; APL [pos="1.5,1217!"]; APM [pos="1.5,1217.5!"]; APN [pos="1.5,1218!"]; APO [pos="1.5,1218.5!"]; APP [pos="1.5,1219!"]; APQ [pos="1.5,1219.5!"]; APR [pos="1.5,1220!"]; APS [pos="1.5,1220.5!"]; APT [pos="1.5,1221!"]; APU [pos="1.5,1221.5!"]; APV [pos="1.5,1222!"]; APW [pos="1.5,1222.5!"]; APX [pos="1.5,1223!"]; APY [pos="1.5,1223.5!"]; APZ [pos="1.5,1224!"]; AQA [pos="1.5,1224.5!"]; AQB [pos="1.5,1225!"]; AQC [pos="1.5,1225.5!"]; AQD [pos="1.5,1226!"]; AQE [pos="1.5,1226.5!"]; AQF [pos="1.5,1227!"]; AQG [pos="1.5,1227.5!"]; AQH [pos="1.5,1228!"]; AQI [pos="1.5,1228.5!"]; AQJ [pos="1.5,1229!"]; AQK [pos="1.5,1229.5!"]; AQL [pos="1.5,1230!"]; AQM [pos="1.5,1230.5!"]; AQN [pos="1.5,1231!"]; AQO [pos="1.5,1231.5!"]; AQP [pos="1.5,1232!"]; AQQ [pos="1.5,1232.5!"]; AQR [pos="1.5,1233!"]; AQS [pos="1.5,1233.5!"]; AQT [pos="1.5,1234!"]; AQU [pos="1.5,1234.5!"]; AQV [pos="1.5,1235!"]; AQW [pos="1.5,1235.5!"]; AQX [pos="1.5,1236!"]; AQY [pos="1.5,1236.5!"]; AQZ [pos="1.5,1237!"]; ARA [pos="1.5,1237.5!"]; ARB [pos="1.5,1238!"]; ARC [pos="1.5,1238.5!"]; ARD [pos="1.5,1239!"]; ARE [pos="1.5,1239.5!"]; ARF [pos="1.5,1240!"]; ARG [pos="1.5,1240.5!"]; ARH [pos="1.5,1241!"]; ARI [pos="1.5,1241.5!"]; ARJ [pos="1.5,1242!"]; ARK [pos="1.5,1242.5!"]; ARL [pos="1.5,1243!"]; ARM [pos="1.5,1243.5!"]; ARN [pos="1.5,1244!"]; ARO [pos="1.5,1244.5!"]; ARP [pos="1.5,1245!"]; ARQ [pos="1.5,1245.5!"]; ARR [pos="1.5,1246!"]; ARS [pos="1.5,1246.5!"]; ART [pos="1.5,1247!"]; ARU [pos="1.5,1247.5!"]; ARV [pos="1.5,1248!"]; ARW [pos="1.5,1248.5!"]; ARX [pos="1.5,1249!"]; ARY [pos="1.5,1249.5!"]; ARZ [pos="1.5,1250!"]; ASA [pos="1.5,1250.5!"]; ASB [pos="1.5,1251!"]; ASC [pos="1.5,1251.5!"]; ASD [pos="1.5,1252!"]; ASE [pos="1.5,1252.5!"]; ASF [pos="1.5,1253!"]; ASG [pos="1.5,1253.5!"]; ASH [pos="1.5,1254!"]; ASI [pos="1.5,1254.5!"]; ASJ [pos="1.5,1255!"]; ASK [pos="1.5,1255.5!"]; ASL [pos="1.5,1256!"]; ASM [pos="1.5,1256.5!"]; ASN [pos="1.5,1257!"]; ASO [pos="1.5,1257.5!"]; ASP [pos="1.5,1258!"]; ASQ [pos="1.5,1258.5!"]; ASR [pos="1.5,1259!"]; ASS [pos="1.5,1259.5!"]; AST [pos="1.5,1260!"]; ASU [pos="1.5,1260.5!"]; ASV [pos="1.5,1261!"]; ASW [pos="1.5,1261.5!"]; ASX [pos="1.5,1262!"]; ASY [pos="1.5,1262.5!"]; ASZ [pos="1.5,1263!"]; ATA [pos="1.5,1263.5!"]; ATB [pos="1.5,1264!"]; ATC [pos="1.5,1264.5!"]; ATD [pos="1.5,1265!"]; ATE [pos="1.5,1265.5!"]; ATF [pos="1.5,1266!"]; ATG [pos="1.5,1266.5!"]; ATH [pos="1.5,1267!"]; ATI [pos="1.5,1267.5!"]; ATJ [pos="1.5,1268!"]; ATK [pos="1.5,1268.5!"]; ATL [pos="1.5,1269!"]; ATM [pos="1.5,1269.5!"]; ATN [pos="1.5,1270!"]; ATO [pos="1.5,1270.5!"]; ATP [pos="1.5,1271!"]; ATQ [pos="1.5,1271.5!"]; ATR [pos="1.5,1272!"]; ATS [pos="1.5,1272.5!"]; ATT [pos="1.5,1273!"]; ATU [pos="1.5,1273.5!"]; ATV [pos="1.5,1274!"]; ATW [pos="1.5,1274.5!"]; ATX [pos="1.5,1275!"]; ATY [pos="1.5,1275.5!"]; ATZ [pos="1.5,1276!"]; AUA [pos="1.5,1276.5!"]; AUB [pos="1.5,1277!"]; AUC [pos="1.5,1277.5!"]; AUD [pos="1.5,1278!"]; AUE [pos="1.5,1278.5!"]; AUF [pos="1.5,1279!"]; AUG [pos="1.5,1279.5!"]; AUH [pos="1.5,1280!"]; AUI [pos="1.5,1280.5!"]; AUJ [pos="1.5,1281!"]; AUK [pos="1.5,1281.5!"]; AUL [pos="1.5,1282!"]; AUM [pos="1.5,1282.5!"]; AUN [pos="1.5,1283!"]; AUO [pos="1.5,1283.5!"]; AUP [pos="1.5,1284!"]; AUQ [pos="1.5,1284.5!"]; AUR [pos="1.5,1285!"]; AUS [pos="1.5,1285.5!"]; AUT [pos="1.5,1286!"]; AUU [pos="1.5,1286.5!"]; AUV [pos="1.5,1287!"]; AUW [pos="1.5,1287.5!"]; AUX [pos="1.5,1288!"]; AUY [pos="1.5,1288.5!"]; AUZ [pos="1.5,1289!"]; AVA [pos="1.5,1289.5!"]; AVB [pos="1.5,1290!"]; AVC [pos="1.5,1290.5!"]; AVD [pos="1.5,1291!"]; AVE [pos="1.5,1291.5!"]; AVF [pos="1.5,1292!"]; AVG [pos="1.5,1292.5!"]; AVH [pos="1.5,1293!"]; AVI [pos="1.5,1293.5!"]; AVJ [pos="1.5,1294!"]; AVK [pos="1.5,1294.5!"]; AVL [pos="1.5,1295!"]; AVM [pos="1.5,1295.5!"]; AVN [pos="1.5,1296!"]; AVO [pos="1.5,1296.5!"]; AVP [pos="1.5,1297!"]; AVQ [pos="1.5,1297.5!"]; AVR [pos="1.5,1298!"]; AVS [pos="1.5,1298.5!"]; AVT [pos="1.5,1299!"]; AVU [pos="1.5,1299.5!"]; AVV [pos="1.5,1300!"]; AVW [pos="1.5,1300.5!"]; AVX [pos="1.5,1301!"]; AVY [pos="1.5,1301.5!"]; AVZ [pos="1.5,1302!"]; AWA [pos="1.5,1302.5!"]; AWB [pos="1.5,1303!"]; AWC [pos="1.5,1303.5!"]; AWD [pos="1.5,1304!"]; AWE [pos="1.5,1304.5!"]; AWF [pos="1.5,1305!"]; AWG [pos="1.5,1305.5!"]; AWH [pos="1.5,1306!"]; AWI [pos="1.5,1306.5!"]; AWJ [pos="1.5,1307!"]; AWK [pos="1.5,1307.5!"]; AWL [pos="1.5,1308!"]; AWM [pos="1.5,1308.5!"]; AWN [pos="1.5,1309!"]; AWO [pos="1.5,1309.5!"]; AWP [pos="1.5,1310!"]; AWQ [pos="1.5,1310.5!"]; AWR [pos="1.5,1311!"]; AWS [pos="1.5,1311.5!"]; AWT [pos="1.5,1312!"]; AWU [pos="1.5,1312.5!"]; AWV [pos="1.5,1313!"]; AWW [pos="1.5,1313.5!"]; AWX [pos="1.5,1314!"]; AWY [pos="1.5,1314.5!"]; AWZ [pos="1.5,1315!"]; AXA [pos="1.5,1315.5!"]; AXB [pos="1.5,1316!"]; AXC [pos="1.5,1316.5!"]; AXD [pos="1.5,1317!"]; AXE [pos="1.5,1317.5!"]; AXF [pos="1.5,1318!"]; AXG [pos="1.5,1318.5!"]; AXH [pos="1.5,1319!"]; AXI [pos="1.5,1319.5!"]; AXJ [pos="1.5,1320!"]; AXK [pos="1.5,1320.5!"]; AXL [pos="1.5,1321!"]; AXM [pos="1.5,1321.5!"]; AXN [pos="1.5,1322!"]; AXO [pos="1.5,1322.5!"]; AXP [pos="1.5,1323!"]; AXQ [pos="1.5,1323.5!"]; AXR [pos="1.5,1324!"]; AXS [pos="1.5,1324.5!"]; AXT [pos="1.5,1325!"]; AXU [pos="1.5,1325.5!"]; AXV [pos="1.5,1326!"]; AXW [pos="1.5,1326.5!"]; AXX [pos="1.5,1327!"]; AXY [pos="1.5,1327.5!"]; AXZ [pos="1.5,1328!"]; AYA [pos="1.5,1328.5!"]; AYB [pos="1.5,1329!"]; AYC [pos="1.5,1329.5!"]; AYD [pos="1.5,1330!"]; AYE [pos="1.5,1330.5!"]; AYF [pos="1.5,1331!"]; AYG [pos="1.5,1331.5!"]; AYH [pos="1.5,1332!"]; AYI [pos="1.5,1332.5!"]; AYJ [pos="1.5,1333!"]; AYK [pos="1.5,1333.5!"]; AYL [pos="1.5,1334!"]; AYM [pos="1.5,1334.5!"]; AYN [pos="1.5,1335!"]; AYO [pos="1.5,1335.5!"]; AYP [pos="1.5,1336!"]; AYQ [pos="1.5,1336.5!"]; AYR [pos="1.5,1337!"]; AYS [pos="1.5,1337.5!"]; AYT [pos="1.5,1338!"]; AYU [pos="1.5,1338.5!"]; AYV [pos="1.5,1339!"]; AYW [pos="1.5,1339.5!"]; AYX [pos="1.5,1340!"]; AYY [pos="1.5,1340.5!"]; AYZ [pos="1.5,1341!"]; AZA [pos="1.5,1341.5!"]; AZB [pos="1.5,1342!"]; AZC [pos="1.5,1342.5!"]; AZD [pos="1.5,1343!"]; AZE [pos="1.5,1343.5!"]; AZF [pos="1.5,1344!"]; AZG [pos="1.5,1344.5!"]; AZH [pos="1.5,1345!"]; AZI [pos="1.5,1345.5!"]; AZJ [pos="1.5,1346!"]; AZK [pos="1.5,1346.5!"]; AZL [pos="1.5,1347!"]; AZM [pos="1.5,1347.5!"]; AZN [pos="1.5,1348!"]; AZO [pos="1.5,1348.5!"]; AZP [pos="1.5,1349!"]; AZQ [pos="1.5,1349.5!"]; AZR [pos="1.5,1350!"]; AZS [pos="1.5,1350.5!"]; AZT [pos="1.5,1351!"]; AZU [pos="1.5,1351.5!"]; AZV [pos="1.5,1352!"]; AZW [pos="1.5,1352.5!"]; AZX [pos="1.5,1353!"]; AZY [pos="1.5,1353.5!"]; AZZ [pos="1.5,1354!"]; AAA [pos="1.5,1354.5!"]; AAB [pos="1.5,1355!"]; AAC [pos="1.5,1355.5!"]; AAD [pos="1.5,1356!"]; AAE [pos="1.5,1356.5!"]; AAF [pos="1.5,1357!"]; AAG [pos="1.5,1357.5!"]; AAH [pos="1.5,1358!"]; AAI [pos="1.5,1358.5!"]; AAJ [pos="1.5,1359!"]; AAK [pos="1.5,1359.5!"]; AAL [pos="1.5,1360!"]; AAM [pos="1.5,1360.5!"]; AAN [pos="1.5,1361!"]; AAO [pos="1.5,1361.5!"]; AAP [pos="1.5,1362!"]; AAQ [pos="1.5,1362.5!"]; AAR [pos="1.5,1363!"]; AAS [pos="1.5,1363.5!"]; AAT [pos="1.5,1364!"]; AAU [pos="1.5,1364.5!"]; AAV [pos="1.5,1365!"]; AAW [pos="1.5,1365.5!"]; AAX [pos="1.5,1366!"]; AAY [pos="1.5,1366.5!"]; AAZ [pos="1.5,1367!"]; ABA [pos="1.5,1367.5!"]; ABB [pos="1.5,1368!"]; ABC [pos="1.5,1368.5!"]; ABD [pos="1.5,1369!"]; ABE [pos="1.5,1369.5!"]; ABF [pos="1.5,1370!"]; ABG [pos="1.5,1370.5!"]; ABH [pos="1.5,1371!"]; ABI [pos="1.5,1371.5!"]; ABJ [pos="1.5,1372!"]; ABK [pos="1.5,1372.5!"]; ABL [pos="1.5,1373!"]; ABM [pos="1.5,1373.5!"]; ABN [pos="1.5,1374!"]; ABO [pos="1.5,1374.5!"]; ABP [pos="1.5,1375!"]; ABQ [pos="1.5,1375.5!"]; ABR [pos="1.5,1376!"]; ABS [pos="1.5,1376.5!"]; ABT [pos="1.5,1377!"]; ABU [pos="1.5,1377.5!"]; ABV [pos="1.5,1378!"]; ABW [pos="1.5,1378.5!"]; ABX [pos="1.5,1379!"]; ABY [pos="1.5,1379.5!"]; ABZ [pos="1.5,1380!"]; ACA [pos="1.5,1380.5!"]; ACB [pos="1.5,1381!"]; ACC [pos="1.5,1381.5!"]; ACD [pos="1.5,1382!"]; ACE [pos="1.5,1382.5!"]; ACF [pos="1.5,1383!"]; ACG [pos="1.5,1383.5!"]; ACH [pos="1.5,1384!"]; ACI [pos="1.5,1384.5!"]; ACJ [pos="1.5,1385!"]; ACK [pos="1.5,1385.5!"]; ACL [pos="1.5,1386!"]; ACM [pos="1.5,1386.5!"]; ACN [pos="1.5,1387!"]; ACO [pos="1.5,1387.5!"]; ACP [pos="1.5,1388!"]; ACQ [pos="1.5,1388.5!"]; ACR [pos="1.5,1389!"]; ACS [pos="1.5,1389.5!"]; ACT [pos="1.5,1390!"]; ACU [pos="1.5,1390.5!"]; ACV [pos="1.5,1391!"]; ACW [pos="1.5,1391.5!"]; ACX [pos="1.5,1392!"]; ACY [pos="1.5,1392.5!"]; ACZ [pos="1.5,1393!"]; ADA [pos="1.5,1393.5!"]; ADB [pos="1.5,1394!"]; ADC [pos="1.5,1394.5!"]; ADD [pos="1.5,1395!"]; ADE [pos="1.5,1395.5!"]; ADF [pos="1.5,1396!"]; ADG [pos="1.5,1396.5!"]; ADH [pos="1.5,1397!"]; ADI [pos="1.5,1397.5!"]; ADJ [pos="1.5,1398!"]; ADK [pos="1.5,1398.5!"]; ADL [pos="1.5,1399!"]; ADM [pos="1.5,1399.5!"]; ADN [pos="1.5,1400!"]; ADO [pos="1.5,1400.5!"]; ADP [pos="1.5,1401!"]; ADQ [pos="1.5,1401.5!"]; ADR [pos="1.5,1402!"]; ADS [pos="1.5,1402.5!"]; ADT [pos="1.5,1403!"]; ADU [pos="1.5,1403.5!"]; ADV [pos="1.5,1404!"]; ADW [pos="1.5,1404.5!"]; ADX [pos="1.5,1405!"]; ADY [pos="1.5,1405.5!"]; ADZ [pos="1.5,1406!"]; AEA [pos="1.5,1406.5!"]; AEB [pos="1.5,1407!"]; AEC [pos="1.5,1407.5!"]; AED [pos="1.5,1408!"]; AEE [pos="1.5,1408.5!"]; AEF [pos="1.5,1409!"]; AEG [pos="1.5,1409.5!"]; AEH [pos="1.5,1410!"]; AEI [pos="1.5,1410.5!"]; AEJ [pos="1.5,1411!"]; AEK [pos="1.5,1411.5!"]; AEL [pos="1.5,1412!"]; AEM [pos="1.5,1412.5!"]; AEN [pos="1.5,1413!"]; AEO [pos="1.5,1413.5!"]; AEP [pos="1.5,1414!"]; AEQ [pos="1.5,1414.5!"]; AER [pos="1.5,1415!"]; AES [pos="1.5,1415.5!"]; AET [pos="1.5,1416!"]; AEU [pos="1.5,1416.5!"]; AEV [pos="1.5,1417!"]; AEW [pos="1.5,1417.5!"]; AEX [pos="1.5,1418!"]; AEY [pos="1.5,1418.5!"]; AEZ [pos="1.5,1419!"]; AFA [pos="1.5,1419.5!"]; AFB [pos="1.5,1420!"]; AFC [pos="1.5,1420.5!"]; AFD [pos="1.5,1421!"]; AFE [pos="1.5,1421.5!"]; AFF [pos="1.5,1422!"]; AFG [pos="1.5,1422.5!"]; AFH [pos="1.5,1423!"]; AFI [pos="1.5,1423.5!"]; AFJ [pos="1.5,1424!"]; AFK [pos="1.5,1424.5!"]; AFL [pos="1.5,1425!"]; AFM [pos="1.5,1425.5!"]; AFN [pos="1.5,1426!"]; AFO [pos="1.5,1426.5!"]; AFP [pos="1.5,1427!"]; AFQ [pos="1.5,1427.5!"]; AFR [pos="1.5,1428!"]; AFS [pos="1.5,1428.5!"]; AFT [pos="1.5,1429!"]; AFU [pos="1.5,1429.5!"]; AFV [pos="1.5,1430!"]; AFW [pos="1.5,1430.5!"]; AFX [pos="1.5,1431!"]; AFY [pos="1.5,1431.5!"]; AFZ [pos="1.5,1432!"]; AGA [pos="1.5,1432.5!"]; AGB [pos="1.5,1433!"]; AGC [pos="1.5,1433.5!"]; AGD [pos="1.5,1434!"]; AGE [pos="1.5,1434.5!"]; AGF [pos="1.5,1435!"]; AGG [pos="1.5,1435.5!"]; AGH [pos="1.5,1436!"]; AGI [pos="1.5,1436.5!"]; AGJ [pos="1.5,1437!"]; AGK [pos="1.5,1437.5!"]; AGL [pos="1.5,1438!"]; AGM [pos="1.5,1438.5!"]; AGN [pos="1.5,1439!"]; AGO [pos="1.5,1439.5!"]; AGP [pos="1.5,1440!"]; AGQ [pos="1.5,1440.5!"]; AGR [pos="1.5,1441!"]; AGS [pos="1.5,1441.5!"]; AGT [pos="1.5,1442!"]; AGU [pos="1.5,1442.5!"]; AGV [pos="1.5,1443!"]; AGW [pos="1.5,1443.5!"]; AGX [pos="1.5,1444!"]; AGY [pos="1.5,1444.5!"]; AGZ [pos="1.5,1445!"]; AHA [pos="1.5,1445.5!"]; AHB [pos="1.5,1446!"]; AHC [pos="1.5,1446.5!"]; AHD [pos="1.5,1447!"]; AHE [pos="1.5,1447.5!"]; AHF [pos="1.5,1448!"]; AHG [pos="1.5,1448.5!"]; AHH [pos="1.5,1449!"]; AHI [pos="1.5,1449.5!"]; AHJ [pos="1.5,1450!"]; AHK [pos="1.5,1450.5!"]; AHL [pos="1.5,1451!"]; AHM [pos="1.5,1451.5!"]; AHN [pos="1.5,1452!"]; AHO [pos="1.5,1452.5!"]; AHP [pos="1.5,1453!"]; AHQ [pos="1.5,1453.5!"]; AHR [pos="1.5,1454!"]; AHS [pos="1.5,1454.5!"]; AHT [pos="1.5,1455!"]; AHU [pos="1.5,1455.5!"]; AHV [pos="1.5,1456!"]; AHW [pos="1.5,1456.5!"]; AHX [pos="1.5,1457!"]; AHY [pos="1.5,1457.5!"]; AHZ [pos="1.5,1458!"]; AIA [pos="1.5,1458.5!"]; AIB [pos="1.5,1459!"]; AIC [pos="1.5,1459.5!"]; AID [pos="1.5,1460!"]; AIE [pos="1.5,1460.5!"]; AIF [pos="1.5,1461!"]; AIG [pos="1.5,1461.5!"]; AIH [pos="1.5,1462!"]; AII [pos="1.5,1462.5!"]; AIJ [pos="1.5,1463!"]; AIK [pos="1.5,1463.5!"]; AIL [pos="1.5,1464!"]; AIM [pos="1.5,1464.5!"]; AIN [pos="1.5,1465!"]; AIO [pos="1.5,1465.5!"]; AIP [pos="1.5,1466!"]; AIQ [pos="1.5,1466.5!"]; AIR [pos="1.5,1467!"]; AIS [pos="1.5,1467.5!"]; AIT [pos="1.5,1468!"]; AIU [pos="1.5,1468.5!"]; AIV [pos="1.5,1469!"]; AIW [pos="1.5,1469.5!"]; AIX [pos="1.5,1470!"]; AIY [pos="1.5,1470.5!"]; AIZ [pos="1.5,1471!"]; AJA [pos="1.5,1471.5!"]; AJB [pos="1.5,1472!"]; AJC [pos="1.5,1472.5!"]; AJD [pos="1.5,1473!"]; AJE [pos="1.5,1473.5!"]; AJF [pos="1.5,1474!"]; AJG [pos="1.5,1474.5!"]; AJH [pos="1.5,1475!"]; AJI [pos="1.5,1475.5!"]; AJJ [pos="1.5,1476!"]; AJK [pos="1.5,1476.5!"]; AJL [pos="1.5,1477!"]; AJM [pos="1.5,1477.5!"]; AJN [pos="1.5,1478!"]; AJO [pos="1.5,1478.5!"]; AJP [pos="1.5,1479!"]; AJQ [pos="1.5,1479.5!"]; AJR [pos="1.5,1480!"]; AJS [pos="1.5,1480.5!"]; AJT [pos="1.5,1481!"]; AJU [pos="1.5,1481.5!"]; AJV [pos="1.5,1482!"]; AJW [pos="1.5,1482.5!"]; AJX [pos="1.5,1483!"]; AJY [pos="1.5,1483.5!"]; AJZ [pos="1.5,1484!"]; AKA [pos="1.5,1484.5!"]; AKB [pos="1.5,1485!"]; AKC [pos="1.5,1485.5!"]; AKD [pos="1.5,1486!"]; AKE [pos="1.5,1486.5!"]; AKF [pos="1.5,1487!"]; AKG [pos="1.5,1487.5!"]; AKH [pos="1.5,1488!"]; AKI [pos="1.5,1488.5!"]; AKJ [pos="1.5,1489!"]; AKK [pos="1.5,1489.5!"]; AKL [pos="1.5,1490!"]; AKM [pos="1.5,1490.5!"]; AKN [pos="1.5,1491!"]; AKO [pos="1.5,1491.5!"]; AKP [pos="1.5,1492!"]; AKQ [pos="1.5,1492.5!"]; AKR [pos="1.5,1493!"]; AKS [pos="1.5,1493.5!"]; AKT [pos="1.5,1494!"]; AKU [pos="1.5,1494.5!"]; AKV [pos="1.5,1495!"]; AKW [pos="1.5,1495.5!"]; AKX [pos="1.5,1496!"]; AKY [pos="1.5,1496.5!"]; AKZ [pos="1.5,1497!"]; ALA [pos="1.5,1497.5!"]; ALB [pos="1.5,1498!"]; ALC [pos="1.5,1498.5!"]; ALD [pos="1.5,1499!"]; ALE [pos="1.5,1499.5!"]; ALF [pos="1.5,1500!"]; ALG [pos="1.5,1500.5!"]; ALH [pos="1.5,1501!"]; ALI [pos="1.5,1501.5!"]; ALJ [pos="1.5,1502!"]; ALK [pos="1.5,1502.5!"]; ALL [pos="1.5,1503!"]; ALM [pos="1.5,1503.5!"]; ALN [pos="1.5,1504!"]; ALO [pos="1.5,1504.5!"]; ALP [pos="1.5,1505!"]; ALQ [pos="1.5,1505.5!"]; ALR [pos="1.5,1506!"]; ALS [pos="1.5,1506.5!"]; ALT [pos="1.5,1507!"]; ALU [pos="1.5,1507.5!"]; ALV [pos="1.5,1508!"]; ALW [pos="1.5,1508.5!"]; ALX [pos="1.5,1509!"]; ALY [pos="1.5,1509.5!"]; ALZ [pos="1.5,1510!"]; AMA [pos="1.5,1510.5!"]; AMB [pos="1.5,1511!"]; AMC [pos="1.5,1511.5!"]; AMD [pos="1.5,1512!"]; AME [pos="1.5,1512.5!"]; AMF [pos="1.5,1513!"]; AMG [pos="1.5,1513.5!"]; AMH [pos="1.5,1514!"]; AMI [pos="1.5,1514.5!"]; AMJ [pos="1.5,1515!"]; AMK [pos="1.5,1515.5!"]; AML [pos="1.5,1516!"]; AMM [pos="1.5,1516.5!"]; AMN [pos="1.5,1517!"]; AMO [pos="1.5,1517.5!"]; AMP [pos="1.5,1518!"]; AMQ [pos="1.5,1518.5!"]; AMR [pos="1.5,1519!"]; AMS [pos="1.5,1519.5!"]; AMT [pos="1.5,1520!"]; AMU [pos="1.5,1520.5!"]; AMV [pos="1.5,1521!"]; AMW [pos="1.5,1521.5!"]; AMX [pos="1.5,1522!"]; AMY [pos="1.5,1522.5!"]; AMZ [pos="1.5,1523!"]; ANA [pos="1.5,1523.5!"]; ANB [pos="1.5,1524!"]; ANC [pos="1.5,1524.5!"]; AND [pos="1.5,1525!"]; ANE [pos="1.5,1525.5!"]; ANF [pos="1.5,1526!"]; ANG [pos="1.5,1526.5!"]; ANH [pos="1.5,1527!"]; ANI [pos="1.5,1527.5!"]; ANJ [pos="1.5,1528!"]; ANK [pos="1.5,1528.5!"]; ANL [pos="1.5,1529!"]; ANM [pos="1.5,1529.5!"]; ANN [pos="1.5,1530!"]; ANO [pos="1.5,1530.5!"]; ANP [pos="1.5,1531!"]; ANQ [pos="1.5,1531.5!"]; ANR [pos="1.5,1532!"]; ANS [pos="1.5,1532.5!"]; ANT [pos="1.5,1533!"]; ANU [pos="1.5,1533.5!"]; ANV [pos="1.5,1534!"]; ANW [pos="1.5,1534.5!"]; ANX [pos="1.5,1535!"]; ANY [pos="1.5,1535.5!"]; ANZ [pos="1.5,1536!"]; AOA [pos="1.5,1536.5!"]; AOB [pos="1.5,1537!"]; AOC [pos="1.5,1537.5!"]; AOD [pos="1.5,1538!"]; AOE [pos="1.5,1538.5!"]; AOF [pos="1.5,1539!"]; AOG [pos="1.5,1539.5!"]; AOH [pos="1.5,1540!"]; AOI [pos="1.5,1540.5!"]; AOJ [pos="1.5,1541!"]; AOK [pos="1.5,1541.5!"]; AOL [pos="1.5,1542!"]; AOM [pos="1.5,1542.5!"]; AON [pos="1.5,1543!"]; AOO [pos="1.5,1543.5!"]; AOP [pos="1.5,1544!"]; AOQ [pos="1.5,1544.5!"]; AOR [pos="1.5,1545!"]; AOS [pos="1.5,1545.5!"]; AOT [pos="1.5,1546!"]; AOU [pos="1.5,1546.5!"]; AOV [pos="1.5,1547!"]; AOW [pos="1.5,1547.5!"]; AOX [pos="1.5,1548!"]; AOY [pos="1.5,1548.5!"]; AOZ [pos="1.5,1549!"]; APA [pos="1.5,1549.5!"]; APB [pos="1.5,1550!"]; APC [pos="1.5,1550.5!"]; APD [pos="1.5,1551!"]; APE [pos="1.5,1551.5!"]; APF [pos="1.5,1552!"]; APG [pos="1.5,1552.5!"]; APH [pos="1.5,1553!"]; API [pos="1.5,1553.5!"]; APJ [pos="1.5,1554!"]; APK [pos="1.5,1554.5!"]; APL [pos="1.5,1555!"]; APM [pos="1.5,1555.5!"]; APN [pos="1.5,1556!"]; APO [pos="1.5,1556.5!"]; APP [pos="1.5,1557!"]; APQ [pos="1.5,1557.5!"]; APR [pos="1.5,1558!"]; APS [pos="1.5,1558.5!"]; APT [pos="1.5,1559!"]; APU [pos="1.5,1559.5!"]; APV [pos="1.5,1560!"]; APW [pos="1.5,1560.5!"]; APX [pos="1.5,1561!"]; APY [pos="1.5,1561.5!"]; APZ [pos="1.5,1562!"]; AQA [pos="1.5,1562.5!"]; AQB [pos="1.5,1563!"]; AQC [pos="1.5,1563.5!"]; AQD [pos="1.5,1564!"]; AQE [pos="1.5,1564.5!"]; AQF [pos="1.5,1565!"]; AQG [pos="1.5,1565.5!"]; AQH [pos="1.5,1566!"]; AQI [pos="1.5,1566.5!"]; AQJ [pos="1.5,1567!"]; AQK [pos="1.5,1567.5!"]; AQL [pos="1.5,1568!"]; AQM [pos="1.5,1568.5!"]; AQN [pos="1.5,1569!"]; AQO [pos="1.5,1569.5!"]; AQP [pos="1.5,1570!"]; AQQ [pos="1.5,1570.5!"]; AQR [pos="1.5,1571!"]; AQS [pos="1.5,1571.5!"]; AQT [pos="1.5,1572!"]; AQU [pos="1.5,1572.5!"]; AQV [pos="1.5,1573!"]; AQW [pos="1.5,1573.5!"]; AQX [pos="1.5,1574!"]; AQY [pos="1.5,1574.5!"]; AQZ [pos="1.5,1575!"]; ARA [pos="1.5,1575.5!"]; ARB [pos="1.5,1576!"]; ARC [pos="1.5,1576.5!"]; ARD [pos="1.5,1577!"]; ARE [pos="1.5,1577.5!"]; ARF [pos="1.5,1578!"]; ARG [pos="1.5,1578.5!"]; ARH [pos="1.5,1579!"]; ARI [pos="1.5,1579.5!"]; ARJ [pos="1.5,1580!"]; ARK [pos="1.5,1580.5!"]; ARL [pos="1.5,1581!"]; ARM [pos="1.5,1581.5!"]; ARN [pos="1.5,1582!"]; ARO [pos="1.5,1582.5!"]; ARP [pos="1.5,1583!"]; ARQ [pos="1.5,1583.5!"]; ARR [pos="1.5,1584!"]; ARS [pos="1.5,1584.5!"]; ART [pos="1.5,1585!"]; ARU [pos="1.5,1585.5!"]; ARV [pos="1.5,1586!"]; ARW [pos="1.5,1586.5!"]; ARX [pos="1.5,1587!"]; ARY [pos="1.5,1587.5!"]; ARZ [pos="1.5,1588!"]; ASA [pos="1.5,1588.5!"]; ASB [pos="1.5,1589!"]; ASC [pos="1.5,1589.5!"]; ASD [pos="1.5,1590!"]; ASE [pos="1.5,1590.5!"]; ASF [pos="1.5,1591!"]; ASG [pos="1.5,1591.5!"]; ASH [pos="1.5,1592!"]; ASI [pos="1.5,1592.5!"]; ASJ [pos="1.5,1593!"]; ASK [pos="1.5,1593.5!"]; ASL [pos="1.5,1594!"]; ASM [pos="1.5,1594.5!"]; ASN [pos="1.5,1595!"]; ASO [pos="1.5,1595.5!"]; ASP [pos="1.5,1596!"]; ASQ [pos="1.5,1596.5!"]; ASR [pos="1.5,1597!"]; ASS [pos="1.5,1597.5!"]; AST [pos="1.5,1598!"]; ASU [pos="1.5,1598.5!"]; ASV [pos="1.5,1599!"]; ASW [pos="1.5,1599.5!"]; ASX [pos="1.5,1600!"]; ASY [pos="1.5,1600.5!"]; ASZ [pos="1.5,1601!"]; ATA [pos="1.5,1601.5!"]; ATB [pos="1.5,1602!"]; ATC [pos="1.5,1602.5!"]; ATD [pos="1.5,1603!"]; ATE [pos="1.5,1603.5!"]; ATF [pos="1.5,1604!"]; ATG [pos="1.5,1604.5!"]; ATH [pos="1.5,1605!"]; ATI [pos="1.5,1605.5!"]; ATJ [pos="1.5,1606!"]; ATK [pos="1.5,1606.5!"]; ATL [pos="1.5,1607!"]; ATM [pos="1.5,1607.5!"]; ATN [pos="1.5,1608!"]; ATO [pos="1.5,1608.5!"]; ATP [pos="1.5,1609!"]; ATQ [pos="1.5,1609.5!"]; ATR [pos="1.5,1610!"]; ATS [pos="1.5,1610.5!"]; ATT [pos="1.5,1611!"]; ATU [pos="1.5,1611.5!"]; ATV [pos="1.5,1612!"]; ATW [pos="1.5,1612.5!"]; ATX [pos="1.5,1613!"]; ATY [pos="1.5,1613.5!"]; ATZ [pos="1.5,1614!"]; AUA [pos="1.5,1614.5!"]; AUB [pos="1.5,1615!"]; AUC [pos="1.5,1615.5!"]; AUD [pos="1.5,1616!"]; AUE [pos="1.5,1616.5!"]; AUF [pos="1.5,1617!"]; AUG [pos="1.5,1617.5!"]; AUH [pos="1.5,1618!"]; AUI [pos="1.5,1618.5!"]; AUJ [pos="1.5,1619!"]; AUK [pos="1.5,1619.5!"]; AUL [pos="1.5,1620!"];
A Comparative Guide to the Electrochemical Properties of Triazole Derivatives for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the electrochemical properties of triazole derivatives, a class of heterocyclic compounds demonstrating significant potential across diverse scientific and industrial domains. From mitigating the costly impact of metal corrosion to advancing the frontiers of molecular electronics and sensitive chemical detection, the unique electrochemical characteristics of triazoles are a central theme of their utility. This document synthesizes experimental data, elucidates the underlying electrochemical principles, and provides detailed protocols to empower researchers in their exploration of these versatile molecules.
Introduction: The Electrochemical Versatility of the Triazole Ring
The triazole nucleus, a five-membered heterocycle containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its electrochemical activity is largely dictated by the lone pair electrons on the nitrogen atoms and the π-electron system of the aromatic ring. These features allow triazole derivatives to readily interact with metal surfaces, participate in redox reactions, and influence the electronic properties of larger molecular architectures. This guide will explore these properties through the lens of three major applications: corrosion inhibition, electrochemical sensing, and organic electronics.
Triazole Derivatives as Corrosion Inhibitors: A Shield Against Degradation
The economic and safety implications of metal corrosion are substantial, making the development of effective corrosion inhibitors a critical area of research. Triazole derivatives have emerged as a highly effective class of corrosion inhibitors for various metals and alloys, including mild steel and copper, particularly in acidic environments.[2]
Mechanism of Corrosion Inhibition
The efficacy of triazole-based corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[3] This adsorption is facilitated by the presence of heteroatoms (N, S, O) and π-electrons in the triazole ring and its substituents, which can coordinate with the vacant d-orbitals of the metal. The protective film can inhibit both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.
dot graph TD { A[Triazole Derivative in Corrosive Medium] --> B{Adsorption onto Metal Surface}; B --> C[Formation of a Protective Film]; C --> D{Inhibition of Anodic Reaction (Metal Dissolution)}; C --> E{Inhibition of Cathodic Reaction (e.g., H₂ Evolution)}; D --> F[Corrosion Mitigation]; E --> F;
} caption: "Mechanism of corrosion inhibition by triazole derivatives."
Quantitative Comparison of Inhibition Efficiency
The performance of corrosion inhibitors is quantified by their inhibition efficiency (IE), which can be determined using various electrochemical techniques. The following table summarizes the inhibition efficiencies of several triazole derivatives on different metals.
| Triazole Derivative | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) - EIS | Inhibition Efficiency (%) - PDP | Reference |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1M HCl | 10⁻³ M | 94.6 | 94.2 | [2] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1M HCl | 10⁻³ M | 91.8 | 91.5 | [2] |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate (Tria-CO2Et) | Mild Steel | 1.0 M HCl | 1.0 x 10⁻³ M | 95.3 | - | [4] |
| 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide (Tria-CONHNH2) | Mild Steel | 1.0 M HCl | 1.0 x 10⁻³ M | 95.0 | - | [4] |
| 5-(phenyl)-4H-1,2,4-triazole-3-thiol (PTAT) | Copper | 3.5% NaCl | 1500 ppm | - | ~99 (after 100h) | [5] |
| 5-amino-3-mercapto-1,2,4-triazole (5-AMT) | Mild Steel | 0.1M HCl | 10⁻³ M | ~96 | - | [6] |
Expert Insight: The data clearly indicates that minor structural modifications to the triazole core can significantly impact inhibition efficiency. For instance, the presence of additional heteroatoms (e.g., sulfur in the mercapto group) and extended aromatic systems often enhances the adsorption and, consequently, the protective properties of the inhibitor.
Experimental Protocols for Evaluating Corrosion Inhibitors
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the metal/electrolyte interface. An increase in the charge transfer resistance (Rct) in the presence of an inhibitor signifies a decrease in the corrosion rate.
Step-by-Step Protocol:
-
Working Electrode Preparation: Mechanically polish the metal specimen (e.g., mild steel or copper) with successively finer grades of SiC paper (e.g., up to 1500 grit), rinse with deionized water and ethanol, and dry.[7] A copper wire is typically soldered to the back of the specimen for electrical connection, and the assembly is embedded in epoxy resin, leaving a defined surface area exposed.[7]
-
Electrolyte Preparation: Prepare the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution) using analytical grade reagents and deionized water.[8] For inhibitor studies, dissolve the triazole derivative in the electrolyte to achieve the desired concentrations.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, comprising the prepared working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl reference electrode.[9][10]
-
EIS Measurement:
-
Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Apply a small amplitude sinusoidal AC potential (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and model it using an appropriate equivalent circuit to determine parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Inhibition Efficiency Calculation from EIS Data: IE(%) = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
PDP measurements provide information about the kinetics of the anodic and cathodic reactions. By extrapolating the linear portions of the polarization curves (Tafel regions), the corrosion current density (icorr) can be determined. A lower icorr value in the presence of an inhibitor indicates effective corrosion inhibition.
Step-by-Step Protocol:
-
Electrode and Electrolyte Preparation: Follow the same procedure as for EIS.
-
Electrochemical Cell Setup: Use the same three-electrode setup as for EIS.
-
PDP Measurement:
-
After OCP stabilization, scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 1 mV/s).[11]
-
Record the current density as a function of the applied potential.
-
Plot the data as a Tafel plot (log |current density| vs. potential) and determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions to their intersection.
-
Inhibition Efficiency Calculation from PDP Data: IE(%) = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica"];
} caption: "Workflow for electrochemical evaluation of corrosion inhibitors."
Triazole Derivatives in Electrochemical Sensing: Detecting Analytes with Precision
The ability of triazoles to coordinate with metal ions makes them excellent candidates for the development of electrochemical sensors.[12] By immobilizing triazole derivatives on an electrode surface, highly sensitive and selective sensors for the detection of various analytes, particularly heavy metal ions, can be fabricated.
Principle of Electrochemical Sensing with Triazoles
Triazole-modified electrodes function by selectively binding to the target analyte. This binding event alters the electrochemical properties of the electrode surface, which can be detected as a change in current, potential, or impedance. For instance, in anodic stripping voltammetry, heavy metal ions are preconcentrated on the modified electrode surface at a negative potential and then stripped off by scanning the potential in the positive direction, generating a current peak whose height is proportional to the analyte concentration.
Comparative Performance of Triazole-Based Electrochemical Sensors
The performance of an electrochemical sensor is characterized by its sensitivity, selectivity, detection limit, and linear range. The following table compares the performance of different triazole-based sensors for the detection of heavy metal ions.
| Triazole Derivative/Modification | Target Analyte | Technique | Detection Limit | Linear Range | Reference |
| Ferrocenyl-triazole complex | Cd²⁺ | SWASV | - | - | [13][14] |
| Ferrocenyl-triazole complex | Pb²⁺ | SWASV | - | - | [13][14] |
| ZIF-67/rGO (Zeolitic Imidazolate Framework, a triazole-related structure) | Pb²⁺ | SWASV | 5 ppb | 5-100 ppb | [15] |
| ZIF-67/rGO | Cd²⁺ | SWASV | 2.93 ppb | 5-100 ppb | [15] |
| Triazole derivatives from carbon disulfide | Pb²⁺, Cd²⁺ | - | High removal rate | - | [16][17] |
Expert Insight: The integration of triazole derivatives with nanomaterials, such as reduced graphene oxide (rGO) in ZIF-67/rGO, can significantly enhance the sensor's performance by increasing the electrode's surface area and promoting faster electron transfer.
Experimental Protocol for Heavy Metal Detection using a Triazole-Modified Electrode
Step-by-Step Protocol (for Square Wave Anodic Stripping Voltammetry - SWASV):
-
Electrode Modification: Modify a glassy carbon electrode (GCE) with the triazole derivative. This can be done by drop-casting a solution of the triazole compound onto the polished GCE surface and allowing the solvent to evaporate.
-
Electrolyte Preparation: Prepare a supporting electrolyte solution (e.g., acetate buffer) with a specific pH. Spike the electrolyte with standard solutions of the target heavy metal ions to create calibration standards.
-
Electrochemical Measurement:
-
Immerse the modified GCE, a counter electrode, and a reference electrode into the test solution.
-
Preconcentration Step: Apply a negative potential (e.g., -1.0 V) for a specific duration (e.g., 350 s) while stirring the solution to accumulate the metal ions on the electrode surface.[15]
-
Stripping Step: Stop the stirring and, after a short quiet period, scan the potential from the negative to a more positive value using a square wave waveform.
-
Record the resulting current. The peak currents at specific potentials correspond to the oxidation of the deposited metals.
-
-
Data Analysis: Plot a calibration curve of the peak current versus the concentration of the heavy metal ion to determine the sensitivity and detection limit of the sensor.
Triazole Derivatives in Organic Electronics: Tuning Electronic Properties
The tunable electronic properties of triazole derivatives make them promising materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and perovskite solar cells.[18][19] They are often employed as hole-transporting layers (HTLs) or as components of emissive materials.
Role of Triazoles in Organic Electronic Devices
In OLEDs, HTLs facilitate the injection and transport of positive charge carriers (holes) from the anode to the emissive layer. The efficiency of this process depends on the alignment of the Highest Occupied Molecular Orbital (HOMO) energy level of the HTL with the work function of the anode and the HOMO level of the emissive layer. Triazoles, with their electron-rich nature, can be functionalized to precisely tune their HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
dot graph LR { subgraph "OLED Structure" Anode -- "Hole Injection" --> HTL; HTL -- "Hole Transport" --> EmissiveLayer; EmissiveLayer -- "Recombination & Light Emission" --> ETL; ETL -- "Electron Transport" --> Cathode; end
} caption: "Role of a triazole-based Hole-Transporting Layer in an OLED."
Comparative Electrochemical Data for Triazoles in Organic Electronics
The key electrochemical parameters for materials in organic electronics are their HOMO and LUMO energy levels, which can be estimated from cyclic voltammetry (CV) measurements.
| Triazole Derivative | Application | HOMO (eV) | LUMO (eV) | Reference |
| Carbazole-substituted N-connected triazole | OLED Emitter | ~ -5.7 | -2.74 to -2.79 | [20] |
| Phenoxazine-substituted N-connected triazole | OLED Emitter | ~ -5.1 | -2.74 to -2.79 | [20] |
| Carbazole-substituted C-connected triazole | OLED Emitter | ~ -5.7 | -2.86 to -2.99 | [20] |
| TAZ-[MeOTPA]₂ | Perovskite Solar Cell HTM | - | - | [19][21] |
| TAZ-[MeOTPATh]₂ | Perovskite Solar Cell HTM | - | - | [19][21] |
| MSA-1 | Dye-Sensitized Solar Cell Co-sensitizer | -5.34 | -3.31 | [22] |
| MSA-2 | Dye-Sensitized Solar Cell Co-sensitizer | - | -3.3 | [22] |
Expert Insight: The connectivity of the triazole ring (N-connected vs. C-connected) to the donor and acceptor moieties can significantly influence the LUMO energy level and the overall electronic properties of the molecule, providing a powerful tool for molecular design.[20]
Experimental Protocol for Electrochemical Characterization of Triazoles for Organic Electronics
Step-by-Step Protocol (for Cyclic Voltammetry - CV):
-
Solution Preparation: Dissolve the triazole derivative (at a concentration of ~1-2 mM) in a suitable organic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[4]
-
Electrochemical Cell Setup: Use a three-electrode cell with a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/Ag⁺).[23]
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[11]
-
CV Measurement:
-
Scan the potential from an initial value where no reaction occurs towards a more positive potential to observe oxidation, and then reverse the scan to observe the corresponding reduction.
-
The choice of scan rate (e.g., 50-100 mV/s) is crucial; a faster scan rate may be needed to observe reversible peaks for species with limited stability.[2]
-
Record the current response as a function of the applied potential.
-
-
Data Analysis and Energy Level Estimation:
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal standard with an assumed energy level of -4.8 eV relative to the vacuum level):
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
Conclusion
The electrochemical properties of triazole derivatives are at the heart of their diverse applications. This guide has provided a comparative analysis of these properties in the contexts of corrosion inhibition, electrochemical sensing, and organic electronics. By understanding the underlying principles and employing the detailed experimental protocols provided, researchers and drug development professionals can effectively harness the electrochemical versatility of triazoles to advance their respective fields. The continued exploration and functionalization of the triazole scaffold promise to unlock even more exciting electrochemical applications in the future.
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- Barhoumi, H., et al. (2000). Cyclic voltammetry and scanning electrochemical microscopy of ferrocenemethanol at monolayer and bilayer-modified gold electrode. Journal of Electroanalytical Chemistry, 484(2), 146-154.
- Jassim, R. M. A.-D. (2023). I run one corrosion cell experiment with stainless steel as the working electrode. It is showing irregular lines. What could be the possible errors?
- Harvey, D. (2013). Effect of Scan Rate in Cyclic Voltammetry. Analytical Sciences Digital Library.
- Potentiodynamic polarization methods for corrosion measurement. (n.d.). Request PDF.
- Experimental data for HOMO and LUMO of triazole co-sensitizer MSA-1 and MSA-2. (n.d.).
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- ASTM G59-97(2014). (2014). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.
- Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020). Molecules, 25(24), 5911.
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- American Chemical Society. (n.d.). Why voltammetric current is scan rate dependent? Tangible representation of a mathematically dense concept using conceptual thinking.
- Francke, R., & Little, R. D. (2014). Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. CHIMIA International Journal for Chemistry, 68(4), 253-259.
- Al-As'ad, R. M., et al. (2024).
- Al-As'ad, R. M., et al. (2024). Ferrocenyl–triazole complexes and their use in heavy metal cation sensing.
- Molecular Controlling the Transport Properties for Benzothiadiazole-Based Hole Transport Materials. (2022).
- BenchChem. (2025). Application Notes and Protocols for Developing Corrosion Inhibitors with 1,2,4-Triazoles.
- HOMO and LUMO plots of compounds 4a-h. (n.d.).
- Potentiodynamic Corrosion Testing. (2016). Journal of Visualized Experiments, (115), 54351.
- Procedure for preparing an electrolyte and battery layer. (n.d.).
- Hassan, H. H., et al. (2007). Inhibition of mild steel corrosion in hydrochloric acid solution by triazole derivatives Part I. Polarization and EIS studies. Corrosion Science, 49(3), 826-840.
- Comprehensive screening of Mg corrosion inhibitors - Final Draft. (n.d.).
- Advances in Hole Transport Materials for Layered Casting Solar Cells. (2022). Polymers, 14(15), 3183.
- Electrochemical organic reactions: A tutorial review. (2022). Frontiers in Chemistry, 10, 968264.
- HOMO and LUMO patterns of triazole ligand. (n.d.).
- Impact of scan rate on cyclic voltammogram. (2021). Reddit.
- Gamry Instruments. (n.d.). Why Use Electrochemical Techniques for Corrosion Measurement?
- Plots of the HOMO, LUMO and dσ* orbitals for 1 to 4 (top) and comparative molecular orbital energy level diagram for 1 to 4 (bottom). (n.d.).
- Schematics of the four investigated procedures for the synthesis of MgAlhfip electrolytes. (n.d.).
- Govan, R. (2018). Approaches Toward Novel 1,2,3-Triazole Sensors for the Detection of Anions and Heavy Metal Cations.
- Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024). Frontiers in Chemistry.
- Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024).
- Inhibition Effect of Triazole Derivative On Corrosion of N80 Steel in HCL Solution. (n.d.). Scribd.
- Corrosion Inhibitor Performance testing and understanding using EIS. (n.d.). Request PDF.
- Highly sensitive and selective electrochemical sensor for the trace level detection of mercury and cadmium. (2017). Electrochimica Acta, 258, 1027-1036.
- Development of Dopant-Free N,N′-Bicarbazole-Based Hole Transport Materials for Efficient Perovskite Solar Cells. (2023). Molecules, 28(14), 5462.
- Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). (2019).
- Simultaneous detection of Lead and Cadmium using a composite of Zeolite Imidazole Framework and Reduced Graphene Oxide (ZIF-67/rGO) via electrochemical approach. (2022). Environmental Engineering Research, 27(5), 210515.
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Safety Operating Guide
Personal protective equipment for handling 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole
Comprehensive Safety Guide for Handling 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole
This guide provides essential safety and handling protocols for this compound (CAS 1198843-27-4). As a specialized chemical intermediate, proper handling is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes established safety principles for related chemical families to provide a robust operational framework.
I. Hazard Assessment and Risk Mitigation
Given its chemical structure, this compound, a yellow solid with a molecular weight of 455.15 g/mol , should be presumed to be a skin and eye irritant, with potential for systemic toxicity upon inhalation or ingestion[7]. The primary routes of exposure to mitigate are dermal contact, inhalation of dust, and accidental ingestion.
Key Operational Precepts:
-
Engineering Controls: All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory for all handling procedures.
-
Hygiene Practices: Avoid eating, drinking, or smoking in areas where the compound is handled. Wash hands thoroughly after handling, even if gloves were worn[8].
II. Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the planned procedures. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Double gloving with chemically resistant gloves. | Provides a primary barrier against dermal exposure. Double gloving is a best practice when handling hazardous compounds[9]. |
| Inner Glove: Nitrile | Offers good splash protection and dexterity. | |
| Outer Glove: Thicker, chemically resistant material such as butyl rubber or Viton™. | Aromatic and halogenated hydrocarbons can degrade nitrile and latex gloves[10][11]. The outer glove provides enhanced protection. | |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient[9][12]. |
| Body Protection | A long-sleeved, cuffed laboratory coat. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or coveralls are recommended[9][12]. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | For procedures that may generate significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required[9][13]. | Surgical masks do not provide adequate respiratory protection from chemical dusts[13]. |
Below is a workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the handling procedure.
III. Step-by-Step Handling Procedures
A. Weighing the Solid Compound:
-
Don the minimum required PPE as outlined in the table above.
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid to a tared weigh boat or container.
-
Avoid creating dust. If dust is generated, consider using a respirator.
-
Clean any residual solid from the balance and surrounding area with a damp cloth, ensuring the cloth is disposed of as hazardous waste.
B. Dissolution and Solution Transfer:
-
Ensure all glassware is clean and dry.
-
In a chemical fume hood, add the desired solvent to the vessel containing the weighed compound.
-
If necessary, gently stir or sonicate to facilitate dissolution.
-
When transferring solutions, use a funnel to minimize the risk of splashing.
-
Keep all containers tightly sealed when not in use[8].
IV. Spill Management and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill.
A. Small Spills (manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE, including respiratory protection if the spill involves a significant amount of solid.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust, then scoop the material into a labeled hazardous waste container[8].
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
B. Large Spills (requiring assistance):
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area.
-
Provide EHS personnel with information on the spilled substance.
The following diagram outlines the spill response protocol.
Caption: Decision-making workflow for spill response.
V. Waste Disposal Plan
All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual compound, must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect in a clearly labeled, sealed container designated for halogenated organic waste.
-
Liquid Waste: Collect in a compatible, sealed container, also labeled for halogenated organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps: Any contaminated sharps (needles, etc.) must be placed in a designated sharps container.
Disposal Methods:
-
Brominated waste should not be disposed of down the drain.
-
The preferred method of disposal is incineration at a licensed facility capable of handling halogenated organic compounds[14]. This ensures the complete destruction of the molecule and prevents its release into the environment.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these protocols, researchers can safely handle this compound, minimizing personal risk and environmental impact.
References
- 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY. (n.d.).
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole.
- OSHA. (n.d.). OSHA Glove Selection Chart.
- University of Hertfordshire. (n.d.). 1,2,4-triazole (Ref: CGA 71019). AERU.
- Chaine, A., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. PMC - NIH.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates.
- Apollo Scientific. (2023, March 12). 4-Phenyl-1,2,4-triazoline-3,5-dione Safety Data Sheet.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guides.
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- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
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- Anbu Chem. (n.d.). This compound.
- NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
